molecular formula C39H79N2O6P B042716 N-Palmitoylsphingomyelin CAS No. 6254-89-3

N-Palmitoylsphingomyelin

Cat. No.: B042716
CAS No.: 6254-89-3
M. Wt: 703.0 g/mol
InChI Key: RWKUXQNLWDTSLO-GWQJGLRPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Palmitoylsphingomyelin is a defined, saturated sphingomyelin species that serves as an essential tool for probing the structure and function of lipid rafts and membrane domains. As a major constituent of the plasma membrane's outer leaflet, this synthetically prepared sphingolipid features a fully saturated palmitoyl chain, which promotes tight packing and high thermal transition temperatures, fundamental for the formation of liquid-ordered (Lo) phases. Researchers utilize this high-purity compound to reconstitute biomimetic membranes for studying protein-lipid interactions, cholesterol-dependent domain organization, and the mechanisms of signal transduction originating from membrane platforms. Its defined structure makes it invaluable for investigating the molecular basis of sphingomyelinase-driven signaling pathways, ceramide generation, and the role of sphingolipids in cellular processes such as apoptosis, autophagy, and inflammation. Furthermore, this compound is a critical standard in mass spectrometry-based lipidomics for the identification and quantification of endogenous sphingomyelin species in complex biological samples, providing insights into lipid dysregulation in metabolic and neurodegenerative diseases.

Properties

IUPAC Name

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUXQNLWDTSLO-GWQJGLRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H79N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312972, DTXSID401334206
Record name N-Palmitoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6254-89-3, 641628-11-7
Record name N-Palmitoylsphingomyelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Palmitoylsphingomyelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Palmitoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PALMITOYLSPHINGOMYELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SM(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

physical properties of N-Palmitoylsphingomyelin in bilayer membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-Palmitoylsphingomyelin in Bilayer Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PSM), a ubiquitous component of mammalian cell membranes, plays a critical role in defining the structural and functional properties of the lipid bilayer. Its unique molecular structure, characterized by a sphingosine backbone, a saturated N-acyl palmitoyl chain, and a phosphocholine headgroup, facilitates strong intermolecular hydrogen bonding. This guide provides a comprehensive analysis of the core physical properties of PSM in bilayer membranes, including its complex thermotropic phase behavior, structural parameters, and mechanical properties. We delve into the profound modulatory effects of cholesterol, leading to the formation of the liquid-ordered phase, a cornerstone of lipid raft theory. Furthermore, this document furnishes detailed, field-proven experimental protocols for the preparation and characterization of PSM-containing model membranes using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM).

The Molecular Architecture and Significance of this compound

This compound (16:0 SM) is a principal sphingolipid in eukaryotic plasma membranes, where it is asymmetrically enriched in the outer leaflet. Unlike glycerophospholipids, PSM is built on a sphingosine base. Its structure features a C16:0 saturated acyl chain (palmitic acid) attached via an amide linkage and a phosphocholine headgroup.[1] This configuration is of paramount importance for its physical behavior. The amide group and the hydroxyl group on the sphingosine backbone can act as both hydrogen bond donors and acceptors.[2] This capacity for extensive intra- and intermolecular hydrogen bonding is a key differentiator from analogous phosphatidylcholines and is fundamental to the tighter molecular packing and distinct phase behavior of PSM bilayers.[2][3] This tight packing and interaction with cholesterol are the molecular underpinnings of its role in the formation of lipid rafts—specialized membrane microdomains that are crucial for signal transduction and protein trafficking.[4][5]

cluster_key Key Structural Features PSM This compound (PSM) Phosphocholine Headgroup Sphingosine Backbone Amide Linkage (H-bond donor/acceptor) Hydroxyl Group (H-bond donor/acceptor) Saturated Palmitoyl (C16:0) Chain H_Bond Extensive Inter- & Intramolecular Hydrogen Bonding Capacity PSM:amide->H_Bond enables PSM:hydroxyl->H_Bond Packing Tight Molecular Packing & High Order H_Bond->Packing leads to Rafts Propensity for Lipid Raft Formation with Cholesterol Packing->Rafts promotes

Fig 1. Molecular features of PSM contributing to its properties.

Core Physical Properties of Pure PSM Bilayers

The physical state of PSM bilayers is exquisitely sensitive to temperature, hydration, and composition. Understanding these properties is essential for designing relevant model systems and for interpreting the behavior of complex biological membranes.

Thermotropic Phase Behavior

Hydrated PSM bilayers exhibit a complex and distinct phase behavior, transitioning through multiple states upon heating.[2][6] Unlike many common phosphocholines that show a single main gel-to-liquid crystalline transition, PSM displays an intermediate "ripple" phase (Pβ').

  • Gel Phase (Lβ'): At low temperatures (e.g., below ~24°C), PSM exists in a highly ordered gel phase.[2][6] The hydrocarbon chains are in their all-trans configuration and are tilted with respect to the bilayer normal.[6] This results in tight packing and low lateral mobility.

  • Ripple Phase (Pβ'): Upon heating, PSM undergoes a pretransition from the gel phase to a ripple phase at approximately 24°C.[2][6] This phase is characterized by a periodic, wave-like undulation of the bilayer surface.

  • Liquid Crystalline Phase (Lα): A main phase transition occurs at around 41°C (TM), where the bilayer melts from the ripple phase into the fluid or liquid-crystalline phase.[6][7][8] In this state, the hydrocarbon chains are disordered and contain numerous gauche conformers, leading to increased lateral diffusion and a decrease in bilayer thickness.[7][8]

The main chain-melting transition temperature is highly dependent on the hydration level of the lipid. Anhydrous PSM has a TM of 75°C, which progressively decreases with added water until a limiting value of ~41°C is reached at hydrations above 25 wt% H₂O.[7][8]

cluster_temp Increasing Temperature gel Gel Phase (Lβ') < 24°C Highly Ordered, Tilted Chains ripple Ripple Phase (Pβ') ~24°C - 41°C Periodically Undulated gel->ripple Pretransition (Tp ≈ 24°C) fluid Liquid Crystalline (Lα) > 41°C Disordered, Fluid Chains ripple->fluid Main Transition (TM ≈ 41°C)

Fig 2. Thermotropic phase transitions of hydrated this compound.
Structural and Mechanical Parameters

The phase of the bilayer directly dictates its structural and mechanical properties. These parameters have been extensively characterized by X-ray diffraction and scattering techniques.

PropertyGel Phase (Lβ')Liquid Crystalline (Lα)Reference(s)
Bilayer Thickness (d-spacing) ~73.5 Å~66.6 Å[7][8]
Area per Lipid (AL) ~45 Ų~64 Ų[6]
Hydrocarbon Chain Tilt Angle ~30°Not applicable[6]
Acyl Chain Order High (all-trans)Low (gauche conformers)[9]
Bending Rigidity (Kc) HighLow[10][11]

Expertise Insight: The significant decrease in bilayer thickness and increase in area per lipid upon melting is a direct consequence of the disordering of the hydrocarbon chains.[6][7][8] This transition from a thick, ordered, and rigid membrane to a thinner, disordered, and more flexible one has profound implications for the activity of embedded membrane proteins and for the membrane's permeability barrier. The high bending rigidity of the gel phase makes the membrane resistant to deformation, a property that is significantly altered by temperature and composition.[11]

Modulation by Cholesterol: The Liquid-Ordered Phase

The interaction between PSM and cholesterol is central to modern membrane biology. Cholesterol does not simply mix with PSM; it fundamentally alters its physical state, inducing the formation of the liquid-ordered (Lo) phase .[7][8]

When cholesterol is added to PSM bilayers, it progressively broadens and decreases the enthalpy of the main phase transition.[7][8] At concentrations above ~30-50 mol%, the cooperative chain-melting transition is completely abolished.[7][8] X-ray diffraction data show that in this state, the bilayer's structural characteristics are intermediate between the gel and liquid-crystalline phases.[7][8]

The Lo phase is unique:

  • High Acyl Chain Order: Like the gel (Lβ') phase, the hydrocarbon chains remain largely in an extended, all-trans conformation.

  • High Lateral Mobility: Like the liquid-crystalline (Lα) phase, lipids retain a high degree of lateral diffusion.

  • Reduced Hydration: The Lo phase is significantly less hydrated at the interface compared to both the gel and liquid-crystalline phases.[5][12] Cholesterol, through its ability to fill voids and engage in specific H-bonding, effectively expels water molecules from the bilayer.[12]

This combination of properties—ordered yet fluid—is the defining characteristic of lipid rafts. The preferential interaction of cholesterol with the saturated chains and hydrogen-bonding-capable backbone of PSM is a primary driving force for the lateral segregation of these lipids into functional domains within the cell membrane.[2][13]

Experimental Methodologies for Characterization

A multi-technique approach is required to fully elucidate the physical properties of PSM bilayers. Below are foundational, step-by-step protocols for vesicle preparation and analysis.

cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis start PSM Powder dissolve Dissolve in Chloroform/Methanol start->dissolve dry Dry to Thin Film (N2 stream, vacuum) dissolve->dry hydrate Hydrate with Buffer (T > TM, e.g., 60°C) dry->hydrate extrude Extrude through Polycarbonate Membrane (e.g., 100 nm pore size) hydrate->extrude end Unilamellar Vesicles (LUVs) extrude->end dsc DSC (Phase Transitions) end->dsc Analyze xrd XRD (Bilayer Structure) end->xrd Analyze afm AFM (Imaging, Mechanics) end->afm Analyze

Fig 3. General workflow for the preparation and analysis of PSM vesicles.
Protocol 4.1: Preparation of PSM Large Unilamellar Vesicles (LUVs)

This protocol describes the extrusion method, which produces a homogenous population of unilamellar vesicles of a defined size, ideal for DSC, XRD, and fluorescence studies.[14]

Materials:

  • This compound (PSM) powder

  • Chloroform/Methanol (2:1 v/v) solvent

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

  • Vacuum desiccator or pump

Methodology:

  • Lipid Solubilization: Weigh the desired amount of PSM powder and dissolve it in the chloroform/methanol solvent in a round-bottom flask.

    • Causality: Using an organic solvent ensures that the lipid is monomerically dispersed, which is critical for forming a uniform film.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask. This creates a thin lipid film on the flask wall.

    • Causality: A thin, even film maximizes the surface area for hydration, leading to more efficient vesicle formation.

  • Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours (preferably overnight) to remove any remaining traces of organic solvent.

    • Trustworthiness: Residual solvent can significantly alter membrane properties, including fluidity and transition temperature. This step is crucial for data integrity.

  • Hydration: Warm the hydration buffer to a temperature well above the main transition temperature of PSM (e.g., 60°C). Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).

  • Vortexing: Vortex the flask vigorously for 15 minutes at 60°C. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).

    • Causality: Hydrating above TM ensures the lipids are in a fluid state, facilitating the peeling of bilayers from the film to form vesicles.

  • Extrusion: Assemble the mini-extruder with the 100 nm polycarbonate membrane, pre-heated to 60°C. Load the MLV suspension into one of the gas-tight syringes. Pass the suspension back and forth through the membrane 19-21 times.

    • Causality: The odd number of passes ensures the final sample is the extruded population. Repeated passage through the small pores forces the large MLVs to rupture and re-form into smaller, unilamellar vesicles (LUVs) with a diameter close to the pore size. The solution should become translucent.

  • Storage: Store the final LUV suspension at a temperature above its gel transition to prevent aggregation or fusion. For pure PSM, storage at room temperature is appropriate.

Protocol 4.2: Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures (Tp, TM) and their associated enthalpies (ΔH).[7]

Methodology:

  • Sample Preparation: Transfer a precise volume (e.g., 20-30 µL) of the prepared PSM LUV suspension into a DSC sample pan. Place an equal volume of the hydration buffer into a reference pan.

    • Causality: The reference pan allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events occurring in the lipid sample.

  • Sealing: Hermetically seal both pans to prevent evaporation during the scan.

  • Thermal Program: Place the pans in the calorimeter and equilibrate at a starting temperature (e.g., 10°C).

  • Scanning: Heat the sample at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected TM (e.g., 60°C).

    • Expertise Insight: Slower scan rates provide better resolution of thermal events but reduce the signal-to-noise ratio. A rate of 1°C/min is a good compromise for lipid systems.

  • Data Analysis: The output is a thermogram of heat flow versus temperature. Endothermic peaks correspond to phase transitions. The peak maximum is taken as the transition temperature (TM), and the area under the peak is integrated to calculate the transition enthalpy (ΔH).

Protocol 4.3: Characterization by X-Ray Diffraction (XRD)

XRD provides direct structural information about the bilayer, such as the lamellar repeat distance (d-spacing), which is a measure of the bilayer thickness plus the thickness of the inter-bilayer water layer.[7][8][15]

Methodology:

  • Sample Preparation: Concentrate the LUV suspension into a dense pellet by ultracentrifugation.

  • Capillary Loading: Load the lipid pellet into a thin-walled glass or quartz capillary tube and seal it.

  • Data Acquisition: Mount the capillary in a diffractometer. A temperature-controlled stage is essential for studying phase transitions.

  • Scattering Analysis:

    • Small-Angle X-ray Scattering (SAXS): In the low-angle region, a series of sharp, equidistant peaks indicates a well-ordered, lamellar (bilayer) structure. The position of these peaks (q) can be used to calculate the d-spacing using Bragg's law (d = 2π/q).

    • Wide-Angle X-ray Scattering (WAXS): In the high-angle region, a sharp peak around 4.2 Å indicates the ordered, hexagonal packing of acyl chains in the gel phase, while a broad, diffuse peak centered at ~4.6 Å signifies the disordered chains of the liquid-crystalline phase.[7][8]

Protocol 4.4: Imaging by Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the surface topography of lipid bilayers with sub-nanometer resolution.[16][17][18] It is particularly powerful for studying phase separation and the structure of ripple phases.

Methodology:

  • Substrate Preparation: A freshly cleaved mica surface is used as the atomically flat substrate.

  • Supported Bilayer Formation: Deposit the LUV suspension onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a single, continuous supported lipid bilayer (SLB).

    • Causality: The hydrophilic nature of mica facilitates the spontaneous formation of an SLB from the vesicle suspension.

  • Imaging: Mount the sample in the AFM and image in the appropriate buffer. Imaging must be performed in contact or tapping mode with minimal applied force to avoid damaging the soft bilayer.

    • Trustworthiness: Using low imaging forces is critical. The force should be just sufficient to track the surface. This prevents tip-induced defects and ensures the observed structures are representative of the true bilayer state.

  • Data Analysis: The AFM images provide height information. This can reveal the presence of coexisting domains (e.g., Lo and Ld phases, which differ in thickness) or the characteristic periodic structure of a ripple phase.

Implications for Drug Development and Research

The physical properties of PSM have direct consequences for membrane function and are a key consideration in pharmaceutical science.

  • Drug Permeability: The tight packing and high order of PSM-rich domains can significantly hinder the passive diffusion of small molecules across the membrane.

  • Protein Function: The thickness, curvature stress, and fluidity of the bilayer surrounding a membrane protein can modulate its conformational state and activity. PSM-cholesterol domains are known to recruit or exclude specific proteins.

  • Drug Delivery: Liposomes formulated with PSM and cholesterol can exhibit reduced permeability and enhanced stability in biological fluids, making them attractive vehicles for controlled drug release. The specific phase behavior can be exploited for temperature-sensitive drug delivery systems.

By providing a robust framework for understanding and experimentally probing the physical properties of PSM, this guide aims to empower researchers to design more effective therapeutic strategies and to unravel the complex interplay of lipids and proteins in cellular membranes.

References

The Synthesis of N-Palmitoylsphingomyelin in Mammalian Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the biosynthetic pathway of N-Palmitoylsphingomyelin, a critical component of mammalian cell membranes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the intricate cellular logic and experimental methodologies that underpin our understanding of this vital metabolic process. Here, we synthesize established biochemical knowledge with practical, field-tested protocols to offer a comprehensive resource for studying this specific sphingolipid.

Section 1: The Significance of this compound

Sphingomyelin, a major class of sphingolipids, is a cornerstone of membrane architecture and cellular signaling in mammals.[1][2] Constituting 10-20 mol% of plasma membrane lipids, its quasi-cylindrical shape allows for tight packing with cholesterol, forming lipid rafts that serve as organizing hubs for signaling proteins.[1] The specific fatty acyl chain attached to the sphingosine backbone defines the particular species of sphingomyelin. This compound, featuring a saturated 16-carbon palmitoyl chain, is one of the abundant species.[2][3] Beyond its structural role, the metabolism of sphingomyelin, cycling between itself and ceramide, generates potent second messengers that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][4] Dysregulation of sphingomyelin metabolism is implicated in numerous pathologies, from neurodegenerative conditions like Niemann-Pick disease to cardiovascular disorders.[5][6]

Section 2: The Biosynthetic Pathway: From Serine to Sphingomyelin

The de novo synthesis of this compound is a spatially and temporally orchestrated multi-step process that spans two key organelles: the endoplasmic reticulum (ER) and the Golgi apparatus.[2][7]

Genesis of the Sphingoid Backbone and Ceramide in the Endoplasmic Reticulum

The journey begins on the cytosolic face of the ER membrane with the synthesis of the ceramide backbone.[7][8]

  • Condensation of L-serine and Palmitoyl-CoA: The first and rate-limiting step is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) . This enzyme condenses the amino acid L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine.[7][9] The availability of these substrates is a key regulatory point for the entire pathway.[10]

  • Reduction to Dihydrosphingosine: The 3-ketodihydrosphingosine is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase .[8]

  • N-acylation to Dihydroceramide: The dihydrosphingosine undergoes N-acylation, where a fatty acyl chain is attached via an amide bond. This reaction is catalyzed by a family of six (dihydro)ceramide synthases (CerS) .[8][11] For the synthesis of N-Palmitoyldihydroceramide, the specific substrate is palmitoyl-CoA.

  • Desaturation to Ceramide: The final step in the ER is the introduction of a double bond into the dihydroceramide backbone by dihydroceramide desaturase (DES1) , yielding N-palmitoylceramide.[8]

The Crucial Transit: Ceramide Trafficking from the ER to the Golgi

For its conversion into sphingomyelin, ceramide must be transported from its site of synthesis in the ER to the Golgi apparatus.[12][13] This transport occurs via two distinct mechanisms:

  • Vesicular Transport: A portion of ceramide is transported via COPII-coated vesicles, a process that is dependent on cellular energy (ATP).[9][14]

  • Non-Vesicular Transport: The major and more rapid pathway for sphingomyelin synthesis relies on a non-vesicular, ATP-dependent mechanism mediated by the Ceramide Transfer Protein (CERT) .[12][13][15] CERT is a cytosolic protein that extracts ceramide from the ER membrane and shuttles it to the trans-Golgi.[16][17] This targeted delivery is facilitated by specific domains within the CERT protein: a START domain for ceramide binding, a pleckstrin homology (PH) domain for targeting the Golgi, and an FFAT motif for interacting with the ER-resident protein VAP.[13][18]

The Final Conversion: Sphingomyelin Synthesis in the Golgi Apparatus

The culmination of the pathway occurs in the lumen of the trans-Golgi network.[2] Here, the enzyme sphingomyelin synthase 1 (SMS1) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide.[18][19] This reaction produces this compound and diacylglycerol (DAG), another important signaling molecule.[20] A second isoform, sphingomyelin synthase 2 (SMS2) , is primarily localized to the plasma membrane where it is thought to be involved in the resynthesis of sphingomyelin from ceramide generated locally.[18][21]

Section 3: Experimental Methodologies: A Practical Guide

This section provides detailed, step-by-step protocols for the key experiments used to investigate the this compound biosynthetic pathway.

Enzyme Activity Assays

This protocol is adapted from established methods and measures the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.[9][22]

Materials:

  • Cell lysate or microsomal fraction

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA

  • L-[³H]-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Myriocin (SPT inhibitor, for control)

  • Alkaline Methanol (for stopping the reaction)

  • Organic solvent for extraction (e.g., Chloroform:Methanol 2:1)

  • TLC plates and developing solvent

  • Scintillation counter

Procedure:

  • Prepare cell lysate or microsomes from the cells of interest.

  • In a microfuge tube, combine 50 µg of protein with the reaction buffer.

  • Add PLP to a final concentration of 20 µM.

  • For inhibitor control, pre-incubate with 1 µM myriocin for 30 minutes on ice.

  • Initiate the reaction by adding a labeling mix containing L-[³H]-serine (e.g., 2 µCi) and 100 µM palmitoyl-CoA.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 400 µl of alkaline methanol.

  • Extract the lipids using an appropriate organic solvent mixture.

  • Separate the lipid products by Thin-Layer Chromatography (TLC).[5]

  • Visualize the radiolabeled product by autoradiography or phosphorimaging and quantify using a scintillation counter.

This protocol utilizes a fluorescently labeled sphingoid base to measure CerS activity.[11][23]

Materials:

  • Cell or tissue homogenate

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂

  • NBD-sphinganine (fluorescent substrate)

  • Palmitoyl-CoA

  • Defatted Bovine Serum Albumin (BSA)

  • Fumonisin B1 (CerS inhibitor, for control)

  • Chloroform:Methanol (2:1, v/v)

  • TLC plates and developing solvent

  • Fluorescence imager

Procedure:

  • Prepare homogenates from cells or tissues.

  • In a reaction tube, combine the homogenate (e.g., 20 µg protein) with the assay buffer.

  • Add NBD-sphinganine (e.g., 15 µM) and defatted BSA (e.g., 20 µM).

  • For inhibitor control, pre-incubate with Fumonisin B1.

  • Start the reaction by adding palmitoyl-CoA (e.g., 50 µM).

  • Incubate for 20 minutes at 37°C.[24]

  • Stop the reaction and extract the lipids with chloroform:methanol.

  • Separate the fluorescent substrate and product (NBD-ceramide) by TLC.[24]

  • Visualize the bands using a fluorescence imager and quantify the intensity of the product band.

This assay measures the conversion of a fluorescent ceramide analog to fluorescent sphingomyelin.[7][14]

Materials:

  • Cell homogenate (from cells expressing SMS1 or SMS2)

  • C6-NBD-ceramide

  • Phosphatidylcholine (PC)

  • Reaction Buffer

  • Chloroform:Methanol (2:1, v/v)

  • TLC plates and developing solvent

  • Fluorescence imager

Procedure:

  • Prepare cell homogenates.

  • Set up the reaction containing cell homogenate (e.g., 200 µg protein), C6-NBD-ceramide, and PC in the reaction buffer.

  • Incubate the mixture at 37°C for 2 hours.[7]

  • Extract the lipids with chloroform:methanol.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipids and separate them by TLC.

  • Visualize the fluorescent spots corresponding to C6-NBD-ceramide and C6-NBD-sphingomyelin.

  • Quantify the fluorescent intensity of each spot to determine the percentage of conversion.

Lipid Extraction and Analysis

A widely used method for extracting total lipids from biological samples.[10]

Materials:

  • Cell pellet or tissue homogenate

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

Procedure:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution to a final volume 20 times the sample volume.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

  • Vortex the mixture and centrifuge at low speed to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under nitrogen gas.

  • Store the dried lipids at -20°C or -80°C for further analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of individual sphingolipid species.[8][25]

Materials:

  • Extracted lipid sample

  • Internal standards (e.g., isotopically labeled sphingomyelin)

  • LC-MS/MS system with an appropriate column (e.g., C18)

  • Mobile phases (e.g., gradients of acetonitrile, methanol, water with formic acid and ammonium formate)

Procedure:

  • Resuspend the dried lipid extract in a suitable solvent.

  • Add a known amount of an appropriate internal standard.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipid species using a reverse-phase C18 column with a suitable gradient elution program.[8]

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transitions.

  • Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

Parameter LC-MS/MS Conditions for Sphingomyelin Analysis
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Methanol/Water with Formic Acid & Ammonium Formate
Mobile Phase B Isopropanol with Formic Acid & Ammonium Formate
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ of this compound
Product Ion m/z 184.07 (phosphocholine headgroup)

Section 4: Visualizing the Pathway and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are represented using the DOT language for Graphviz.

Biosynthetic_Pathway cluster_ER Endoplasmic Reticulum (Cytosolic Face) cluster_Golgi trans-Golgi Network (Lumen) Serine_PalmitoylCoA L-Serine + Palmitoyl-CoA Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine_PalmitoylCoA->Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine Ketodihydrosphingosine->Dihydrosphingosine 3-KDS Reductase Dihydroceramide N-Palmitoyldihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide N-Palmitoylceramide Dihydroceramide->Ceramide DES1 Ceramide_Golgi N-Palmitoylceramide Ceramide->Ceramide_Golgi CERT-mediated Transport PC Phosphatidylcholine Sphingomyelin This compound PC->Sphingomyelin DAG Diacylglycerol Sphingomyelin->DAG Ceramide_Golgi->Sphingomyelin SMS1

Caption: De novo synthesis pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cells Mammalian Cells Homogenization Homogenization / Lysis Cells->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction TLC TLC Separation Extraction->TLC Qualitative LCMS LC-MS/MS Quantification Extraction->LCMS Quantitative Data Data Analysis TLC->Data LCMS->Data

Caption: General workflow for this compound analysis.

References

The Pivotal Role of N-Palmitoylsphingomyelin in the Architecture and Function of Neural Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of N-Palmitoylsphingomyelin (SM d18:1/16:0), a crucial sphingolipid in the neural landscape. We will delve into its unique structural significance, its metabolic regulation, and its profound implications for both the physiological function and pathological states of the nervous system. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this key molecule.

Introduction: The Architectural Significance of this compound in the Nervous System

Sphingolipids are not merely structural components of cellular membranes; they are active participants in a multitude of cellular processes, particularly within the complex environment of the central nervous system (CNS).[1] Among these, sphingomyelin (SM) is the most abundant, with this compound, characterized by a 16-carbon saturated fatty acid chain, being a prominent species.[2] Its presence is especially pronounced in the myelin sheath, the multi-layered insulating membrane that ensheathes neuronal axons, underscoring its critical role in nervous system function.[3]

The unique biophysical properties conferred by the palmitoyl chain, combined with the sphingosine backbone, allow this compound to foster the formation of tightly packed, ordered lipid domains known as lipid rafts.[4] These microdomains serve as crucial signaling platforms, concentrating or excluding specific proteins to modulate a variety of neuronal processes.[5] Furthermore, the metabolism of this compound gives rise to potent signaling molecules, most notably C16:0-ceramide, which is deeply implicated in the regulation of cellular fate, including apoptosis.[6]

Dysregulation of this compound metabolism has been increasingly linked to the pathophysiology of several devastating neurological disorders, including Alzheimer's disease and multiple sclerosis.[7][8] A thorough understanding of its biological roles is therefore paramount for the development of novel therapeutic strategies.

Metabolism of this compound: A Tightly Regulated Process

The cellular levels of this compound are meticulously controlled through a balance of its synthesis and degradation.

De Novo Biosynthesis

The journey of this compound begins with the de novo synthesis of its precursor, ceramide. This pathway is initiated in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[8] Subsequent enzymatic steps lead to the formation of dihydrosphingosine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide.

Crucially, the acyl chain length of the resulting ceramide is determined by the specificity of the CerS enzyme. In the context of this compound, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) exhibit a preference for palmitoyl-CoA (C16:0-CoA), leading to the production of C16:0-dihydroceramide.[9] A desaturase then introduces a double bond into the sphingoid backbone to yield C16:0-ceramide.

Finally, in the Golgi apparatus, sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to C16:0-ceramide, giving rise to this compound.[10]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine C16:0-Dihydroceramide C16:0-Dihydroceramide Dihydrosphingosine->C16:0-Dihydroceramide CerS5/CerS6 C16:0-Ceramide C16:0-Ceramide C16:0-Dihydroceramide->C16:0-Ceramide Desaturase This compound This compound C16:0-Ceramide->this compound Sphingomyelin Synthase (SMS) Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->this compound

Figure 1: De novo biosynthesis pathway of this compound.

Degradation and the Generation of Bioactive Metabolites

The catabolism of this compound is a critical process that not only regulates its own levels but also generates the potent second messenger, C16:0-ceramide. This hydrolysis is primarily carried out by sphingomyelinases (SMases), which are classified based on their optimal pH.[11]

  • Acid Sphingomyelinase (aSMase): Located predominantly in lysosomes, aSMase plays a key role in the turnover of sphingomyelin.[12]

  • Neutral Sphingomyelinase (nSMase): Found at the plasma membrane, nSMase is often activated in response to cellular stress signals.[13]

The C16:0-ceramide produced through this pathway can then be further metabolized, for instance, by ceramidases to generate sphingosine, which can be phosphorylated to sphingosine-1-phosphate (S1P), another crucial signaling molecule.

Multifaceted Roles of this compound in Neural Tissues

A Cornerstone of the Myelin Sheath

The myelin sheath, a hallmark of the vertebrate nervous system, is exceptionally rich in lipids, which are essential for its insulating properties. This compound is a major constituent of myelin, contributing to its stability and tight compaction.[14] The saturated palmitoyl chain allows for strong van der Waals interactions with cholesterol and other lipids, leading to a highly ordered and stable membrane structure.[15] This organization is critical for the rapid saltatory conduction of nerve impulses.

Orchestrating Neuronal Signaling through Lipid Rafts

This compound is a key player in the formation and function of lipid rafts in neuronal membranes.[4] These microdomains act as signaling hubs, concentrating receptors, ion channels, and signaling proteins to facilitate efficient signal transduction.[16] By modulating the lipid environment, this compound can influence a wide array of neuronal processes, including:

  • Synaptic transmission: The clustering of neurotransmitter receptors and ion channels within lipid rafts is crucial for synaptic plasticity.

  • Axon guidance: Lipid rafts are involved in the signaling pathways that guide developing axons to their correct targets.

  • Neurotrophic factor signaling: The efficacy of signaling by neurotrophic factors, which are essential for neuronal survival and differentiation, is often dependent on the integrity of lipid rafts.

A Precursor to the Pro-Apoptotic Messenger, C16:0-Ceramide

The hydrolysis of this compound to C16:0-ceramide is a critical step in the induction of apoptosis in both neurons and oligodendrocytes.[6] Elevated levels of C16:0-ceramide have been shown to activate downstream stress-activated protein kinases, such as JNK, leading to a cascade of events that culminate in cell death.[6] This pathway is of particular interest in the context of neurodegenerative diseases where neuronal and glial cell loss is a prominent feature.

This compound in the Pathogenesis of Neurological Diseases

Given its fundamental roles in neural tissue, it is not surprising that dysregulation of this compound metabolism is implicated in several neurological disorders.

Alzheimer's Disease

In Alzheimer's disease, there is evidence of altered sphingolipid metabolism, with some studies reporting changes in the levels of specific ceramide species, including those with a C16:0 acyl chain.[7] The accumulation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, has been shown to activate sphingomyelinases, leading to an increase in ceramide levels and subsequent neuronal apoptosis.[7]

Table 1: Alterations in Sphingomyelin and Ceramide Species in Alzheimer's Disease Models

Lipid SpeciesChange in AD ModelsPotential ConsequenceReference
C16:0-CeramideIncreasedNeuronal Apoptosis[7]
Total SphingomyelinDecreased in some studiesAltered membrane fluidity and signaling[17]
Multiple Sclerosis

Multiple sclerosis (MS) is an autoimmune demyelinating disease of the CNS. The breakdown of myelin is a central feature of MS pathology.[18] Given the abundance of this compound in myelin, its degradation and the subsequent increase in C16:0-ceramide are thought to contribute to oligodendrocyte apoptosis and the inflammatory processes that drive the disease.[8][19] Studies in animal models of MS have shown that targeting the enzymes involved in C16:0-ceramide synthesis can ameliorate disease severity, highlighting this pathway as a potential therapeutic target.[20]

Experimental Methodologies for the Study of this compound

The investigation of this compound in neural tissues requires a combination of sophisticated analytical techniques and relevant biological models.

Lipid Extraction from Neural Tissues: The Folch Method

A widely used and robust method for the extraction of lipids from brain tissue is the Folch method.[21]

Step-by-Step Protocol:

  • Homogenization: Homogenize a known weight of neural tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the tissue volume.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature to ensure thorough lipid extraction.

  • Filtration/Centrifugation: Separate the liquid phase from the solid tissue debris by filtration or centrifugation.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the liquid extract and vortex to partition the mixture into two phases.

  • Phase Separation: Centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the upper aqueous phase and the lower chloroform phase, which contains the lipids.

  • Collection and Drying: Carefully collect the lower chloroform phase and dry it under a stream of nitrogen or in a vacuum evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

Neural Tissue Neural Tissue Homogenization Homogenization Neural Tissue->Homogenization Chloroform:Methanol (2:1) Filtration/Centrifugation Filtration/Centrifugation Homogenization->Filtration/Centrifugation Washing Washing Filtration/Centrifugation->Washing 0.9% NaCl Phase Separation Phase Separation Washing->Phase Separation Centrifugation Lipid-Containing Chloroform Phase Lipid-Containing Chloroform Phase Phase Separation->Lipid-Containing Chloroform Phase Drying Drying Lipid-Containing Chloroform Phase->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 2: Workflow for the Folch lipid extraction method.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species, including this compound.[9]

Key Considerations for LC-MS/MS Analysis:

  • Internal Standards: The use of stable isotope-labeled internal standards for this compound is essential for accurate quantification.

  • Chromatography: Both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography can be employed to separate different lipid classes and individual sphingomyelin species.[22]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for the detection of this compound. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

In Vitro Models: Neuron and Oligodendrocyte Co-cultures

To study the role of this compound in myelination and neuron-glia interactions, in vitro co-culture systems are invaluable.

General Protocol Outline:

  • Cell Derivation: Differentiate induced pluripotent stem cells (iPSCs) or embryonic stem cells into neurons and oligodendrocyte precursor cells (OPCs).

  • Co-culture: Plate the neurons and OPCs together in a suitable culture medium that supports the survival and maturation of both cell types.

  • Myelination: Over a period of several weeks, the OPCs will differentiate into mature oligodendrocytes and begin to myelinate the neuronal axons.

  • Analysis: The extent of myelination can be assessed by immunocytochemistry for myelin-specific proteins (e.g., MBP) and by electron microscopy to visualize the compacted myelin sheath. Lipidomic analysis of these cultures can provide insights into the changes in this compound levels during myelination.

Conclusion and Future Directions

This compound is a central player in the biology of neural tissues, with its roles extending from providing structural integrity to the myelin sheath to modulating complex signaling pathways. Its metabolic product, C16:0-ceramide, is a potent regulator of cell fate, and the dysregulation of this axis is increasingly recognized as a key factor in the pathogenesis of major neurological diseases.

Future research should focus on further elucidating the specific signaling pathways directly influenced by this compound and C16:0-ceramide in different neural cell types. The development of more sophisticated analytical techniques will enable a more precise quantification of this lipid in subcellular compartments and in living cells. A deeper understanding of the intricate roles of this compound will undoubtedly pave the way for the development of novel therapeutic interventions for a range of debilitating neurological disorders.

References

N-Palmitoylsphingomyelin: A Linchpin in Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoylsphingomyelin (pSM), a prominent species of sphingomyelin, is a critical constituent of mammalian cell membranes, where it transcends its structural role to become a pivotal player in a myriad of cellular signaling cascades. This technical guide provides a comprehensive exploration of pSM's involvement in cellular signaling, with a primary focus on its metabolism, its function in organizing membrane microdomains, and its profound influence on pathways governing cell fate and inflammatory responses. While much of pSM's signaling influence is mediated through its bioactive metabolite, ceramide, this guide will also touch upon the emerging understanding of pSM's direct roles. We will delve into the intricate enzymatic machinery that governs pSM turnover and the subsequent generation of signaling molecules. Furthermore, this guide will equip researchers with detailed, field-proven methodologies for the extraction, quantification, and study of pSM, ensuring scientific integrity and reproducibility.

The Central Role of this compound in Membrane Architecture and Signaling Hubs

This compound, characterized by a palmitic acid (C16:0) attached to the sphingosine backbone via an amide linkage, is one of the most common sphingomyelin species in mammalian cells.[1][2] Its unique physicochemical properties, including a high melting temperature and a propensity for hydrogen bonding, are fundamental to its function.[3]

A Cornerstone of Lipid Rafts

A primary function of pSM is its integral role in the formation of lipid rafts—dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol.[4] These rafts serve as platforms for the spatial organization of signaling proteins, including receptors, G-proteins, and kinases, thereby facilitating or inhibiting signal transduction.[5] The tight packing of pSM with cholesterol creates a liquid-ordered (Lo) phase, distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane, which is enriched in unsaturated phospholipids.[4] This phase separation is crucial for concentrating signaling molecules and enhancing the efficiency of specific signaling pathways.

The Sphingomyelin Cycle: A Tightly Regulated Signaling Cassette

The signaling capacity of pSM is intrinsically linked to its metabolism through the sphingomyelin cycle. This cycle describes the enzymatic breakdown of sphingomyelin to generate bioactive lipids, most notably ceramide, and its subsequent resynthesis.[6]

Sphingomyelinases: The Gatekeepers of Ceramide Production

The hydrolysis of pSM is catalyzed by a family of enzymes known as sphingomyelinases (SMases), which cleave the phosphocholine headgroup to yield ceramide.[6] Different isoforms of SMases are localized to specific cellular compartments and are activated by distinct stimuli, allowing for precise spatial and temporal control of ceramide generation.

  • Acid Sphingomyelinase (aSMase): Localized in lysosomes and also secreted, aSMase is activated by various cellular stresses, including inflammatory cytokines like TNF-α and Fas ligand, as well as pathogens.[7]

  • Neutral Sphingomyelinase (nSMase): Primarily found at the plasma membrane, nSMase is activated by a range of stimuli including growth factors and oxidative stress.[8]

The generation of ceramide from pSM is a critical event in initiating downstream signaling cascades.

Sphingomyelin Synthases: Restoring the Balance

The resynthesis of sphingomyelin from ceramide and phosphatidylcholine is catalyzed by sphingomyelin synthases (SMS), primarily located in the Golgi apparatus and plasma membrane.[4] This reaction not only consumes ceramide, thereby terminating its signaling, but also produces diacylglycerol (DAG), another important second messenger.[4]

Diagram: The Sphingomyelin Cycle

pSM This compound (pSM) in Membrane Ceramide Ceramide pSM->Ceramide Hydrolysis Ceramide->pSM Synthesis SMS Sphingomyelin Synthase (SMS) Ceramide->SMS PC Phosphatidylcholine PC->SMS DAG Diacylglycerol (DAG) Stimuli Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stimuli->SMase Activates SMS->pSM Catalyzes SMS->DAG Produces SMase->pSM Catalyzes

Caption: The Sphingomyelin Cycle illustrating the enzymatic conversion of pSM.

This compound-Derived Ceramide: A Potent Second Messenger

The hydrolysis of pSM to ceramide unleashes a potent bioactive lipid that acts as a second messenger in a multitude of signaling pathways. Ceramide can exert its effects by directly interacting with downstream effector proteins or by altering the biophysical properties of membranes, leading to the formation of ceramide-rich platforms that facilitate protein-protein interactions.[9]

Orchestrating Apoptosis

Ceramide is a well-established pro-apoptotic molecule.[10] Its accumulation, following the activation of SMases by death receptor ligands like TNF-α and FasL, is a key event in the initiation of the apoptotic cascade.[7][11]

  • Mitochondrial Pathway: Ceramide can promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[12]

  • Death Receptor Clustering: Ceramide facilitates the clustering of death receptors, such as Fas, in the plasma membrane, which is essential for the formation of the death-inducing signaling complex (DISC) and subsequent caspase activation.[9]

Diagram: Ceramide-Mediated Apoptosis Pathway

cluster_membrane Plasma Membrane cluster_cytosol Cytosol FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds nSMase nSMase FasR->nSMase Activates DISC DISC Formation FasR->DISC pSM pSM Ceramide_mem Ceramide pSM->Ceramide_mem nSMase->pSM Hydrolyzes Ceramide_mem->FasR Promotes Clustering Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits & Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide's role in Fas-mediated apoptosis.

Fueling Inflammatory Responses

Ceramide generated from pSM is also a key player in inflammatory signaling.[13] For instance, in response to lipopolysaccharide (LPS), a component of bacterial cell walls, the activation of SMases and subsequent ceramide production can amplify the inflammatory response in macrophages.[10] This often involves the activation of downstream signaling pathways such as NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[14]

Direct Signaling Roles of this compound: An Emerging Frontier

While the majority of pSM's signaling functions are attributed to its metabolic products, there is growing interest in its potential to act as a direct signaling molecule. The precise mechanisms are still under active investigation, but it is hypothesized that the biophysical properties of pSM-rich membrane domains can directly influence the activity of membrane-associated proteins.

  • Ion Channels: The lipid environment, including the concentration of pSM, can modulate the gating properties and localization of various ion channels. However, direct binding of pSM to ion channels remains an area for further research.[11][15]

  • G-Protein Coupled Receptors (GPCRs): The localization of GPCRs within or outside of pSM-rich lipid rafts can significantly impact their signaling output.[16][17] Palmitoylation of GPCRs, a distinct process from the incorporation of pSM into the membrane, can also influence their function and localization.[18]

Methodologies for Studying this compound

To rigorously investigate the roles of pSM in cell signaling, robust and validated experimental protocols are essential.

Lipid Extraction from Cultured Cells

This protocol is based on the widely used Bligh and Dyer method, optimized for the extraction of sphingolipids.[7]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • Deionized water (H2O)

  • Cell scraper

  • Conical tubes (15 mL)

  • Centrifuge

Protocol:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • To the cell pellet, add 1 mL of methanol and vortex thoroughly.

  • Add 2 mL of chloroform and vortex for 2 minutes.

  • Add 0.8 mL of deionized water and vortex for 2 minutes.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.[19][20]

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • This compound (C16:0) standard.

  • Internal standard (e.g., N-dodecanoyl-sphingomyelin (C12:0)).

Protocol:

  • Sample Preparation: Resuspend the dried lipid extract in a known volume of mobile phase B containing the internal standard.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the lipid species. A typical gradient might start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 60% B.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for pSM and the internal standard. For pSM (C16:0), a common transition is m/z 703.6 → 184.1.

  • Quantification:

    • Generate a standard curve using known concentrations of the pSM standard.

    • Calculate the concentration of pSM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Table 1: Quantitative Data for this compound

ParameterValueCell Type/TissueReference
Cellular Concentration 43% less than wild-typeSPT-deficient LY-B CHO cells[21]
Plasma Concentration 5-15% of total phospholipidsHuman Plasma[4]
LC-MS/MS MRM Transition m/z 703.6 → 184.1Positive Ion Mode[22]
Workflow for Investigating pSM Signaling

Diagram: Experimental Workflow

Start Cell Culture & Treatment (e.g., with TNF-α) Lipid_Extraction Lipid Extraction (Bligh & Dyer) Start->Lipid_Extraction Western_Blot Western Blot Analysis (e.g., for Caspase-3 cleavage) Start->Western_Blot Microscopy Fluorescence Microscopy (e.g., Lipid Raft Staining) Start->Microscopy LCMS LC-MS/MS Quantification of pSM and Ceramide Lipid_Extraction->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

Caption: A typical workflow for studying pSM's role in a signaling cascade.

Concluding Remarks and Future Directions

This compound stands as a central molecule in cell biology, influencing cellular decisions through its structural role in organizing signaling platforms and as a source of potent bioactive metabolites. The intricate regulation of the sphingomyelin cycle provides a sophisticated mechanism for cells to respond to a wide array of stimuli. While the downstream effects of its primary metabolite, ceramide, in apoptosis and inflammation are well-documented, the direct signaling roles of pSM are an exciting and evolving area of research. Future investigations employing advanced analytical techniques and genetic tools will undoubtedly further unravel the complexities of pSM-mediated signaling, opening new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

References

An In-Depth Technical Guide to the Thermotropic Phase Transitions of Hydrated N-Palmitoylsphingomyelin (PSM)

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Advanced Researcher

N-Palmitoylsphingomyelin (PSM), a ubiquitous component of mammalian cell membranes, is more than a mere structural lipid. Its unique biophysical properties, driven by a ceramide backbone capable of extensive hydrogen bonding, underpin the formation of ordered membrane domains, modulate protein function, and influence cellular signaling cascades. For professionals in membrane biophysics and drug development, a granular understanding of the thermotropic phase behavior of PSM is not academic—it is foundational. The temperature-dependent transitions between its ordered gel, intermediate ripple, and disordered fluid phases dictate membrane permeability, elasticity, and lateral organization. This behavior is critical for designing lipid-based drug delivery systems, such as liposomes, where the physical state of the bilayer directly controls drug retention, release kinetics, and stability. This guide moves beyond a simple recitation of transition temperatures to provide a cohesive, mechanistically-grounded framework for understanding, characterizing, and manipulating the phase behavior of hydrated PSM bilayers.

The Thermotropic Personality of this compound

Unlike many glycerophospholipids, the phase behavior of fully hydrated PSM is characterized by at least two distinct, reversible thermotropic transitions. These are not merely melting events but complex structural reorganizations involving acyl chain order, headgroup hydration, and bilayer geometry. The transitions are best understood as a sequential loss of order upon heating.

  • The Gel Phase (Lβ'): At low temperatures (e.g., below ~24°C), PSM exists in a solid-ordered or gel phase. In this state, the palmitoyl chains are in a highly ordered, all-trans conformation, leading to tight packing. X-ray diffraction studies have shown that in the Lβ' phase, the hydrocarbon chains are tilted with respect to the bilayer normal by approximately 30 degrees.[1][2] This tilted arrangement results in a relatively small area per lipid, around 45 Ų.[1][2]

  • The Ripple Phase (Pβ'): Upon heating, PSM undergoes a "pre-transition" from the flat Lβ' phase to a periodically undulated or "ripple" phase, designated Pβ'. This transition is a hallmark of certain saturated lipids and represents an intermediate state of order. The bilayer is no longer flat but exhibits a periodic, asymmetric wave-like pattern. This phase is characterized by the coexistence of ordered, tilted acyl chains and regions of increased fluidity. The ripple wavelength for PSM in this phase is approximately 145 Å.[1][2]

  • The Liquid-Crystalline Phase (Lα): The most significant energetic event is the main chain-melting transition (Tm), where the ripple phase transforms into the liquid-disordered or liquid-crystalline phase (Lα). This highly cooperative transition involves a dramatic increase in the population of gauche rotamers within the acyl chains, leading to a significant expansion of the bilayer. The area per lipid in the Lα phase increases substantially to around 64 Ų, reflecting the increased motional freedom of the lipid tails.[1]

The sequence of these transitions upon heating can be summarized as: Lβ' (Gel, tilted chains) → Pβ' (Ripple) → Lα (Liquid-Crystalline, fluid chains)

Below is a conceptual diagram illustrating this phase progression.

G Gel Lβ' (Gel Phase) ~ T < 24°C - All-trans chains - Tilted & tightly packed - Flat bilayer Ripple Pβ' (Ripple Phase) ~ 24°C to 41°C - Intermediate order - Coexisting ordered/disordered regions - Periodically undulated bilayer Gel->Ripple Pre-transition Fluid Lα (Liquid Crystalline) ~ T > 41°C - Gauche-rich chains - Fluid & disordered - Expanded, flat bilayer Ripple->Fluid Main Transition (Tm)

Caption: Phase progression of hydrated this compound upon heating.

Quantitative Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary analytical tool for characterizing the thermotropic phase transitions of lipids. It measures the heat flow difference between a sample and a reference as a function of temperature. Phase transitions appear as endothermic peaks on a heating scan, and their properties provide critical thermodynamic data.

For fully hydrated PSM, a DSC thermogram will typically display two distinct endotherms upon heating:

  • A low-enthalpy, broad peak corresponding to the Lβ' → Pβ'pre-transition .

  • A high-enthalpy, sharp, and cooperative peak corresponding to the Pβ' → Lαmain transition (Tm) .

TransitionTypical Temperature Range (°C)Enthalpy (ΔH) (kcal/mol)Key Characteristic
Pre-transition (Lβ' → Pβ')~24 - 30 °C[1][2]LowBroad, low cooperativity
Main Transition (Tm) (Pβ' → Lα)~41.0 - 41.5 °C[1][3][4]~7.5[3][4]Sharp, highly cooperative

Note: Absolute values can vary slightly based on the purity of the lipid, hydration level, buffer composition, and DSC scan rate.

The degree of hydration is a critical parameter. Anhydrous PSM has a much higher transition temperature (~75°C). As water is added, it hydrates the phosphocholine headgroup, increasing intermolecular spacing and lowering the energy required to induce chain melting. The transition temperature progressively decreases with hydration until a plateau is reached at water concentrations above ~25% by weight, which is considered "fully hydrated".[3][4]

Probing Molecular Structure: The Role of X-ray Diffraction and FTIR Spectroscopy

While DSC provides the thermodynamic signature of phase transitions, other techniques are required to elucidate the underlying molecular and structural changes.

X-ray Diffraction (XRD)

XRD is indispensable for determining the geometry and packing of lipid assemblies.

  • Wide-Angle X-ray Scattering (WAXS) probes the short-range order of the acyl chains. In the gel (Lβ') and ripple (Pβ') phases, the chains are packed in a quasi-hexagonal lattice, giving rise to a sharp diffraction peak at a spacing of ~4.2 Å.[3][4][5] In contrast, the disordered chains in the liquid-crystalline (Lα) phase produce a broad, diffuse reflection centered at ~4.6 Å, indicative of their fluid-like state.[3][4][5]

  • Small-Angle X-ray Scattering (SAXS) provides information on the larger-scale organization, such as the lamellar repeat distance (d-spacing), which is the thickness of one lipid bilayer plus its associated water layer. SAXS is the technique that definitively identifies the periodic structure of the ripple phase.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exquisitely sensitive to the conformational state of the lipid molecules. Specific vibrational modes act as reporters for molecular order.

  • CH₂ Stretching Vibrations: The acyl chain methylene (CH₂) symmetric (νs) and antisymmetric (νas) stretching modes, typically found near 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are powerful indicators of chain conformation. In the ordered gel phase, these frequencies are lower. Upon transitioning to the fluid Lα phase, the introduction of gauche conformers causes a significant upward shift in frequency of 2-4 cm⁻¹, reflecting the increased conformational disorder.[6]

  • Amide I and II Bands: The amide I (C=O stretch) and amide II (N-H bend) bands of the ceramide backbone are sensitive to the extensive hydrogen bonding network at the bilayer interface.[7] Changes in the position and shape of these bands across the phase transitions reflect alterations in the hydration state and intermolecular H-bonding, which are key to sphingomyelin's unique properties.

A Self-Validating Protocol for DSC Analysis of PSM Multilamellar Vesicles (MLVs)

This protocol describes the preparation of fully hydrated PSM multilamellar vesicles (MLVs) and their analysis by DSC. The causality behind each step is explained to ensure a robust, self-validating workflow.

Rationale for MLVs

For studying the intrinsic thermotropic properties of a lipid, MLVs are the system of choice. They are thermodynamically stable, easy to prepare, and provide a strong signal-to-noise ratio in DSC due to the high concentration of stacked bilayers. This avoids potential artifacts related to the high curvature or preparation stress of unilamellar vesicles.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_dsc DSC Analysis start 1. Weigh PSM dissolve 2. Dissolve in Chloroform/ Methanol (e.g., 2:1 v/v) start->dissolve film 3. Create Thin Film (Rotary Evaporation) dissolve->film dry 4. High Vacuum Drying (Remove Residual Solvent) film->dry hydrate 5. Hydrate with Buffer (T > Tm, e.g., 55-60°C) dry->hydrate vortex 6. Vortex (Mechanical Dispersion) hydrate->vortex anneal 7. Anneal (Thermal Cycling) vortex->anneal load 8. Load Sample & Reference into DSC Pans anneal->load Transfer to DSC equilibrate 9. Equilibrate at Start T (e.g., 10°C) load->equilibrate scan 10. Perform Scan Cycles (e.g., Heat-Cool-Heat) equilibrate->scan analyze 11. Analyze Thermogram (Baseline Correction, Peak Integration) scan->analyze

Caption: Workflow for DSC analysis of this compound MLVs.

Step-by-Step Methodology
  • Lipid Film Formation:

    • Step 1.1: Accurately weigh a desired amount of this compound powder (e.g., 2-5 mg) into a clean, pear-shaped or round-bottom flask.

    • Step 1.2: Dissolve the lipid in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v).[8] The use of a solvent mixture ensures complete solubilization.

    • Step 1.3: Remove the solvent using a rotary evaporator. The goal is to create a thin, uniform lipid film on the inner surface of the flask. A thin film maximizes the surface area for subsequent hydration.

    • Step 1.4: Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent. Causality: Residual solvent can significantly alter membrane fluidity and depress transition temperatures, acting as an impurity. This step is critical for data integrity.

  • Hydration and Annealing:

    • Step 2.1: Add the desired amount of aqueous buffer (e.g., HEPES, PBS, or pure water) to the dry lipid film to achieve a final lipid concentration of 1-5 mg/mL. The hydration must be performed at a temperature well above the Tm of PSM (e.g., 55-60°C) to ensure the lipid is in its fluid phase, which facilitates proper hydration and lamellar formation.[9]

    • Step 2.2: Seal the flask and vortex vigorously for 2-5 minutes while maintaining the temperature above Tm. This mechanical agitation detaches the lipid film from the glass and disperses it in the buffer, forming MLVs.

    • Step 2.3: Anneal the sample. This involves thermal cycling, for example, 3-5 cycles of heating to above Tm (e.g., 60°C) and cooling to below the pre-transition (e.g., 10°C), holding at each temperature for 10-15 minutes. Causality: Annealing helps to heal structural defects in the bilayers and ensures a more uniform hydration state across the lamellae, leading to sharper, more reproducible transitions.

  • DSC Measurement:

    • Step 3.1: While the sample is still in its fluid state (to ensure homogeneity), accurately transfer a known volume of the MLV suspension into a DSC sample pan. Transfer an identical volume of the pure buffer into the reference pan. Hermetically seal the pans. Causality: Using the same buffer in the reference pan ensures that the instrument subtracts the heat capacity of the solvent, isolating the thermal events of the lipid.

    • Step 3.2: Place the pans in the DSC cell and equilibrate the system at a starting temperature well below any expected transitions (e.g., 10°C).

    • Step 3.3: Perform the thermal scan. A typical scan rate for lipids is 1-2°C/min. A common and robust procedure is to run at least two heating cycles. The first heating scan can sometimes show artifacts from the sample's thermal history. The second heating scan, performed after a controlled cooling cycle, is typically more reproducible and used for final analysis. A standard program would be:

      • Heat from 10°C to 60°C at 1°C/min.

      • Cool from 60°C to 10°C at 1°C/min.

      • Heat from 10°C to 60°C at 1°C/min (analysis scan).

    • Step 3.4: Analyze the data from the second heating scan. Use the instrument's software to perform a baseline subtraction and integrate the area under the endothermic peaks to determine the transition temperature (Tm, the peak maximum) and the transition enthalpy (ΔH).

Conclusion and Outlook for Drug Development

The well-defined, multi-step phase transition of this compound is a key determinant of its biological function and its utility in pharmaceutical sciences. The transition from a tightly packed, tilted gel phase through an intermediate ripple structure to a fluid liquid-crystalline state governs the fundamental properties of PSM-containing membranes. For drug development professionals, these transitions are not just physical curiosities; they are levers to be pulled. For instance, incorporating a drug into a liposome formulated with PSM below its Tm can enhance drug retention, while triggering release near a target tissue could be achieved through localized heating. Furthermore, the interaction of novel therapeutic molecules with PSM can be powerfully assayed using DSC; shifts in Tm or changes in the enthalpy of the transition provide direct evidence of membrane perturbation or intercalation, offering a rapid screen for membrane-active compounds. A thorough and quantitative understanding of these phase transitions is therefore an indispensable tool in the rational design of next-generation lipid-based therapeutics.

References

metabolic conversion of N-Palmitoylsphingomyelin to ceramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Metabolic Conversion of N-Palmitoylsphingomyelin to Ceramide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

Once relegated to the role of a mere structural component of cellular membranes, sphingomyelin is now understood to be a critical nexus in a complex signaling network. The enzymatic conversion of this compound, a ubiquitous species of sphingomyelin, into the potent bioactive lipid ceramide, represents a pivotal control point in cellular fate. This conversion, often termed the "sphingomyelin cycle," is not a simple catabolic process but a rapid and tightly regulated mechanism to generate a second messenger that dictates cellular responses to stress, inflammation, and apoptotic stimuli.[1][2] This guide provides a deep dive into the biochemical machinery governing this conversion, the profound signaling consequences of ceramide generation, and the state-of-the-art methodologies required to accurately investigate this pathway. For drug development professionals, understanding the nuances of this pathway is paramount, as its dysregulation is implicated in a host of pathologies, from neurodegenerative diseases to cancer and metabolic syndrome, making the enzymes involved prime therapeutic targets.[3][4][5]

The Core Reaction: A Phospholipase C-Catalyzed Hydrolysis

The metabolic conversion at the heart of this guide is the hydrolysis of the phosphodiester bond in this compound. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases), which are functionally analogous to phospholipase C.[6][7] The reaction yields two products: ceramide, which remains within the membrane, and a water-soluble phosphocholine headgroup, which is released into the aqueous environment.[3][8][9][10]

This compound itself is an amphipathic molecule comprising a sphingosine backbone, an N-linked palmitic acid (a C16:0 fatty acid), and a phosphocholine headgroup.[11][12][13] The generation of ceramide fundamentally alters the biophysical properties of the membrane microenvironment and initiates a cascade of downstream signaling events.

Core_Reaction SM This compound SMase Sphingomyelinase (SMase) SM->SMase Cer Ceramide (d18:1/16:0) PC Phosphocholine H2O H₂O H2O->SMase SMase->Cer SMase->PC

Caption: The fundamental enzymatic hydrolysis of this compound.

The Enzymatic Machinery: A Tale of Three Sphingomyelinases

The regulation of ceramide production is compartmentalized and stimulus-dependent, a feat achieved through the existence of distinct SMase isoenzymes, primarily classified by their optimal pH.[3][8][14] Their specific subcellular localizations and activation mechanisms ensure that ceramide is generated at the right place and time to elicit a precise biological response.

Enzyme FamilyIsoforms & LocationOptimal pHCation DependenceKey Activators & StimuliPrimary Biological Role
Acid Sphingomyelinase (aSMase) Lysosomal (L-aSMase): LysosomesSecreted (S-aSMase): Extracellular space4.5 - 5.0Zn²⁺-dependentDeath receptors (TNF-α, FasL), pathogens, radiation, chemotherapyStress-induced apoptosis, inflammation, membrane repair, lipoprotein metabolism[3][4][7][8]
Neutral Sphingomyelinase (nSMase) nSMase1, nSMase2, nSMase3: Inner leaflet of plasma membrane, Golgi, ER7.4Mg²⁺-dependentInflammatory cytokines (IL-1), oxidative stress, growth factorsCell signaling, apoptosis, membrane trafficking, inflammation[3][15][16]
Alkaline Sphingomyelinase (alk-SMase) Intestinal mucosa, bile8.5 - 9.0Bile salt-dependentDietary lipidsDigestion of dietary sphingomyelin, regulation of gut inflammation
Acid Sphingomyelinase (aSMase): The Stress Responder

Encoded by the SMPD1 gene, aSMase exists as two distinct isoforms generated through differential trafficking: a lysosomal form (L-aSMase) and a secreted form (S-aSMase).[3] L-aSMase plays a crucial housekeeping role in the constitutive turnover of sphingomyelin within the lysosome.[10] However, upon exposure to a wide array of cellular stressors, L-aSMase can be rapidly translocated from the lysosomal lumen to the outer leaflet of the plasma membrane.[3] This translocation event is a critical step in initiating apoptosis. Once on the cell surface, aSMase generates ceramide, which promotes the clustering of receptors and signaling proteins within specialized membrane microdomains known as lipid rafts, thereby amplifying the stress signal.[3][17][18]

Neutral Sphingomyelinase (nSMase): The Signal Transducer

Operating at physiological pH, the nSMase family is strategically positioned at key signaling hubs like the inner leaflet of the plasma membrane and the Golgi apparatus.[3] Their activation is a key event in response to inflammatory cytokines and oxidative stress.[15][19] The ceramide produced by nSMase acts as a critical second messenger, propagating signals that influence cell growth, differentiation, and apoptosis.[3] The lack of highly specific pharmacological tools has made studying individual nSMase isoforms challenging, but genetic approaches are clarifying their distinct roles.

Ceramide Signaling: From Membrane Perturbation to Cellular Fate

The generation of ceramide from this compound is not merely the removal of a headgroup but the creation of a potent signaling molecule. Ceramide exerts its influence through two primary mechanisms: direct interaction with downstream effector proteins and alteration of membrane biophysics.[17][20][21][22]

  • Direct Protein Activation: Ceramide can directly bind to and modulate the activity of several key signaling proteins. It is a well-established activator of protein phosphatases like PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins such as Akt/PKB.[20][21] It also activates stress-related kinases, most notably c-Jun N-terminal kinase (JNK), which promotes apoptotic pathways.[21][22]

  • Membrane Reorganization: Ceramide's unique biophysical properties, including its conical shape and propensity for hydrogen bonding, drive its self-association into ceramide-enriched platforms.[3][17] These platforms serve as scaffolds, recruiting and clustering receptors and downstream signaling molecules, thereby increasing the efficiency and amplitude of signal transduction.[3][18]

The culmination of these signaling events can drive the cell towards distinct fates, including apoptosis, cell cycle arrest, senescence, or inflammation.[5][19][21][22]

Ceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Cascades SM Sphingomyelin SMase aSMase / nSMase SM->SMase Hydrolysis Ceramide Ceramide Raft Ceramide-Enriched Platform Formation Ceramide->Raft PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK JNK Pathway Ceramide->JNK CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Stress Stress Stimuli (e.g., TNF-α, UV) Stress->SMase SMase->Ceramide Akt Akt (Pro-Survival) PP2A->Akt Inhibits Apoptosis Apoptosis JNK->Apoptosis Akt->Apoptosis Inhibits

Caption: Key downstream signaling pathways activated by ceramide generation.

Methodologies for Interrogating the Pathway

A robust investigation of the sphingomyelin-to-ceramide pathway requires a multi-pronged approach, combining enzymatic assays, precise lipid quantification, and pharmacological or genetic manipulation.

Protocol 1: In Vitro Sphingomyelinase Activity Assay

This protocol describes a widely used, enzyme-coupled fluorometric assay to measure aSMase or nSMase activity in cell lysates or tissue homogenates. The principle relies on the quantification of phosphocholine, a direct product of the SMase reaction.[14][23][24][25]

Causality & Self-Validation: The validity of this assay hinges on its specificity. Running parallel reactions in the absence of the sphingomyelin substrate confirms that the signal is not from endogenous phosphocholine. Furthermore, including a known SMase inhibitor (see Table 2) in a control well validates that the measured activity is attributable to sphingomyelinase. The assay buffer's pH is critical for differentiating between acid and neutral SMase activity.

Experimental Protocol: Fluorometric SMase Activity Assay

  • Reagent Preparation:

    • aSMase Assay Buffer (pH 5.0): Prepare a buffer containing 250 mM sodium acetate and 1 mM EDTA, adjusted to pH 5.0.

    • nSMase Assay Buffer (pH 7.4): Prepare a buffer containing 50 mM Tris-HCl and 10 mM MgCl₂, adjusted to pH 7.4.

    • Substrate Solution: Prepare a 5 mM stock of this compound in a suitable solvent and dilute to a working concentration of 0.5 mM in the appropriate assay buffer.

    • Enzyme Cocktail: Prepare a reaction mixture containing alkaline phosphatase, choline oxidase, horseradish peroxidase (HRP), and a fluorogenic probe like Amplex Red, according to the manufacturer's instructions (e.g., Amplex™ Red Sphingomyelinase Assay Kit).[26]

    • Enzyme Standard: Use a purified sphingomyelinase of known activity to generate a standard curve (e.g., 0 to 10 mU/mL).

  • Sample Preparation:

    • Homogenize cells or tissues in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.

  • Assay Procedure:

    • Set up a 96-well black, clear-bottom microplate.

    • Add 50 µL of standards or samples to their respective wells.

    • Initiate the reaction by adding 50 µL of the Substrate Solution mixed with the Enzyme Cocktail to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition & Analysis:

    • Measure the fluorescence using a microplate reader (e.g., excitation ~535 nm, emission ~590 nm for Amplex Red).

    • Subtract the fluorescence of the "no substrate" control from all readings.

    • Plot the standard curve (fluorescence vs. SMase activity).

    • Calculate the SMase activity of the samples from the standard curve and normalize to the total protein concentration.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffers & Reagents A1 Load Plate: Samples, Standards, Controls P1->A1 P2 Prepare Sample Lysate P2->A1 P3 Prepare SMase Standards P3->A1 A2 Add Substrate/Enzyme Cocktail A1->A2 A3 Incubate at 37°C A2->A3 A4 Read Fluorescence A3->A4 D1 Generate Standard Curve A4->D1 D2 Calculate Sample Activity A4->D2 D1->D2 D3 Normalize to Protein Conc. D2->D3

Caption: Workflow for a typical in vitro sphingomyelinase activity assay.

Protocol 2: LC-MS/MS for Cellular Sphingolipid Quantification

To accurately measure the conversion of this compound to ceramide within a biological context, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[27][28] It provides unparalleled specificity and sensitivity, allowing for the simultaneous quantification of multiple lipid species.

Causality & Self-Validation: The cornerstone of accurate LC-MS/MS quantification is the use of stable isotope-labeled internal standards (e.g., ¹³C- or ²H-labeled lipids). An internal standard for each lipid class should be added at the very beginning of the extraction process. This corrects for variability in extraction efficiency and ionization suppression (matrix effects), ensuring that any observed changes truly reflect biological alterations rather than technical artifacts.

Experimental Workflow: Cellular Lipidomics

  • Cell Culture and Stimulation:

    • Grow cells to desired confluency.

    • Treat cells with the stimulus of interest (e.g., TNF-α, doxorubicin) for a predetermined time course (e.g., 0, 10, 30, 60 minutes) to capture the dynamic response.

  • Metabolism Quenching and Harvesting:

    • Rapidly aspirate media and wash cells with ice-cold PBS to halt metabolic activity.

    • Scrape cells into a solvent-resistant tube.

  • Lipid Extraction:

    • Spike the cell pellet with a cocktail of stable isotope-labeled internal standards.

    • Perform a biphasic liquid-liquid extraction using a method such as Bligh-Dyer (chloroform/methanol/water) or a single-phase extraction with an ethyl acetate/isopropanol/water mixture.[27]

    • Vortex thoroughly, centrifuge to separate phases, and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid film in a suitable injection solvent (e.g., methanol/chloroform).

    • Inject the sample into an LC-MS/MS system.

    • Lipids are separated based on polarity using a reverse-phase chromatography column.

    • The mass spectrometer is operated in a dynamic multiple reaction monitoring (dMRM) mode, where specific precursor-to-product ion transitions for each target lipid (and its internal standard) are monitored for highly specific detection.

  • Data Analysis:

    • Integrate the peak areas for each lipid and its corresponding internal standard.

    • Calculate the ratio of the endogenous lipid to its internal standard.

    • Quantify the absolute amount of each lipid by comparing this ratio to a standard curve generated with known amounts of purified lipid standards.

Pharmacological and Genetic Tools for Pathway Validation

Inhibitors are indispensable tools for confirming the role of a specific SMase in a biological process.

InhibitorTarget SMaseMechanism of ActionNotes / Typical Concentration
Desipramine / Amitriptyline aSMaseFunctional (FIASMA): Cationic amphiphilic drugs that accumulate in lysosomes, displacing aSMase from the inner membrane, leading to its degradation.[29][30]Widely used but not directly inhibitory. 10-30 µM.
GW4869 nSMase2Non-competitive inhibitor.Most commonly used nSMase inhibitor, though specificity can be a concern. 5-20 µM.
ARC39 aSMaseCompetitive inhibitor.A bisphosphonate compound.
Scyphostatin nSMasePotent inhibitor isolated from a natural source.
Genetic Tools (siRNA/CRISPR) aSMase (SMPD1)nSMase2 (SMPD3)Gene silencing or knockout.Provides the highest level of specificity for target validation.

Conclusion and Future Horizons

The enzymatic conversion of this compound to ceramide is a fundamental and elegant mechanism for translating extracellular stresses into intracellular action. The generation of this single lipid second messenger can trigger profound shifts in cellular physiology, underscoring the importance of the sphingomyelinases as critical regulatory enzymes. For researchers, the combination of robust enzymatic assays, precise mass spectrometry-based lipidomics, and specific pharmacological and genetic tools provides a powerful toolkit to dissect this pathway's role in health and disease.

Looking forward, a major challenge and opportunity lie in the development of next-generation SMase inhibitors with greater isoform specificity and improved pharmacokinetic properties for therapeutic applications.[3][31] Furthermore, as lipidomic technologies advance, the field is moving towards understanding not just the total amount of ceramide produced, but the specific roles of different ceramide species (varying in acyl chain length) generated in distinct subcellular compartments, promising a new chapter in our understanding of sphingolipid signaling.

References

An In-Depth Technical Guide to the Chemical Synthesis of N-Palmitoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Homogeneous N-Palmitoylsphingomyelin

This compound (C16:0), a ubiquitous sphingolipid in mammalian cell membranes, is far more than a structural component.[] It is a critical player in the formation of lipid rafts, specialized membrane microdomains that serve as hubs for signal transduction.[2] The metabolism of sphingomyelin yields bioactive molecules like ceramide and sphingosine-1-phosphate, which are deeply involved in regulating cell growth, differentiation, and apoptosis.[][2]

While sphingomyelin can be isolated from natural sources such as bovine brain or egg yolk, these preparations are heterogeneous mixtures of different N-acyl chain lengths.[3][4] For researchers in cell biology and drug development, access to chemically homogeneous this compound is paramount. Total chemical synthesis provides individual, structurally defined sphingolipids in desirable quantities, free from the contamination of other biologically active compounds or stereoisomers that can confound experimental results.[4] This guide provides a detailed overview of the primary chemical strategies for synthesizing this compound, offering insights into the rationale behind methodological choices and providing actionable protocols for the modern research laboratory.

Strategic Approaches to this compound Synthesis

The chemical synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of strategy often depends on the starting materials available, the desired scale of synthesis, and the stringency of stereochemical control required.

  • The Semisynthetic Route: N-Acylation of Sphingosylphosphocholine derived from natural sources.

  • The Convergent Approach: Phosphorylation of N-Palmitoyl-D-erythro-sphingosine (Ceramide C16).

  • The Linear Approach: Stepwise assembly starting from a protected sphingosine precursor.

This guide will delve into the technical details of each of these core strategies, providing both the "how" and the "why" for each critical step.

Strategy 1: The Semisynthetic Route via Deacylation-Reacylation

This is often the most direct route to obtaining N-acyl-specific sphingomyelins, leveraging the abundance of natural, mixed-acyl sphingomyelin. The core principle is to hydrolyze the amide bond of the natural mixture to yield sphingosylphosphocholine (SPC, or lysosphingomyelin), which is then reacylated with palmitic acid.

Causality Behind Experimental Choices

The primary challenge in this approach is the potential for epimerization at the C-3 position of the sphingosine backbone during the acidic hydrolysis step.[3][4] This can lead to the formation of the undesired L-threo diastereomer alongside the natural D-erythro form, complicating purification and potentially impacting biological activity. The choice of hydrolysis conditions is therefore a critical parameter to control. N-acylation of the purified SPC is a more straightforward step, often achieved using an activated form of palmitic acid.

Experimental Protocol: Deacylation-Reacylation

Part A: Acidic Hydrolysis of Natural Sphingomyelin

  • Reaction Setup: Suspend natural sphingomyelin (e.g., from bovine brain) in a 1M solution of HCl in methanol.

  • Hydrolysis: Reflux the mixture for 4-5 hours under an inert atmosphere (e.g., Argon or Nitrogen). The methanolic HCl cleaves the N-acyl linkage.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium methoxide or aqueous NaHCO₃). Partition the mixture between a biphasic solvent system, such as chloroform/methanol/water, to extract the more polar sphingosylphosphocholine into the aqueous-methanolic phase, separating it from the liberated free fatty acids.

  • Purification of SPC: The crude SPC is often purified by column chromatography on silica gel or a suitable ion-exchange resin to remove any remaining starting material, fatty acids, and potential diastereomers.

Part B: N-Palmitoylation of Sphingosylphosphocholine

  • Activation of Palmitic Acid: Convert palmitic acid to a more reactive species. A common method is to form the N-hydroxysuccinimide (NHS) ester or to use a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC).

  • Coupling Reaction: Dissolve the purified, dry sphingosylphosphocholine in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM).

  • Add the activated palmitoyl species (e.g., palmitoyl-NHS) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to catalyze the reaction.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Purification of this compound: Upon completion, the reaction mixture is typically subjected to column chromatography on silica gel using a gradient elution of chloroform and methanol to yield the pure this compound.[3]

Trustworthiness: A Self-Validating System
  • TLC Monitoring: Throughout the process, TLC is used to monitor the disappearance of starting materials and the appearance of products. The difference in polarity between natural sphingomyelin, SPC, and the final this compound allows for clear separation.

  • Spectroscopic Analysis: The final product's identity and purity are confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry, which should match the data for the known compound.[4]

  • Chiral Analysis: To confirm the stereochemical integrity, chiral chromatography or comparison of optical rotation values with a known standard of D-erythro-N-Palmitoylsphingomyelin can be performed.

Workflow Diagram

G cluster_0 Part A: Deacylation cluster_1 Part B: Reacylation Natural SM Natural SM Hydrolysis Hydrolysis Natural SM->Hydrolysis 1M HCl/MeOH Reflux Extraction Extraction Hydrolysis->Extraction Neutralize CHCl3/MeOH/H2O Purified SPC Purified SPC Extraction->Purified SPC Column Chromatography Coupling Coupling Purified SPC->Coupling DMF/DCM Base Palmitic Acid Palmitic Acid Activated Palmitate Activated Palmitate Palmitic Acid->Activated Palmitate DCC or NHS Activated Palmitate->Coupling Pure N-Palmitoyl-SM Pure N-Palmitoyl-SM Coupling->Pure N-Palmitoyl-SM Column Chromatography G Ceramide C16 N-Palmitoyl-D-erythro-sphingosine Cyclic Phosphate Cyclic Phosphate Intermediate Ceramide C16->Cyclic Phosphate 1. 2-chloro-2-oxo-1,3,2-dioxaphospholane Pyridine, THF Final Product This compound Cyclic Phosphate->Final Product 2. Anhydrous Trimethylamine Pressure Tube G Start Protected Sphingosine (e.g., 2-azido-3-O-benzyl) Phosphorylated C-1 Phosphorylated Intermediate Start->Phosphorylated Phosphoramidite Chemistry Oxidation Lyso-SM Protected Lyso-Sphingomyelin Phosphorylated->Lyso-SM Azide Reduction (e.g., Staudinger) Protected-SM Protected N-Palmitoyl-SM Lyso-SM->Protected-SM N-Palmitoylation Final This compound Protected-SM->Final Final Deprotection (e.g., Hydrogenolysis) Purification Purification Final->Purification Column Chromatography

References

N-Palmitoylsphingomyelin: A Critical Reservoir for Bioactive Sphingolipids in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: December 2025

<_>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

N-Palmitoylsphingomyelin (PSM), a ubiquitous sphingolipid in mammalian cell membranes, has emerged as a central player in cellular regulation, extending far beyond its structural role. This technical guide provides a comprehensive exploration of PSM as a critical reservoir for a diverse array of bioactive sphingolipids. We will delve into the enzymatic pathways that govern the release of these signaling molecules, their intricate roles in mediating cellular processes, and the profound implications of their dysregulation in various disease states. Furthermore, this guide will equip researchers with detailed methodologies for the robust analysis of these potent lipids, fostering a deeper understanding of their complex biology and paving the way for novel therapeutic interventions.

Introduction: The Centrality of this compound in Sphingolipid Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] While initially recognized for their structural contributions to membrane integrity, it is now clear that they are pivotal signaling molecules involved in a myriad of cellular functions, including proliferation, differentiation, and apoptosis.[2][3] this compound, a prominent sphingomyelin species, consists of a ceramide core (N-palmitoylsphingosine) and a phosphocholine headgroup.[4] It is particularly enriched in the outer leaflet of the plasma membrane and is a key component of specialized membrane microdomains known as lipid rafts.[5][6] These rafts serve as platforms for signal transduction, concentrating signaling proteins and receptors.[5]

The true significance of PSM lies in its role as a precursor, a readily available pool for the generation of potent second messengers. The enzymatic hydrolysis of PSM initiates a signaling cascade known as the "sphingomyelin cycle," releasing ceramide and subsequently other bioactive sphingolipids that profoundly influence cellular fate.[7][8]

The Sphingomyelin Cycle: Unleashing Bioactive Mediators from this compound

The controlled breakdown of this compound is a critical event in cellular signaling. This process is primarily orchestrated by a family of enzymes called sphingomyelinases (SMases), which catalyze the hydrolysis of the phosphocholine headgroup from sphingomyelin to generate ceramide.[9][10]

Sphingomyelinases: The Gatekeepers of Ceramide Production

There are several isoforms of sphingomyelinase, distinguished by their optimal pH and subcellular localization, which allows for spatially and temporally distinct generation of ceramide in response to diverse stimuli.[11]

  • Acid Sphingomyelinase (aSMase): Located in lysosomes and also secreted, aSMase is activated by a variety of cellular stresses, including inflammatory cytokines (e.g., TNF-α), pathogens, and radiation.[11][12] Its activation leads to a rapid burst of ceramide production.

  • Neutral Sphingomyelinase (nSMase): Primarily found at the plasma membrane, nSMase is responsive to stimuli such as oxidative stress and growth factors.[11] Its activity contributes to ceramide generation within lipid rafts, influencing receptor clustering and downstream signaling.

The generation of ceramide from PSM is a pivotal event, as ceramide itself is a potent bioactive lipid that can trigger a cascade of downstream signaling events.[13][14]

References

Methodological & Application

Application Note & Protocol: Preparation of N-Palmitoylsphingomyelin-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-proven protocol for the preparation and characterization of unilamellar liposomes composed of N-Palmitoylsphingomyelin (PSM) and cholesterol. Sphingomyelin-containing liposomes are of significant interest in drug delivery and biomedical research due to their structural similarity to biological membranes, particularly lipid rafts.[1] This guide details the thin-film hydration method followed by extrusion, a robust and widely used technique to produce vesicles with a controlled, homogenous size distribution.[2][3][4] Furthermore, it outlines essential characterization methods to ensure the quality, stability, and reproducibility of the formulation. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Significance of this compound

This compound (16:0 SM or PSM) is a specific type of sphingomyelin featuring a saturated 16-carbon palmitoyl acyl chain.[5] Sphingomyelins are crucial components of animal cell membranes and are particularly enriched in the myelin sheath of nerve cells.[1]

Key Properties of this compound (PSM):

  • High Phase Transition Temperature (Tm): Fully hydrated PSM has a main gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[6][7][8] Below this temperature, the lipid bilayers exist in a more ordered, rigid 'gel' state, which can reduce passive leakage of encapsulated contents.[9] Above the Tm, the bilayers are in a more fluid, 'liquid-crystalline' state.

  • Interaction with Cholesterol: PSM interacts favorably with cholesterol, a key component for modulating membrane fluidity and stability.[6][7][10] Cholesterol inserts into the lipid bilayer, increasing the packing of phospholipids, which enhances bilayer rigidity and reduces permeability.[10][11][12]

These properties make PSM an excellent candidate for creating stable liposomes that can be tailored for controlled-release applications. This protocol utilizes a common formulation of PSM and cholesterol, often in a molar ratio between 7:3 and 1:1, to achieve stable and well-defined vesicles.[13]

Materials and Reagents

Material/ReagentGrade/PurityRecommended SupplierNotes
N-Palmitoyl-D-erythro-sphingosylphosphorylcholine (PSM)>99%Avanti Polar LipidsStore at -20°C.
Cholesterol (ovine wool)>98%Avanti Polar LipidsStore at -20°C.
ChloroformHPLC GradeSigma-AldrichUse in a certified chemical fume hood.
MethanolHPLC GradeSigma-AldrichUse in a certified chemical fume hood.
Phosphate-Buffered Saline (PBS), pH 7.4Sterile, FilteredThermo Fisher ScientificOr prepare in-house with high-purity water.
High-Purity Nitrogen or Argon Gas>99.99%AirgasFor solvent evaporation.

Equipment

  • Rotary evaporator with water bath

  • Round-bottom flasks (50-100 mL)

  • Glass vials and syringes

  • Vacuum pump

  • Liposome Extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for extruder

  • Heating block or water bath for extruder

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Vortex mixer

Experimental Protocol: Step-by-Step Methodology

This protocol is divided into three core stages: the formation of multilamellar vesicles (MLVs) by thin-film hydration, the sizing of these vesicles into large unilamellar vesicles (LUVs) via extrusion, and finally, the essential characterization of the final product.

Workflow Overview

G cluster_0 Part 1: Thin-Film Hydration cluster_1 Part 2: Extrusion cluster_2 Part 3: Characterization A 1. Dissolve Lipids in Organic Solvent B 2. Evaporate Solvent (forms thin film) A->B C 3. Dry Film (under vacuum) B->C D 4. Hydrate Film (forms MLVs) C->D E 5. Assemble Extruder (with 100 nm membrane) D->E Transfer MLVs F 6. Extrude MLV Suspension (≥11 passes) E->F G 7. Collect LUVs F->G H 8. Measure Size & PDI (DLS) G->H Analyze Final Product I 9. Measure Zeta Potential H->I

Caption: Workflow for PSM-Liposome Preparation and Characterization.

Part 1: Preparation of Lipid Thin Film and Hydration

The thin-film hydration technique, also known as the Bangham method, is the foundational step for liposome preparation.[3][4][14]

  • Lipid Stock Preparation:

    • Prepare stock solutions of this compound and cholesterol in a chloroform:methanol (e.g., 9:1 v/v) solvent mixture. A typical concentration is 10-20 mg/mL.[15][16] Ensure lipids are fully dissolved to achieve a clear, homogenous solution.[15][17]

    • Scientist's Note: Using a chloroform/methanol mixture ensures that both the moderately polar sphingomyelin and the nonpolar cholesterol are fully solubilized, which is critical for forming a homogenous lipid film.

  • Mixing Lipids:

    • In a clean, glass round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 7:3 PSM:Cholesterol) for a total lipid amount of 10-20 mg.

    • Example Calculation for 10 mg total lipid (7:3 molar ratio):

      • MW of PSM ≈ 703.0 g/mol [5]

      • MW of Cholesterol ≈ 386.7 g/mol

      • Calculate moles and then mass of each lipid required.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 45-50°C. This temperature is safely below the boiling point of the solvents but warm enough to facilitate efficient evaporation.

    • Begin rotation (approx. 100-150 rpm) and gradually apply a vacuum. The rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.[3][14]

    • Continue until all organic solvent has evaporated and a dry, thin film is visible.

  • Complete Solvent Removal:

    • To ensure all residual organic solvent is removed, place the flask on a high-vacuum pump for at least 2-4 hours, or overnight.[16][17]

    • Trustworthiness Check: Residual solvent can alter the bilayer properties and introduce toxicity. This step is non-negotiable for creating a high-quality, biocompatible formulation.

  • Hydration:

    • Pre-warm your aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of PSM . A temperature of 50-60°C is recommended.[16][17] Hydrating the lipid film in its fluid phase is crucial for proper sheet formation and swelling.[16]

    • Add the warm buffer to the flask containing the dry lipid film (e.g., 1-2 mL for 10-20 mg of lipid).

    • Agitate the flask by hand or continue rotation on the rotary evaporator (without vacuum) at the elevated temperature for 30-60 minutes.[16] The lipid film will gradually lift off the glass and swell, forming a milky suspension of Multilamellar Vesicles (MLVs).[14][16]

    • (Optional but Recommended): To improve hydration and encapsulation efficiency of hydrophilic molecules, the MLV suspension can be subjected to 3-5 freeze-thaw cycles by alternating between a dry ice/acetone bath and the warm water bath.[18][19]

Part 2: Liposome Sizing by Extrusion

The MLV suspension is heterogeneous in size. Extrusion is a technique where the lipid suspension is forced through a polycarbonate filter with a defined pore size to produce vesicles with a more uniform size distribution.[2][15]

  • Extruder Assembly:

    • Assemble the mini-extruder with two filter supports sandwiching a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Place the assembled extruder into a heating block and allow it to equilibrate to the same temperature used for hydration (50-60°C).[18] Extrusion must be performed above the lipid's Tm to ensure the membranes are fluid and can pass through the pores without fouling the membrane.[15]

  • Extrusion Process:

    • Draw the entire MLV suspension into one of the gas-tight syringes and carefully insert it into one side of the pre-heated extruder. Insert a clean, empty syringe into the other side.

    • Gently push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the opposing syringe.[20]

    • Repeat this process by pushing the suspension back and forth. The first pass may require more pressure.

    • Perform a minimum of 11 passes. An odd number of passes ensures the final collection is from the opposing syringe, having passed through the membrane an odd number of times. The suspension should change from milky to slightly opalescent or translucent.[20]

  • Collection and Storage:

    • After the final pass, collect the extruded liposome suspension, which now consists of Large Unilamellar Vesicles (LUVs).

    • Store the liposomes at 4°C. Do not freeze, as this can disrupt the vesicle structure. For long-term stability, the storage temperature should ideally be in the lipid's gel phase.[9]

Quality Control & Characterization

Characterization is essential to validate the protocol and ensure batch-to-batch consistency.

Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and surface charge of liposomes.[21][22][23]

  • Methodology:

    • Dilute a small aliquot of the final liposome suspension in filtered PBS to an appropriate concentration for DLS measurement. Over-concentration can cause multiple scattering artifacts.[22]

    • Measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • Measure the Zeta Potential to determine the surface charge, which is an indicator of colloidal stability.

  • Expected Results:

ParameterExpected ValueSignificance
Z-Average Diameter100 - 130 nmCorresponds to the extrusion membrane pore size.
Polydispersity Index (PDI)< 0.2Indicates a narrow, monodisperse size distribution.
Zeta PotentialNear neutral (-5 to -15 mV)PSM and Cholesterol are zwitterionic/neutral at pH 7.4.

Troubleshooting

ProblemPossible CauseSolution
Lipid film does not hydrate easily Incomplete solvent removal; Hydration temperature too low.Ensure film is completely dry under high vacuum. Increase hydration temperature to at least 10-15°C above the PSM Tm.
High PDI (>0.3) after extrusion Insufficient number of extrusion passes; Extrusion temperature too low.Increase the number of passes to 15 or 21. Ensure the extruder is maintained above the Tm throughout the process.
Liposome size is much larger than pore size Membrane rupture during extrusion.Apply gentle, steady pressure during extrusion. Ensure membrane and supports are correctly assembled.
Liposome suspension aggregates over time Low surface charge; Improper storage.While expected to be near neutral, aggregation can occur. If needed for a specific application, consider including a small percentage (<5 mol%) of a charged lipid (e.g., DPPG). Store at 4°C.

References

Modulating Membrane Properties in Cell Culture Using N-Palmitoylsphingomyelin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of Sphingomyelin in Membrane Architecture and Cellular Signaling

Sphingomyelin, a major class of sphingolipids in mammalian cells, is a critical component of the plasma membrane, particularly enriched in the outer leaflet.[1] N-Palmitoylsphingomyelin (C16:0-SM), a specific molecular species with a 16-carbon saturated fatty acyl chain, plays a significant role in defining the biophysical properties of the cell membrane. Its structure, characterized by a ceramide backbone linked to a phosphocholine headgroup, allows for strong intermolecular interactions, including hydrogen bonding, which contribute to tighter lipid packing.[2][3] This property is fundamental to the formation of specialized membrane microdomains known as lipid rafts.[1][4] These rafts are dynamic, ordered platforms enriched in cholesterol and sphingolipids that compartmentalize cellular processes by concentrating or excluding specific proteins.[5][6]

The modulation of membrane sphingomyelin content, and specifically the introduction of this compound, provides a powerful tool for researchers to investigate a myriad of cellular functions. By altering the composition of the plasma membrane, one can influence its fluidity, the formation and stability of lipid rafts, and consequently, a host of signaling pathways.[1][4] The degradation of sphingomyelin by sphingomyelinases yields ceramide, a potent second messenger involved in critical cellular decisions, including apoptosis, cell cycle arrest, and senescence.[1][7] Therefore, the controlled introduction of this compound into cultured cells allows for the precise investigation of these fundamental biological processes.

This guide provides a comprehensive overview and detailed protocols for the use of this compound to modulate membrane properties in cell culture. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply this technique in their experimental systems. The protocols are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot these methods for their specific research needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell culture experiments. These properties dictate its behavior in aqueous solutions, its incorporation into membranes, and its influence on membrane structure.

PropertyValueSource
Molecular Formula C₃₉H₇₉N₂O₆P[8][9]
Molecular Weight 703.03 g/mol [8][9]
Common Synonyms Sphingomyelin 16:0, N-Palmitoylsphingosyl-phosphorylcholine[7][8]
Solubility Soluble in ethanol[10]
Chain-melting Transition Temperature (Tm) ~41°C (in excess water)[11]

Safety and Handling Precautions

Before working with this compound, it is crucial to review the Safety Data Sheet (SDS).

General Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2]

  • Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • In case of accidental contact, follow the first-aid measures outlined in the SDS.

Storage:

  • Store at -20°C in a tightly sealed container, away from moisture.[12]

Experimental Workflow: From Preparation to Analysis

The successful modulation of cell membranes with this compound involves a series of well-defined steps, from the preparation of the lipid for delivery to the analysis of its effects on cellular properties and functions.

G cluster_prep Preparation & Delivery cluster_analysis Analysis cluster_fluidity Membrane Fluidity cluster_rafts Lipid Rafts cluster_apoptosis Apoptosis prep_stock Prepare this compound Stock Solution delivery Choose Delivery Method (Liposomes or Cyclodextrin) prep_stock->delivery prep_delivery Prepare Delivery Vehicle delivery->prep_delivery cell_treat Treat Cultured Cells prep_delivery->cell_treat mem_prop Assess Membrane Properties (Fluidity, Lipid Rafts) cell_treat->mem_prop cell_func Evaluate Cellular Function (Signaling, Apoptosis) cell_treat->cell_func laurdan Laurdan Staining mem_prop->laurdan drm_iso Isolate Detergent-Resistant Membranes (DRMs) mem_prop->drm_iso cell_lysis Cell Lysis cell_func->cell_lysis gp_calc Calculate GP Values laurdan->gp_calc wb_rafts Western Blot for Raft Markers drm_iso->wb_rafts wb_apoptosis Western Blot for Cleaved Caspase-3 cell_lysis->wb_apoptosis

Experimental workflow for modulating and analyzing membrane properties.

Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: A concentrated stock solution in an appropriate organic solvent is the first step for preparing delivery vehicles. Ethanol is a suitable solvent for this compound and is compatible with subsequent liposome preparation steps.[10][12]

Materials:

  • This compound (powder)

  • 200-proof ethanol (anhydrous)

  • Sterile glass vial with a Teflon-lined cap

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • In a sterile glass vial, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 200-proof ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Tightly cap the vial and vortex thoroughly until the powder is fully dissolved. Gentle warming in a water bath (not exceeding the lipid's Tm of ~41°C) and sonication can aid in dissolution.[12]

  • Store the stock solution at -20°C.

Protocol 2: Delivery of this compound to Cultured Cells via Liposomes

Rationale: Liposomes are artificially prepared vesicles composed of a lipid bilayer and can be used to deliver lipids to cells.[13] The thin-film hydration method followed by extrusion is a common and effective technique to produce unilamellar vesicles of a defined size.[1][6]

Materials:

  • This compound stock solution (from Protocol 1)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or another suitable carrier lipid in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Sterile phosphate-buffered saline (PBS)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Cultured cells in appropriate growth medium

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, add the desired amount of this compound stock solution and a carrier lipid such as DOPC. A molar ratio of 1:1 this compound to carrier lipid is a good starting point. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. c. Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.[14]

  • Hydration: a. Hydrate the lipid film with sterile PBS by adding the buffer to the flask and gently swirling. The volume of PBS will determine the final lipid concentration. b. The hydration process should be carried out at a temperature above the transition temperature of this compound (~41°C) to ensure proper lipid mobility. A water bath set to 50-60°C is recommended.[6] c. Vortex the suspension intermittently for 30-60 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension into a syringe and pass it through the extruder 11-21 times to form large unilamellar vesicles (LUVs) of a uniform size.[1] This should also be performed at a temperature above the lipid's Tm.

  • Cell Treatment: a. Dilute the prepared liposome suspension in serum-free cell culture medium to the desired final concentration of this compound. b. Remove the growth medium from the cultured cells and replace it with the liposome-containing medium. c. Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C. d. After incubation, wash the cells with PBS before proceeding to downstream analyses.

Protocol 3: Delivery of this compound using Methyl-β-Cyclodextrin (MβCD)

Rationale: MβCD is a cyclic oligosaccharide that can form inclusion complexes with lipids, facilitating their transfer between a donor (MβCD-lipid complex) and an acceptor (the cell membrane).[15] This method allows for the efficient enrichment of the plasma membrane with the desired lipid.

Materials:

  • This compound stock solution (from Protocol 1)

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium

  • Cultured cells

Procedure:

  • Preparation of MβCD-Sphingomyelin Complexes: a. Prepare a stock solution of MβCD in serum-free medium (e.g., 40 mM). b. In a separate tube, add the required amount of this compound stock solution. c. Evaporate the ethanol under a stream of nitrogen. d. Add the MβCD solution to the dried lipid and incubate with shaking for 1-2 hours at 37°C to allow for complex formation. A typical final concentration for cell treatment is 1.5 mM sphingomyelin in 40 mM MβCD.[2]

  • Cell Treatment: a. Wash the cultured cells with serum-free medium. b. Add the MβCD-sphingomyelin complex solution to the cells. c. Incubate for 30-60 minutes at 37°C.[2] d. After incubation, wash the cells thoroughly with PBS to remove the MβCD-lipid complexes.

Protocol 4: Assessment of Membrane Fluidity using Laurdan Staining

Rationale: Laurdan is a fluorescent dye that exhibits a spectral shift depending on the polarity of its environment in the membrane. In more ordered, less fluid membranes, the emission maximum is blue-shifted (~440 nm), while in more disordered, fluid membranes, it is red-shifted (~490 nm). This shift is quantified by the Generalized Polarization (GP) value, which is inversely correlated with membrane fluidity.[16]

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • DMSO

  • PBS

  • Cells treated with this compound (from Protocol 2 or 3)

  • Control (untreated) cells

  • Fluorescence spectrophotometer or microscope with appropriate filters

Procedure:

  • Prepare a 10 mM stock solution of Laurdan in DMSO.

  • Dilute the Laurdan stock solution in PBS to a working concentration of 10 µM.

  • Wash the control and treated cells twice with PBS.

  • Incubate the cells with the 10 µM Laurdan solution for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess dye.

  • For Spectrophotometry: a. Scrape the cells in PBS and measure the fluorescence intensity in a cuvette. b. Set the excitation wavelength to 350 nm and record the emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀). c. Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) .[16]

  • For Microscopy: a. Image the cells using a fluorescence microscope equipped with filters for Laurdan emission at 440 nm and 490 nm. b. Acquire images in both channels and use image analysis software to calculate the GP value for individual cells or regions of interest.

Data Interpretation: An increase in the Laurdan GP value in this compound-treated cells compared to control cells indicates a decrease in membrane fluidity (increased order).[10][16] In model membranes composed of egg sphingomyelin and cholesterol (1:1), which mimic a liquid-ordered phase, GP values are around 0.525.[17] A shift towards higher GP values upon this compound incorporation is expected.

Protocol 5: Isolation of Detergent-Resistant Membranes (DRMs) / Lipid Rafts

Rationale: Lipid rafts are characterized by their insolubility in non-ionic detergents at low temperatures. This property allows for their separation from the more soluble parts of the membrane by density gradient ultracentrifugation.[10]

G start Start with Treated and Control Cells wash Wash with Ice-Cold PBS start->wash lyse Lyse in Cold Detergent Buffer (e.g., 1% Triton X-100) wash->lyse homogenize Homogenize Lysate lyse->homogenize sucrose_mix Mix Lysate with Concentrated Sucrose (e.g., 80%) to achieve 40% homogenize->sucrose_mix gradient Create Sucrose Gradient (e.g., 30% and 5% layers on top) sucrose_mix->gradient centrifuge Ultracentrifugation (e.g., 200,000 x g for 18-20h) gradient->centrifuge collect Collect Fractions centrifuge->collect analyze Analyze by Western Blot collect->analyze

Workflow for the isolation of detergent-resistant membranes (DRMs).

Materials:

  • Control and treated cells

  • Ice-cold PBS

  • Lysis buffer (e.g., TNE buffer with 1% Triton X-100 and protease inhibitors)

  • Sucrose solutions (e.g., 80%, 30%, and 5% w/v in TNE buffer)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Ultracentrifuge and swing-out rotor

  • Ultracentrifuge tubes

Procedure:

  • Wash cells (approximately 1x10⁸) twice with ice-cold PBS.

  • Lyse the cells in 1 mL of ice-cold lysis buffer and incubate on ice for 30 minutes.[18]

  • Homogenize the lysate by passing it through a 22-gauge needle 10 times.[18]

  • In an ultracentrifuge tube, mix the lysate with 1 mL of 80% sucrose solution to bring the final sucrose concentration to 40%.

  • Carefully overlay the 40% sucrose layer with 4 mL of 30% sucrose solution, followed by 4 mL of 5% sucrose solution.[18]

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.[18]

  • After centrifugation, the lipid rafts will be visible as a light-scattering band at the 5%/30% interface.

  • Carefully collect 1 mL fractions from the top of the gradient. The raft-containing fractions are typically fractions 4 and 5.[18]

  • Analyze the protein content of each fraction by Western blotting using antibodies against known raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).

Protocol 6: Analysis of Apoptosis via Western Blotting for Cleaved Caspase-3

Rationale: The degradation of sphingomyelin to ceramide can trigger the apoptotic cascade. A key executioner caspase in this pathway is caspase-3, which is activated by cleavage. Detecting the cleaved form of caspase-3 by Western blotting is a reliable indicator of apoptosis.[19][20]

Materials:

  • Control and treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 15%).[21]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 (typically detecting the 17/19 kDa fragments) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Data Interpretation: An increase in the intensity of the cleaved caspase-3 bands in the this compound-treated samples compared to the control indicates the induction of apoptosis.

Quantification of Cellular Uptake

To validate the successful incorporation of exogenous this compound, it is advisable to quantify its uptake. This can be achieved through methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[11][18] These techniques can separate and quantify different lipid species, allowing for the measurement of the increase in C16:0-SM in treated cells compared to controls. For more precise tracking, isotopically labeled this compound can be used in conjunction with mass spectrometry.

Conclusion

The targeted modification of cell membrane composition through the introduction of this compound is a valuable technique for elucidating the roles of membrane structure and lipid-mediated signaling in a wide range of cellular processes. The protocols detailed in this guide provide a robust framework for researchers to embark on such investigations. By carefully controlling the delivery of this specific sphingomyelin species and employing the appropriate analytical methods, it is possible to gain significant insights into the intricate relationship between membrane biophysics and cellular function.

References

Visualizing the Dynamics of N-Palmitoylsphingomyelin in Live Cells: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of N-Palmitoylsphingomyelin in Cellular Membranes

This compound, a ubiquitous sphingolipid in mammalian cells, is a critical component of the plasma membrane, particularly enriched in the outer leaflet.[1] Its structure, featuring a palmitoyl acyl chain, contributes to the formation of ordered membrane domains known as lipid rafts.[2][3] These microdomains serve as platforms for crucial cellular processes, including signal transduction and membrane trafficking.[3] The study of this compound dynamics is therefore paramount to understanding the intricate orchestration of cellular signaling and membrane organization.

Fluorescent labeling of this compound analogs enables the direct visualization of its trafficking, localization, and interactions within the complex and dynamic environment of a living cell.[4][5] This guide provides a comprehensive overview of the principles and protocols for fluorescently labeling this compound and its subsequent imaging in live-cell systems. We will delve into the rationale behind experimental choices, present detailed step-by-step protocols, and offer insights into data interpretation, empowering researchers to unravel the multifaceted roles of this essential lipid.

Choosing the Right Fluorescent Probe: A Balance of Fidelity and Functionality

The selection of a fluorescent probe is a critical first step that profoundly influences the biological relevance of the experimental findings. An ideal fluorescent analog of this compound should closely mimic the behavior of its endogenous counterpart while providing a robust and photostable signal. Two of the most widely used classes of fluorescent dyes for lipid labeling are Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY).

  • NBD (Nitrobenzoxadiazole): NBD-labeled sphingomyelin has been a workhorse in the field, offering good fluorescence in a membrane environment.[4] However, its relatively lower photostability and quantum yield can be limitations for long-term imaging experiments.[6]

  • BODIPY (Boron-dipyrromethene): BODIPY dyes exhibit superior photophysical properties, including high brightness, excellent photostability, and a unique concentration-dependent fluorescence shift.[6][7] This spectral shift from green to red with increasing concentration can be leveraged to qualitatively assess the accumulation of the lipid analog in specific membrane domains.[7][8]

For the purpose of this guide, we will focus on protocols utilizing BODIPY-FL C12-Sphingomyelin , as its photostability and brightness make it highly suitable for demanding live-cell imaging applications.[7] While not a direct palmitoyl (C16) analog, the C12 acyl chain provides a close structural mimic that has been extensively validated for studying sphingolipid trafficking.[4][5][9]

Experimental Workflow: From Probe Preparation to Live-Cell Imaging

The successful fluorescent labeling and imaging of this compound analogs involve a series of carefully executed steps, from the preparation of the labeling solution to the acquisition of high-quality images. The following diagram outlines the general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging & Analysis prep_probe Prepare BODIPY-SM Stock Solution prep_complex Prepare BODIPY-SM-BSA Complex prep_probe->prep_complex Dilute in BSA solution label_cells Incubate with BODIPY-SM-BSA prep_complex->label_cells cell_prep Seed and Culture Cells wash1 Wash Cells cell_prep->wash1 wash1->label_cells wash2 Wash to Remove Unbound Probe label_cells->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Live-Cell Imaging (Fluorescence Microscopy) add_buffer->image analysis Image Analysis image->analysis

Caption: Experimental workflow for live-cell imaging of fluorescently labeled sphingomyelin.

Detailed Protocols

Protocol 1: Preparation of BODIPY-FL C12-Sphingomyelin Stock and Labeling Solutions

This protocol describes the preparation of a concentrated stock solution of BODIPY-FL C12-Sphingomyelin and the subsequent formation of a complex with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells.

Materials:

  • BODIPY-FL C12-Sphingomyelin powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Procedure:

  • Stock Solution Preparation: a. Dissolve BODIPY-FL C12-Sphingomyelin in DMSO to create a 1-5 mM stock solution.[9] b. Aliquot the stock solution into small volumes and store at -20°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[4][9]

  • Preparation of Labeling Solution (BODIPY-SM-BSA Complex): a. Prepare a solution of fatty acid-free BSA in HBSS (e.g., 1 mg/mL).[9] b. Dilute the BODIPY-FL C12-Sphingomyelin stock solution into the BSA solution to a final concentration of 1-10 µM.[9] A typical starting concentration is 5 µM.[4] The BSA helps to solubilize the lipid and facilitate its delivery to the cells.[9] c. Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.[9]

Protocol 2: Live-Cell Labeling and Imaging of Sphingomyelin Trafficking

This protocol details the direct administration of the BODIPY-SM-BSA complex to live cells to visualize its incorporation into membranes and subsequent transport to internal organelles.

Materials:

  • Prepared BODIPY-SM-BSA labeling solution (from Protocol 1)

  • Adherent cells cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

Procedure:

  • Cell Preparation: a. Seed cells onto glass-bottom dishes and culture until they reach 50-80% confluency.[4][5] b. Ensure cells are healthy and adherent before proceeding with the labeling.

  • Cell Labeling: a. On the day of the experiment, pre-warm the live-cell imaging buffer and the BODIPY-SM-BSA labeling solution to 37°C.[4] b. Aspirate the growth medium from the cells. c. Wash the cells twice with pre-warmed imaging buffer.[9] d. Add the BODIPY-SM-BSA labeling solution to the cells. e. Incubate the cells at 37°C for 15-60 minutes.[9] The optimal incubation time will depend on the cell type and experimental goals and should be determined empirically.[4][9]

  • Washing and Imaging: a. Remove the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unbound probe.[9] b. Add fresh, pre-warmed imaging buffer to the cells. c. Immediately proceed with imaging on a fluorescence microscope equipped with a filter set appropriate for BODIPY-FL (e.g., excitation ~488 nm, emission ~515 nm).[9] An environmental chamber should be used to maintain the cells at 37°C and 5% CO₂ during imaging.[10]

Visualizing Sphingomyelin Trafficking Pathways

Upon introduction to live cells, fluorescently labeled sphingomyelin initially localizes to the plasma membrane. Subsequently, it is internalized and transported to various intracellular compartments, most notably the Golgi apparatus, which is a central hub for sphingolipid metabolism and sorting.[4]

sphingomyelin_trafficking extracellular Extracellular (BODIPY-SM-BSA) pm Plasma Membrane extracellular->pm Binding & Incorporation endosome Early/Sorting Endosome pm->endosome Endocytosis golgi Golgi Apparatus endosome->golgi Retrograde Transport recycling Recycling to Plasma Membrane endosome->recycling lysosome Lysosome (Degradation) endosome->lysosome Trafficking to Late Endosome/Lysosome golgi->pm Anterograde Transport recycling->pm

Caption: Simplified diagram of fluorescent sphingomyelin analog trafficking in a mammalian cell.

Quantitative Data Summary

For successful and reproducible live-cell labeling, several parameters must be optimized. The following table summarizes key quantitative data for consideration.

ParameterRecommended ValueNotesSource(s)
Stock Solution Solvent DMSOEnsure minimal final concentration in the labeling solution to prevent cytotoxicity.[9]
Stock Solution Concentration 1-5 mMAliquot and store at -20°C to prevent degradation.[9]
Final Labeling Concentration 1-10 µMThe optimal concentration should be determined empirically for each cell type. A typical starting concentration is 5 µM.[4][9]
BSA Complex Preparation 1:1 molar ratio (sphingomyelin:BSA)Recommended for efficient delivery of the fluorescent sphingolipid to the cells.[4]
Incubation Time 15-60 minutes at 37°COptimal time may vary depending on the cell type and experimental goals.[9]
Imaging Temperature 37°CMaintain physiological conditions for live-cell imaging.[10]

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is crucial to incorporate control experiments and validation steps.

  • Cytotoxicity Assessment: High concentrations of the fluorescent lipid or the solvent can be toxic to cells. It is advisable to perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to confirm that the labeling conditions do not adversely affect the cells.

  • Back-Exchange to Visualize Internalized Probe: To specifically visualize the internalized pool of the fluorescent sphingomyelin, a "back-exchange" step can be performed. After the initial labeling, cells are incubated with a high concentration of fatty acid-free BSA, which effectively removes the fluorescent lipid from the outer leaflet of the plasma membrane.[11]

  • Co-localization with Organelle Markers: To confirm the localization of the fluorescent sphingomyelin to specific organelles, co-staining with well-characterized organelle markers (e.g., fluorescently tagged proteins or organelle-specific dyes for the Golgi apparatus, endosomes, etc.) is recommended.

Conclusion

The use of fluorescently labeled this compound analogs, such as BODIPY-FL C12-Sphingomyelin, provides a powerful approach to investigate the dynamic behavior of this crucial lipid in living cells. By carefully selecting the appropriate probe, optimizing labeling conditions, and incorporating necessary controls, researchers can gain valuable insights into the roles of this compound in membrane organization, trafficking, and signaling. The protocols and guidelines presented here offer a solid foundation for designing and executing successful live-cell imaging experiments to further our understanding of sphingolipid biology.

References

Application of N-Palmitoylsphingomyelin as an Internal Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Accuracy in Lipidomics

In the dynamic field of lipidomics, the precise quantification of lipid species is paramount to unraveling their complex roles in cellular processes, disease pathogenesis, and as potential therapeutic targets. Mass spectrometry-based lipid analysis is susceptible to variations arising from sample preparation, extraction efficiency, and instrument response. To mitigate these variables and ensure data accuracy and reproducibility, the use of an appropriate internal standard (IS) is a critical and non-negotiable aspect of the analytical workflow.

N-Palmitoylsphingomyelin (SM(d18:1/16:0)), a ubiquitous sphingolipid in mammalian cell membranes, presents itself as a valuable internal standard for the quantification of various sphingomyelin species and other lipid classes. Its structural similarity to endogenous sphingolipids ensures analogous behavior during extraction and ionization, while its well-characterized physicochemical properties and mass spectrometric fragmentation patterns allow for its reliable detection and use in data normalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as an internal standard in lipidomics.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its appropriate use as an internal standard. These characteristics influence its solubility, extraction efficiency, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₃₉H₇₉N₂O₆P--INVALID-LINK--[1]
Molecular Weight 703.0 g/mol --INVALID-LINK--[1]
Exact Mass 702.56757524 Da--INVALID-LINK--[1]
Physical Description Solid--INVALID-LINK--[1]
XLogP3 12.3--INVALID-LINK--[1]
IUPAC Name [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate--INVALID-LINK--[1]

Rationale for Selecting this compound as an Internal Standard

The selection of an internal standard is a critical decision in quantitative lipid analysis. While stable isotope-labeled standards are considered the gold standard, this compound offers a practical and effective alternative, particularly for the analysis of sphingomyelins.

Advantages:

  • Structural Analogy: As a naturally occurring sphingomyelin, it closely mimics the physicochemical properties of other endogenous sphingomyelins, ensuring similar extraction recovery and ionization efficiency. This is a crucial factor for accurate quantification, as all individual lipid species in the same polar lipid class possess nearly identical response factors in mass spectrometry when analyzed at low concentrations.[2]

  • Commercial Availability and Cost-Effectiveness: High-purity this compound is readily available from commercial suppliers, offering a more cost-effective option compared to custom-synthesized stable isotope-labeled standards.

  • Well-Characterized Fragmentation: The mass spectrometric fragmentation pattern of sphingomyelins is well-documented, with the characteristic phosphocholine headgroup fragment at m/z 184. This allows for specific and sensitive detection using Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.[3][4]

Considerations and Limitations:

  • Endogenous Presence: this compound is an endogenous lipid, and its natural presence in biological samples must be considered. The amount of exogenous standard added should be significantly higher than the endogenous levels to ensure that the measured signal predominantly originates from the spiked-in standard.

  • Potential for Isobaric Interference: While mass spectrometry offers high selectivity, the possibility of isobaric overlap with other lipid species should be evaluated during method development. Chromatographic separation is essential to resolve potential interferences.

  • Not a Perfect Mimic for all Lipid Classes: While excellent for sphingomyelin analysis, its utility as an internal standard for other lipid classes with significantly different structures and ionization properties may be limited. For comprehensive lipidomics, a cocktail of internal standards representing different lipid classes is often recommended.[5]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard for the analysis of sphingolipids in biological samples such as plasma or cell lysates.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to quantitative analysis.

Materials:

  • This compound (high purity, >99%)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Glass vials with PTFE-lined caps

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of a 2:1 (v/v) chloroform:methanol mixture in a clean glass flask.[6][7]

    • Ensure complete dissolution by gentle vortexing.

    • Store the stock solution in a glass vial with a PTFE-lined cap at -20°C. This solution is stable for several months.

  • Working Solution (10 µg/mL):

    • Prepare the working solution by diluting the stock solution 1:100 with methanol.

    • For example, add 100 µL of the 1 mg/mL stock solution to 9.9 mL of methanol.

    • This working solution will be used to spike the biological samples. Prepare fresh or store at -20°C for short-term use.

Lipid Extraction and Sample Spiking

The internal standard should be added to the sample at the earliest stage of the workflow to account for variability in all subsequent steps.[8] The following protocol is a modification of the widely used Folch method.

Materials:

  • Biological sample (e.g., 50 µL plasma, or cell pellet from ~1 million cells)

  • This compound working solution (10 µg/mL)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Protocol:

  • Sample Preparation:

    • To a glass centrifuge tube, add your biological sample (e.g., 50 µL of plasma).

  • Internal Standard Spiking:

    • Add 10 µL of the 10 µg/mL this compound working solution to the sample. This adds 100 ng of the internal standard.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 v/v methanol:chloroform or a solvent compatible with your mobile phase).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantitative lipidomics.

Illustrative LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of sphingomyelins. Method optimization is crucial for achieving the best results on your specific instrumentation.

ParameterSuggested Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[9]
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium formate[9]
Mobile Phase B Acetonitrile with 0.1% formic acid and 2 mM ammonium formate[9]
Gradient A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their hydrophobicity.[9]
Flow Rate 0.45 mL/min[9]
Column Temperature 50°C[10]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (this compound) m/z 703.6
Product Ion (this compound) m/z 184.1 (Phosphocholine headgroup)[3][4]
Collision Energy 35 eV (optimization required)[3]

Data Analysis and Normalization

The fundamental principle of internal standard-based quantification is to normalize the response of the analyte of interest to the response of the internal standard.

Calculation:

The concentration of an endogenous sphingomyelin species can be determined by the following equation:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * Concentration of IS

This ratiometric approach corrects for variations in sample injection volume, ionization efficiency, and sample loss during preparation.

Example of Data Normalization

The following table illustrates how the use of an internal standard can correct for experimental variability.

SampleAnalyte Peak Area (Arbitrary Units)IS Peak Area (Arbitrary Units)Analyte/IS Ratio
11,000,000500,0002.0
2 (with 10% sample loss)900,000450,0002.0
3 (with 20% ion suppression)800,000400,0002.0

As shown, despite variations in the absolute peak areas, the ratio of the analyte to the internal standard remains constant, allowing for accurate relative quantification between samples.

Workflow Visualization

The following diagram illustrates the complete workflow for the application of this compound as an internal standard in a typical lipidomics experiment.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound IS Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drying Dry Down under N₂ Extraction->Drying Reconstitution Reconstitute in LC-MS compatible solvent Drying->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Normalization Normalization to IS Integration->Normalization Quantification Quantification Normalization->Quantification

Lipidomics workflow with this compound IS.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of sphingomyelins in lipidomics studies. Its structural similarity to endogenous sphingolipids, commercial availability, and well-defined mass spectrometric behavior make it an excellent choice for correcting for variability during sample preparation and analysis. By following the detailed protocols and considering the principles outlined in this application note, researchers can significantly enhance the quality and reproducibility of their lipidomics data, leading to more accurate and impactful biological insights.

References

development of N-Palmitoylsphingomyelin-based drug delivery vehicles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Development of N-Palmitoylsphingomyelin-Based Drug Delivery Vehicles

Abstract

This compound (16:0 SM), a ubiquitous component of mammalian cell membranes, offers unique physicochemical properties that make it an exemplary lipid for constructing highly stable and efficient drug delivery vehicles.[1][2] Its interaction with cholesterol results in the formation of tightly packed, liquid-ordered (l(o)) phase bilayers, which exhibit low permeability and enhanced stability, thereby minimizing premature drug leakage and improving pharmacokinetic profiles.[3][4][5] This guide provides a comprehensive overview of the rationale, formulation, and characterization of 16:0 SM-based liposomes. We present detailed, field-proven protocols for liposome preparation via the thin-film hydration method, active drug loading using a transmembrane ammonium sulfate gradient, and a full suite of analytical techniques for quality control. The causality behind critical formulation choices is explained to empower researchers to rationally design and optimize this compound vehicles for the delivery of small molecules and nucleic acids.

Foundational Principles: The Rationale for this compound

The selection of lipid components is the most critical determinant of a liposomal drug carrier's in vivo performance. This compound (IUPAC Name: [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate) is a superior choice for creating robust drug delivery systems due to its distinct molecular structure and thermotropic behavior.[6]

Physicochemical & Thermotropic Properties

This compound possesses a high gel-to-liquid crystalline phase transition temperature (TM) of approximately 41°C.[5] This means that at physiological temperature (37°C), it exists in a stable gel phase. When combined with cholesterol, it does not simply fluidize but forms a highly ordered yet fluid 'liquid-ordered' (l(o)) phase. This phase is characterized by the high conformational order of the lipid acyl chains, similar to the gel state, while maintaining the high lateral mobility of a liquid-crystalline state.

The causality behind this is twofold:

  • Saturated Palmitoyl Chain: The 16-carbon saturated acyl chain allows for tight, van der Waals packing with adjacent lipids.[4]

  • Hydrogen Bonding: The 3-hydroxyl group and the amide linkage in the sphingosine backbone of SM can form extensive intermolecular hydrogen bonds with cholesterol and neighboring lipids.[1][3]

This synergistic interaction creates a lipid bilayer that is significantly less permeable to encapsulated molecules compared to standard phosphatidylcholine-based liposomes, providing the foundation for superior drug retention.[7][8]

The this compound/Cholesterol System: A Superior Drug Retention Platform

The combination of this compound and cholesterol (typically in a 55:45 molar ratio) is the cornerstone of highly retentive liposomal formulations.[7] Cholesterol intercalates between the sphingomyelin molecules, filling voids and further reducing bilayer flexibility and permeability. This fortification of the lipid bilayer is the primary mechanism for preventing the premature release of encapsulated therapeutics, a critical factor for achieving therapeutic efficacy and reducing systemic toxicity.[3][7][9]

Figure 1: this compound & Cholesterol Interaction cluster_0 Liposome Bilayer SM_Chol This compound (SM) Cholesterol (Chol) Tightly packed l(o) phase Hydrogen Bonding Low Permeability Retention High Drug Retention SM_Chol:info->Retention leads to Leakage Minimal Drug Leakage SM_Chol:info->Leakage prevents Drug_In Encapsulated Drug Drug_Out Leaked Drug Drug_In->Drug_Out   Reduced   Permeation

Figure 1: Interaction of this compound and Cholesterol. (Max Width: 760px)

Formulation and Processing Protocols

The following protocols detail the preparation of 100 nm this compound-based liposomes using the established thin-film hydration and extrusion method.[10][11]

Workflow Overview

Figure 2: Workflow for this compound Liposome Formulation. (Max Width: 760px)
Protocol 2.1: Liposome Preparation by Thin-Film Hydration

This protocol is a robust method for producing multilamellar vesicles (MLVs) that are subsequently sized.

Materials:

  • This compound (16:0 SM)

  • Cholesterol (Chol)

  • Chloroform/Methanol (2:1, v/v)

  • Hydration Buffer (e.g., 300 mM Ammonium Sulfate for active loading, or PBS for passive loading)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve this compound and cholesterol (e.g., 55:45 molar ratio) in the chloroform/methanol solvent system. Ensure complete dissolution to achieve a clear, homogenous mixture.

    • Causality: Co-dissolving the lipids in a common organic solvent is essential to ensure a homogenous mixture at the molecular level within the final bilayer.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the TM of the lipid (~45-50°C). Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Desiccation: Place the flask under high vacuum for a minimum of 2 hours (preferably overnight) to remove any residual organic solvent. The presence of solvent can compromise bilayer integrity and introduce toxicity.

  • Hydration: Add the desired aqueous hydration buffer to the flask. The buffer must be pre-heated to a temperature above the lipid TM (~50-60°C). Agitate the flask by hand or gentle rotation (without vacuum) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[11]

    • Causality: Hydrating above the TM ensures the lipid bilayers are in a fluid state, which facilitates proper hydration and vesicle formation.

Protocol 2.2: Vesicle Sizing by Extrusion

This step converts the heterogeneous MLV suspension into a homogenous population of large unilamellar vesicles (LUVs) with a defined diameter.

Materials:

  • MLV suspension from Protocol 2.1

  • Extruder device with a heating block

  • Polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)

Procedure:

  • Assemble Extruder: Assemble the extruder according to the manufacturer's instructions, placing two stacked 100 nm polycarbonate membranes in the filter support. Pre-heat the extruder block to a temperature above the TM (~50-60°C).

  • Extrusion: Load the MLV suspension into one of the extruder syringes. Pass the suspension back and forth through the membranes a minimum of 11 times.[11]

    • Causality: An odd number of passes ensures the final collection is from the opposite syringe, guaranteeing the entire sample has passed through the membrane the minimum number of times. This repeated mechanical force breaks down large MLVs and reforms them into LUVs with a diameter defined by the membrane pore size.

  • Collection: The resulting translucent suspension of LUVs is the final product, ready for drug loading or purification.

Drug Loading Strategies

Passive Loading

For hydrophilic drugs, the simplest method is to dissolve the drug directly into the hydration buffer used in Protocol 2.1. The drug becomes entrapped in the aqueous core during vesicle formation.[12][13] However, this method often results in low encapsulation efficiency (EE) as the majority of the drug remains in the external buffer.[12]

Active (Remote) Loading

Active loading utilizes a transmembrane ion gradient to drive the drug into the liposome core, achieving very high encapsulation efficiencies (>95%). The ammonium sulfate gradient method is highly effective for weakly basic drugs such as doxorubicin and vincristine.[7][14]

Mechanism:

  • Liposomes are formed in a high concentration of (NH₄)₂SO₄.

  • The external buffer is exchanged, creating a chemical gradient where the internal [NH₄⁺] is high and the external is low.

  • Ammonia (NH₃), being a neutral molecule, can diffuse out of the liposome, leaving behind a proton (H⁺) for every molecule that exits. This process creates an acidic internal environment (a pH gradient).

  • The weakly basic drug (Drug-NH₂), which is uncharged, diffuses across the bilayer into the acidic core.

  • Inside, the drug becomes protonated (Drug-NH₃⁺) and is trapped, as the charged form cannot diffuse back across the lipid membrane. This process continues until the drug accumulates to high concentrations inside the liposome.

Figure 3: Active Loading via Ammonium Sulfate Gradient cluster_liposome Liposome Core (High (NH₄)₂SO₄, Low pH) node_internal NH₃ + H⁺ Drug-NH₃⁺ (Trapped) node_bilayer SM/Chol Bilayer node_internal->node_bilayer NH₃ Diffusion node_external External Buffer (Low (NH₄)₂SO₄, Neutral pH) Drug-NH₂ (Uncharged) node_external->node_internal Drug Diffusion

Figure 3: Mechanism of Active Drug Loading. (Max Width: 760px)

Protocol 3.2.1: Active Loading of a Weakly Basic Drug

  • Prepare Liposomes: Prepare liposomes as described in Protocols 2.1 and 2.2, using 300 mM ammonium sulfate as the hydration buffer.

  • Create Gradient: Remove the external, unencapsulated ammonium sulfate. This is typically achieved by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against a sucrose or saline buffer.

  • Drug Incubation: Add the drug solution to the purified liposome suspension. Incubate the mixture at a temperature above the TM (~50-60°C) for 30-60 minutes.

  • Purification: Remove any unencapsulated drug using the same method as in step 2.

Characterization and Quality Control

Rigorous analytical characterization is mandatory to ensure batch-to-batch consistency, stability, and performance.[15][16]

ParameterTechniquePurposeTypical Values for 100nm SM/Chol Liposomes
Mean Diameter & PDI Dynamic Light Scattering (DLS)Measures hydrodynamic size and size distribution homogeneity.[17]90 - 110 nm, PDI < 0.1
Zeta Potential Electrophoretic Light Scattering (ELS)Measures surface charge; predicts colloidal stability.[15][18]-5 mV to -20 mV (for neutral formulations)
Encapsulation Efficiency Chromatography (SEC) + Spectroscopy (UV-Vis/Fluorescence)Determines the percentage of the initial drug that is successfully encapsulated.[16]> 95% (Active Loading)
Drug Release Profile Dialysis MethodAssesses drug retention over time in a simulated physiological environment (e.g., PBS + 10% serum).[7]< 10% release over 24 hours at 37°C
Protocol 4.1: Measuring Encapsulation Efficiency (EE%)
  • Separate Free Drug: Pass an aliquot of the drug-loaded liposome suspension through a size-exclusion chromatography column (e.g., a 1 mL spin column packed with Sephadex G-50). The liposomes will elute first, while the smaller, free drug molecules are retained.

  • Measure Total Drug (Dtotal): Take an equal aliquot of the pre-purification suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or 1% Triton X-100) to release the encapsulated drug. Measure the drug concentration using UV-Vis or fluorescence spectroscopy.

  • Measure Free Drug (Dfree): Measure the drug concentration in the filtrate collected from the spin column in step 1.

  • Calculate EE%: EE% = [(Dtotal - Dfree) / Dtotal] x 100

Application Focus: Gene Delivery

This compound-based systems can be adapted for the delivery of nucleic acids (e.g., siRNA, miRNA) by incorporating a cationic lipid into the formulation.[2][19][20] Cationic lipids, such as DOTAP or stearylamine, impart a positive surface charge to the liposome, enabling it to electrostatically complex with the negatively charged phosphate backbone of nucleic acids.[2][21]

Protocol 5.1: Formulation of Cationic Lipoplexes

  • Formulate Cationic Liposomes: Prepare liposomes as described in Section 2, incorporating a cationic lipid into the initial lipid mixture (e.g., SM:Chol:DOTAP at a 50:40:10 molar ratio).

  • Complexation: In a microcentrifuge tube, dilute the nucleic acid in a suitable buffer (e.g., RNase-free water or citrate buffer). In a separate tube, dilute the cationic liposome suspension.

  • Incubate: Add the diluted liposomes to the diluted nucleic acid and mix gently. Incubate at room temperature for 20-30 minutes to allow for spontaneous formation of the lipoplex.

  • Characterization: The formation of the complex can be confirmed by:

    • Zeta Potential: A shift from a positive potential (cationic liposomes) to a near-neutral or slightly negative potential indicates successful complexation.

    • Gel Retardation Assay: Successful complexation will prevent the nucleic acid from migrating through an agarose gel during electrophoresis.

Conclusion

This compound, in combination with cholesterol, provides a powerful and versatile platform for the development of next-generation drug delivery vehicles. The inherent stability and low permeability of the resulting lipid bilayer directly translate to superior drug retention and predictable in vivo behavior. The protocols and principles outlined in this guide offer researchers a validated framework for the rational design, formulation, and characterization of these advanced nanocarriers, paving the way for more effective therapeutic strategies for a wide range of diseases, including cancer and genetic disorders.[2][7]

References

Unveiling Molecular Dialogues: A Guide to Biophysical Techniques for Studying N-Palmitoylsphingomyelin-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing key biophysical techniques to investigate the intricate interactions between N-Palmitoylsphingomyelin (PSM) and proteins. Understanding these interactions is paramount, as they are central to a multitude of cellular processes, including signal transduction, membrane trafficking, and the formation of lipid rafts.[1][2][3] This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices to empower robust and meaningful scientific inquiry.

Introduction: The Significance of this compound in Cellular Architecture and Signaling

This compound, a ubiquitous sphingolipid in mammalian cell membranes, is far more than a passive structural component.[4][5] Its unique structure, featuring a ceramide core with a phosphocholine headgroup and a saturated palmitoyl acyl chain, allows it to engage in specific and crucial interactions with membrane proteins.[6][7] These interactions are fundamental to the organization of membrane domains, such as lipid rafts, which are platforms for cellular signaling.[1][2][3] The study of PSM-protein interactions, however, is not without its challenges, largely due to the amphipathic nature of lipids and the complexity of the membrane environment. This guide will equip you with the knowledge and protocols to navigate these challenges effectively.

Section 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real time.[8][9][10][11] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of interactions between an analyte in solution and a ligand immobilized on a sensor chip.[8][10][12]

Causality of Experimental Choices in SPR

The choice of SPR for studying PSM-protein interactions is driven by its ability to provide real-time kinetic data, which is invaluable for understanding the dynamics of these interactions. The immobilization of a lipid bilayer containing PSM on the sensor chip surface creates a biomimetic environment to study the binding of a protein analyte. Careful consideration of the lipid composition of the bilayer is crucial to ensure that the observed interactions are specific to PSM.

Experimental Workflow: SPR Analysis of PSM-Protein Interactions

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Liposome_Prep Liposome Preparation (with and without PSM) Immobilization Liposome Immobilization Liposome_Prep->Immobilization Chip_Prep Sensor Chip Preparation (e.g., L1 or HPA chip) Chip_Prep->Immobilization Stabilization Baseline Stabilization Immobilization->Stabilization Injection Protein Analyte Injection (various concentrations) Stabilization->Injection Dissociation Dissociation Phase Injection->Dissociation Sensorgram Sensorgram Generation Injection->Sensorgram Regeneration Surface Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Immobilization Next Cycle Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: Workflow for SPR analysis of protein-PSM interactions.

Detailed Protocol for SPR
  • Liposome Preparation :

    • Prepare small unilamellar vesicles (SUVs) with a defined lipid composition. Create a control set of liposomes lacking PSM and an experimental set containing a specific mole percentage of PSM.

    • Lipids (e.g., POPC as the background lipid and PSM) are dissolved in chloroform, dried under a stream of nitrogen, and placed under vacuum to remove residual solvent.

    • The lipid film is rehydrated in the desired buffer (e.g., HBS-EP) and subjected to several freeze-thaw cycles.

    • SUVs are then formed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sensor Chip Preparation and Liposome Immobilization :

    • Use a sensor chip suitable for lipid work, such as an L1 or HPA chip.[9][11]

    • Follow the instrument's instructions for chip cleaning and preparation.

    • Immobilize the prepared liposomes onto the sensor surface. For an L1 chip, this occurs via hydrophobic interactions. For an HPA chip, a lipid monolayer is first created, followed by the fusion of liposomes.

  • Protein Binding Analysis :

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the protein of interest (analyte) at various concentrations over the immobilized liposome surface.

    • Monitor the association phase, followed by a dissociation phase where the running buffer flows over the surface.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of NaOH or an appropriate detergent solution) to remove the bound protein.[12]

  • Data Analysis :

    • The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell (either unmodified or with control liposomes).

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Summary for SPR
ParameterDescriptionTypical Range
ka (M⁻¹s⁻¹) Association rate constant10³ - 10⁷
kd (s⁻¹) Dissociation rate constant10⁻⁵ - 10⁻¹
KD (M) Equilibrium dissociation constant10⁻⁹ - 10⁻³

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions.[13][14][15][16][17] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[13][16][17]

Causality of Experimental Choices in ITC

ITC is the gold standard for thermodynamic characterization of binding events. Its application to PSM-protein interactions provides a complete thermodynamic profile, offering deep insights into the driving forces of the interaction (enthalpy- or entropy-driven). The choice to use liposomes or micelles containing PSM allows the study of the interaction in a membrane-mimicking environment.

Experimental Workflow: ITC Analysis of PSM-Protein Interactions

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & Dialysis Loading Loading Protein into Cell & Liposomes into Syringe Protein_Prep->Loading Liposome_Prep Liposome/Micelle Preparation (with PSM) Liposome_Prep->Loading Titration Titration of Liposomes into Protein Solution Loading->Titration Heat_Measurement Measurement of Heat Change Titration->Heat_Measurement Thermogram Generation of Thermogram Heat_Measurement->Thermogram Integration Integration of Injection Peaks Thermogram->Integration Binding_Isotherm Generation of Binding Isotherm Integration->Binding_Isotherm Fitting Fitting to Binding Model Binding_Isotherm->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Caption: Workflow for ITC analysis of protein-PSM interactions.

Detailed Protocol for ITC
  • Sample Preparation :

    • Purify the protein of interest to a high degree and dialyze it extensively against the desired experimental buffer.

    • Prepare liposomes or micelles containing PSM in the same dialysis buffer. It is critical that the buffer for the protein and the liposomes are identical to minimize heats of dilution.[16]

    • Degas both the protein and liposome solutions immediately before the experiment to prevent bubble formation in the calorimeter cells.

  • ITC Experiment :

    • Load the protein solution into the sample cell of the calorimeter and the liposome suspension into the injection syringe.

    • Perform a series of small, sequential injections of the liposome suspension into the protein solution while monitoring the heat released or absorbed.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis :

    • The raw data is a series of heat spikes for each injection. Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).

Quantitative Data Summary for ITC
ParameterDescription
KD (M) Equilibrium dissociation constant
n Stoichiometry of binding
ΔH (kcal/mol) Enthalpy of binding
ΔS (cal/mol·K) Entropy of binding
ΔG (kcal/mol) Gibbs free energy of binding

Section 3: Fluorescence-Based Assays for High-Throughput Screening and Mechanistic Studies

Fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET), offer a sensitive and versatile approach to studying PSM-protein interactions.[18][19] FRET relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[20]

Causality of Experimental Choices in Fluorescence Assays

Fluorescence assays are particularly useful for high-throughput screening of potential interaction partners or inhibitors. They can also provide information on the proximity of different molecules and conformational changes upon binding. The choice of fluorescent probes and their placement (on the protein or lipid) is critical for designing a meaningful experiment.

Experimental Workflow: FRET-Based Analysis of PSM-Protein Interactions

FRET_Workflow cluster_prep Preparation cluster_exp FRET Experiment cluster_analysis Data Analysis Label_Protein Label Protein with Donor Fluorophore Mix Mix Labeled Protein and Liposomes Label_Protein->Mix Label_Liposome Prepare Liposomes with PSM and Acceptor Fluorophore Label_Liposome->Mix Incubate Incubate to Allow Binding Mix->Incubate Excite_Donor Excite Donor Fluorophore Incubate->Excite_Donor Measure_Emission Measure Donor and Acceptor Emission Excite_Donor->Measure_Emission Calc_FRET Calculate FRET Efficiency Measure_Emission->Calc_FRET Binding_Curve Generate Binding Curve Calc_FRET->Binding_Curve Determine_Kd Determine Apparent Kd Binding_Curve->Determine_Kd

Caption: Workflow for FRET-based analysis of protein-PSM interactions.

Detailed Protocol for FRET
  • Fluorophore Labeling :

    • Label the protein of interest with a donor fluorophore (e.g., through amine-reactive or cysteine-reactive chemistry).

    • Incorporate an acceptor fluorophore-labeled lipid into the PSM-containing liposomes.

    • Ensure that the chosen donor-acceptor pair has sufficient spectral overlap for efficient FRET.

  • FRET Measurement :

    • Mix the labeled protein and liposomes at varying concentrations.

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission spectra, monitoring both the quenching of the donor fluorescence and the sensitized emission of the acceptor.[18]

  • Data Analysis :

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • Plot the FRET efficiency as a function of the concentration of the unlabeled binding partner to generate a binding curve and determine the apparent dissociation constant (Kd).

Quantitative Data Summary for FRET
ParameterDescription
FRET Efficiency (E) The efficiency of energy transfer between donor and acceptor
Apparent Kd (M) The concentration of ligand at which half of the binding sites are occupied

Section 4: Liposome Co-sedimentation Assay for Qualitative and Semi-Quantitative Analysis

The liposome co-sedimentation assay is a straightforward and widely used method to assess the binding of a protein to lipid vesicles.[21][22][23][24][25] It relies on the principle that proteins bound to large liposomes will co-pellet upon ultracentrifugation, while unbound proteins will remain in the supernatant.

Causality of Experimental Choices in Co-sedimentation Assays

This assay is particularly valuable for an initial assessment of protein-lipid interactions and for determining lipid specificity.[21][22][24] By comparing the amount of protein that pellets with liposomes of different compositions (with and without PSM), one can qualitatively and semi-quantitatively assess the role of PSM in the interaction.

Experimental Workflow: Liposome Co-sedimentation Assay

Cosedimentation_Workflow cluster_prep Preparation cluster_exp Co-sedimentation cluster_analysis Analysis Protein_Prep Purified Protein Incubation Incubate Protein with Liposomes Protein_Prep->Incubation Liposome_Prep Liposome Preparation (with and without PSM) Liposome_Prep->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation SDS_PAGE SDS-PAGE Analysis of Supernatant and Pellet Separation->SDS_PAGE Quantification Densitometry to Quantify Bound vs. Unbound Protein SDS_PAGE->Quantification

Caption: Workflow for liposome co-sedimentation assay.

Detailed Protocol for Liposome Co-sedimentation
  • Liposome and Protein Preparation :

    • Prepare large unilamellar vesicles (LUVs) by extrusion, with and without PSM, as described for SPR.

    • Use a purified protein of interest.

  • Binding Reaction :

    • Incubate a fixed concentration of the protein with increasing concentrations of liposomes in a suitable buffer.

    • Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • Ultracentrifugation :

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Analysis :

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Analyze equal volumes of the supernatant and resuspended pellet by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Quantify the protein bands using densitometry to determine the fraction of bound protein.

Data Interpretation

An increase in the amount of protein in the pellet in the presence of PSM-containing liposomes compared to control liposomes indicates a specific interaction with PSM.

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is a powerful technique that can provide atomic-level structural information about molecules in solution.[6][26][27][28][29][30][31] In the context of PSM-protein interactions, NMR can be used to identify the specific amino acid residues of a protein that are involved in binding to PSM-containing micelles or nanodiscs.

Causality of Experimental Choices in NMR

The primary reason to employ NMR is to gain high-resolution structural information about the interaction interface. This level of detail is often unattainable with other techniques. The use of isotopically labeled protein (¹⁵N and/or ¹³C) is essential for these experiments.

Experimental Workflow: NMR Analysis of PSM-Protein Interactions

NMR_Workflow cluster_prep Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Protein_Labeling Isotopic Labeling of Protein (¹⁵N, ¹³C) Spectrum_Apo Acquire Spectrum of Apo-Protein Protein_Labeling->Spectrum_Apo Micelle_Prep Prepare Micelles/Nanodiscs with PSM Titration Titrate with PSM-containing Micelles Micelle_Prep->Titration Spectrum_Apo->Titration CSP Chemical Shift Perturbation (CSP) Analysis Spectrum_Apo->CSP Spectrum_Bound Acquire Spectrum of Bound Protein Titration->Spectrum_Bound Spectrum_Bound->CSP Mapping Map Perturbed Residues onto Protein Structure CSP->Mapping Interface_ID Identify Binding Interface Mapping->Interface_ID

Caption: Workflow for NMR analysis of protein-PSM interactions.

Detailed Protocol for NMR
  • Sample Preparation :

    • Express and purify the protein of interest with uniform ¹⁵N and/or ¹³C labeling.

    • Prepare micelles or nanodiscs containing PSM. Micelles are often formed using detergents like dodecylphosphocholine (DPC).

  • NMR Spectroscopy :

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the labeled protein in the absence of PSM.

    • Titrate the protein with increasing amounts of PSM-containing micelles and acquire an HSQC spectrum at each titration point.

  • Data Analysis :

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances upon addition of the PSM-containing micelles.

    • Residues that show significant CSPs are likely to be at or near the binding interface.

    • Map these residues onto the three-dimensional structure of the protein to visualize the binding site.

Data Interpretation

The pattern of chemical shift perturbations provides a "footprint" of the lipid interaction on the protein surface, revealing the specific amino acids involved in binding PSM.

Section 6: Integrating Data for a Holistic Understanding

Each of these biophysical techniques provides a unique piece of the puzzle. A truly comprehensive understanding of PSM-protein interactions comes from integrating the data from multiple approaches. For example, SPR can provide the kinetics and affinity, ITC the thermodynamics, and NMR the structural details of the interaction. Fluorescence assays can be used for initial screening, and co-sedimentation assays can confirm the interaction in a simple, robust manner.

Conclusion

The study of this compound-protein interactions is a vibrant and essential area of research. The biophysical techniques outlined in this guide provide a powerful toolkit for dissecting these interactions with a high degree of quantitative and structural detail. By carefully selecting the appropriate techniques and thoughtfully designing experiments, researchers can gain profound insights into the molecular mechanisms that govern cellular function and pave the way for novel therapeutic interventions.

References

Probing the Dynamics of N-Palmitoylsphingomyelin in Membranes: An Application Note on Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview and practical protocols for investigating the dynamics of N-Palmitoylsphingomyelin (PSM) within model membrane systems using solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental design, and data interpretation necessary for characterizing the motional properties of this crucial lipid.

Introduction: The Significance of Sphingomyelin Dynamics

This compound, a major component of mammalian cell membranes, is not merely a passive structural element. Its unique biophysical properties, including a high melting temperature and the ability to form hydrogen bonds, contribute to the formation of ordered membrane domains, often referred to as "lipid rafts."[1][2][3] These microdomains are implicated in a myriad of cellular processes, from signal transduction to protein trafficking. Understanding the dynamics of PSM—its acyl chain ordering, headgroup motion, and overall molecular mobility—is therefore paramount for deciphering the intricate workings of the cell membrane and for the rational design of membrane-targeting therapeutics.

Solid-state NMR spectroscopy is a uniquely powerful, non-invasive technique for characterizing the structure and dynamics of lipids in their native-like bilayer environment.[4][5][6][7] Unlike solution NMR, ssNMR can probe the anisotropic interactions that are rich in structural and dynamic information in the semi-solid state of a lipid membrane. This application note will focus on the practical application of key ssNMR techniques—namely Deuterium (²H), Phosphorus-31 (³¹P), and Carbon-13 (¹³C) NMR—to unravel the motional landscape of PSM.

Theoretical Framework: What Solid-State NMR Reveals About Lipid Dynamics

In the context of lipid bilayers, molecular motions occur over a wide range of timescales. Solid-state NMR can probe these motions through various experimental observables.

  • ²H NMR and Acyl Chain Order: Deuterium NMR of specifically or perdeuterated lipid acyl chains is a cornerstone for quantifying membrane order.[1][2][5][8] The quadrupolar splitting (ΔνQ) observed in the ²H NMR spectrum of a C-²H bond is directly proportional to the order parameter, SCD. This parameter reflects the time-averaged orientation of the C-²H bond vector with respect to the bilayer normal. A larger splitting indicates a more ordered, restricted motion, while a smaller splitting signifies greater motional freedom. By analyzing the quadrupolar splittings along the acyl chain, a detailed order parameter profile can be constructed, revealing the gradient of flexibility from the headgroup towards the bilayer center.[9][10]

  • ³¹P NMR and Headgroup Dynamics: The phosphorus nucleus in the phosphate headgroup of PSM serves as a sensitive probe of the local environment and overall phase behavior of the membrane.[11][12][13] The ³¹P chemical shift anisotropy (CSA) results in a characteristic powder pattern lineshape for a non-oriented sample. The width and shape of this pattern are highly sensitive to the motional averaging experienced by the headgroup. For instance, a broad, axially symmetric pattern is indicative of a lamellar phase where the lipids are undergoing rapid rotation around their long axis.[12] Changes in the lineshape can signal phase transitions (e.g., gel to liquid-crystalline) or the formation of non-lamellar structures.[4][12]

  • ¹³C NMR for Site-Specific Dynamics and Structure: With the advent of magic-angle spinning (MAS), high-resolution ¹³C NMR spectra of lipids in membranes can be obtained.[14][15] Chemical shifts of individual carbon atoms are sensitive to the local conformation and packing of the lipid molecules.[14][15] Furthermore, by employing different polarization transfer techniques, such as cross-polarization (CP) and insensitive nuclei enhanced by polarization transfer (INEPT), one can selectively observe rigid and mobile segments of the molecule, respectively.[16] This allows for a detailed, site-specific characterization of molecular dynamics.

Experimental Protocols

Sample Preparation: Multilamellar Vesicles (MLVs)

The preparation of high-quality, hydrated lipid samples is critical for obtaining meaningful ssNMR data. The following protocol describes the preparation of multilamellar vesicles (MLVs), a common model system for ssNMR studies of lipid bilayers.

Materials:

  • This compound (PSM) (and other lipids like POPC or cholesterol, if preparing mixed membranes)

  • Deuterated PSM (e.g., PSM-d₃₁) for ²H NMR experiments[1]

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Nitrogen gas source

  • Vacuum pump

  • Vortex mixer

  • Water bath or incubator

Protocol:

  • Lipid Solubilization: Dissolve the desired amount of lipid(s) in the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the wall.

  • High Vacuum Drying: Place the flask under high vacuum for at least 4 hours (preferably overnight) to remove any residual solvent.

  • Hydration: Add the desired amount of buffer to the dried lipid film. For ssNMR, a typical hydration level is 50 wt% water. Hydration should be performed above the main phase transition temperature (Tₘ) of the lipid mixture to ensure proper hydration. For PSM, this is around 41°C.

  • Vesicle Formation: Vortex the sample vigorously for several minutes until the lipid film is fully suspended, forming a milky dispersion of MLVs.

  • Freeze-Thaw Cycles: To improve the homogeneity of the lipid distribution and hydration, subject the sample to several (5-10) freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath (above Tₘ).

  • Sample Packing: Carefully transfer the hydrated lipid dispersion into an appropriate solid-state NMR rotor (e.g., 4 mm zirconia rotor). A centrifuge can be used to pack the viscous sample into the rotor.[17]

G cluster_prep Sample Preparation Workflow start Start: Lipids in Organic Solvent dissolve 1. Dissolve Lipids start->dissolve evaporate 2. Evaporate Solvent (Nitrogen Stream) dissolve->evaporate vacuum 3. High Vacuum Drying evaporate->vacuum hydrate 4. Hydrate with Buffer vacuum->hydrate vortex 5. Vortex to Form MLVs hydrate->vortex freeze_thaw 6. Freeze-Thaw Cycles vortex->freeze_thaw pack 7. Pack into NMR Rotor freeze_thaw->pack end_prep Ready for ssNMR pack->end_prep

Caption: Workflow for preparing multilamellar vesicles (MLVs) for solid-state NMR analysis.

²H Solid-State NMR: Probing Acyl Chain Order

This protocol outlines the acquisition of static ²H NMR spectra to determine the acyl chain order parameter profile of PSM.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., 400-700 MHz)

  • Static solid-state NMR probe

Experimental Parameters:

  • Pulse Sequence: Quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).[18] This sequence is crucial for refocusing the broad quadrupolar interaction and overcoming the dead-time of the receiver.

  • 90° Pulse Length: Calibrate the ²H 90° pulse length on the sample. Typical values are 2-4 µs.

  • Echo Delay (τ): Use a short echo delay (e.g., 20-50 µs) to minimize T₂ relaxation losses.

  • Recycle Delay: Set to at least 5 times the T₁ relaxation time of the deuterons to ensure full relaxation between scans.

  • Temperature: Control the sample temperature accurately, as lipid dynamics are highly temperature-dependent.

Data Analysis:

  • De-Pake-ing: The raw powder pattern spectrum is a superposition of spectra from all possible orientations of the lipid molecules in the magnetic field. A "de-Pake-ing" algorithm is applied to transform the powder spectrum into a spectrum corresponding to a single orientation (bilayer normal parallel to the magnetic field). This results in a series of doublets, with each doublet corresponding to a specific C-²H bond position.

  • Quadrupolar Splitting Measurement: Measure the frequency separation (ΔνQ) of each doublet.

  • Order Parameter Calculation: Calculate the order parameter for each C-²H bond using the following equation:

    SCD = (4/3) * (h / e²qQ) * ΔνQ

    where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

G cluster_2H_NMR ²H NMR Experimental Workflow start MLV Sample in Rotor acquire 1. Acquire Spectrum (Quadrupolar Echo) start->acquire process 2. Fourier Transform acquire->process depake 3. De-Pake Spectrum process->depake measure 4. Measure Quadrupolar Splittings depake->measure calculate 5. Calculate Order Parameters measure->calculate end_2H Order Parameter Profile calculate->end_2H

Caption: Data acquisition and analysis workflow for ²H solid-state NMR of lipid membranes.

³¹P Solid-State NMR: Assessing Membrane Phase and Headgroup Dynamics

This protocol describes the acquisition of static ³¹P NMR spectra to characterize the overall phase behavior of the PSM-containing membrane.

Instrumentation:

  • Solid-state NMR spectrometer

  • Static solid-state NMR probe with ³¹P channel

Experimental Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence with high-power proton decoupling (e.g., SPINAL-64) during acquisition is often sufficient. A Hahn-echo sequence can also be used to reduce baseline distortions.

  • 90° Pulse Length: Calibrate the ³¹P 90° pulse length.

  • Recycle Delay: Set to at least 5 times the ³¹P T₁ relaxation time.

  • Proton Decoupling: Use high-power decoupling to remove ¹H-³¹P dipolar couplings, which sharpens the spectrum.

Data Interpretation:

  • Lamellar Phase: In a fluid (Lα) or gel (Lβ) lamellar phase, the ³¹P spectrum will exhibit an axially symmetric powder pattern. The chemical shift anisotropy (Δσ = σ∥ - σ⊥) can be measured from the spectral edges. In the fluid phase, Δσ is typically around 40-50 ppm, while in the more rigid gel phase, it is larger.

  • Isotropic Phase: If the lipids are in a phase with isotropic motion (e.g., micelles or small vesicles tumbling rapidly), a single sharp peak will be observed.

  • Other Phases: Non-lamellar phases, such as the hexagonal (HII) phase, will have a powder pattern with a reversed asymmetry and a Δσ that is half of that in the lamellar phase.

¹³C Magic-Angle Spinning (MAS) NMR: Site-Specific Dynamics

This protocol provides a general framework for acquiring ¹³C MAS NMR spectra to probe site-specific dynamics in PSM.

Instrumentation:

  • Solid-state NMR spectrometer

  • MAS NMR probe

Experimental Parameters:

  • Magic-Angle Spinning (MAS) Rate: A moderate MAS rate (e.g., 5-10 kHz) is typically sufficient to average out the dipolar couplings and obtain well-resolved spectra for lipid samples.[15]

  • Pulse Sequence:

    • Cross-Polarization (CP): ¹H-¹³C CPMAS is used to enhance the signal of rigid segments of the molecule. The efficiency of CP depends on the strength of the ¹H-¹³C dipolar coupling, which is averaged by motion.

    • Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): This through-bond polarization transfer technique is more efficient for mobile segments where dipolar couplings are weak.[16]

  • Contact Time (for CP): A typical contact time for lipids is 1-2 ms.

  • Proton Decoupling: High-power proton decoupling is applied during acquisition.

Data Interpretation: By comparing the intensities of peaks in the CPMAS and INEPT spectra, one can qualitatively assess the relative mobility of different carbon sites in the PSM molecule. Carbons in the more rigid parts of the molecule (e.g., near the headgroup and the top of the acyl chain) will show stronger signals in the CPMAS spectrum, while carbons in the more mobile regions (e.g., the terminal methyl group of the acyl chain) will have more intense signals in the INEPT spectrum.

Data Presentation and Expected Results

The following table summarizes typical order parameters for the palmitoyl chain of PSM in a pure bilayer and in a mixture with cholesterol, as determined by ²H NMR. The presence of cholesterol is known to increase the order of the acyl chains in the liquid-disordered phase, leading to the formation of a liquid-ordered phase.[1][2][14]

Carbon PositionSCD (Pure PSM at 48°C)SCD (PSM/Cholesterol 2:1 at 48°C)
C20.350.45
C40.400.50
C60.410.51
C80.400.50
C100.380.48
C120.340.44
C140.250.35
C16 (CH₃)0.080.12

Note: These are representative values compiled from literature data and may vary depending on the specific experimental conditions.[1][10]

Conclusion

Solid-state NMR spectroscopy offers a powerful and versatile toolkit for the detailed investigation of this compound dynamics in model membranes. By employing a combination of ²H, ³¹P, and ¹³C NMR techniques, researchers can obtain a comprehensive picture of acyl chain order, headgroup mobility, and overall phase behavior. The protocols and insights provided in this application note serve as a practical guide for scientists aiming to unravel the complex motional landscape of sphingomyelin-containing membranes, thereby contributing to a deeper understanding of membrane biology and facilitating the development of novel membrane-active drugs.

References

Application Notes and Protocols for the Reconstitution of Membrane Proteins into N-Palmitoylsphingomyelin-Containing Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of the Lipid Environment in Membrane Protein Research

The study of membrane proteins presents a formidable challenge in modern biochemistry and drug development. These proteins, which constitute approximately one-third of the proteome, are central to a vast array of cellular processes, including signal transduction, ion transport, and cell-cell communication.[1] However, their inherent hydrophobicity and dependence on a lipid bilayer for structural integrity and function make their in vitro analysis difficult.[2][3] Reconstitution of purified membrane proteins into artificial lipid bilayers, or proteoliposomes, offers a powerful solution to this problem, providing a controlled, native-like environment for functional and structural studies.[4][5]

This guide provides a detailed protocol and expert insights for the reconstitution of membrane proteins into proteoliposomes containing N-Palmitoylsphingomyelin (PSM). Sphingomyelin, a major component of mammalian cell membranes, is not merely a structural lipid.[6] It plays a crucial role in the formation of lipid rafts, specialized membrane microdomains enriched in cholesterol and glycosphingolipids that serve as platforms for signaling molecules.[7][8] The unique biophysical properties of this compound, including its ability to form tightly packed structures and its favorable interactions with cholesterol, can significantly influence the conformation, stability, and activity of reconstituted membrane proteins.[9][10][11][12] Understanding and leveraging these properties is paramount for researchers aiming to recapitulate a physiologically relevant context for their protein of interest.

Scientific Principles: The Significance of this compound in Proteoliposome Systems

This compound (PSM) is a species of sphingomyelin with a palmitic acid (C16:0) acyl chain. Its structure, characterized by a sphingoid base, a long-chain fatty acid, and a phosphorylcholine head group, imparts distinct properties to lipid bilayers.[7]

  • Enhanced Bilayer Order and Stability: The saturated nature of the palmitoyl chain and the extensive hydrogen-bonding capabilities of the sphingolipid backbone contribute to a higher degree of order and tighter lipid packing compared to many glycerophospholipids.[6][9] This can create a more stable environment for reconstituted proteins, potentially enhancing their long-term activity.

  • Favorable Interactions with Cholesterol: PSM exhibits a strong affinity for cholesterol, a key regulator of membrane fluidity and organization.[6][11][13] This interaction leads to the formation of liquid-ordered (Lo) phases, which are characteristic of lipid rafts.[8] The inclusion of both PSM and cholesterol in proteoliposomes can be critical for studying proteins that naturally reside in or are regulated by these microdomains.

  • Modulation of Membrane Protein Function: The unique physical state of PSM-containing membranes can directly influence the conformational dynamics and activity of embedded proteins.[8] For instance, the thickness and lateral pressure of the bilayer can affect the transmembrane domains of a protein, while the specific lipid headgroups can engage in direct interactions that modulate function.

The decision to incorporate this compound into a proteoliposome formulation should be driven by the biological context of the membrane protein under investigation. For proteins known to associate with lipid rafts or those whose function is sensitive to membrane order and thickness, PSM-containing proteoliposomes offer a more physiologically relevant model system.

Experimental Workflow Overview

The reconstitution of membrane proteins into this compound-containing proteoliposomes generally follows a detergent-mediated protocol. This approach involves the solubilization of both the purified membrane protein and the lipids in a detergent, followed by the controlled removal of the detergent to allow for the spontaneous self-assembly of proteoliposomes.

G cluster_prep Preparation cluster_recon Reconstitution cluster_char Characterization Lipid_Prep Lipid Film Preparation (this compound +/- other lipids) Liposome_Solubilization Liposome Solubilization with Detergent Lipid_Prep->Liposome_Solubilization Protein_Prep Protein Purification & Solubilization in Detergent Mixing Mixing of Solubilized Protein and Lipids Protein_Prep->Mixing Liposome_Solubilization->Mixing Detergent_Removal Detergent Removal (e.g., Bio-Beads, Dialysis) Mixing->Detergent_Removal Proteoliposome_Harvest Proteoliposome Harvesting (e.g., Ultracentrifugation) Detergent_Removal->Proteoliposome_Harvest Analysis Functional & Structural Analysis Proteoliposome_Harvest->Analysis

Caption: Workflow for detergent-mediated reconstitution of membrane proteins.

Detailed Protocols

Part 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes, which will serve as the lipid scaffold for protein incorporation.

Materials and Reagents:

  • This compound (PSM) powder

  • Other lipids as required (e.g., cholesterol, DOPC)

  • Chloroform or a suitable organic solvent mixture

  • Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Glass round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, dissolve the desired amounts of this compound and any other lipids in chloroform. The choice of lipid composition should be guided by the specific research question. A common starting point for mimicking lipid raft-like domains is a molar ratio of 1:1 PSM:Cholesterol.

  • Lipid Film Formation:

    • Transfer the lipid solution to a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under a gentle stream of nitrogen or argon gas for at least 1 hour, or in a vacuum desiccator overnight.

  • Hydration of the Lipid Film:

    • Add the desired volume of Reconstitution Buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 10-20 mg/mL.

    • Hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature (Tm) of this compound (Tm ≈ 41°C).[11][14] This will facilitate the formation of multilamellar vesicles (MLVs).

  • Formation of Unilamellar Vesicles (Optional but Recommended):

    • For a more homogeneous population of vesicles, it is recommended to subject the MLV suspension to either sonication or extrusion.

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the solution becomes translucent. Be mindful of potential lipid degradation with prolonged sonication.

    • Extrusion (Preferred Method): Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeatedly pass the MLV suspension through the extruder (typically 11-21 times) at a temperature above the Tm of the lipids. This will generate a population of large unilamellar vesicles (LUVs) with a defined size distribution.

Part 2: Detergent-Mediated Reconstitution

This part of the protocol details the incorporation of the purified, detergent-solubilized membrane protein into the pre-formed liposomes.

Materials and Reagents:

  • Purified, detergent-solubilized membrane protein of known concentration

  • This compound-containing liposome suspension (from Part 1)

  • Detergent compatible with the membrane protein (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG))

  • Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing with appropriate molecular weight cutoff)

  • Reconstitution Buffer

Procedure:

  • Detergent Solubilization of Liposomes (Optional but can improve efficiency):

    • To the pre-formed liposome suspension, add a small amount of the same detergent used to solubilize the membrane protein. The goal is to saturate the liposomes with detergent without complete solubilization into mixed micelles. This can be monitored by measuring the absorbance at 540 nm; a slight decrease in turbidity indicates detergent incorporation.

  • Mixing of Protein and Lipids:

    • Combine the detergent-solubilized membrane protein with the liposome suspension at the desired lipid-to-protein ratio (LPR). The optimal LPR is protein-dependent and may need to be determined empirically. Common LPRs range from 50:1 to 1000:1 (w/w).[15]

    • Incubate the mixture for 30-60 minutes at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation to allow for the equilibration of protein, lipid, and detergent molecules.

  • Detergent Removal:

    • The slow removal of detergent is the critical step that drives the formation of proteoliposomes.[5] Two common methods are:

      • Hydrophobic Adsorption (e.g., Bio-Beads): Add washed Bio-Beads SM-2 to the protein-lipid-detergent mixture at a ratio of approximately 20:1 (w/w) of beads to detergent.[16] Incubate with gentle rocking at 4°C. The incubation time will depend on the detergent and needs to be optimized; it can range from a few hours to overnight.[16][17] For detergents with a low critical micelle concentration (CMC) like DDM, multiple additions of fresh Bio-Beads may be necessary.[17]

      • Dialysis: Transfer the mixture to a dialysis cassette with a molecular weight cutoff that is well below the molecular weight of the protein but allows for the passage of detergent monomers. Dialyze against a large volume of Reconstitution Buffer at 4°C. The dialysis should be carried out for an extended period (e.g., 48-72 hours) with several buffer changes to ensure complete detergent removal.[4]

  • Harvesting of Proteoliposomes:

    • After detergent removal, separate the proteoliposomes from the Bio-Beads (if used) by carefully pipetting off the supernatant.

    • To concentrate the proteoliposomes and remove any unincorporated protein, perform ultracentrifugation (e.g., 100,000 x g for 1-2 hours).

    • Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Characterization of this compound-Containing Proteoliposomes

Thorough characterization of the reconstituted proteoliposomes is essential to ensure the quality and reliability of subsequent functional or structural studies.

Parameter Technique(s) Purpose
Size and Homogeneity Dynamic Light Scattering (DLS)[16], Cryo-Transmission Electron Microscopy (Cryo-TEM)[18]To determine the size distribution and lamellarity of the proteoliposomes.
Protein Incorporation Efficiency SDS-PAGE and densitometry, Bicinchoninic acid (BCA) assay, or a specific protein activity assay[19]To quantify the amount of protein successfully incorporated into the lipid bilayer.
Protein Orientation Protease protection assays, binding of specific antibodies or ligands to extracellular/intracellular domainsTo determine the orientation of the reconstituted protein within the bilayer (e.g., right-side-out, inside-out, or random).
Functional Activity Specific activity assays relevant to the protein (e.g., transport assays, enzyme kinetics, ligand binding)[5][18]To confirm that the reconstituted protein is in a functional conformation.
Membrane Integrity Entrapment of a fluorescent dye (e.g., calcein) and monitoring its releaseTo assess the leakiness of the proteoliposome membrane.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low Protein Incorporation Inefficient detergent removal; Inappropriate lipid-to-protein ratio; Protein aggregation during reconstitution.Optimize detergent removal method (e.g., increase Bio-Beads amount or dialysis time); Test a range of LPRs; Perform reconstitution at a lower temperature or in the presence of stabilizing additives (e.g., glycerol).
Protein Inactivity Denaturation during purification or reconstitution; Incorrect protein orientation; Residual detergent inhibiting function.Ensure gentle handling of the protein; Optimize reconstitution conditions (e.g., pH, ionic strength); Verify complete detergent removal; Consider co-reconstitution with specific lipids known to be required for activity.
Proteoliposome Aggregation High protein density in the membrane; Unfavorable buffer conditions (e.g., ionic strength, pH).Decrease the LPR; Optimize the buffer composition; Use a density gradient centrifugation step to separate aggregated and non-aggregated proteoliposomes.
Leaky Vesicles Incomplete formation of a sealed bilayer; High concentration of residual detergent.Ensure proper hydration and extrusion of liposomes; Optimize the detergent removal process to be slower and more controlled.

Conclusion

The reconstitution of membrane proteins into this compound-containing proteoliposomes provides a robust platform for investigating their structure and function in a controlled, biologically relevant environment. The unique properties of PSM, particularly its ability to form ordered domains and interact favorably with cholesterol, make it an invaluable component for mimicking the complexity of native cell membranes. By carefully optimizing the reconstitution protocol and thoroughly characterizing the resulting proteoliposomes, researchers can gain critical insights into the mechanisms of membrane protein action, paving the way for advancements in both basic science and drug discovery.

References

Application Notes and Protocols for the Purification of N-Palmitoylsphingomyelin from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of N-Palmitoylsphingomyelin Purity in Research

This compound, a ubiquitous sphingolipid in mammalian cell membranes, is a critical player in cellular signaling, membrane structure, and pathogenesis. Its accurate quantification and functional characterization are paramount in neuroscience, oncology, and metabolic disease research. The inherent complexity of biological lipidomes, however, presents a significant challenge to its isolation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable methods for the purification of this compound from diverse biological matrices. We will delve into the mechanistic underpinnings of established protocols, offering a rationale for each step to empower researchers to adapt and troubleshoot these methods for their specific applications.

I. Foundational Principles: Navigating the Lipid Maze

The purification of this compound hinges on the exploitation of its unique physicochemical properties, primarily its polarity, which distinguishes it from other lipid classes. The general workflow involves three key stages: 1) Extraction of the total lipid content from the biological sample, 2) Fractionation to isolate the sphingomyelin class, and 3) Purification to obtain this compound with high purity.

Visualizing the General Purification Workflow

Purification Workflow Biological_Sample Biological Sample (Tissue, Cells, Plasma) Lipid_Extraction Total Lipid Extraction (e.g., Folch, Bligh & Dyer) Biological_Sample->Lipid_Extraction Crude_Lipid_Extract Crude Lipid Extract Lipid_Extraction->Crude_Lipid_Extract Fractionation Fractionation (e.g., SPE) Crude_Lipid_Extract->Fractionation Sphingomyelin_Rich_Fraction Sphingomyelin-Rich Fraction Fractionation->Sphingomyelin_Rich_Fraction Purification High-Resolution Purification (e.g., HPLC, TLC) Sphingomyelin_Rich_Fraction->Purification Pure_NPS Pure this compound Purification->Pure_NPS

Caption: General workflow for the purification of this compound.

II. Total Lipid Extraction: The Critical First Step

The initial extraction aims to efficiently liberate all lipids from the cellular or tissue matrix while minimizing the co-extraction of non-lipid contaminants. The choice of method depends on the sample type and volume.

A. The Folch Method: A Classic Approach

This method utilizes a chloroform-methanol mixture to separate lipids from non-lipid components.[1]

  • Principle: The monophasic chloroform:methanol:water system disrupts cell membranes and solubilizes lipids. Subsequent addition of water or a salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.

  • Advantages: Simplicity, cost-effectiveness, and versatility for various lipid classes.[2]

  • Disadvantages: Requires relatively large sample volumes.[2]

B. The Bligh and Dyer Method: A Refined Technique

Similar to the Folch method, this technique also employs a chloroform, methanol, and water mixture.[1]

  • Principle: This method uses a smaller proportion of solvent to sample, making it suitable for smaller sample sizes. The phase separation is often cleaner compared to the Folch method.[2]

  • Advantages: Faster extraction and better phase separation.[2]

  • Disadvantages: Still requires significant sample volumes for optimal results.[2]

III. Fractionation of Sphingolipids by Solid-Phase Extraction (SPE)

SPE is a powerful technique for separating complex lipid mixtures into different classes based on their polarity.[1][2] Aminopropyl-bonded silica cartridges are particularly effective for isolating sphingolipids.[3][4]

  • Principle: The lipid extract is loaded onto the SPE cartridge. A series of solvents with increasing polarity are then used to sequentially elute different lipid classes. Neutral lipids are washed away first, followed by the elution of sphingomyelin with a more polar solvent system.

  • Advantages: High throughput, improved sensitivity, and lower sample volume requirements compared to liquid-liquid extraction.[2] It is also rapid, reliable, and cost-effective in terms of solvent usage.[3][4]

Protocol: SPE Fractionation of Sphingomyelin

This protocol is adapted from established methods for the separation of sphingolipid classes.[3][4]

  • Cartridge Conditioning:

    • Wash an aminopropyl SPE cartridge (e.g., 500 mg) sequentially with 5 mL of hexane, 5 mL of chloroform, and 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of chloroform.

    • Rationale: Conditioning and equilibration ensure the sorbent is activated and ready for optimal sample interaction.

  • Sample Loading:

    • Dissolve the dried crude lipid extract in a minimal volume of chloroform (e.g., 200 µL).

    • Load the sample onto the conditioned SPE cartridge.

    • Rationale: A small loading volume prevents band broadening and improves separation efficiency.

  • Elution of Fractions:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform/isopropanol (2:1, v/v). Discard this fraction if only sphingomyelin is of interest.

    • Fraction 2 (Ceramides): Elute with 10 mL of acetone/isopropanol (9:1, v/v).

    • Fraction 3 (Sphingomyelin): Elute with 10 mL of methanol. This fraction will contain the sphingomyelin.

    • Rationale: The stepwise increase in solvent polarity allows for the selective elution of lipid classes based on their interaction with the stationary phase.

  • Sample Recovery:

    • Dry the collected methanol fraction under a stream of nitrogen.

    • Reconstitute the dried lipid in an appropriate solvent for downstream analysis.

IV. High-Resolution Purification Techniques

Following the initial fractionation, further purification is often necessary to isolate this compound from other sphingomyelin species and remaining impurities.

A. Thin-Layer Chromatography (TLC)

TLC is a classic and cost-effective method for separating lipids based on their differential migration on a solid support, typically silica gel.[2]

  • Principle: The sphingomyelin-rich fraction is spotted onto a TLC plate and developed in a solvent system. Lipids separate based on their polarity, with less polar compounds migrating further up the plate.

  • Advantages: Simple, inexpensive, and effective for qualitative analysis and small-scale preparative purification.[5]

  • Disadvantages: Lower sensitivity and resolution compared to HPLC.[2][6]

Protocol: Preparative TLC for this compound
  • Plate Preparation:

    • Use a high-performance TLC (HPTLC) silica gel 60 plate.

    • Activate the plate by heating at 110°C for 30 minutes.

    • Rationale: Activation removes adsorbed water from the silica, ensuring reproducible chromatographic separation.

  • Sample Application:

    • Dissolve the dried sphingomyelin fraction from SPE in a small volume of chloroform:methanol (2:1, v/v).

    • Apply the sample as a narrow band across the bottom of the TLC plate.

    • Also, spot a standard of this compound alongside the sample for identification.

  • Chromatographic Development:

    • Develop the plate in a sealed tank containing a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).[5][7]

    • Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

    • Rationale: This solvent system provides good separation of different phospholipid classes.

  • Visualization and Extraction:

    • Visualize the lipid bands by staining with a non-destructive agent like primuline spray followed by UV light exposure.[7]

    • Identify the band corresponding to this compound by comparing its migration (Rf value) to the standard.

    • Scrape the silica band containing the desired lipid into a glass tube.

    • Extract the this compound from the silica by adding chloroform:methanol (2:1, v/v), vortexing, and centrifuging to pellet the silica.

    • Collect the supernatant and repeat the extraction process twice more.

    • Pool the supernatants and dry under a stream of nitrogen.

B. High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution and sensitivity for the purification and quantification of this compound.[1]

  • Principle: The sample is injected into an HPLC column, and compounds are separated based on their differential interactions with the stationary phase as a mobile phase is pumped through.

  • Advantages: High sensitivity, specificity, and excellent quantitative capabilities, especially when coupled with a mass spectrometer (LC-MS).[1]

  • Disadvantages: Higher cost of instrumentation and solvents.

Protocol: HPLC Purification of this compound

This protocol provides a general framework; specific parameters may need optimization based on the available HPLC system and column.

  • HPLC System and Column:

    • A normal-phase or reversed-phase HPLC system can be used. For normal-phase, a silica or diol column is suitable. For reversed-phase, a C18 column is commonly employed.

    • A detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is ideal for lipid analysis.

  • Mobile Phase Preparation:

    • Normal-Phase: A gradient of hexane/isopropanol/water.

    • Reversed-Phase: A gradient of methanol/water, often with an additive like ammonium formate to improve peak shape and ionization for MS detection.[5]

  • Sample Preparation and Injection:

    • Reconstitute the semi-purified sphingomyelin fraction in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject a defined volume onto the HPLC column.

  • Chromatographic Separation and Collection:

    • Run a solvent gradient to elute the different sphingomyelin species.

    • Monitor the elution profile and collect the fraction corresponding to the retention time of an this compound standard.

  • Purity Assessment:

    • Re-inject an aliquot of the collected fraction to confirm its purity.

    • If using LC-MS, the mass-to-charge ratio (m/z) can definitively identify this compound.

V. Quantitative Analysis and Data Presentation

The choice of purification method will impact the final yield and purity of the isolated this compound. The following table provides a comparative overview to guide method selection.

MethodPrinciple of SeparationTypical PurityTypical RecoveryThroughputCost
Solid-Phase Extraction (SPE) PolarityModerateHighHighLow
Thin-Layer Chromatography (TLC) Adsorption/PolarityModerate to HighModerateLow to ModerateLow
High-Performance Liquid Chromatography (HPLC) Partition/AdsorptionHigh to Very HighHighModerate to HighHigh

VI. Workflow Visualization

SPE-TLC Purification Workflow

SPE_TLC_Workflow Crude_Extract Crude Lipid Extract SPE_Cartridge Aminopropyl SPE Cartridge Crude_Extract->SPE_Cartridge Elution_Steps Stepwise Elution (Increasing Polarity) SPE_Cartridge->Elution_Steps SM_Fraction Sphingomyelin Fraction Elution_Steps->SM_Fraction TLC_Plate Preparative TLC Plate SM_Fraction->TLC_Plate Development Chromatographic Development TLC_Plate->Development Visualization Band Visualization & Scraping Development->Visualization Extraction Extraction from Silica Visualization->Extraction Pure_NPS Pure this compound Extraction->Pure_NPS

Caption: Workflow for this compound purification using SPE followed by TLC.

SPE-HPLC Purification Workflow

SPE_HPLC_Workflow Crude_Extract Crude Lipid Extract SPE_Cartridge Aminopropyl SPE Cartridge Crude_Extract->SPE_Cartridge Elution_Steps Stepwise Elution (Increasing Polarity) SPE_Cartridge->Elution_Steps SM_Fraction Sphingomyelin Fraction Elution_Steps->SM_Fraction HPLC_System HPLC System SM_Fraction->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection Pure_NPS Pure this compound Fraction_Collection->Pure_NPS

Caption: Workflow for this compound purification using SPE followed by HPLC.

VII. Conclusion and Best Practices

The successful purification of this compound from biological samples is a multi-step process that requires careful consideration of the sample type, the desired purity, and the available instrumentation. For general-purpose isolation and enrichment, a combination of classical lipid extraction followed by solid-phase extraction provides a robust and efficient workflow. For applications demanding the highest purity, subsequent purification by HPLC is recommended. As with any protocol, meticulous technique, the use of high-purity solvents, and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Synthesis and Application of Isotopically Labeled N-Palmitoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Isotopically Labeled Sphingolipids in Modern Research

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal players in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] N-Palmitoylsphingomyelin, a prominent sphingolipid in mammalian cells, is central to these functions, contributing to the formation of lipid rafts and serving as a precursor for bioactive metabolites like ceramide.[2][3] Given their low abundance and dynamic metabolism, accurately quantifying and tracing the metabolic fate of specific sphingolipid species is a significant analytical challenge.[4]

Isotopically labeled this compound, incorporating stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C), provides an indispensable tool for overcoming these challenges. These labeled analogs are chemically identical to their endogenous counterparts but are distinguishable by their increased mass. This property makes them ideal internal standards for mass spectrometry-based quantification, enabling precise and accurate measurement by correcting for variations in sample extraction and instrument response. Furthermore, they serve as powerful tracers in metabolic studies to elucidate the complex pathways of sphingolipid metabolism.[5][6]

This comprehensive guide provides a detailed overview of the synthesis and diverse applications of isotopically labeled this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic strategies and provide robust, field-proven protocols for their application in cutting-edge research.

Part 1: Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be approached in several ways, with the choice of method depending on the desired location and type of isotopic label. The most common strategies involve either the acylation of a sphingosylphosphorylcholine backbone with an isotopically labeled palmitic acid or the chemical synthesis of a deuterated sphingoid backbone.[7][8][9]

Synthetic Strategy: N-acylation of Lysosphingomyelin

A straightforward and widely used method involves the acylation of lysosphingomyelin (sphingosylphosphorylcholine) with an isotopically labeled palmitic acid derivative. This approach is particularly advantageous for introducing labels into the fatty acid chain. Perdeuterated palmitic acid (palmitic acid-d₃₁), for instance, is commercially available and allows for the synthesis of this compound-d₃₁.[10]

Causality behind Experimental Choices:

  • Choice of Labeled Precursor: The selection of the isotopically labeled fatty acid determines the final mass shift of the labeled sphingomyelin. Perdeuteration of the palmitoyl chain provides a significant mass difference (31 Da), which is easily resolved by mass spectrometry and minimizes the risk of isotopic overlap with the natural abundance isotopes of the unlabeled analyte.[1]

  • Activation of the Fatty Acid: The carboxylic acid of the labeled palmitic acid must be activated to facilitate amide bond formation with the free amino group of lysosphingomyelin. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). This ensures efficient and specific acylation.

  • Reaction Conditions: The reaction is typically carried out in an aprotic organic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to ensure the solubility of the reactants and prevent side reactions. The inclusion of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIEA), is crucial to neutralize the acid formed during the reaction and drive the equilibrium towards product formation.

Visualizing the Synthesis:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Lysosphingomyelin Lysosphingomyelin Acylation N-Acylation Lysosphingomyelin->Acylation Amino Group Labeled_Palmitic_Acid Isotopically Labeled Palmitic Acid (e.g., d31) Labeled_Palmitic_Acid->Acylation Activated Carboxyl Group Activating_Agent Activating Agent (e.g., DCC/NHS) Activating_Agent->Acylation Solvent Aprotic Solvent (e.g., DCM) Solvent->Acylation Base Base (e.g., TEA) Base->Acylation Labeled_SM Isotopically Labeled This compound Acylation->Labeled_SM

Caption: Synthetic workflow for isotopically labeled this compound via N-acylation.

Part 2: Applications and Experimental Protocols

The primary applications of isotopically labeled this compound revolve around its use as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies.

Application: Internal Standard for Quantitative Lipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids from complex biological matrices.[11] The accuracy of this technique heavily relies on the use of appropriate internal standards to account for sample loss during preparation and variations in ionization efficiency. Isotopically labeled this compound is an ideal internal standard because its physicochemical properties are nearly identical to the endogenous analyte, ensuring co-elution during chromatography and similar behavior during extraction and ionization.[4]

Protocol 2.1.1: Quantitative Analysis of this compound in Biological Samples using LC-MS/MS

Objective: To accurately quantify the concentration of this compound in a biological sample (e.g., cell lysate, plasma).

Materials:

  • Biological sample (e.g., cell pellet, 50 µL plasma)

  • Isotopically labeled this compound (e.g., this compound-d₃₁) internal standard solution of known concentration

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Methyl-tert-butyl ether (MTBE)[12]

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation and Spiking:

    • For cell pellets, resuspend in a known volume of phosphate-buffered saline (PBS). For plasma, use the neat sample.

    • Aliquot the sample into a glass tube.

    • Add a precise amount of the isotopically labeled this compound internal standard solution. The amount added should be comparable to the expected endogenous levels.

    • Expert Insight: Spiking the internal standard at the very beginning of the sample preparation process is critical as it accounts for any analyte loss during all subsequent steps.[13]

  • Lipid Extraction (MTBE Method): [12][14]

    • Add 1.5 mL of methanol to the sample. Vortex thoroughly.

    • Add 5 mL of MTBE. Vortex for 10 minutes.

    • Add 1.25 mL of water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper organic phase, which contains the lipids, and transfer to a new glass tube.

    • Trustworthiness: The MTBE method is a robust and widely accepted protocol for lipid extraction, offering high recovery for a broad range of lipid classes, including sphingolipids.[14]

  • Solvent Evaporation and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable column (e.g., C18 for reverse-phase or HILIC for normal-phase chromatography) to separate this compound from other lipids.[1]

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for detection.

      • MRM Transition for Endogenous this compound: Monitor the transition from the precursor ion (e.g., m/z 703.6 for [M+H]⁺) to a characteristic product ion (e.g., m/z 184.1, the phosphocholine headgroup).[15]

      • MRM Transition for Labeled this compound-d₃₁: Monitor the transition from its precursor ion (e.g., m/z 734.8 for [M+H]⁺) to the same product ion (m/z 184.1).

    • Authoritative Grounding: The phosphocholine fragment at m/z 184.1 is a highly specific and abundant product ion for sphingomyelins, making it an excellent choice for MRM-based quantification.[15]

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous and the isotopically labeled this compound.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

    • Determine the concentration of the endogenous this compound by comparing this ratio to a standard curve generated using known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Data Presentation:

SampleEndogenous SM (Peak Area)Labeled SM-d₃₁ (Peak Area)Area Ratio (Endogenous/Labeled)Calculated Concentration (pmol/µL)
Control 11.25E+062.50E+060.505.0
Control 21.30E+062.52E+060.525.2
Treated 12.55E+062.48E+061.0310.3
Treated 22.60E+062.51E+061.0410.4
Application: Metabolic Labeling and Flux Analysis

Metabolic labeling with stable isotopes is a powerful technique to trace the dynamic processes of lipid metabolism within living cells.[6][16] By introducing an isotopically labeled precursor, researchers can follow its incorporation into downstream metabolites over time, providing insights into metabolic pathways and their regulation.

Protocol 2.2.1: Tracing Sphingomyelin Metabolism using ¹³C-Labeled Precursors

Objective: To monitor the de novo synthesis and turnover of this compound in cultured cells using a ¹³C-labeled precursor.

Materials:

  • Cultured mammalian cells

  • Cell culture medium deficient in the precursor to be labeled (e.g., serine-free medium)

  • ¹³C-labeled precursor (e.g., U-¹³C₆-L-serine)

  • Reagents and equipment for cell culture, harvesting, and lipid extraction (as in Protocol 2.1.1)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with the precursor-deficient medium for a short period to deplete the intracellular pool of the unlabeled precursor.

    • Introduce the labeling medium containing the ¹³C-labeled precursor (e.g., U-¹³C₆-L-serine).

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Expert Insight: A time-course experiment is crucial to understand the kinetics of label incorporation and turnover.

  • Cell Harvesting and Lipid Extraction:

    • At each time point, harvest the cells by scraping or trypsinization.

    • Wash the cells with ice-cold PBS.

    • Perform lipid extraction as described in Protocol 2.1.1. It is still recommended to add a deuterated sphingomyelin internal standard to control for extraction efficiency.

  • High-Resolution Mass Spectrometry Analysis:

    • Analyze the lipid extracts using a high-resolution mass spectrometer. This is essential to resolve the different isotopologues (molecules of the same compound that differ in their isotopic composition).

    • Acquire full scan mass spectra over the relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the different isotopologues of this compound. For example, with U-¹³C₆-L-serine, you would expect to see an increase in the M+3 isotopologue of this compound over time.

    • Calculate the fractional labeling by determining the ratio of the labeled species to the total pool (labeled + unlabeled) at each time point.

    • Trustworthiness: This approach allows for the direct observation of metabolic flux through the de novo sphingolipid synthesis pathway.[17]

Visualizing the Metabolic Pathway:

sphingolipid_metabolism cluster_precursors Labeled Precursors cluster_pathway De Novo Synthesis Pathway cluster_products Complex Sphingolipids Serine ¹³C-L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin ¹³C-N-Palmitoylsphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide

Caption: De novo sphingolipid synthesis pathway showing the incorporation of a labeled precursor.

Part 3: The Broader Context - Sphingomyelin in Cellular Signaling

This compound is not merely a static membrane component; it is a key hub in a complex signaling network.[3] Its hydrolysis by sphingomyelinase generates ceramide, a potent second messenger involved in apoptosis and cell cycle arrest.[18] Conversely, the phosphorylation of sphingosine (derived from ceramide) produces sphingosine-1-phosphate (S1P), which promotes cell survival and proliferation. The balance between these metabolites, often termed the "sphingolipid rheostat," is critical for determining cell fate.

signaling_pathway cluster_membrane Plasma Membrane cluster_signaling Signaling Cascade cluster_outcomes Cellular Outcomes SM This compound Ceramide Ceramide SM->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Survival Survival / Proliferation S1P->Survival

Caption: The central role of this compound in the sphingolipid signaling pathway.

By using isotopically labeled this compound, researchers can precisely measure the flux through these signaling pathways in response to various stimuli or therapeutic interventions, providing invaluable insights into disease pathogenesis and drug mechanisms of action.

Conclusion

Isotopically labeled this compound is a powerful and versatile tool for modern biomedical research. Its application as an internal standard enables accurate and precise quantification of this important lipid species, while its use as a metabolic tracer allows for the elucidation of complex metabolic and signaling pathways. The protocols and insights provided in this guide are intended to empower researchers to confidently employ these essential reagents in their studies, ultimately advancing our understanding of sphingolipid biology in health and disease.

References

assessing the impact of N-Palmitoylsphingomyelin on membrane fluidity using Laurdan

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Assessing the Impact of N-Palmitoylsphingomyelin on Membrane Fluidity Using Laurdan

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Membrane Order and its Modulation by Sphingolipids

The plasma membrane is not a mere passive barrier but a dynamic, fluid mosaic critical for cellular function. Its biophysical properties, particularly membrane fluidity, govern essential processes like signal transduction, protein function, and membrane trafficking.[1][2] A key architectural component influencing this property is the class of lipids known as sphingolipids.

This compound (PSM), a ubiquitous sphingomyelin in mammalian cell membranes, plays a profound role in organizing the lipid bilayer.[3] Structurally, PSM is characterized by a sphingosine backbone, a saturated palmitoyl (C16:0) acyl chain, and a phosphocholine headgroup.[4][5] This high degree of saturation, coupled with the capacity for intermolecular hydrogen bonding via its amide and hydroxyl groups, allows PSM to pack tightly with cholesterol.[6][7][8] This preferential interaction is the physicochemical basis for the formation of liquid-ordered (Lₒ) domains, commonly known as "lipid rafts," which serve as platforms for cellular signaling.[9][10][11][12] The incorporation of PSM into a membrane is therefore hypothesized to decrease overall membrane fluidity by inducing a more ordered, tightly packed lipid state.[13][14]

To quantitatively assess such changes in membrane order, researchers can employ environment-sensitive fluorescent probes. Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a powerful tool for this purpose.[15][16] It partitions into the hydrophilic-hydrophobic interface of the lipid bilayer, and its fluorescence emission spectrum is exquisitely sensitive to the local polarity, which is a direct reporter on the degree of water penetration into the membrane.[17][18] This application note provides a detailed guide to leveraging Laurdan fluorescence to measure the impact of this compound on the fluidity of model membranes.

Principle of the Laurdan Generalized Polarization (GP) Assay

The utility of Laurdan stems from the large dipole moment of its naphthalene moiety, which increases upon excitation.[15] This excited-state dipole interacts with the dipoles of surrounding molecules, primarily water.

  • In a fluid, liquid-disordered (Ld) phase: The lipid acyl chains are loosely packed, allowing significant water penetration into the bilayer. The surrounding water molecules can reorient around the excited Laurdan probe, a process called dipolar relaxation. This relaxation lowers the energy of the excited state, resulting in a fluorescence emission that is red-shifted (peak ≈ 490 nm).[19][20]

  • In a rigid, liquid-ordered (Lo) or gel (Lβ) phase: The acyl chains, particularly those of saturated lipids like PSM, are tightly packed. This dense environment restricts water penetration. In this non-polar environment, dipolar relaxation is minimal. Consequently, the excited state energy remains high, leading to a fluorescence emission that is blue-shifted (peak ≈ 440 nm).[19][20]

This spectral shift is quantified using the concept of Generalized Polarization (GP) , a ratiometric measurement independent of probe concentration.[17] The GP value is calculated from the fluorescence intensities at the characteristic emission wavelengths of the ordered and disordered phases:

GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[21][22] GP values range from +1 (highly ordered) to -1 (highly disordered).[15] Therefore, an increase in the molar fraction of PSM in a model membrane is expected to result in a higher GP value, signifying a decrease in membrane fluidity.

cluster_0 Principle of Laurdan GP Disordered Disordered Membrane (Ld) High Fluidity Water H₂O Penetration Disordered->Water Allows Ordered Ordered Membrane (Lo) Low Fluidity (PSM-rich) Laurdan_O Laurdan Probe Ordered->Laurdan_O Contains NoWater Restricted H₂O Ordered->NoWater Restricts Laurdan_D Laurdan Probe Spectrum_D Emission Spectrum (Red-Shifted) Laurdan_D->Spectrum_D Results in Spectrum_O Emission Spectrum (Blue-Shifted) Laurdan_O->Spectrum_O Results in Water->Laurdan_D Surrounds GP_Low Low GP Value (e.g., -0.3 to 0.2) Spectrum_D->GP_Low Calculates to GP_High High GP Value (e.g., 0.3 to 0.6) Spectrum_O->GP_High Calculates to

Caption: Laurdan's response to membrane phase.

Materials and Reagents

  • Lipids:

    • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), >99% purity

    • N-palmitoyl-D-erythro-sphingomyelin (PSM), >99% purity

    • Optional: Cholesterol, >99% purity

  • Fluorescent Probe:

    • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene), >95% purity[16]

  • Solvents:

    • Chloroform, HPLC grade

    • Dimethylformamide (DMF), anhydrous

  • Buffer:

    • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4), filtered through a 0.22 µm filter.

  • Equipment:

    • Glass vials and syringes

    • Rotary evaporator or nitrogen/argon gas stream

    • Water bath or heating block

    • Mini-extruder

    • Polycarbonate membranes (100 nm pore size)

    • Spectrofluorometer with excitation and emission monochromators

    • Quartz cuvettes

Expert Tip on Reagent Handling: Laurdan is light-sensitive and its spectral properties can degrade over time.[19] Purchase small batches, store desiccated at -20°C, and protect from light at all times. Prepare stock solutions in DMF and use within a few weeks; discard if any precipitation is visible.[19] It is highly recommended to check each new batch or stock solution by performing an emission scan on a known liposome sample to ensure the characteristic peaks at ~440 nm and ~490 nm are present and well-defined.[23]

Detailed Experimental Protocol

This protocol details the preparation of Large Unilamellar Vesicles (LUVs) and subsequent GP measurement. LUVs of a defined size (~100 nm) are used to minimize light scattering artifacts that are common with larger, Multilamellar Vesicles (MLVs).

Part 1: Preparation of Stock Solutions
  • Lipid Stocks: Separately dissolve POPC and PSM in chloroform to a final concentration of 10 mg/mL in glass vials. Store at -20°C.

  • Laurdan Stock: Dissolve Laurdan in anhydrous DMF to a concentration of 1 mM.[19] Store in small aliquots at -20°C, protected from light.

Part 2: Liposome Preparation via Thin-Film Hydration and Extrusion

This procedure is for a total lipid amount of 10 µmol. The volumes should be adjusted for different scales.

  • Lipid Mixing: In a clean round-bottom flask or glass test tube, combine the lipid stock solutions (POPC and PSM) to achieve the desired molar ratios. For example, to prepare a 20 mol% PSM formulation, you would mix 8 µmol of POPC and 2 µmol of PSM. Prepare a control sample of 100% POPC.

  • Film Formation: Evaporate the chloroform solvent using a gentle stream of nitrogen or argon gas while rotating the flask. This creates a thin, uniform lipid film on the wall of the flask. For complete solvent removal, place the flask under high vacuum for at least 2 hours. This step is critical as residual solvent can alter membrane properties.

  • Hydration: Add 1 mL of the HEPES buffer (pre-warmed to a temperature above the phase transition temperature of all lipids, ~50°C for PSM) to the lipid film.[24] Vortex vigorously for 2-3 minutes until all lipid is resuspended. The resulting cloudy suspension consists of MLVs.

  • Extrusion for LUVs:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Pre-heat the extruder block to ~50°C.

    • Draw the MLV suspension into a glass syringe and place it in the extruder.

    • Forcefully pass the suspension through the membranes 11-21 times.[25] The odd number of passes ensures the final sample is in the opposing syringe. The resulting suspension should be significantly less turbid, indicating the formation of LUVs. The final lipid concentration is 10 mM.

cluster_workflow Experimental Workflow A 1. Lipid Stock Preparation (POPC, PSM in Chloroform) B 2. Mix Stocks (Desired Molar Ratio) A->B C 3. Create Thin Film (N₂/Vacuum Evaporation) B->C D 4. Hydration with Buffer (Forms MLVs) C->D E 5. Extrusion (100 nm filter, >11 passes) (Forms LUVs) D->E F 6. Laurdan Staining (1:500 probe:lipid) E->F G 7. Fluorescence Reading (Ex: 350 nm, Em: 440 & 490 nm) F->G H 8. Calculate GP & Analyze Data G->H

Caption: Liposome preparation and analysis workflow.

Part 3: Laurdan Staining and Fluorescence Measurement
  • Dilution: Dilute the 10 mM LUV suspension to a final concentration of 100 µM in a fresh tube using the HEPES buffer. A lower concentration is used for fluorescence to avoid inner filter effects.

  • Staining: Add the 1 mM Laurdan stock solution to the diluted liposome suspension to achieve a final probe-to-lipid molar ratio of 1:500. For 1 mL of 100 µM liposomes (100 nmol lipid), add 0.2 µL of 1 mM Laurdan (0.2 nmol probe).

  • Incubation: Gently vortex and incubate the mixture in the dark at room temperature for 30 minutes to ensure complete incorporation of the probe into the bilayer.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to 350 nm.

    • Set excitation and emission slit widths to 5 nm.

    • Equilibrate the sample cuvette holder to the desired experimental temperature (e.g., 25°C or 37°C).

  • Data Acquisition:

    • Place the Laurdan-labeled liposome sample in a quartz cuvette.

    • Record the fluorescence intensity at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).

    • Self-Validation Step: It is best practice to record the full emission spectrum from 400 nm to 600 nm to visually confirm the spectral shift and the quality of the Laurdan probe.

    • Measure a buffer blank (buffer + Laurdan, no liposomes) and subtract any background fluorescence from the sample readings.

Data Analysis and Interpretation

  • Calculate GP: For each sample, use the background-corrected intensity values to calculate the GP using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) .

  • Tabulate and Plot Data: Organize the results in a table and plot the average GP value as a function of the molar percentage of PSM in the membrane.

  • Interpretation: A positive correlation between the mol% of PSM and the GP value indicates that PSM incorporation leads to a more ordered, less fluid membrane environment. The magnitude of the GP increase reflects the potency of PSM as a membrane rigidifier under the tested conditions.

Example Data Presentation
Sample Composition (mol%)Average Intensity at 440 nm (a.u.)Average Intensity at 490 nm (a.u.)Calculated GP Value (± SD)
100% POPC (Control)55,20085,100-0.21 ± 0.02
90% POPC / 10% PSM68,90070,500-0.01 ± 0.02
80% POPC / 20% PSM85,30058,200+0.19 ± 0.03
70% POPC / 30% PSM101,60045,900+0.38 ± 0.03

The trend in the table clearly shows that as the concentration of this compound increases, the GP value shifts from negative to positive, providing quantitative evidence of decreased membrane fluidity.

References

Troubleshooting & Optimization

how to prevent N-Palmitoylsphingomyelin aggregation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Aggregation in Aqueous Buffers

Welcome to the technical support center for N-Palmitoylsphingomyelin (C16:0 SM). As Senior Application Scientists, we understand the challenges researchers face when working with lipids in aqueous environments. This compound, a key component in cell membrane studies and lipid-based drug delivery systems, is notoriously prone to aggregation in aqueous buffers due to its amphipathic nature and high phase transition temperature. This guide provides in-depth, experience-driven solutions to help you maintain stable, monomeric, or well-defined vesicular C16:0 SM preparations for reproducible and accurate experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when working with this compound.

Q1: My this compound solution is cloudy and forms a precipitate immediately after hydration. What's happening?

A1: This is a classic sign of lipid aggregation and precipitation. this compound has a high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[1][2] Below this temperature, its acyl chains are in a tightly packed, ordered gel state, which significantly reduces its solubility and promotes aggregation in aqueous solutions.

Troubleshooting Steps:

  • Temperature is Key: Always handle this compound at temperatures above its Tm. This includes the hydration buffer, sonicator, and any other equipment that will come into contact with the lipid solution. For C16:0 SM, working at 45-55°C is recommended.

  • Initial Dissolution: Before hydrating, ensure the lipid is fully dissolved in an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture). This breaks up any existing aggregates from the powdered form.

  • Hydration Technique: Hydrate a thin film of the lipid rather than the bulk powder. This increases the surface area for hydration and facilitates the formation of well-dispersed vesicles.

Q2: I'm trying to form vesicles (liposomes) with C16:0 SM, but the size is inconsistent, and they seem to be fusing. Why is this occurring?

A2: Vesicle fusion and inconsistent size distribution are often due to improper preparation techniques and suboptimal buffer conditions. The stability of lipid vesicles is influenced by factors such as pH, ionic strength, and the energy input during formation.

Troubleshooting Steps:

  • pH and Ionic Strength: The charge of the sphingomyelin headgroup, and thus inter-vesicle repulsion, is affected by pH.[3] While sphingomyelin is zwitterionic, extreme pH values can alter surface charge and promote aggregation.[4][5] Similarly, high ionic strength can screen surface charges, reducing electrostatic repulsion between vesicles and leading to fusion.[6] It's advisable to start with a buffer of near-neutral pH (7.0-7.4) and moderate ionic strength (e.g., 150 mM NaCl).

  • Sonication/Extrusion: For consistent vesicle size, use either probe sonication or extrusion.

    • Sonication: This high-energy method can produce small unilamellar vesicles (SUVs). However, it can also lead to lipid degradation if not properly controlled. Always sonicate on ice and in pulses to prevent overheating.[7]

    • Extrusion: This is the preferred method for generating unilamellar vesicles of a defined size. Passing the lipid suspension through a membrane with a specific pore size (e.g., 100 nm) produces a more homogenous population of vesicles.

Q3: Can I use detergents to improve the solubility of this compound? If so, which ones are recommended?

A3: Yes, detergents are an effective way to solubilize lipids and prevent aggregation by forming mixed micelles. The choice of detergent is critical and depends on the downstream application.

Key Considerations:

  • Critical Micelle Concentration (CMC): Detergents must be used at a concentration above their CMC to form micelles and solubilize the lipid.[8][9][10]

  • Detergent Type:

    • Non-ionic detergents like Triton X-100 or n-Dodecyl-β-D-maltoside (DDM) are generally milder and less likely to denature proteins if they are part of your system.[11][12]

    • Zwitterionic detergents such as CHAPS can also be effective while preserving the native conformation of proteins.[13][14]

  • Dialysis: If the detergent needs to be removed for downstream applications (e.g., vesicle reconstitution), choose a detergent with a high CMC to facilitate its removal by dialysis.

Recommended Detergents for C16:0 SM Solubilization:

DetergentTypeCMC (Approximate)Notes
Triton X-100 Non-ionic0.2-0.9 mMEffective for solubilization, but can be difficult to remove due to low CMC.
CHAPS Zwitterionic4-8 mMGood for solubilizing membrane proteins while maintaining their function.[12]
n-Octyl-β-D-glucopyranoside (OG) Non-ionic20-25 mMHigh CMC makes it easily removable by dialysis; however, it can be more denaturing.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17 mMA gentle and effective detergent for membrane protein solubilization.[12]

Data compiled from various sources.

Q4: How can I confirm that my this compound is properly dissolved and not aggregated?

A4: Visual inspection is a good first step, but quantitative analysis is necessary for confirmation. A well-dispersed lipid solution should be clear and not scatter light.

Recommended Analytical Techniques:

  • Dynamic Light Scattering (DLS): This is the gold standard for measuring the size distribution of particles in a solution.[15][16] Aggregates will appear as a population of large particles with a high polydispersity index (PDI). A monodisperse sample of unilamellar vesicles will show a narrow peak corresponding to the expected vesicle size.[17][18][19]

  • Transmission Electron Microscopy (TEM) with Negative Staining: This technique allows for direct visualization of your lipid structures (e.g., vesicles, micelles), providing information on their morphology and size distribution.

Detailed Experimental Protocols

Here are step-by-step protocols for preparing stable this compound solutions.

Protocol 1: Preparation of this compound Vesicles by Sonication

This protocol is suitable for creating small unilamellar vesicles (SUVs).

Workflow Diagram:

G cluster_0 Preparation cluster_1 Vesicle Formation cluster_2 Characterization A Dissolve C16:0 SM in Chloroform B Create Thin Lipid Film (Rotary Evaporator or N2 Stream) A->B Evaporate Solvent C Hydrate with Buffer (Above Tm, e.g., 50°C) B->C Add Pre-warmed Buffer D Vortex to form MLVs C->D Mechanical Agitation E Bath or Probe Sonicate (On ice, in pulses) D->E Apply Ultrasonic Energy F Check for Clarity E->F Visual Inspection G Analyze by DLS F->G Quantitative Analysis

Caption: Workflow for preparing C16:0 SM vesicles via sonication.

Step-by-Step Method:

  • Dissolution: Dissolve the desired amount of this compound in chloroform or a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, even lipid film on the flask's inner surface. Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[20]

  • Hydration: Add your aqueous buffer, pre-warmed to at least 10°C above the Tm of C16:0 SM (e.g., 50-55°C), to the flask. The final lipid concentration should typically be in the range of 1-5 mg/mL.

  • Vortexing: Vortex the flask vigorously for several minutes until all the lipid film is suspended in the buffer, creating a milky suspension of multilamellar vesicles (MLVs).[21]

  • Sonication:

    • Place the MLV suspension in an ice bath to prevent overheating.

    • If using a probe sonicator, immerse the tip in the suspension and sonicate in pulses (e.g., 30 seconds on, 30 seconds off) until the solution becomes clear.[7][22] This may take several minutes.

    • If using a bath sonicator, place the sealed vial containing the suspension in the bath and sonicate until clarity is achieved.

  • Centrifugation (Optional): To remove any remaining large aggregates or titanium particles from the sonicator probe, centrifuge the sample at high speed (e.g., 15,000 x g) for 10-15 minutes.

  • Characterization: Analyze the final vesicle solution by DLS to determine the mean particle size and polydispersity index.

Protocol 2: Solubilization of this compound with Detergent

This protocol is ideal for applications where the lipid needs to be in a monomeric or micellar state.

Logical Flow Diagram:

G start Start prep_lipid Prepare C16:0 SM Thin Film start->prep_lipid prep_detergent Prepare Detergent Buffer (Concentration > CMC) start->prep_detergent solubilize Add Detergent Buffer to Film (Incubate > Tm) prep_lipid->solubilize prep_detergent->solubilize check_clarity Is Solution Clear? solubilize->check_clarity sonicate_briefly Brief Sonication check_clarity->sonicate_briefly No end End: Solubilized C16:0 SM check_clarity->end Yes sonicate_briefly->solubilize

Caption: Decision workflow for detergent-based solubilization of C16:0 SM.

Step-by-Step Method:

  • Prepare Lipid Film: Follow steps 1 and 2 from Protocol 1 to create a thin film of this compound.

  • Prepare Detergent Buffer: Prepare your aqueous buffer containing the chosen detergent at a concentration well above its CMC (typically 2-5 times the CMC).

  • Solubilization: Add the detergent-containing buffer to the lipid film. Warm the mixture to above the Tm of the lipid and vortex or stir gently until the solution is clear. This indicates the formation of mixed micelles.

  • Gentle Sonication (If Necessary): If the solution does not clear completely with vortexing, a very brief sonication in a bath sonicator can aid in solubilization.

  • Equilibration: Allow the solution to equilibrate at the working temperature for 15-30 minutes before use.

By understanding the physicochemical properties of this compound and applying these carefully controlled protocols, you can overcome the challenges of aggregation and ensure the quality and reproducibility of your research.

References

Technical Support Center: Optimizing N-Palmitoylsphingomyelin Concentration to Avoid Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of N-Palmitoylsphingomyelin (C16:0 Sphingomyelin) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and validated protocols to help you harness the biological activity of this compound while mitigating unintended cytotoxicity.

Introduction: The Double-Edged Sword of this compound

This compound, a key component of mammalian cell membranes, is not merely a structural lipid.[1] It is a critical player in cellular signaling, primarily through its hydrolysis into the bioactive lipid, ceramide.[2] This "sphingomyelin pathway" is a conserved signaling system implicated in a wide array of cellular processes, including proliferation, differentiation, and, most notably, apoptosis (programmed cell death).[2]

The conversion of sphingomyelin to ceramide can be initiated by various cellular stresses and signaling molecules, leading to the activation of apoptotic cascades.[2] While this makes this compound a valuable tool for studying cell death mechanisms and a potential target for therapeutic intervention, its inherent pro-apoptotic potential necessitates careful optimization of its concentration in cell culture to avoid off-target cytotoxicity and ensure the validity of experimental results. This guide will provide the expertise and protocols to navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of this compound-induced cytotoxicity is through its enzymatic hydrolysis into ceramide.[2] Ceramide acts as a second messenger that can initiate a signaling cascade leading to apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key downstream events include the activation of caspases, which are proteases that execute the apoptotic program.[3]

Q2: What is a safe starting concentration for this compound in my cell culture experiments?

A2: A safe starting concentration is highly dependent on the cell line and the experimental duration. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, as a general guideline, concentrations in the low micromolar range (1-10 µM) are often used to study signaling events without inducing widespread cell death. For cytotoxicity studies, higher concentrations may be required. One study demonstrated that 40 µM of this compound induced cell death in cultured neurons. It's crucial to include a vehicle control (the solvent used to dissolve the this compound) in your experiments to ensure that any observed effects are due to the lipid itself and not the solvent.[4][5]

Q3: My this compound is precipitating in the cell culture medium. What can I do?

A3: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation is a common issue. Here are some troubleshooting steps:

  • Ensure Complete Dissolution of Stock: Make sure your stock solution is fully dissolved. Sonication or gentle warming may be necessary.

  • Use a Carrier: Complexing this compound with fatty-acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells.

  • Optimize Solvent Concentration: If using an organic solvent like ethanol or DMSO, ensure the final concentration in your culture medium is non-toxic to your cells. Generally, the final ethanol concentration should be kept below 0.5%, and DMSO below 0.1%.[4][5][6][7][8] Always perform a vehicle control experiment to assess the solvent's effect on cell viability.

  • Pre-warm the Medium: Adding the lipid solution to pre-warmed (37°C) medium can sometimes prevent precipitation.

  • Serial Dilution: Instead of adding a concentrated stock directly to your final volume of media, perform an intermediate dilution step in a smaller volume of serum-free media.

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

A4: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the most common and effective method to differentiate between apoptotic and necrotic cells.[3][9][10][11][12]

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Q5: Can this compound interfere with my cell viability assay?

A5: While less common with lipids compared to some small molecules, interference is possible, particularly with tetrazolium-based assays like MTT or XTT.[13][14] These assays measure metabolic activity, and high concentrations of lipids could potentially alter cellular metabolism or directly interact with the assay reagents.[13][15] If you observe inconsistent results, it is advisable to:

  • Visually inspect the cells under a microscope for signs of cell death.

  • Confirm your findings with an alternative viability assay that has a different mechanism, such as a trypan blue exclusion assay or a CyQUANT Direct Cell Proliferation Assay.

  • Run a cell-free control with this compound and the assay reagents to check for direct chemical interference.[16]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Problem Potential Cause(s) Recommended Solution(s)
High background cytotoxicity in vehicle control Solvent concentration is too high.Determine the maximum tolerated solvent concentration for your cell line by performing a dose-response curve with the solvent alone. Aim for a final concentration of ≤0.5% for ethanol and ≤0.1% for DMSO.[4][5][6]
Cell line is particularly sensitive to the solvent.Consider an alternative solvent or delivery method, such as complexing with fatty-acid-free BSA.
Inconsistent or non-reproducible cytotoxicity results Incomplete dissolution or precipitation of this compound.Prepare fresh stock solutions. Use sonication or gentle warming to ensure complete dissolution. Visually inspect for precipitates before adding to culture. Consider using a BSA carrier.[17]
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the apparent cytotoxicity of a compound.[18]
High passage number of cells.Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, altering their response to stimuli.[18]
No observed effect at expected cytotoxic concentrations Ineffective delivery of this compound to cells.Try complexing this compound with fatty-acid-free BSA to improve bioavailability.
Cell line is resistant to ceramide-induced apoptosis.Investigate the expression levels of key proteins in the sphingomyelin pathway (e.g., sphingomyelinases, caspases) in your cell line.
Degradation of this compound stock.Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Unexpected cell morphology changes (not apoptosis) Off-target effects of high concentrations.Perform a thorough dose-response analysis to identify a concentration that induces the desired effect without causing non-specific changes.
Contamination of cell culture.Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination.

Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement prep_stock Prepare Stock Solution (e.g., 10 mM in Ethanol) vehicle_control Determine Max Vehicle Concentration (e.g., Ethanol dose-response) prep_stock->vehicle_control dose_response Perform Dose-Response Experiment (e.g., 0.1 - 100 µM N-PSM) vehicle_control->dose_response Use safe vehicle conc. mtt_assay Assess Viability (MTT Assay) dose_response->mtt_assay ic50 Calculate IC50 mtt_assay->ic50 select_conc Select Working Concentration(s) (Sub-toxic for signaling, IC50 for cytotoxicity) ic50->select_conc confirm_apoptosis Confirm Mechanism of Cell Death (Annexin V/PI Staining) select_conc->confirm_apoptosis troubleshoot Troubleshoot Inconsistent Results confirm_apoptosis->troubleshoot G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion npsm This compound smase Sphingomyelinase (SMase) npsm->smase ceramide Ceramide smase->ceramide pp2a PP2A Activation ceramide->pp2a jnk JNK Pathway Activation ceramide->jnk bad Bad Dephosphorylation pp2a->bad bcl2 Bcl-2 Inhibition pp2a->bcl2 apoptosis Apoptosis jnk->apoptosis bax_bak Bax/Bak Activation bad->bax_bak bcl2->bax_bak momp MOMP bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

Technical Support Center: N-Palmitoylsphingomyelin (C16:0 Sphingomyelin)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Long-Term Stability and Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for N-Palmitoylsphingomyelin?

For optimal long-term stability, this compound should be stored at -20°C.[1][2][3][4] This temperature ensures minimal degradation and preserves the structural integrity of the lipid for an extended period. Some suppliers indicate a stability of at least four years when stored under these conditions.[3][4]

Q2: How should I handle this compound upon receiving a shipment?

This compound is typically shipped at room temperature for continental US destinations, though this may vary for other locations.[1][3] Upon receipt, it is crucial to promptly transfer the product to a -20°C freezer for storage.[2][3]

Q3: Can I store this compound in a solvent? If so, what are the recommended conditions?

Yes, this compound can be stored in a solvent. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] It is imperative that the storage container is sealed tightly to prevent moisture absorption and solvent evaporation.

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathway for sphingomyelin involves hydrolysis of the phosphocholine headgroup by sphingomyelinases, which results in the formation of ceramide and phosphocholine.[5][6] This process can be catalyzed by enzymes present in biological samples or can occur over time due to suboptimal storage conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause 1: Lipid Degradation. Improper storage, such as temperatures above -20°C or repeated freeze-thaw cycles, can lead to the degradation of this compound.

    • Solution: Always store the solid lipid at -20°C and aliquoted solvent stocks at -80°C for long-term use. Minimize the number of freeze-thaw cycles.

  • Potential Cause 2: Contamination. The presence of impurities, such as other lipids or enzymatic contaminants, can interfere with experimental outcomes.

    • Solution: Ensure that all glassware and solvents are of high purity. When preparing solutions, work in a clean environment to minimize the risk of contamination.

  • Potential Cause 3: Incorrect Concentration. Inaccurate weighing of the solid lipid or errors in solvent volume can lead to incorrect solution concentrations.

    • Solution: Use a calibrated analytical balance for weighing the solid. Employ precise volumetric equipment for solvent addition.

Issue 2: Difficulty dissolving this compound in a solvent.

  • Potential Cause: this compound is a lipid with limited solubility in aqueous solutions.

    • Solution: this compound is soluble in ethanol at a concentration of 10 mg/ml.[3][4] For other solvent systems, it may be necessary to use a mixture of a polar and a non-polar solvent, such as chloroform/methanol. Gentle warming and vortexing can aid in dissolution.

Issue 3: Formation of precipitates in a stock solution over time.

  • Potential Cause: The stock solution may have become supersaturated, or the storage temperature may have fluctuated, causing the lipid to fall out of solution.

    • Solution: Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the storage freezer maintains a stable temperature.

Data Summary: Storage Conditions and Stability

ParameterSolid FormIn Solvent
Storage Temperature -20°C[1][2][3][4]-80°C (long-term); -20°C (short-term)[1]
Reported Stability ≥ 4 years[3][4]6 months at -80°C; 1 month at -20°C[1]
Key Considerations Sealed storage, away from moisture.[1]Sealed storage, away from moisture.[1]

Experimental Protocol: Preparation and Storage of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound and its proper storage to ensure long-term stability.

Materials:

  • This compound (solid)

  • High-purity ethanol

  • Calibrated analytical balance

  • Sterile glass vial with a Teflon-lined cap

  • Argon or nitrogen gas (optional)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound into a sterile glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity ethanol to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, gently warm the vial in a water bath to aid dissolution.

  • Inert Gas Purge (Optional): For maximum stability, gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen before sealing.

  • Storage:

    • For long-term storage (up to 6 months), store the stock solution at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution.

Visual Workflow: Assessing this compound Stability

The following diagram illustrates a logical workflow for troubleshooting and assessing the stability of your this compound.

Stability_Workflow Start Start: Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C Solid, -80°C Stock) Start->Check_Storage Check_Handling Review Handling Protocol (Aliquoting, Freeze-Thaw Cycles) Check_Storage->Check_Handling Conditions OK New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Conditions Incorrect QC_Test Perform Quality Control Test (e.g., TLC, LC-MS) Check_Handling->QC_Test Protocol OK Check_Handling->New_Stock Protocol Incorrect Order_New Order New Lot of Lipid QC_Test->Order_New Degradation Detected Proceed Proceed with Experiment QC_Test->Proceed Lipid is Stable New_Stock->QC_Test Order_New->New_Stock

Caption: Workflow for troubleshooting this compound stability.

References

strategies to improve the yield and purity of synthetic N-Palmitoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Palmitoylsphingomyelin (SM d18:1/16:0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sphingolipid synthesis, offering field-proven insights to improve both the yield and purity of your target molecule. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of this compound.

Q1: What is a realistic target yield for a multi-step this compound synthesis?

A realistic overall yield for a total chemical synthesis starting from a precursor like L-serine can range from 15% to 30%.[1][2] Yields are highly dependent on the efficiency of each step, particularly the phosphocholination and purification stages. Semi-synthetic routes starting from a commercially available ceramide or sphingosine backbone may achieve higher yields.

Q2: My final product shows two closely migrating spots on a TLC plate. What does this indicate?

This is a common observation. A double band pattern for sphingomyelin on High-Performance Thin-Layer Chromatography (HPTLC) can arise from several factors[3]:

  • Stereoisomers: The presence of the desired D-erythro isomer along with the L-threo diastereomer, which can form during certain synthetic steps.[3]

  • Acyl Chain Length: While you are synthesizing a homogenous N-palmitoyl species, any contamination from starting materials with different acyl chain lengths would result in distinct spots.

  • Long-Chain Base Variation: Contamination with dihydrosphingomyelin (sphinganine base) will migrate differently than the sphingosine-based product.[3]

Q3: Which analytical techniques are essential for final product validation?

For unambiguous characterization and purity assessment, a combination of techniques is mandatory:

  • Mass Spectrometry (MS): To confirm the correct mass-to-charge ratio of the final product. Tandem MS (MS/MS) can further provide structural information by analyzing fragmentation patterns.[4][5]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy are crucial for confirming the precise chemical structure, including stereochemistry and the successful addition of the phosphocholine headgroup.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity by separating the target molecule from any remaining impurities or side products.[4][6][7]

Q4: Why are protecting groups necessary in sphingomyelin synthesis?

Protecting groups are critical for directing the reaction to the desired functional group.[8] Sphingosine has three reactive sites: a primary hydroxyl group (C1-OH), a secondary hydroxyl group (C3-OH), and an amino group (C2-NH2).[9] To selectively acylate the amino group with palmitic acid and subsequently phosphorylate the primary hydroxyl group, the other reactive sites must be temporarily blocked to prevent unwanted side reactions.[10][11][12]

Troubleshooting Guides

This section provides in-depth, question-and-answer-based guides for specific experimental problems.

Guide 1: Low Reaction Yield

Problem: My overall yield is consistently below 10%. How can I identify the bottleneck?

A low overall yield is a multi-factorial problem. It's essential to analyze each step of the synthesis independently.

Low_Yield_Troubleshooting start Low Overall Yield (<10%) step1 Step 1: N-Acylation Inefficient? start->step1 step2 Step 2: Phosphocholination Failure? start->step2 step3 Step 3: Degradation During Deprotection? start->step3 step4 Step 4: Loss During Purification? start->step4 step1_diag Check TLC/MS of crude reaction. See unreacted sphingosine? step1->step1_diag step2_diag Check ³¹P NMR of crude reaction. Absence of desired phosphodiester signal? step2->step2_diag step3_diag Check MS of crude product. See signals corresponding to degradation? step3->step3_diag step4_diag Analyze all purification fractions. Is product smeared across many fractions? step4->step4_diag step1_sol1 Cause: Incomplete activation of Palmitic Acid. Solution: Confirm acyl chloride formation or use fresh coupling agents (EDC/HOBt). step1_diag->step1_sol1 Yes step1_sol2 Cause: Steric hindrance from protecting groups. Solution: Re-evaluate protecting group strategy. step1_diag->step1_sol2 Yes step2_sol1 Cause: Moisture contamination. Solution: Use anhydrous solvents/reagents. Perform under inert atmosphere (Ar/N₂). step2_diag->step2_sol1 Yes step2_sol2 Cause: Poor reactivity of phosphorylating agent. Solution: Use a more reactive agent (e.g., 2-chloro-2-oxo-1,3,2-dioxaphospholane). step2_diag->step2_sol2 Yes step3_sol1 Cause: Harsh deprotection conditions (acid/base). Solution: Use milder, orthogonal protecting groups (e.g., Boc, TBDMS) with specific removal conditions. step3_diag->step3_sol1 Yes step4_sol1 Cause: Improper column chromatography conditions. Solution: Optimize solvent system via TLC. Use high-purity silica gel. step4_diag->step4_sol1 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Detailed Solutions:

  • Inefficient N-Acylation:

    • Diagnosis: Before phosphorylation, run a TLC of your crude N-palmitoyl ceramide. Stain with ninhydrin; a persistent spot for your protected sphingosine starting material indicates an incomplete reaction. Confirm with mass spectrometry to identify unreacted starting material.

    • Causality & Solution: The amide bond formation requires activation of the palmitic acid carboxyl group. If using an acyl chloride, ensure it is freshly prepared or distilled, as it can hydrolyze. If using coupling reagents like EDC/HOBt, ensure they are not expired and are used in an appropriate solvent (e.g., DMF or CH₂Cl₂).

  • Phosphocholination Failure:

    • Diagnosis: This is often the most challenging step. A ³¹P NMR of the crude reaction mixture is the most direct way to assess success. The absence of a signal in the phosphodiester region (~0 to -5 ppm) is indicative of failure.

    • Causality & Solution: Phosphorylating agents are extremely sensitive to moisture. All glassware must be flame-dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (Argon or Nitrogen). The choice of phosphorylating agent and the base used for deprotonation of the C1-OH group are critical.

  • Losses During Purification:

    • Diagnosis: this compound is amphipathic, which can make purification by standard silica gel chromatography challenging, leading to broad peaks and significant loss of material.

    • Causality & Solution: The polar phosphocholine headgroup can interact strongly with silica, while the long lipid tails provide non-polar character. A common and effective method is to use a chloroform/methanol/water solvent system.[3] Start with a lower polarity mobile phase and gradually increase the methanol concentration to elute the product. Analyzing every fraction by TLC is crucial to avoid premature disposal of product-containing fractions. Reversed-phase chromatography using an ODS (C18) column can also be an effective alternative for purification.[13]

Guide 2: Product Purity Issues

Problem: My final product is contaminated with persistent impurities that are difficult to remove.

Purity is paramount for any biological or biophysical studies. Identifying the impurity is the first step toward eliminating it.

ImpurityIdentification MethodLikely CauseMitigation Strategy
Unreacted Ceramide TLC (lower Rf than SM), MS (lacks phosphocholine mass)Incomplete phosphocholination reaction.Drive the phosphorylation to completion using excess reagent or longer reaction times. Purify carefully using a methanol gradient on a silica column.
Lyso-sphingomyelin TLC (higher Rf than SM), MS (lacks palmitoyl group mass)Incomplete N-acylation or hydrolysis of the amide bond during deprotection.Ensure N-acylation is complete. Use milder deprotection conditions to avoid amide bond cleavage.
Threo-diastereomer Chiral HPLC or HPTLC (may show as a separate spot/peak)[3]Non-stereoselective reduction steps or epimerization during synthesis.[1]Use stereoselective reagents. Avoid harsh acidic or basic conditions that can cause epimerization at the C3 position.[1]
Unremoved Protecting Groups ¹H NMR (shows characteristic signals of the group), MS (mass of SM + protecting group)Incomplete deprotection reaction.Increase deprotection reaction time/temperature or use a stronger deprotection reagent. Monitor completion by TLC.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key stages of the synthesis.

Protocol 1: N-Acylation of Sphingosine Backbone

This protocol assumes you are starting with a protected D-erythro-sphingosine where the hydroxyl groups are protected (e.g., as an acetonide) but the C2-amino group is free.

  • Reagent Preparation: Dissolve the protected sphingosine (1 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an Argon atmosphere. Add triethylamine (1.5 eq.) and cool the mixture to 0°C in an ice bath.

  • Palmitoyl Chloride Addition: In a separate flask, prepare palmitoyl chloride by reacting palmitic acid with oxalyl chloride or thionyl chloride. Slowly add the freshly prepared palmitoyl chloride (1.1 eq.) dissolved in anhydrous DCM to the sphingosine solution dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 95:5 DCM:Methanol solvent system). The product spot should be ninhydrin-negative, and the starting material spot (ninhydrin-positive) should disappear.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ceramide product can be purified by flash column chromatography on silica gel.

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of your crude or purified sample in a chloroform/methanol mixture. Spot the dissolved sample onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase. A standard system for separating sphingomyelin from its precursors is Chloroform:Methanol:Acetic Acid:Water (25:15:4:2, v/v/v/v) .[3]

  • Visualization: After development, dry the plate and visualize the spots.

    • UV Light (254 nm): For compounds with UV absorbance.

    • Molybdenum Blue Spray: This is a phosphate-specific stain and will selectively visualize sphingomyelin and any other phosphorus-containing lipids as blue spots.[14]

    • Ninhydrin Spray: Stains primary and secondary amines (like unreacted sphingosine) pink/purple.

    • Iodine Chamber: Stains most organic compounds, especially lipids, as brown spots.

Synthesis Pathway Overview

The chemical synthesis of this compound is a sequential process requiring careful control over reactivity at each step.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Purification & Analysis Start Protected Sphingosine Ceramide Protected N-Palmitoylceramide Start->Ceramide N-Acylation (+ Palmitoyl Chloride) Phosphorylated Protected This compound Ceramide->Phosphorylated Phosphocholination (+ Phosphorylating Agent) Final_Product This compound Phosphorylated->Final_Product Deprotection (Removal of all protecting groups) Purification Column Chromatography (Silica Gel / Reversed-Phase) Final_Product->Purification Analysis Purity & Identity Check (TLC, HPLC, MS, NMR) Purification->Analysis

Caption: General workflow for the total synthesis of this compound.

This guide provides a framework for addressing the common and complex challenges in the synthesis of this compound. By understanding the chemistry behind each step and employing systematic troubleshooting, researchers can significantly improve the final yield and purity of this vital lipid molecule.

References

challenges and solutions for purifying N-Palmitoylsphingomyelin to homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Palmitoylsphingomyelin (N-PSM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this crucial sphingolipid to homogeneity. Here, we address common challenges with scientifically-grounded solutions and troubleshooting advice in a direct question-and-answer format. Our aim is to provide you with the expertise to refine your purification strategies and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial Extraction of this compound

Question 1: I'm starting my N-PSM purification from a complex biological sample. Which lipid extraction method should I choose?

Answer: The choice of extraction method is critical and depends on your sample matrix and downstream applications. The two most established methods are the Folch and Bligh & Dyer techniques, which utilize a chloroform and methanol mixture to partition lipids.[1] For sphingomyelins specifically, an acidified Bligh & Dyer method can be particularly effective.[2]

  • Expert Insight: While both methods are robust, the Bligh & Dyer method uses a lower solvent-to-sample ratio, which can be advantageous for minimizing solvent usage.[1] However, for samples with high water content, the Folch method may provide better phase separation.[1] For smaller sample volumes or high-throughput needs, Solid-Phase Extraction (SPE) offers a modern alternative with improved sensitivity and reduced solvent consumption.[1]

Troubleshooting Extraction Issues:

Problem Potential Cause Solution
Low N-PSM Yield Inefficient extraction from the sample matrix.Consider using an acidified Bligh & Dyer method, which can improve the recovery of certain sphingolipids.[2] For tissue samples, ensure complete homogenization to maximize lipid release.
Sample overload for the chosen solvent volume.Maintain the recommended solvent-to-sample ratio. If you suspect overloading, increase the solvent volume or reduce the amount of starting material.[3]
Poor Phase Separation Incorrect solvent ratios or presence of interfering substances.Ensure the precise volumetric ratios of chloroform, methanol, and your aqueous sample are used. Centrifuge at a sufficient speed and temperature to facilitate clear separation.
Contamination with Non-Lipid Molecules Incomplete partitioning.Perform a back-wash of the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.
Part 2: Chromatographic Purification Strategies

Question 2: My crude lipid extract contains multiple phospholipids. How can I specifically isolate N-PSM?

Answer: Chromatographic techniques are essential for purifying N-PSM from other lipids. The choice of chromatography will depend on the scale of your purification and the required purity.

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective method for separating sphingomyelin from other lipids based on their polarity.[1] The separated lipid can be visualized, scraped from the plate, and eluted for further use. While reliable, it may not provide the high resolution or sensitivity of other methods.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for high-resolution separation.[1][4] Reversed-phase HPLC, using a C18 column, is particularly effective for separating sphingomyelin species based on the hydrophobicity of their fatty acid and sphingoid chains.[5][6]

Expert Insight: The retention time of sphingomyelin species in reversed-phase HPLC is influenced by the length and saturation of the alkyl chains. Longer, more saturated chains will have longer retention times.[5][6]

Experimental Protocol: Reversed-Phase HPLC for N-PSM Purification

  • Column: A C18 reversed-phase column (e.g., µ-Bondapak C18 or Nucleosil-5-C18) is suitable.[5][6]

  • Mobile Phase: A common mobile phase is a mixture of methanol and a low concentration phosphate buffer (e.g., 5 mM potassium phosphate, pH 7.4) in a 9:1 (v/v) ratio.[5][6]

  • Detection: Detection can be achieved using a UV detector at 203-205 nm, as the double bonds in the sphingosine backbone and fatty acids absorb at this wavelength.[4][5][6] Alternatively, an Evaporative Light Scattering Detector (ELSD) or coupling to a Mass Spectrometer (MS) can be used for more universal detection.[7]

  • Sample Preparation: Dissolve the dried lipid extract in the mobile phase before injection.

  • Fraction Collection: Collect the peaks corresponding to the retention time of N-PSM standards.

Troubleshooting Chromatographic Separation:

Problem Potential Cause Solution
Poor Peak Resolution in HPLC Inappropriate mobile phase composition.Optimize the solvent gradient or isocratic composition. For reversed-phase, increasing the aqueous component will generally increase retention times and may improve separation.
Column degradation.Flush the column or replace it if it has exceeded its lifetime.
Co-elution of N-PSM with Phosphatidylcholine (PC) Similar polarities.While challenging, optimizing the mobile phase can help. Alternatively, consider enzymatic pre-treatment to selectively degrade PC if it is a major contaminant.
Low Recovery from the Column Irreversible binding to the stationary phase.Ensure the sample is fully dissolved in the mobile phase. Adding a small amount of a stronger solvent to the sample might help. For preparative work, ensure the column is not overloaded.

Workflow for this compound Purification

G cluster_0 Part 1: Extraction cluster_1 Part 2: Chromatographic Purification cluster_2 Part 3: Purity Assessment A Biological Sample (e.g., Brain Tissue, Erythrocytes) B Homogenization & Lipid Extraction (e.g., Acidified Bligh & Dyer) A->B C Crude Lipid Extract B->C D Reversed-Phase HPLC (C18 Column) C->D E Fraction Collection D->E F Purified N-PSM Fraction E->F G Purity & Identity Confirmation (TLC, HPLC-MS/MS) F->G H Homogeneous N-PSM G->H

Caption: Workflow for the purification of this compound.

Part 3: Verification of Homogeneity and Characterization

Question 3: How can I be certain that my purified N-PSM is homogeneous and structurally correct?

Answer: Verifying the purity and identity of your N-PSM is a critical final step. A multi-pronged approach using different analytical techniques is recommended.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a quick and effective method to assess purity. A single spot corresponding to an N-PSM standard indicates a high degree of purity.[8]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity and assessing the purity of N-PSM.[1] High-resolution MS can confirm the exact mass of the molecule. Tandem MS (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting product ions, confirming the presence of the palmitoyl group and the sphingosine backbone.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, particularly for synthesized N-PSM, 1H, 13C, and 31P NMR spectroscopy can be used to confirm the structure and purity.[10]

Expert Insight: Natural sphingomyelin is often a mixture of species with different fatty acid chain lengths.[10] When purifying this compound, it is crucial to use analytical methods that can resolve these different species to ensure you have isolated the C16:0 species specifically. HPLC-MS is ideal for this purpose.[7]

Logical Relationship for Purity Confirmation

G A Purified N-PSM B HPTLC Analysis A->B D HPLC-MS/MS Analysis A->D C Single Spot (Rf match to standard) B->C G Homogeneous & Verified N-PSM C->G E Correct Molecular Ion (m/z) D->E F Characteristic Fragments (Phosphocholine, Palmitate) D->F E->G F->G

Caption: Logic diagram for confirming the homogeneity of N-PSM.

Troubleshooting Purity and Characterization:

Problem Potential Cause Solution
Multiple Spots on TLC Incomplete purification.Re-run the chromatographic purification step. Consider using a different solvent system for TLC to improve separation.
Unexpected Mass in MS Presence of other sphingomyelin species (different fatty acid chains).Your purification method may not be specific enough for the palmitoyl species. Optimize your HPLC gradient to better separate different acyl chain lengths.
Contamination with other lipids.Re-purify the sample. Ensure all glassware and solvents are clean.
N-PSM Degradation Harsh chemical conditions during purification (e.g., strong acid or base).Avoid extreme pH conditions. Store the purified lipid at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

References

Technical Support Center: Optimizing Extrusion Parameters for N-Palmitoylsphingomyelin Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extrusion parameters for N-Palmitoylsphingomyelin (PSM) liposomes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful preparation of unilamellar PSM vesicles. Here, we will address common challenges and frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles that govern successful liposome extrusion.

I. Foundational Principles of PSM Liposome Extrusion

This compound is a synthetic sphingolipid characterized by a high phase transition temperature (T_m) of approximately 41°C. This property is central to the behavior of PSM liposomes and dictates the critical parameters for their successful extrusion. Extrusion is the process of converting a heterogeneous population of multilamellar vesicles (MLVs) into a more homogenous population of unilamellar vesicles (LUVs) by forcing the lipid suspension through a polycarbonate membrane with a defined pore size.[1]

The key to successful extrusion of PSM liposomes lies in maintaining the lipid bilayer in a fluid, liquid-crystalline state.[2] Extrusion below the T_m will result in the blockage of the membrane pores by the gel-phase lipids, leading to experimental failure.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the extrusion of PSM liposomes, providing causative explanations and actionable solutions.

Problem 1: High back pressure and difficulty in extruding the liposome suspension.

  • Probable Cause: The extrusion temperature is likely below the phase transition temperature (T_m) of PSM (41°C), causing the lipid to be in a gel-like state, which resists passage through the membrane pores.[2]

  • Solution:

    • Increase Extrusion Temperature: Ensure the extruder and the liposome suspension are maintained at a temperature at least 10°C above the T_m of the lipid with the highest transition temperature in your formulation.[3] For pure PSM liposomes, a temperature of 50-60°C is recommended.

    • Verify Temperature Control: Confirm that your heating block or water bath is accurately maintaining the target temperature. Allow the extruder and the lipid suspension to equilibrate at the set temperature for at least 15 minutes before starting the extrusion process.[3]

    • Gradual Pore Size Reduction: If you are aiming for very small liposomes (e.g., 100 nm), consider a sequential extrusion approach. Start with a larger pore size membrane (e.g., 400 nm) to reduce the initial back pressure before proceeding to the smaller pore size.[3]

Problem 2: Liposome aggregation observed post-extrusion.

  • Probable Cause: Aggregation can be triggered by several factors, including suboptimal lipid concentration, buffer composition, or issues with the extrusion process itself. For PSM, which has a high T_m, temperature fluctuations during extrusion can lead to localized "freezing" of the lipids, promoting aggregation.

  • Solution:

    • Optimize Lipid Concentration: High lipid concentrations can increase the likelihood of aggregation. If you observe aggregation, try reducing the total lipid concentration.

    • Buffer Considerations: The ionic strength and pH of the buffer can influence liposome stability. For negatively charged liposomes containing components like phosphatidylserine (PS), low ionic strength buffers can sometimes lead to aggregation, necessitating an increase in extrusion pressure.[3] Ensure your buffer is compatible with your lipid formulation and consider the potential for interactions, especially if your formulation includes charged lipids.

    • Maintain Consistent Temperature: Strict temperature control throughout the extrusion process is critical to prevent aggregation. Any drop in temperature below the T_m can induce phase separation and subsequent aggregation.

Problem 3: Low yield of extruded liposomes.

  • Probable Cause: A significant loss of lipid material during extrusion can be due to membrane clogging or leakage from the extruder assembly.

  • Solution:

    • Pre-heat and Pre-wet the Membrane: Ensure the polycarbonate membrane is properly wetted with the extrusion buffer before placing it in the extruder. This helps to prevent air bubbles from getting trapped, which can lead to uneven pressure and membrane blockage.

    • Check for Leaks: Carefully assemble the extruder to ensure all connections are tight and there is no leakage, particularly around the O-rings and luer locks.

    • Extrude Above T_m: As with high back pressure, extruding below the T_m is a primary cause of membrane clogging and low yield.[2]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of PSM liposome extrusion.

Q1: What is the optimal temperature for extruding this compound (PSM) liposomes?

A1: The extrusion of PSM liposomes must be performed at a temperature above its phase transition temperature (T_m) of 41°C. A general rule of thumb is to work at least 10°C above the T_m.[3] Therefore, a temperature range of 50-60°C is recommended for pure PSM liposomes. It is crucial to maintain this temperature consistently throughout the extrusion process to ensure the lipid remains in a fluid state.[2]

Q2: How does the inclusion of cholesterol affect the extrusion parameters for PSM liposomes?

A2: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. The addition of cholesterol to PSM bilayers progressively decreases the enthalpy of the main phase transition.[4] At concentrations above 50 mol%, a cooperative chain-melting transition may no longer be detectable.[4] While this might suggest that a lower extrusion temperature could be used, it is still advisable to extrude at a temperature well above the T_m of the pure PSM to ensure complete fluidity of all lipid domains. The presence of cholesterol generally increases the microviscosity of the bilayer, which may necessitate a moderate increase in extrusion pressure.

Q3: What is the recommended extrusion pressure for PSM liposomes?

A3: The optimal extrusion pressure depends on the desired liposome size (i.e., the membrane pore size) and the lipid concentration. For liposomes with high transition temperatures, a higher pressure may be required compared to lipids that are fluid at room temperature. A constant pressure-controlled extrusion system is recommended for better reproducibility.[5]

Target Liposome DiameterRecommended Pressure Range
400 nm~25 psi
100 nm~125 psi
30 nm400-500 psi
(Data adapted from representative studies on constant pressure extrusion)[5]

It is important to note that for lipid concentrations above 2 mM, higher pressures (>500 psi) may be needed for pore sizes smaller than 100 nm.[5]

Q4: How many extrusion cycles are necessary for PSM liposomes?

A4: The number of extrusion cycles influences the size distribution and homogeneity of the liposome population. Generally, 5 to 10 passes are sufficient to obtain a narrow size distribution.[5] The optimal number of passes should be determined empirically for your specific formulation and desired liposome characteristics.

Q5: What is the recommended protocol for preparing and extruding PSM-cholesterol liposomes?

A5: The following is a generalized protocol for the preparation of PSM-cholesterol liposomes by the thin-film hydration and extrusion method.

IV. Experimental Protocol: Preparation of PSM-Cholesterol Liposomes

This protocol outlines the key steps for the successful preparation of PSM-cholesterol liposomes with a target diameter of 100 nm.

Materials:

  • This compound (PSM)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Mini-extruder with a heating block

  • Polycarbonate membranes (400 nm and 100 nm pore sizes)

  • Gas-tight syringes

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amounts of PSM and cholesterol in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer pre-heated to a temperature above the T_m of PSM (e.g., 60°C).

    • Vortex the flask intermittently for 30-60 minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (60°C). This step can improve the encapsulation efficiency for hydrophilic molecules and facilitate the extrusion process.

  • Extrusion:

    • Assemble the mini-extruder with a 400 nm polycarbonate membrane and pre-heat the heating block to 60°C.

    • Transfer the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Pass the suspension through the membrane 10 times.

    • Disassemble the extruder and replace the 400 nm membrane with a 100 nm membrane.

    • Reassemble the extruder and pass the liposome suspension through the 100 nm membrane for 10-20 passes. The suspension should become clearer as unilamellar vesicles are formed.[6]

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the extruded liposomes using dynamic light scattering (DLS).

    • Assess the lamellarity of the vesicles using techniques such as cryo-transmission electron microscopy (cryo-TEM) or ³¹P-NMR.

V. Visualizing the Workflow

The following diagram illustrates the key decision points and workflow for optimizing the extrusion of PSM liposomes.

ExtrusionWorkflow cluster_prep Preparation cluster_extrusion Extrusion cluster_troubleshooting Troubleshooting cluster_analysis Analysis start Start: Lipid Film Hydration (T > Tm) freeze_thaw Freeze-Thaw Cycles (Optional) start->freeze_thaw set_temp Set Extrusion Temperature (Tm + 10-20°C) freeze_thaw->set_temp extrude_large Extrude through Larger Pore Size (e.g., 400 nm) set_temp->extrude_large extrude_final Extrude through Final Pore Size (e.g., 100 nm) extrude_large->extrude_final check_pressure High Back Pressure? extrude_large->check_pressure check_aggregation Aggregation? extrude_final->check_aggregation check_pressure->extrude_final No increase_temp Increase Temperature check_pressure->increase_temp Yes increase_temp->extrude_large optimize_conc Optimize Lipid Concentration/Buffer check_aggregation->optimize_conc Yes dls Dynamic Light Scattering (DLS) check_aggregation->dls No optimize_conc->start end End: Homogenous LUVs dls->end

References

methods to enhance the solubility of N-Palmitoylsphingomyelin in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling N-Palmitoylsphingomyelin (C16:0 Sphingomyelin). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this critical sphingolipid in organic solvents. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful preparation of your experimental solutions.

The Challenge of Solubilizing this compound

This compound, a key component of cellular membranes, presents a unique solubility challenge due to its amphiphilic nature.[1] It possesses a polar phosphocholine headgroup and two long, saturated hydrophobic acyl chains (a palmitoyl chain and the sphingosine base).[2] This structure facilitates strong intermolecular hydrogen bonding and van der Waals interactions, leading to a highly ordered, crystalline solid state that is resistant to dissolution in many common single-component organic solvents.[3][4] Understanding this molecular behavior is the first step in overcoming solubility issues.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in standard solvents like chloroform or methanol alone?

A1: The insolubility arises from the molecule's dual chemical nature. Non-polar solvents like pure chloroform or hexane cannot effectively interact with the polar phosphocholine headgroup. Conversely, polar solvents like pure methanol or ethanol struggle to break apart the tightly packed, non-polar acyl chains. A solvent system with both polar and non-polar characteristics is required to effectively solvate the entire molecule.[1][5]

Q2: What is the primary recommended solvent system for this compound?

A2: The most universally successful solvent system for sphingolipids is a mixture of chloroform and methanol, typically in a 2:1 (v/v) ratio .[5][6] This combination provides both the non-polar character (chloroform) to interact with the acyl chains and the polar character (methanol) to solvate the headgroup, effectively disrupting the crystal lattice.

Q3: I'm using a chloroform:methanol (2:1) mixture, but the lipid is still not fully dissolving. What are my next steps?

A3: If you're still facing solubility issues, you can employ several techniques in a stepwise manner. This troubleshooting workflow is designed to progressively increase the solvating power of your system.

start Start with this compound Powder solvent Add Chloroform:Methanol (2:1, v/v) start->solvent vortex Vortex/Mix Thoroughly solvent->vortex check1 Is it fully dissolved? vortex->check1 heat Warm gently to 35-40°C (Below Transition Temp) check1->heat No success Solution Prepared Successfully check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Sonicate briefly (1-3 minutes in bath sonicator) check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 water Add water (up to 10% of total volume) and vortex check3->water No check3->success Yes check4 Is it fully dissolved? water->check4 check4->success Yes fail Re-evaluate concentration or consider alternative solvents check4->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Q4: How does heating help, and what are the safe temperature limits?

A4: Gentle heating provides the necessary energy to overcome the intermolecular forces holding the lipid molecules together. For this compound, the chain-melting transition temperature (Tm) in a hydrated state is approximately 41°C.[7][8] It is advisable to heat the solution gently up to 35-40°C . Exceeding the transition temperature for extended periods, especially in the presence of water, could alter the lipid's physical state from a gel to a liquid-crystalline phase, which might be undesirable depending on the application.[7][8] Anhydrously, its transition temperature is much higher, around 75°C.[7][8]

Q5: What is the purpose of adding a small amount of water to the chloroform:methanol mixture?

A5: The addition of a small amount of water (up to 10% of the total solvent volume) can significantly enhance solubility.[5] Water is a highly polar solvent that can effectively hydrate the phosphocholine headgroup, further breaking the intermolecular hydrogen bonds and pulling the lipid into the solution. This creates a monophasic solution that is stable.

Q6: Are there any alternative solvent systems I can use?

A6: Yes, while chloroform:methanol is the gold standard, other systems can be effective, particularly if chloroform is to be avoided.

  • Butanol:Methanol (1:1, v/v): This is a less toxic alternative that can also be effective.[5]

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Most sphingolipids are soluble in these highly polar aprotic solvents.[5] However, ensure they are compatible with your downstream applications.

  • Hexane/Isopropanol/Water mixtures: For certain chromatographic applications, mixtures like hexane/isopropanol/water (e.g., in a 70:30:2.5 ratio) have been used to create stock solutions.[9]

Q7: How should I prepare and store a stock solution?

A7: It is recommended to prepare a concentrated stock solution, for example, at 10 mg/mL, which can then be diluted for your experiments.[5] Once fully dissolved, store the stock solution in a tightly sealed glass vial (to prevent solvent evaporation) at -20°C. Before use, allow the solution to warm to room temperature and vortex briefly to ensure it is homogeneous.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound

This protocol details the standard procedure for solubilizing this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a glass vial. For a 10 mg/mL solution, you would weigh 10 mg of the lipid.

  • Solvent Addition: Add the primary solvent mixture, chloroform:methanol (2:1, v/v), to the desired final volume. For 10 mg, add 1 mL of the solvent mixture.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter.

  • Troubleshooting - Heating: If the lipid is not fully dissolved, place the vial in a water bath set to 35-40°C for 5-10 minutes. Vortex intermittently.

  • Troubleshooting - Sonication: If solids persist, place the vial in a bath sonicator for 1-3 minutes. Avoid using a probe sonicator as it can generate excessive heat and potentially degrade the lipid.

  • Troubleshooting - Water Addition: As a final step, if needed, add deionized water up to 10% of the total volume (e.g., for 1 mL of solvent, add up to 100 µL of water). Vortex vigorously to ensure a clear, single-phase solution.

  • Storage: Once a clear solution is obtained, flush the vial with an inert gas like nitrogen or argon to prevent oxidation, cap tightly, and store at -20°C.

Data Summary Table

Solvent SystemRelative SolubilityKey Considerations
Chloroform:Methanol (2:1, v/v)Excellent The most widely recommended and effective solvent system.[5][6]
Chloroform:Methanol:WaterExcellent Addition of water (up to 10%) enhances solubility for stubborn samples.[5]
Butanol:Methanol (1:1, v/v)Good A viable, less toxic alternative to chloroform-based systems.[5]
Dimethylformamide (DMF)Good A strong polar aprotic solvent; check for downstream compatibility.[5]
Dimethyl Sulfoxide (DMSO)Good Similar to DMF; ensure it does not interfere with your assay.[5]
Pure Chloroform or HexanePoor Unable to effectively solvate the polar headgroup.
Pure Methanol or EthanolPoor to Limited Ineffective at disrupting the packing of the non-polar acyl chains.

Understanding the Molecular Basis of Solubility

The amphiphilic structure of this compound is the root cause of its solubility behavior. A suitable solvent system must accommodate both its polar and non-polar regions simultaneously.

cluster_SM This compound Molecule cluster_Tails cluster_Solvent Required Solvent Properties Head Polar Headgroup (Phosphocholine) - Hydrophilic - Forms H-bonds Tail1 Sphingosine Chain Tail2 Palmitoyl Chain (C16:0) Polar Polar Component (e.g., Methanol, Water) - Interacts with Headgroup Head->Polar Solvated by Tails_label Non-Polar Acyl Chains - Hydrophobic - van der Waals interactions NonPolar Non-Polar Component (e.g., Chloroform) - Interacts with Acyl Chains Tails_label->NonPolar Solvated by

Caption: Molecular structure and solvent interaction model for this compound.

By applying the principles and protocols outlined in this guide, you will be well-equipped to handle the solubility challenges of this compound, ensuring the integrity and success of your research endeavors.

References

Technical Support Center: Controlling Phase Separation in N-Palmitoylsphingomyelin-Cholesterol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working with N-Palmitoylsphingomyelin (PSM) and cholesterol mixtures. Phase separation in these model membranes is a critical phenomenon for studying lipid rafts and their role in cellular processes and drug interactions. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of PSM-cholesterol mixtures.

Q1: What are the primary factors that control phase separation in PSM-cholesterol mixtures?

A1: The phase behavior of PSM-cholesterol mixtures is primarily governed by three key factors:

  • Lipid Composition: The molar ratio of PSM to cholesterol is the most critical determinant. At specific concentrations, cholesterol induces the formation of a liquid-ordered (Lo) phase within a liquid-disordered (Ld) phase.[1][2][3]

  • Temperature: Temperature directly influences lipid mobility and phase transitions. Experiments should be conducted at a constant and controlled temperature, as fluctuations can induce or inhibit phase separation.[4][5] Most studies on PSM/cholesterol systems are conducted around room temperature (23°C).[1][6]

  • Method of Vesicle/Bilayer Preparation: The technique used to form your model membrane (e.g., lipid film hydration, electroformation) can impact the final domain morphology and distribution.[7][8][9]

Q2: How can I visually confirm phase separation in my GUVs?

A2: The most common method is fluorescence microscopy using phase-sensitive probes. These dyes preferentially partition into either the Lo or Ld phase, allowing for direct visualization of domains.[10][11][12][13]

  • Common Probes for Ld Phase: Fluorescently labeled lipids with bulky head groups or unsaturated acyl chains, such as NBD-PE or Rhodamine-DOPE, are often used to mark the Ld phase.

  • Common Probes for Lo Phase: While specific Lo phase probes are less common, the absence of the Ld probe can delineate the Lo domains. Some researchers use probes like Laurdan, which exhibits a spectral shift based on the lipid packing density.[12]

Q3: Why is my lipid film not hydrating properly to form GUVs?

A3: Incomplete hydration is a frequent issue. Potential causes include:

  • Residual Organic Solvent: Ensure all chloroform or other organic solvents are thoroughly removed from the lipid film under vacuum.[14] Residual solvent can interfere with lipid organization and hydration.[15][16]

  • Improper Hydration Temperature: Hydration should be performed above the main phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.[8][14] For PSM, this is around 41°C.[5]

  • Lipid Composition: Very high cholesterol concentrations can sometimes hinder vesicle formation.[8]

Q4: What is the expected morphology of phase-separated domains in PSM-cholesterol bilayers?

A4: In giant unilamellar vesicles (GUVs), you should expect to see distinct, often circular, domains of the Lo phase (enriched in PSM and cholesterol) within the continuous Ld phase.[17] The size and number of these domains can be influenced by factors like the cooling rate during preparation and the overall lipid composition.[18][19]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Inconsistent or No Phase Separation Observed

Problem: You expect to see phase separation in your PSM-cholesterol GUVs or supported lipid bilayers (SLBs), but the membrane appears homogeneous under the microscope.

Workflow for Diagnosing the Issue:

A Problem: No Phase Separation B Check Lipid Composition (Molar Ratios) A->B Step 1 C Verify Experimental Temperature B->C Step 2 D Assess Vesicle Preparation Method C->D Step 3 E Confirm Fluorescent Probe Choice and Concentration D->E Step 4 F Solution: Optimize Parameters E->F Resolution

Caption: Diagnostic workflow for troubleshooting the absence of phase separation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Lipid Ratio The molar percentage of cholesterol is outside the range required for Lo-Ld phase coexistence. Phase diagrams for PSM-containing ternary mixtures show that specific compositions are necessary for phase separation.[1][6][20]Carefully review published phase diagrams for PSM/POPC/Cholesterol or similar systems. Prepare new lipid mixtures with precise molar ratios known to exhibit phase separation at your experimental temperature. A common starting point is a 1:1:1 molar ratio of an unsaturated PC (like POPC), PSM, and cholesterol.[7]
Temperature is Too High The experimental temperature is above the miscibility transition temperature (Tmix) for your specific lipid composition, leading to a single, homogeneous fluid phase.[4][21]Gradually decrease the temperature of your sample stage while observing under the microscope. This can help identify the Tmix. Ensure your entire experimental setup (including the objective) is temperature-controlled.
Rapid Cooling/Formation If vesicles are formed too quickly from a high temperature, the lipids may be kinetically trapped in a mixed state, preventing the system from reaching thermodynamic equilibrium and forming distinct domains.After GUV formation at a temperature above the Tm of all components, allow the vesicles to cool slowly to the desired experimental temperature. An annealing step, where the sample is held at a temperature just below the Tmix for an extended period, can promote domain formation.
Inappropriate Fluorescent Probe The chosen fluorescent probe may not partition preferentially into one phase, or its concentration may be too high, potentially altering the membrane properties.Use a well-characterized phase-partitioning probe, such as a fluorescently labeled lipid with a preference for the Ld phase. Keep the probe concentration low (typically 0.1-0.5 mol%) to minimize any artifacts.
Guide 2: Artifacts in Atomic Force Microscopy (AFM) Imaging of Phase-Separated Bilayers

Problem: Your AFM images of supported PSM-cholesterol bilayers show inconsistent domain heights, tip-induced defects, or other artifacts.[22][23]

Workflow for Mitigating AFM Artifacts:

A Problem: AFM Image Artifacts B Optimize Imaging Force A->B Step 1 C Select Appropriate AFM Tip B->C Step 2 D Verify Bilayer Integrity C->D Step 3 E Control Imaging Environment D->E Step 4 F Solution: High-Quality, Reproducible Images E->F Resolution

Caption: Workflow for troubleshooting common AFM imaging artifacts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Excessive Imaging Force The AFM tip is applying too much force, causing it to penetrate or displace the softer Ld phase, leading to artificially exaggerated height differences or holes in the bilayer.[22][24][25]Systematically reduce the imaging force (setpoint) to the lowest possible value that still allows for stable imaging. Perform force spectroscopy on both the Lo and Ld phases to determine their respective breakthrough forces and image at a force below that of the softer Ld phase.[25]
Tip-Induced Domain Reorganization Repeated scanning of the same area can cause the tip to "push" or merge lipid domains, altering their natural morphology.Scan a larger area initially to locate a region of interest, then zoom in for high-resolution imaging. Minimize the number of scans on the final imaging area. Use sharp, high-aspect-ratio tips to minimize lateral forces.
Incomplete Bilayer Formation The supported lipid bilayer may have defects, holes, or be composed of multiple stacked bilayers, leading to a heterogeneous surface that is not representative of true phase separation.Prepare SLBs using vesicle fusion on a clean, hydrophilic substrate like mica.[26] Image a large area at low resolution first to confirm the presence of a continuous, single bilayer before focusing on phase-separated domains. The height of the bilayer can be measured from the edge of a defect.[25]
Thermal Drift Temperature fluctuations in the lab can cause the sample and scanner to expand or contract, leading to image distortion.Allow the AFM and the sample to thermally equilibrate for at least 30-60 minutes before imaging. Use an acoustic and vibration isolation enclosure to maintain a stable environment.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Phase-Separated GUVs via Film Hydration

This protocol describes a standard method for producing GUVs that exhibit phase separation.

Materials:

  • This compound (PSM) in chloroform

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform

  • Cholesterol in chloroform

  • Ld-phase fluorescent probe (e.g., Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (Rh-DHPE)) in chloroform

  • Sucrose solution (e.g., 100 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Glass test tubes or round-bottom flasks

  • Rotary evaporator or nitrogen stream and vacuum desiccator

Procedure:

  • Lipid Mixture Preparation: In a clean glass tube, combine the lipids and the fluorescent probe in the desired molar ratios (e.g., POPC:PSM:Cholesterol at 49.5:49.5:1 with 0.5 mol% Rh-DHPE).

  • Film Formation: Evaporate the chloroform using a gentle stream of nitrogen, followed by drying under high vacuum for at least 2 hours to remove all residual solvent. This step is critical for proper vesicle formation.[14]

  • Pre-hydration: Place the tube in a vacuum desiccator with a beaker of water for 15-20 minutes to gently introduce water vapor to the lipid film.

  • Hydration: Gently add the sucrose solution to the lipid film. The hydration temperature should be above the main phase transition temperature of PSM (~41°C). A common practice is to hydrate at 55-60°C for at least 1 hour.[7][8]

  • Vesicle Formation and Annealing: After the initial hydration, allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of distinct, well-defined domains.

  • Observation: Transfer a small aliquot of the GUV suspension to a microscope slide, add the iso-osmolar glucose solution to allow the vesicles to settle, and observe using fluorescence microscopy.

Protocol 2: Characterization of Phase Transition by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperatures of your lipid mixtures.[27][28][29][30]

Procedure:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a dried lipid film of your PSM-cholesterol mixture in buffer. The lipid concentration should be in the range of 1-10 mg/mL.

  • DSC Sample Loading: Accurately pipette a known volume of the MLV suspension into a DSC sample pan. Seal the pan hermetically. Prepare a reference pan with the same volume of buffer.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected phase transition.

    • Heat the sample at a controlled rate (e.g., 1-2°C/minute) to a temperature above the main transition.

    • Cool the sample back to the starting temperature at the same rate.

    • Repeat the heating and cooling cycle to ensure reproducibility.

  • Data Analysis: The phase transition will appear as a peak in the heat flow versus temperature plot. The peak maximum corresponds to the main phase transition temperature (Tm). The presence of cholesterol will typically broaden and eventually eliminate the sharp phase transition peak of pure PSM.[27][28][31]

Section 4: Data and Reference Tables

Table 1: Common Fluorescent Probes for Visualizing Lipid Phases

Probe NameExcitation (nm)Emission (nm)Preferential PhaseRationale for Use
Rh-DHPE ~560~580Liquid-disordered (Ld)The two saturated acyl chains and bulky headgroup favor partitioning into the more disordered phase.
NBD-PE ~460~535Liquid-disordered (Ld)The bulky NBD group disrupts ordered packing, causing it to prefer the Ld phase.[20]
Laurdan ~350~440 (Lo) / ~490 (Ld)Environment-sensitiveExhibits a blue shift in its emission spectrum in more ordered (less hydrated) environments like the Lo phase.[12]
DiI-C18 ~549~565BothOften used as a general membrane marker. Can show some preference for the Ld phase.

Table 2: Influence of Cholesterol on PSM Bilayer Properties

Cholesterol ConcentrationEffect on Phase BehaviorImpact on Bilayer Properties
Low (< 10 mol%) Acts as an impurity in the gel phase of PSM.Broadens the main phase transition.
Intermediate (10-40 mol%) Induces the formation of the liquid-ordered (Lo) phase, leading to Lo/Ld or Lo/gel phase coexistence depending on temperature.[1][20][32]Increases bilayer thickness and lipid packing order in the Lo phase. Reduces membrane permeability.[33]
High (> 40-50 mol%) Can lead to a single, homogeneous Lo phase.[34] At very high concentrations (>66 mol%), cholesterol may form its own domains or crystals.[2][35]The bilayer becomes highly rigid.

References

Technical Support Center: Troubleshooting Fluorescence Quenching in N-Palmitoylsphingomyelin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue: fluorescence quenching when labeling N-Palmitoylsphingomyelin. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I've labeled my this compound, but the fluorescence intensity is much lower than expected. What's causing this?

A1: Low fluorescence intensity after labeling is a classic sign of fluorescence quenching. This phenomenon occurs when the excited state of a fluorophore is deactivated through non-radiative pathways, reducing the number of emitted photons.[1] In the context of lipid labeling, the primary culprit is often self-quenching or concentration quenching .[2][3][4][5][6]

Several factors can contribute to this:

  • High Labeling Stoichiometry: If the concentration of the fluorescent dye relative to the lipid is too high, the fluorophores will be in close proximity to each other within the lipid aggregate or membrane. This proximity facilitates energy transfer to non-emissive dimers or aggregates, leading to quenching.[2][3]

  • Fluorophore Aggregation: Some fluorescent dyes are prone to aggregation, especially in aqueous environments or when incorporated into lipid structures. These aggregates can act as energy traps, dissipating the excitation energy as heat instead of light.[7][8]

  • Incomplete Removal of Unreacted Dye: Free, unreacted dye in the solution can also contribute to quenching and background noise. Inefficient purification is a common cause of this issue.

  • Environmental Effects: The local environment of the fluorophore, including the polarity of the solvent and the presence of other molecules, can influence its quantum yield.[9] For instance, the presence of cholesterol in a lipid bilayer can sometimes enhance self-quenching of certain dyes.[2][3]

To diagnose the specific cause, a systematic approach is necessary. Start by evaluating your labeling and purification protocols.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Self-Quenching

Self-quenching is a significant challenge when working with fluorescently labeled lipids. It arises from interactions between fluorophores when they are at high concentrations.[4][5]

  • Fluorescence intensity does not scale linearly with increasing concentrations of the labeled lipid.

  • A noticeable decrease in fluorescence lifetime, which can be measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[5][6][7]

There are two primary mechanisms for self-quenching in lipid bilayers:

  • Static Quenching: Formation of a non-fluorescent ground-state dimer or aggregate between two fluorophores.[1]

  • Dynamic (or Collisional) Quenching: An excited fluorophore collides with another fluorophore in the ground state, leading to non-radiative decay.[1] In lipid systems, a "transfer-to-trap" mechanism is often observed, where excitation energy migrates between fluorophores until it reaches a non-fluorescent "trap site," which could be a transient dimer.[7][8][10]

A Low Fluorescence Intensity Observed B Prepare a Dilution Series of Labeled this compound A->B C Measure Fluorescence Intensity vs. Concentration B->C D Is the Relationship Linear? C->D E Self-Quenching is Likely Not the Primary Issue D->E Yes F Self-Quenching is Confirmed D->F No G Optimize Labeling Stoichiometry F->G H Re-evaluate Purification Protocol F->H I Consider a Different Fluorophore F->I J Characterize Final Product G->J H->J I->J

Caption: Troubleshooting workflow for diagnosing self-quenching.

  • Prepare a Dilution Series: Create a series of dilutions of your fluorescently labeled this compound in an appropriate solvent or lipid vesicle preparation.

  • Measure Fluorescence: Use a fluorometer to measure the fluorescence intensity of each dilution.

  • Plot and Analyze: Plot the fluorescence intensity as a function of concentration. If you observe a linear relationship at low concentrations that plateaus or even decreases at higher concentrations, this is a strong indication of self-quenching.

  • Optimize Labeling Ratio: Reduce the molar ratio of the fluorescent dye to this compound during the labeling reaction. A good starting point is a 1:1 or even a sub-stoichiometric ratio. While this may reduce the overall labeling efficiency, it will increase the quantum yield of the labeled product.

  • Improve Purification: Ensure that all unreacted dye is removed. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective for separating the labeled lipid from free dye.[11][12]

  • Choose a Less Quench-Prone Dye: Some fluorophores are more susceptible to self-quenching than others. For example, BODIPY dyes are often reported to be less prone to concentration quenching compared to fluorescein or rhodamine derivatives.[7][8] Consider using a dye with a larger Stokes shift, as this can reduce the efficiency of Förster Resonance Energy Transfer (FRET) between identical molecules, a key contributor to self-quenching.[4]

Guide 2: Addressing Environmental and Photophysical Issues

The immediate chemical environment of the fluorophore plays a critical role in its fluorescent properties.

Factor Mechanism Suggested Action
Solvent Polarity Changes in the dipole moment of the fluorophore upon excitation can be influenced by the polarity of the solvent, affecting the rate of non-radiative decay.Characterize the fluorescence of your labeled lipid in various solvents to determine the optimal environment. For membrane studies, consider how the insertion of the lipid into the bilayer will alter the local polarity.
Presence of Quenchers Molecules in the solution can act as quenchers. Common quenchers include oxygen, iodide ions, and heavy atoms.[9]Degas your solutions to remove dissolved oxygen. If possible, avoid using buffers or other reagents that contain known quenching species.
pH Sensitivity The protonation state of some fluorophores can significantly impact their fluorescence.Check the pH sensitivity of your chosen dye. Ensure that the pH of your experimental system is within the optimal range for your fluorophore.[9][13]
Photobleaching Prolonged exposure to excitation light can lead to irreversible photochemical destruction of the fluorophore.Minimize the exposure time and intensity of the excitation light. Use photoprotective agents in your medium if necessary.
  • Prepare Stock Solution: Prepare a concentrated stock solution of your fluorescently labeled this compound in a non-polar organic solvent (e.g., chloroform/methanol mixture).

  • Create Test Samples: Aliquot the stock solution into separate vials and evaporate the solvent under a stream of nitrogen.

  • Reconstitute in Different Environments: Reconstitute the lipid films in a variety of buffers with different pH values and in the presence and absence of potential quenchers.

  • Measure Fluorescence: Measure the fluorescence intensity and, if possible, the fluorescence lifetime of each sample.

  • Analyze Results: Compare the results to identify any environmental factors that are causing quenching.

Guide 3: Optimizing the Labeling and Purification Protocol

A robust labeling and purification protocol is fundamental to avoiding quenching artifacts.

  • Dissolve Lipid: Dissolve this compound in a suitable organic solvent such as a chloroform:methanol mixture (2:1 v/v).

  • Add Base: Add a non-nucleophilic base, such as triethylamine, to deprotonate the primary amine of the sphingosine backbone.

  • Add Fluorophore: Add the fluorescent dye (e.g., NBD-Cl) in a controlled molar ratio. Start with a 1:1 molar ratio of dye to lipid.

  • Reaction: Allow the reaction to proceed in the dark at room temperature for several hours.

  • Monitor Progress: Monitor the reaction progress using thin-layer chromatography (TLC).[14][15]

A Crude Labeled Lipid Mixture B Solvent Extraction (Folch Method) A->B C Concentrate Organic Phase B->C D Thin-Layer Chromatography (TLC) C->D E High-Performance Liquid Chromatography (HPLC) C->E F Identify Product Band/Peak D->F E->F G Extract/Collect Labeled Lipid F->G H Characterize Purity and Concentration G->H

Caption: Purification workflow for fluorescently labeled this compound.

  • Solvent Extraction: Perform a Folch extraction to partition the lipids into the organic phase, removing water-soluble impurities.[12]

  • Chromatographic Separation:

    • TLC: Use TLC for a rapid and effective separation of the fluorescently labeled sphingomyelin from unreacted dye and byproducts.[12][14][15] The desired product will have a different retention factor (Rf) than the starting materials.

    • HPLC: For higher purity, use HPLC with a suitable column (e.g., a C18 reverse-phase column) and a gradient elution.[11][12]

  • Extraction and Characterization: Scrape the desired band from the TLC plate and extract the lipid with an organic solvent. For HPLC, collect the corresponding fraction. Confirm the identity and purity of the final product using mass spectrometry and measure its concentration using UV-Vis spectroscopy.[16]

References

Technical Support Center: Optimization of Sphingomyelinase Assays with N-Palmitoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingomyelinase (SMase) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments using N-Palmitoylsphingomyelin as a substrate. Here, we address common challenges and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Assay Fundamentals & Initial Setup

Q1: What are the different types of sphingomyelinases, and why is it critical to know which one I'm studying?

A: Sphingomyelinases are a group of enzymes that hydrolyze sphingomyelin into ceramide and phosphocholine.[1][2] They are broadly classified based on their optimal pH:

  • Acid Sphingomyelinase (aSM): Optimally active at an acidic pH (typically 4.5-5.5). It is a key lysosomal enzyme, and its deficiency is linked to Niemann-Pick disease.[3][4][5]

  • Neutral Sphingomyelinase (nSMase): Shows optimal activity at a neutral pH (around 7.4).[6] It is involved in cellular responses to stressors like TNF-α.[7][8]

  • Alkaline Sphingomyelinase: Functions at an alkaline pH and is primarily found in the gut.

Knowing your target SMase is the most critical first step, as it dictates the entire assay buffer composition, including pH, and the necessary cofactors. Using an incorrect pH will lead to little or no enzymatic activity.

Q2: I'm setting up a new assay. What are the absolute core components of my reaction buffer?

A: At a minimum, your initial reaction buffer should contain:

  • A buffering agent to maintain the optimal pH for your enzyme (e.g., Sodium Acetate for aSM, Tris-HCl or HEPES for nSMase).

  • A detergent to solubilize the lipid substrate, this compound.

  • The substrate itself , this compound, prepared correctly.

  • Any required cofactors (e.g., divalent cations).

The concentrations and specific choices for each component are critical and are discussed in detail below.

Buffer pH and Composition

Q3: My aSM activity is low. Could the pH be off? What is the optimal pH range?

A: Yes, suboptimal pH is a very common reason for low acid sphingomyelinase activity. The optimal pH for aSM is typically between 4.5 and 5.5 .[4][5][9] The enzyme's catalytic domain undergoes conformational changes dependent on pH; at neutral pH, the substrate-binding site can become inaccessible.[3]

Troubleshooting Steps:

  • Verify Buffer pH: Always measure the pH of your final buffer solution at the temperature you will be running the assay.

  • Test a pH Gradient: If you are unsure of the optimal pH for your specific enzyme source (e.g., lysate, purified protein), run a preliminary experiment testing a range of pH values from 4.0 to 6.0.

  • Choose the Right Buffer: Sodium acetate is a common and effective buffer for this pH range.[1][10]

Q4: I'm studying nSMase. What buffer and pH should I use?

A: For neutral sphingomyelinase, the optimal pH is approximately 7.4 .[6]

  • Recommended Buffers: Tris-HCl or HEPES are excellent choices for maintaining a stable pH in this range.[8][9][10]

  • Common Issue: A common mistake is using a buffer with a pKa too far from 7.4, which provides poor buffering capacity and can allow the pH to drift during the reaction.

Table 1: Recommended pH and Buffer Systems for Sphingomyelinase Assays

Sphingomyelinase TypeOptimal pH RangeRecommended Buffer System(s)Typical Buffer Concentration
Acid (aSM) 4.5 - 5.5Sodium Acetate100-200 mM
Neutral (nSMase) 7.0 - 7.5Tris-HCl, HEPES100-200 mM
The Critical Role of Detergents

Q5: Why do I need a detergent in my assay, and which one should I choose?

A: this compound is a lipid and is insoluble in aqueous buffers. A detergent is essential to create micelles that incorporate the substrate, making it accessible to the enzyme. Lipases are active at the lipid-water interface, and a stable emulsion is critical for reproducible results.[11]

The choice of detergent is critical and enzyme-dependent:

  • For aSM: Non-ionic detergents like Triton X-100 or Nonidet P-40 (NP-40) are frequently used.[12][13] Bile salts, such as sodium taurocholate, can also be effective.[1]

  • For nSMase: Sodium deoxycholate has been shown to be effective for some neutral SMases.[14]

Q6: My signal is low, and I suspect a detergent problem. How do I optimize the concentration?

A: Detergent concentration is a double-edged sword. Too little, and the substrate won't be accessible. Too much, and you can inhibit or denature the enzyme.[12]

Troubleshooting Workflow for Detergent Optimization:

Caption: Workflow for optimizing detergent concentration.

Key Insight: For non-ionic detergents like Triton X-100, significant inhibition of some sphingomyelinases can occur above the critical micellar concentration (CMC).[12] It is crucial to perform a titration to find the lowest concentration that provides maximum activity.

Cation Requirements

Q7: Does my sphingomyelinase require metal ions to be active?

A: Yes, the activity of many sphingomyelinases is dependent on divalent cations, but the specific requirement differs.

  • Acid Sphingomyelinase (aSM): The secretory form of aSM (S-ASM) is dependent on the exogenous addition of Zn²⁺ for full activity.[9] In contrast, the lysosomal form (L-ASM) tightly binds Zn²⁺ during its processing and trafficking, so it does not typically require additional Zn²⁺ in the assay buffer.[1][9]

  • Neutral Sphingomyelinase (nSMase): Most nSMases, particularly nSMase2, are dependent on Mg²⁺ for optimal activity.[6][7] However, some serum nSMase activity has been found to be Mg²⁺-independent and stimulated by Co²⁺.[14]

Q8: I see EDTA in some protocols. When should I use it?

A: EDTA is a chelating agent that binds divalent cations. It should be used with caution.

  • Use EDTA to... confirm a metal dependency. If adding EDTA to your assay buffer inhibits the enzyme's activity, it strongly suggests a requirement for a divalent cation.[6]

  • Avoid EDTA if... your enzyme requires Mg²⁺ or Zn²⁺. Its presence will strip the necessary cofactor from the enzyme, leading to inactivation.

Table 2: Divalent Cation Requirements for Sphingomyelinases

Sphingomyelinase TypePrimary Cation RequirementTypical ConcentrationCommon Inhibitor
Secretory aSM (S-ASM) Zn²⁺0.1 - 1.0 mMEDTA
Lysosomal aSM (L-ASM) None (Zn²⁺ is pre-bound)N/AEDTA (may have an effect)
Neutral SMase (nSMase2) Mg²⁺5 - 10 mMEDTA
Serum nSMase Co²⁺ (Mg²⁺ independent)≥100 µMEDTA
Troubleshooting Common Inhibitors

Q9: My enzyme activity is consistently low, even after optimizing pH, detergent, and cations. Could an inhibitor be present in my sample?

A: This is a strong possibility, especially when working with complex biological samples like cell lysates or tissue homogenates. Several classes of compounds are known to inhibit sphingomyelinase activity.

  • Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): This is a large class of compounds, including many tricyclic antidepressants like desipramine and amitriptyline , as well as other drugs like sertraline and fendiline .[5][15][16] These are weak bases that become trapped in the acidic environment of the lysosome, leading to the detachment and degradation of aSM.

  • Pharmacological Inhibitors: For nSMase, GW4869 is a commonly used pharmacological inhibitor.[17]

  • Competitive Inhibitors: Substrate analogs like sphingosylphosphocholine can act as competitive inhibitors.[13]

Troubleshooting Steps:

  • Sample Purity: If possible, use a more purified enzyme source to see if activity increases.

  • Dilution Series: Perform a dilution series of your enzyme sample. If an inhibitor is present, its effect should diminish with dilution, leading to a non-linear increase in total activity.

  • Dialysis: If working with a soluble enzyme fraction, dialysis against the assay buffer can help remove small molecule inhibitors.

Caption: Logic diagram for troubleshooting potential inhibitors.

Detailed Experimental Protocol

Protocol: Optimizing an Acid Sphingomyelinase (aSM) Assay

This protocol provides a framework for optimizing the key buffer conditions for an aSM assay using this compound and a fluorescence-based detection method.

1. Materials:

  • Enzyme Source: Purified recombinant aSM or cell/tissue lysate.

  • Substrate: this compound.

  • Buffer Components: Sodium Acetate, Triton X-100, Zinc Chloride (ZnCl₂).

  • Detection Kit: A commercial kit that measures phosphocholine production (e.g., using choline oxidase, HRP, and a fluorescent probe like Amplex Red).[1]

  • Instrumentation: Fluorescence microplate reader, sonicator (probe or bath).

2. Preparation of Reagents:

  • Assay Buffer Base (10x): 1.0 M Sodium Acetate, pH 5.0.

  • Detergent Stock (10% w/v): 10% Triton X-100 in deionized water.

  • Substrate Stock (10 mM): Prepare this compound in an organic solvent like chloroform/methanol. For the working solution, evaporate the solvent under nitrogen and resuspend in Assay Buffer with detergent.

3. Step-by-Step Method:

Step 1: Substrate-Detergent Micelle Preparation

  • In a glass tube, add the required volume of this compound stock solution.

  • Evaporate the solvent completely under a gentle stream of nitrogen.

  • Add the appropriate volume of Assay Buffer containing the desired concentration of Triton X-100.

  • Sonicate the mixture (using a bath or probe sonicator) until the solution is clear and uniform. This step is critical for forming stable micelles.

Step 2: Assay Reaction Setup (96-well plate format)

  • Prepare a Master Mix: For each condition you are testing (e.g., different pH, detergent concentration), prepare a master mix containing the buffer, substrate micelles, and any cofactors (ZnCl₂ if testing S-ASM).

  • Add Enzyme: To initiate the reaction, add your enzyme source to each well. Include a "no-enzyme" control well that contains the master mix but no enzyme, to measure background signal.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction, which should be determined in a preliminary time-course experiment.[1]

Step 3: Detection

  • Stop Reaction (if necessary): Some detection kits require stopping the enzymatic reaction.

  • Add Detection Reagents: Add the detection reagent cocktail (e.g., alkaline phosphatase, choline oxidase, HRP, fluorescent probe) to each well according to the manufacturer's protocol.[1]

  • Incubate for Signal Development: Incubate at room temperature or 37°C for the recommended time to allow the fluorescent signal to develop.

  • Read Fluorescence: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~540 nm excitation / ~590 nm emission for Amplex Red-based assays).[18]

Step 4: Data Analysis

  • Subtract the background fluorescence (from the "no-enzyme" control) from all experimental wells.

  • Plot the background-corrected fluorescence against the variable you tested (e.g., pH, detergent concentration) to determine the optimal condition.

References

Technical Support Center: Enhancing the Colloidal Stability of N-Palmitoylsphingomyelin Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Palmitoylsphingomyelin (PSM) nanoformulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving and maintaining the colloidal stability of these advanced drug delivery systems. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your research.

Understanding Colloidal Instability in PSM Nanoformulations

This compound is a valuable component in nanoformulations due to its biocompatibility and structural similarity to cell membranes.[1][2] However, like many nanoparticle systems, PSM formulations are susceptible to colloidal instability, which can manifest as aggregation, flocculation, fusion, or leakage of encapsulated contents.[3] These phenomena can compromise the therapeutic efficacy, safety, and shelf-life of the final product.[4][5] This guide will provide a systematic approach to diagnosing and resolving these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of PSM nanoformulations.

Q1: What is the ideal zeta potential for a stable this compound nanoformulation?

A high absolute zeta potential value, either positive or negative, is generally indicative of good colloidal stability due to strong electrostatic repulsion between particles.[5][] A general guideline is that a zeta potential greater than |±30 mV| suggests good stability, while values between |±10| and |±30 mV| indicate moderate stability, and values less than |±10 mV| suggest a high likelihood of aggregation.[4][7] However, the optimal zeta potential can be formulation-dependent.

Q2: How does the inclusion of cholesterol affect the stability of my PSM nanoformulations?

Cholesterol is a crucial component that modulates the fluidity and rigidity of the lipid bilayer.[8] Its incorporation generally increases the stability of liposomes by reducing the permeability of the membrane to encapsulated contents and enhancing its structural integrity.[9][10] The optimal ratio of PSM to cholesterol should be determined experimentally for each specific formulation.

Q3: My PSM nanoformulations are aggregating over time. What is the most likely cause?

Aggregation in PSM nanoformulations can stem from several factors, including suboptimal surface charge (low zeta potential), inappropriate buffer conditions (pH or ionic strength), or unfavorable storage temperatures.[3][11] Troubleshooting should begin with a thorough characterization of the formulation's physicochemical properties.

Q4: Can I freeze my this compound nanoformulations for long-term storage?

Freezing can be a viable long-term storage strategy, but it can also induce instability if not performed correctly. The formation of ice crystals during freezing can disrupt the lipid bilayer, leading to aggregation and leakage upon thawing.[12][13] The use of cryoprotectants, such as sugars like trehalose or sucrose, is often necessary to preserve the integrity of the nanoformulations during freeze-thaw cycles.[12][14]

Troubleshooting Guide: A Systematic Approach to Stability Issues

This section provides a structured approach to identifying and resolving common stability problems with this compound nanoformulations.

Problem 1: Immediate Aggregation or Precipitation Post-Preparation

Visible aggregation or precipitation immediately after the formulation process is a critical issue that points to fundamental problems in the formulation or procedure.

Logical Troubleshooting Workflow:

Start Immediate Aggregation Observed Check_ZP Measure Zeta Potential Start->Check_ZP Low_ZP Zeta Potential < |±10 mV|? Check_ZP->Low_ZP Check_pH_Ionic Verify Buffer pH and Ionic Strength Incorrect_Buffer Incorrect pH or High Ionic Strength? Check_pH_Ionic->Incorrect_Buffer Check_Lipid_Ratio Review Lipid Composition and Ratios Suboptimal_Lipids Suboptimal Lipid Ratios? Check_Lipid_Ratio->Suboptimal_Lipids Check_Method Evaluate Formulation Method Method_Issue Inappropriate Method? Check_Method->Method_Issue Low_ZP->Check_pH_Ionic No Add_Charge Incorporate Charged Lipids (e.g., DPPG, DOTAP) Low_ZP->Add_Charge Yes Incorrect_Buffer->Check_Lipid_Ratio No Adjust_Buffer Adjust pH or Decrease Ionic Strength Incorrect_Buffer->Adjust_Buffer Yes Suboptimal_Lipids->Check_Method No Optimize_Lipids Optimize PSM:Cholesterol:Other Lipid Ratios Suboptimal_Lipids->Optimize_Lipids Yes Refine_Method Refine Method (e.g., extrusion, sonication parameters) Method_Issue->Refine_Method Yes Stable Stable Formulation Method_Issue->Stable No Add_Charge->Stable Adjust_Buffer->Stable Optimize_Lipids->Stable Refine_Method->Stable

Caption: Troubleshooting workflow for immediate aggregation.

Detailed Causal Analysis and Solutions:

  • Low Zeta Potential: Insufficient surface charge leads to weak electrostatic repulsion, allowing van der Waals forces to dominate and cause particle aggregation.[4][7]

    • Solution: Incorporate a small molar percentage of a charged lipid into your formulation. For a negative charge, consider lipids like dipalmitoylphosphatidylglycerol (DPPG). For a positive charge, options include 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).

  • Inappropriate Buffer Conditions: The pH of the buffer can influence the surface charge of the nanoparticles, while high ionic strength can compress the electrical double layer, reducing electrostatic repulsion.[7][8]

    • Solution: Ensure the pH of your buffer is appropriate for maintaining the desired surface charge. If high ionic strength is suspected, consider dialysis against a lower ionic strength buffer.

  • Suboptimal Lipid Composition: The ratio of this compound to other lipids, such as cholesterol, is critical for bilayer stability.[9][15]

    • Solution: Systematically vary the molar ratios of your lipid components to identify the most stable formulation.

  • Inefficient Formulation Method: The method used to prepare the nanoformulations (e.g., thin-film hydration, ethanol injection, microfluidics) can significantly impact their initial stability.[16][17]

    • Solution: Optimize the parameters of your chosen method. For instance, in thin-film hydration followed by extrusion, ensure the hydration temperature is above the phase transition temperature of the lipids and that the extrusion is performed through appropriate pore sizes.

Problem 2: Gradual Increase in Particle Size During Storage

An increase in particle size and polydispersity index (PDI) over days or weeks indicates a slower-acting instability mechanism.

Logical Troubleshooting Workflow:

Start Gradual Size Increase During Storage Check_Storage_Temp Review Storage Temperature Start->Check_Storage_Temp Temp_Issue Storage Temp Near Phase Transition? Check_Storage_Temp->Temp_Issue Check_Steric_Stab Consider Steric Stabilization No_Steric No Steric Stabilizer Present? Check_Steric_Stab->No_Steric Check_Lipid_Oxidation Assess for Lipid Oxidation Oxidation_Prone Unsaturated Lipids Present? Check_Lipid_Oxidation->Oxidation_Prone Temp_Issue->Check_Steric_Stab No Adjust_Temp Store at 4°C Temp_Issue->Adjust_Temp Yes No_Steric->Check_Lipid_Oxidation No Add_PEG Incorporate PEGylated Lipids (e.g., DSPE-PEG2000) No_Steric->Add_PEG Yes Add_Antioxidant Add Antioxidant (e.g., α-tocopherol) or Use Saturated Lipids Oxidation_Prone->Add_Antioxidant Yes Stable Stable Formulation Oxidation_Prone->Stable No Adjust_Temp->Stable Add_PEG->Stable Add_Antioxidant->Stable

Caption: Troubleshooting workflow for gradual size increase.

Detailed Causal Analysis and Solutions:

  • Suboptimal Storage Temperature: Storing nanoformulations at temperatures near their phase transition temperature can lead to increased membrane fluidity and a higher likelihood of fusion.[15][18]

    • Solution: Store aqueous dispersions of PSM nanoformulations at 4°C.[10][12] Avoid freezing unless a proper cryopreservation protocol is established.

  • Lack of Steric Stabilization: For long-term stability, especially in biological media, electrostatic repulsion alone may not be sufficient.

    • Solution: Incorporate a poly(ethylene glycol)-lipid (PEG-lipid), such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), into your formulation.[19][20] The PEG chains create a hydrophilic barrier on the surface of the nanoparticles, providing steric hindrance that prevents close approach and aggregation.[21]

  • Lipid Oxidation: If your formulation contains unsaturated lipids, they may be prone to oxidation, which can alter the membrane structure and lead to instability.[22]

    • Solution: If possible, use saturated lipids. Alternatively, include a lipid-soluble antioxidant, such as α-tocopherol, in your formulation and store under an inert atmosphere (e.g., argon or nitrogen).[10]

Problem 3: Leakage of Encapsulated Drug During Storage

The premature release of the encapsulated therapeutic agent is a critical failure of the nanoformulation's primary function.

Detailed Causal Analysis and Solutions:

  • Membrane Permeability: The composition of the lipid bilayer directly influences its permeability.

    • Solution: Increase the cholesterol content to enhance membrane packing and reduce permeability.[9][10] Using lipids with longer, saturated acyl chains can also increase bilayer stability and drug retention.[15][18]

  • pH and Ionic Strength Gradients: A significant mismatch between the internal and external buffer conditions can drive leakage.

    • Solution: For passive loading, ensure the osmolarity of the internal and external buffers is balanced. For active loading methods that rely on pH gradients, careful optimization of the gradient is necessary to ensure drug retention.[23]

  • Storage Conditions: As with aggregation, improper storage temperatures can increase membrane fluidity and lead to leakage.[8]

    • Solution: Store at 4°C and conduct stability studies to determine the optimal storage duration.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoformulations by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve this compound and other lipid components (e.g., cholesterol, charged lipid, PEG-lipid) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[17]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., HEPES, phosphate-buffered saline) pre-heated to a temperature above the phase transition temperature of the lipids.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) for each membrane size to form unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug or other small molecules by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Colloidal Stability
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the nanoformulations immediately after preparation and at specified time points during storage.[16][24]

    • An increase in size and PDI over time is indicative of aggregation or fusion.

  • Zeta Potential Measurement:

    • Use Electrophoretic Light Scattering (ELS) to determine the surface charge of the nanoparticles.[4][25]

    • Measurements should be performed in a suitable low ionic strength buffer.

  • Encapsulation Efficiency and Drug Leakage:

    • Separate the nanoformulations from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography, dialysis, or centrifugal ultrafiltration).

    • Quantify the amount of drug associated with the nanoparticles and in the surrounding medium using a validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the encapsulation efficiency (EE%) as: (Amount of drug in nanoparticles / Total amount of drug) x 100.

    • Monitor drug leakage over time by measuring the amount of free drug in the external medium at various storage intervals.

Quantitative Data Summary

ParameterTarget Range for Good StabilityPrimary Influencing FactorsTroubleshooting Strategy
Particle Size 100 - 200 nm (application dependent)Formulation method, lipid compositionOptimize extrusion/sonication, adjust lipid ratios
Polydispersity Index (PDI) < 0.2Formulation method, lipid purityOptimize formulation method, use high-purity lipids
Zeta Potential > |±30 mV|pH, ionic strength, charged lipidsAdjust buffer pH, incorporate charged lipids
Drug Leakage < 10% over storage periodLipid composition, temperature, drug propertiesIncrease cholesterol, use saturated lipids, store at 4°C

References

Technical Support Center: Refining Protocols for Efficient Delivery of N-Palmitoylsphingomyelin to Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the delivery of N-Palmitoylsphingomyelin (PSM) to live cells. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you with the technical knowledge and practical insights necessary to overcome common hurdles and achieve reliable, reproducible results in your cell-based assays.

Introduction: The Challenge of Delivering this compound

This compound, a key component of mammalian cell membranes, plays a crucial role in membrane structure, signal transduction, and the formation of lipid rafts.[1][2] Its function as a precursor to bioactive lipids like ceramide further underscores its importance in regulating cell growth, differentiation, and apoptosis.[3][4] However, its hydrophobic nature and tendency to form stable, ordered bilayer structures present significant challenges for efficient and non-toxic delivery to live cells in culture.[5][6] This guide will provide a framework for understanding and optimizing PSM delivery.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with this compound.

1. Why is direct addition of this compound to cell culture media not recommended?

Directly adding PSM, especially when dissolved in organic solvents, to aqueous culture media is ill-advised due to its poor water solubility. This can lead to the formation of aggregates and precipitates, resulting in non-uniform exposure of cells to the lipid. Furthermore, certain organic solvents used for initial solubilization can be toxic to cells, and their improper dilution can lead to the formation of toxic lipid-solvent microemulsions.[7]

2. What are the most common methods for delivering this compound to live cells?

The two most prevalent and effective methods are:

  • Liposomal Delivery: Encapsulating PSM within liposomes, which are vesicles composed of a lipid bilayer, is a widely used technique.[8][9][10] These liposomes can fuse with the cell membrane or be taken up by endocytosis, thereby delivering their lipid cargo.[11][12]

  • Cyclodextrin-Mediated Delivery: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like PSM, effectively shielding them from the aqueous environment and facilitating their delivery to the cell membrane.[13]

3. How can I verify that this compound has been successfully delivered to my cells?

Successful delivery can be confirmed through several methods:

  • Fluorescently Labeled PSM: Using a fluorescent analog of PSM allows for direct visualization of its incorporation into cellular membranes via fluorescence microscopy or quantification by flow cytometry.

  • Lipidomics Analysis: Mass spectrometry-based lipidomics can provide a quantitative measurement of the increase in cellular PSM levels following treatment.

  • Biochemical Assays: If the delivered PSM is expected to be metabolized, you can measure the levels of its downstream metabolites, such as ceramide. There are established enzymatic and HPLC-based methods for quantifying sphingomyelin.[14][15]

4. What are the potential cytotoxic effects of this compound delivery?

While PSM itself is a natural component of cell membranes, the delivery process can induce cytotoxicity. Potential sources of toxicity include:

  • The delivery vehicle: High concentrations of liposomes or cyclodextrins can have their own cytotoxic effects.

  • Residual solvents: As mentioned, organic solvents used in the preparation of PSM dispersions can be toxic if not adequately removed.[7]

  • Disruption of membrane integrity: Overloading the cell membrane with exogenous lipids can disrupt its normal structure and function, leading to cell death.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low delivery efficiency of PSM. 1. Suboptimal liposome formulation: The lipid composition, size, or charge of the liposomes may not be ideal for your cell type. 2. Inefficient PSM-cyclodextrin complexation: The molar ratio of PSM to cyclodextrin may be incorrect, or the complexation conditions may not be optimal. 3. Cell type resistance: Some cell lines may have lower rates of endocytosis or membrane fusion.1. Optimize liposome composition: Experiment with different helper lipids (e.g., cholesterol, DOPE) to modulate membrane fluidity and fusogenicity. Vary the molar ratio of PSM to other lipids. Ensure liposome size is within the optimal range for endocytosis (typically 100-200 nm). 2. Optimize cyclodextrin complexation: Prepare complexes with varying molar ratios of PSM to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the most effective ratio.[16] Ensure thorough mixing and incubation to allow for efficient complex formation. 3. Increase incubation time or concentration: Cautiously increase the incubation time or the concentration of the PSM delivery vehicle, while monitoring for cytotoxicity.
High cell toxicity or death observed after treatment. 1. Toxicity of the delivery vehicle: The concentration of liposomes or cyclodextrin may be too high. 2. Residual organic solvent: Inadequate removal of organic solvents (e.g., chloroform, methanol) used to dissolve PSM. 3. PSM-induced apoptosis: At high concentrations, the metabolic products of PSM (e.g., ceramide) can induce apoptosis.[3]1. Perform a dose-response curve: Determine the optimal concentration of the delivery vehicle that maximizes delivery while minimizing toxicity. Include a "vehicle-only" control in your experiments. 2. Ensure complete solvent removal: Use methods like thin-film hydration followed by sonication or extrusion for liposome preparation to ensure complete evaporation of the organic solvent. For cyclodextrin complexes prepared using a co-solvent method, lyophilization is an effective way to remove solvents.[17] 3. Reduce PSM concentration: If apoptosis is suspected, lower the concentration of PSM being delivered and/or shorten the incubation time.
Inconsistent results between experiments. 1. Variability in liposome preparation: Inconsistent liposome size and lamellarity can affect delivery efficiency. 2. Instability of PSM-cyclodextrin complexes: The complexes may be dissociating in the culture medium before reaching the cells. 3. Cell passage number and confluency: Changes in cell state can affect their ability to take up exogenous lipids.1. Standardize liposome preparation: Use an extruder to create unilamellar vesicles of a defined size. Always characterize your liposome preparations for size and polydispersity using dynamic light scattering (DLS). 2. Prepare fresh complexes: Prepare PSM-cyclodextrin complexes fresh for each experiment. 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure a consistent level of confluency at the time of treatment.
Precipitation or aggregation in the culture medium. 1. Poor solubility of PSM: The concentration of PSM exceeds its solubility limit in the delivery vehicle or the culture medium. 2. Instability of the delivery vehicle: The liposomes or cyclodextrin complexes may be aggregating.1. Reduce the final concentration of PSM: Work with lower, more soluble concentrations. Ensure the initial stock solution of PSM is fully dissolved before preparing the delivery vehicle. 2. Check the stability of your formulation: For liposomes, ensure the lipid composition is stable and not prone to aggregation at 37°C. For cyclodextrin complexes, ensure the chosen cyclodextrin provides sufficient solubility enhancement.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two primary methods of this compound delivery.

Protocol 1: Liposomal Delivery of this compound

This protocol utilizes the thin-film hydration method followed by extrusion to generate unilamellar vesicles.

Materials:

  • This compound (PSM)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve PSM, DOPC, and cholesterol in a chloroform:methanol (2:1, v/v) mixture. A common molar ratio to start with is 55:25:20 (PSM:DOPC:Cholesterol). b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of theflask. c. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film with sterile PBS by adding the buffer to the flask and gently rotating it. The volume of buffer will determine the final lipid concentration. b. Incubate the flask at a temperature above the phase transition temperature of the lipids (for PSM, this is ~41°C[6]) for 1 hour, with occasional gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To create unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm pore size). b. Perform at least 11 passes through the extruder to ensure a homogenous population of vesicles. The extrusion should also be performed at a temperature above the lipid phase transition temperature.

  • Characterization and Use: a. (Optional but recommended) Characterize the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS). b. The liposomal PSM suspension is now ready for addition to your cell culture medium at the desired final concentration.

Protocol 2: Cyclodextrin-Mediated Delivery of this compound

This protocol uses methyl-β-cyclodextrin (MβCD) to form a soluble complex with PSM.

Materials:

  • This compound (PSM)

  • Methyl-β-cyclodextrin (MβCD)

  • Ethanol

  • Sterile serum-free cell culture medium

  • Vortex mixer

  • Water bath

Procedure:

  • Preparation of PSM Stock: a. Dissolve PSM in a small amount of ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Complexation: a. In a sterile microcentrifuge tube, prepare a solution of MβCD in serum-free medium at a concentration that will result in the desired final molar ratio with PSM (e.g., a 1:5 molar ratio of PSM to MβCD is a good starting point). b. While vigorously vortexing the MβCD solution, slowly add the required volume of the PSM-ethanol stock solution dropwise. c. Continue to vortex for 1-2 minutes after the addition is complete. d. Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional vortexing to facilitate complex formation.

  • Application to Cells: a. The PSM-MβCD complex solution is now ready to be added to your cells. It is recommended to replace the existing cell culture medium with the medium containing the complex. b. Incubate the cells with the complex for the desired period.

Visualizing the Concepts

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_liposome Liposomal Delivery cluster_cyclodextrin Cyclodextrin-Mediated Delivery lip_start 1. Dissolve PSM & Helper Lipids in Organic Solvent lip_film 2. Create Thin Lipid Film (Rotary Evaporation) lip_start->lip_film lip_hydrate 3. Hydrate Film with Buffer (Forms MLVs) lip_film->lip_hydrate lip_extrude 4. Extrusion (Forms LUVs) lip_hydrate->lip_extrude lip_cells 5. Add to Cell Culture lip_extrude->lip_cells cd_psm 1. Dissolve PSM in Ethanol cd_complex 3. Mix PSM & MβCD (Vortexing) cd_psm->cd_complex cd_mbcd 2. Dissolve MβCD in Serum-Free Medium cd_mbcd->cd_complex cd_incubate 4. Incubate at 37°C cd_complex->cd_incubate cd_cells 5. Add to Cell Culture cd_incubate->cd_cells

Caption: Workflow for preparing this compound for delivery to live cells.

cellular_uptake cluster_delivery Delivery Mechanisms cluster_cell Cellular Fate liposome Liposome-PSM Complex Fuses with or is endocytosed by the cell membrane cell_membrane Plasma Membrane PSM integrates into the outer leaflet, potentially altering membrane properties and forming lipid rafts liposome->cell_membrane Fusion endosome Endosome Liposomes taken up by endocytosis release PSM into the endo-lysosomal pathway liposome->endosome Endocytosis cyclodextrin Cyclodextrin-PSM Complex Facilitates transfer of PSM to the cell membrane cyclodextrin->cell_membrane Lipid Transfer metabolism Metabolism PSM can be hydrolyzed by sphingomyelinase to produce ceramide and phosphocholine, initiating signaling cascades cell_membrane->metabolism endosome->metabolism

Caption: Potential pathways for cellular uptake and fate of delivered this compound.

References

Validation & Comparative

comparing membrane ordering effects of N-Palmitoylsphingomyelin vs DPPC.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Membrane Ordering Effects of N-Palmitoylsphingomyelin vs. DPPC

For researchers, scientists, and drug development professionals, understanding the nuanced biophysical properties of lipid membranes is paramount. The choice of lipids in model systems can profoundly impact experimental outcomes, particularly when studying phenomena like membrane domains, protein interactions, and drug permeability. This guide provides a detailed comparison of two foundational lipids: this compound (PSM), a quintessential sphingolipid, and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a widely studied glycerophospholipid.

While both lipids share a phosphocholine headgroup and saturated 16-carbon acyl chains, their subtle structural differences give rise to significant variations in membrane ordering, intermolecular interactions, and phase behavior. This guide dissects these differences, presenting the underlying causality and supporting experimental data to inform your research and development efforts.

Part 1: A Tale of Two Backbones: Structural Divergence

The primary distinction between PSM and DPPC lies in their molecular architecture. DPPC is built upon a glycerol backbone, whereas PSM is derived from a sphingosine base. This fundamental difference creates a cascade of effects, most notably in the interfacial region of the membrane—the critical zone between the polar headgroups and the hydrophobic acyl chains.

Key structural differences include:

  • Backbone: DPPC has a flexible glycerol backbone, while PSM possesses a more rigid sphingosine backbone.

  • Acyl Chain Linkage: In DPPC, both palmitoyl chains are linked to the glycerol backbone via ester bonds . In PSM, the N-acyl palmitoyl chain is attached via a more rigid amide bond .

  • Hydrogen Bonding Potential: The interfacial region of PSM contains a hydroxyl (-OH) group at the C3 position and an amide (-NH) group. These act as both hydrogen bond donors and acceptors. In contrast, the corresponding region in DPPC only features ester carbonyl groups, which are primarily hydrogen bond acceptors.[1][2] This gives PSM a vastly superior capacity to form a strong, stabilizing intermolecular hydrogen bond network.[3][4]

Figure 1: Core structural differences between DPPC and PSM.

The enhanced hydrogen bonding capability of PSM is not a trivial distinction. It allows PSM molecules to form a tightly knit, laterally stabilized network with their neighbors, significantly restricting molecular motion and increasing the overall order of the membrane.[2][3]

H_Bonding Conceptual View of Intermolecular H-Bonding cluster_PSM PSM Bilayer cluster_DPPC DPPC Bilayer PSM1 PSM PSM2 PSM PSM1->PSM2 H-Bond (Donor-Acceptor) PSM3 PSM PSM2->PSM3 H-Bond (Donor-Acceptor) DPPC1 DPPC DPPC2 DPPC DPPC3 DPPC Water1 Water Water1->DPPC1 H-Bond (Acceptor Only) Water2 Water Water2->DPPC2 H-Bond (Acceptor Only) note PSM forms a strong intermolecular H-bond network. DPPC primarily accepts H-bonds from surrounding water.

Figure 2: Enhanced H-bond network in PSM vs. DPPC membranes.

Part 2: Thermotropic Properties and Phase Behavior

Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the thermotropic behavior of lipid bilayers. It measures the heat required to change a sample's temperature, revealing the main phase transition temperature (Tm) where a lipid bilayer converts from an ordered gel state to a disordered liquid-crystalline state.

PropertyDipalmitoylphosphatidylcholine (DPPC)This compound (PSM)Causality & Significance
Molecular Weight 734.05 g/mol [5]703.0 g/mol (approx.)Similar mass allows for meaningful comparison of packing behavior.
Backbone sn-glycero-3D-erythro-sphingosineThe sphingosine backbone in PSM provides sites for H-bonding.[1]
Acyl Chains 2x Palmitoyl (16:0)1x Palmitoyl (16:0), 1x Sphingosine base (C18)Matched saturated chains ensure differences are due to backbone/interface.
Tm (Gel to Liquid Crystalline) ~41.3 °C[5][6]~41.0 °C[6][7]Despite nearly identical Tm, the underlying forces and membrane order differ significantly.
Transition Enthalpy (ΔH) ~8.7 kcal/mol~7.5 kcal/mol[6][7]The lower enthalpy for PSM suggests its gel phase is already highly ordered, requiring less energy to transition.

Interestingly, despite PSM's capacity for stronger intermolecular interactions, its Tm is nearly identical to that of DPPC.[6][7] However, the enthalpy of the transition (ΔH) is typically lower for PSM. This indicates that the PSM gel phase is more ordered and stable than the DPPC gel phase, requiring less energy to disrupt.

Part 3: Experimental Protocol: Comparative Analysis by DSC

To quantitatively assess the thermotropic differences, a rigorous DSC protocol is essential. This workflow is designed to produce reliable and comparable data for PSM and DPPC liposomes.

DSC_Workflow prep 1. Lipid Film Preparation hyd 2. Hydration prep->hyd Add buffer ext 3. Vesicle Formation (Extrusion) hyd->ext Create MLVs load 4. Sample Loading ext->load Produce LUVs scan 5. Thermal Scan load->scan Degas & Equilibrate ana 6. Data Analysis scan->ana Determine Tm, ΔH

Figure 3: Standard experimental workflow for DSC analysis.

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Action: Dissolve high-purity PSM or DPPC in a chloroform/methanol solvent mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Causality: This ensures the lipids are monomerically dispersed, preventing the formation of aggregates that could lead to incomplete hydration.

    • Action: Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry under high vacuum for at least 2 hours.

    • Causality: Complete removal of organic solvent is critical, as residual solvent can fluidize the membrane and artificially lower the Tm.

  • Hydration:

    • Action: Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing the flask. The final lipid concentration is typically 2-5 mg/mL for DSC analysis.[8][9]

    • Causality: Hydration above the lipid's Tm promotes the spontaneous formation of multilamellar vesicles (MLVs).

  • Vesicle Formation (Size Homogenization):

    • Action: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Causality: This process disrupts the lamellar structure, promoting more uniform hydration and solute distribution.

    • Action: Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder heated above the lipid Tm.

    • Causality: Extrusion produces large unilamellar vesicles (LUVs) with a narrow size distribution. This is a self-validating step; monodisperse vesicles yield sharp, well-defined phase transitions in DSC, whereas poorly formed vesicles result in broad, difficult-to-interpret peaks.

  • DSC Sample Loading & Scanning:

    • Action: Accurately load the LUV suspension into the DSC sample cell and an equal volume of buffer into the reference cell.

    • Causality: The differential measurement subtracts the heat capacity of the buffer, isolating the thermal events occurring within the liposomes.

    • Action: Perform a thermal scan from a temperature well below the Tm to well above it (e.g., 25°C to 60°C) at a controlled scan rate (e.g., 1°C/min).[8]

    • Causality: A slow scan rate allows the system to remain at thermal equilibrium, providing accurate Tm and enthalpy values.

  • Data Analysis:

    • Action: Analyze the resulting thermogram to determine the onset temperature, the peak temperature (Tm), and the area under the peak (transition enthalpy, ΔH).

    • Causality: These parameters provide a quantitative fingerprint of the lipid's phase behavior and its interaction with other molecules.

Part 4: Deeper Dive: Probing Membrane Order with Advanced Techniques

While DSC provides a macroscopic view of phase transitions, other techniques reveal the microscopic details of membrane order.

Acyl Chain Ordering via 2H-NMR

Deuterium Nuclear Magnetic Resonance (2H-NMR) spectroscopy is a powerful tool for measuring the orientational order of lipid acyl chains. By measuring the quadrupolar splitting of deuterium-labeled lipids, one can calculate the order parameter (SCD), a direct measure of the chain's conformational freedom.

Experimental evidence consistently shows that PSM bilayers are more ordered than DPPC bilayers. A study using 2H-NMR on perdeuterated palmitoyl chains revealed that PSM-d31 exhibits significantly larger quadrupolar splittings compared to DPPC-d62 at the same temperature above Tm.[10] This indicates that the acyl chains in PSM have remarkably less configurational freedom and are, therefore, more ordered than those in DPPC, even in the liquid-crystalline phase.[10] Molecular dynamics simulations corroborate these findings, attributing the higher order to the stabilizing effect of the interfacial hydrogen bond network.[2]

Cholesterol Interactions and the Liquid-Ordered (Lo) Phase

The interaction with cholesterol is a critical differentiator between PSM and DPPC and is central to the formation of "lipid rafts" or liquid-ordered (Lo) domains. Both lipids can form an Lo phase with cholesterol, but the affinity and stabilizing effect are much greater with PSM.[11][12]

  • Condensing Effect: Cholesterol's rigid, planar structure inserts between lipid molecules, forcing the flexible acyl chains into a more extended, ordered conformation. This "condensing effect" is more pronounced with PSM due to the favorable H-bonding and van der Waals interactions between cholesterol's hydroxyl group and the PSM interface.[3][11]

  • Domain Stability: In monolayer studies, mixtures of cholesterol and PSM form more numerous and smaller liquid-condensed domains compared to cholesterol/DPPC mixtures.[13] Furthermore, these PSM-containing domains are stable at higher lateral pressures, suggesting a more robust interaction.[13]

  • Phase Behavior: DSC experiments show that adding cholesterol to PSM bilayers causes the main transition peak to broaden and disappear at lower cholesterol concentrations (<50 mol%) than is observed for DPPC.[6][14] This indicates a more efficient and favorable integration of cholesterol into the PSM matrix, leading to the formation of a uniform Lo phase.

Due to these properties, PSM is widely considered a more biologically relevant model for studying lipid rafts than DPPC.[15]

Part 5: Synthesis and Implications

The evidence overwhelmingly demonstrates that This compound induces a higher degree of order in lipid membranes than Dipalmitoylphosphatidylcholine.

Feature ComparedDipalmitoylphosphatidylcholine (DPPC)This compound (PSM)Key Takeaway
Primary Driver of Order van der Waals forces between saturated acyl chains.Strong intermolecular H-bonding network plus acyl chain packing.PSM's H-bonding capability is the critical differentiator.
Acyl Chain Order (SCD) Lower; chains have more conformational freedom.Higher; chains are more restricted and ordered, even in the liquid phase.[2][10]PSM forms a more tightly packed and less dynamic hydrophobic core.
Cholesterol Interaction Forms Lo phase.Forms a more stable and condensed Lo phase.[12][13]PSM is a superior model for studying cholesterol-rich lipid raft domains.
Lateral Diffusion Faster.[4]Slower, due to the restrictive H-bond network.[2][4]The PSM membrane surface is more viscous and less fluid.
Membrane Permeability Higher water permeability at low cholesterol concentrations.[16][17]Lower water permeability at low cholesterol concentrations.[16][17]The ordered PSM bilayer presents a more significant barrier to permeation.

Implications for Research and Development:

  • Drug Development: The higher order and lower permeability of PSM-containing membranes can significantly impact drug delivery. For formulations targeting passive diffusion, a DPPC-based liposome may offer faster release, while a PSM-based system could provide better stability and slower, more controlled release.

  • Cell Biology: When studying lipid rafts and associated signaling platforms, using DPPC as a proxy for sphingomyelin may lead to an underestimation of domain stability and protein partitioning.[15] PSM provides a more accurate biophysical mimic of the outer leaflet of the plasma membrane.

  • Biophysics: The comparison between DPPC and PSM serves as a perfect model system for isolating the impact of interfacial hydrogen bonding on membrane properties, from acyl chain dynamics to lateral organization.

By understanding these fundamental differences, researchers can make more informed decisions in the design of model membranes, leading to more accurate, reliable, and translatable scientific insights.

References

A Senior Application Scientist's Guide to Differential Scanning Calorimetry of Sphingomyelins

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biophysics and drug delivery, understanding the thermal behavior of lipids is paramount. Sphingomyelins (SMs), key components of mammalian cell membranes, play a critical role in forming ordered membrane domains, often referred to as lipid rafts. Differential Scanning Calorimetry (DSC) stands out as an indispensable tool for characterizing the thermotropic phase behavior of these lipids, offering profound insights into membrane structure, stability, and interactions. This guide provides an in-depth comparison of the thermal properties of N-Palmitoylsphingomyelin (PSM) and other biologically relevant sphingomyelins, grounded in experimental data and established scientific principles.

The Principle of DSC in Lipid Science

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When a lipid vesicle suspension undergoes a phase transition—for instance, from a tightly packed gel state (Lβ) to a fluid liquid-crystalline state (Lα)—it absorbs heat. This absorption results in an endothermic peak in the DSC thermogram. The temperature at the peak of this transition is known as the main phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH). These two parameters provide a powerful thermodynamic fingerprint of the lipid's behavior.

The Benchmark: this compound (C16:0-SM)

This compound (PSM), which contains a 16-carbon saturated acyl chain, is one of the most extensively studied sphingomyelins and serves as an excellent benchmark. In a fully hydrated state, PSM exhibits a sharp, highly cooperative main phase transition.

  • Main Transition (Tm): For fully hydrated multilamellar vesicles (MLVs), PSM displays a main gel-to-liquid crystalline phase transition temperature (Tm) at approximately 41°C.[1][2]

  • Enthalpy (ΔH): The enthalpy of this transition is typically around 7.5 kcal/mol for hydrated bilayers.[1][2]

  • Pre-transition: Some studies also report a lower-enthalpy pre-transition at a lower temperature (around 24-27.5°C), which corresponds to a change from a planar gel phase to a "rippled" gel phase (Pβ').[3][4]

The high Tm of PSM compared to many glycerophospholipids is a direct consequence of the sphingosine backbone, which facilitates strong intermolecular hydrogen bonding, and the tight packing of its saturated palmitoyl chain. These interactions create a stable, ordered gel phase that requires significant thermal energy to disrupt.

Comparative Analysis: The Influence of Acyl Chain Structure

The true power of DSC analysis becomes evident when comparing sphingomyelins with varied acyl chain structures. The length and saturation of the N-linked acyl chain are primary determinants of the lipid's thermotropic properties.[5][6]

Effect of Saturated Acyl Chain Length

A clear and predictable trend emerges when comparing saturated sphingomyelins: the main transition temperature (Tm) increases with the length of the acyl chain.[6] This is because longer hydrocarbon chains exhibit stronger van der Waals attractive forces, which stabilize the ordered gel phase. More thermal energy is therefore required to induce the transition to the disordered liquid-crystalline phase.

  • N-Stearoylsphingomyelin (C18:0-SM): With two additional carbons in its acyl chain compared to PSM, C18:0-SM has a higher Tm, typically around 45°C, with an enthalpy of approximately 6.7 kcal/mol.[7]

  • N-Lignoceroylsphingomyelin (C24:0-SM): This very-long-chain sphingomyelin shows a significantly higher and more complex thermal behavior. In a hydrated state, it can exhibit multiple endothermic transitions, with the main transition temperature reaching approximately 48.4°C.[8] This complexity arises from potential chain interdigitation and the formation of distinct gel phases.[8]

Effect of Acyl Chain Unsaturation

The introduction of a cis-double bond into the acyl chain dramatically disrupts the lipid's ability to pack tightly. This creates kinks in the hydrocarbon chain, reducing the strength of van der Waals interactions and destabilizing the gel phase.

  • N-Oleoylsphingomyelin (C18:1-SM): Compared to its saturated counterpart (C18:0-SM), the presence of a single cis-double bond in N-Oleoylsphingomyelin significantly lowers the Tm.

  • N-Nervonoylsphingomyelin (C24:1-SM): Similarly, the transition temperature for C24:1-SM is decreased by about 20°C compared to the fully saturated C24:0-SM.[9] This substantial decrease highlights the profound impact of unsaturation on the stability of the ordered phase.

The following table summarizes the approximate main transition temperatures for various sphingomyelins in fully hydrated systems.

Sphingomyelin SpeciesAcyl ChainApprox. Main Transition Temp. (Tm)Reference(s)
This compoundC16:0 (Saturated)~41°C[1][2]
N-StearoylsphingomyelinC18:0 (Saturated)~45°C[7]
N-LignoceroylsphingomyelinC24:0 (Saturated)~48.4°C[8]
N-NervonoylsphingomyelinC24:1 (Unsaturated)~28-30°C[9]

Critical Modulators: The Impact of Cholesterol

In biological membranes, sphingomyelins rarely exist in isolation. Their interaction with cholesterol is of fundamental importance, particularly in the context of lipid rafts. DSC provides unequivocal evidence of this powerful interaction.

When cholesterol is added to sphingomyelin bilayers, it does not simply mix with the lipids. Instead, it inserts between the sphingomyelin molecules, modulating their packing and phase behavior.

  • Abolition of the Main Transition: As the concentration of cholesterol increases, the sharp, cooperative main transition of the sphingomyelin is progressively broadened and reduced in enthalpy.[1][7]

  • Formation of the Liquid-Ordered (Lo) Phase: At cholesterol concentrations above ~20-25 mol%, the main endothermic peak often disappears entirely.[3][7] This indicates the formation of a new phase, the liquid-ordered (Lo) phase, which is characterized by the high conformational order of a gel phase but the high lateral mobility of a liquid-crystalline phase. This cholesterol-induced Lo phase is thought to be the physical basis of lipid rafts in cell membranes.[10][11][12]

The ability of sphingomyelins, with their saturated chains and hydrogen-bonding capabilities, to interact favorably with cholesterol is a key feature that distinguishes them from many unsaturated glycerophospholipids.[13]

Experimental Workflow & Protocols

Obtaining high-quality, reproducible DSC data is critically dependent on meticulous sample preparation.

Diagram: Experimental Workflow for DSC Analysis of Sphingomyelins

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 1. Lipid Film Formation Dissolve SM in chloroform/methanol. Evaporate solvent under N2 stream. p2 2. Vacuum Desiccation Dry lipid film under high vacuum (>4 hours) to remove residual solvent. p1->p2 p3 3. Hydration Hydrate film with buffer (e.g., PBS) above the lipid's Tm. p2->p3 p4 4. Vesicle Formation Vortex vigorously to form Multilamellar Vesicles (MLVs). p3->p4 p5 5. Annealing Incubate MLVs at 4°C overnight to ensure stable lamellar structures. p4->p5 d1 6. Sample Loading Accurately load MLV suspension into a hermetic DSC pan. Load reference pan with buffer. p5->d1 Transfer to DSC d2 7. Thermal Program Equilibrate at start temp. Scan at a controlled rate (e.g., 1-2°C/min) through the transition region. d1->d2 d3 8. Data Acquisition Record heat flow vs. temperature. Typically perform multiple heating/ cooling cycles to ensure reproducibility. d2->d3 a1 9. Thermogram Processing Baseline subtraction. d3->a1 Export Data a2 10. Parameter Extraction Determine Onset Temp, Peak Temp (Tm), and integrate peak area for Enthalpy (ΔH). a1->a2

References

A Senior Application Scientist's Guide to Validating the Pro-Apoptotic Role of N-Palmitoylsphingomyelin-Derived Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Central Hypothesis and Core Biological Principles

The central hypothesis posits that an increase in intracellular C16:0-ceramide, generated via the enzymatic hydrolysis of C16:0-SM by sphingomyelinases (SMases), is a direct trigger for the intrinsic apoptotic cascade. Ceramide, a bioactive sphingolipid, is not merely a structural component of the cell membrane but a critical second messenger in signaling pathways that govern cell fate, including apoptosis, cell cycle arrest, and senescence.[1][2][3]

The acyl chain length of ceramide is a critical determinant of its biological function.[4] C16:0-ceramide, in particular, has been implicated in inducing mitochondrial outer membrane permeabilization, a key initiating event in the intrinsic apoptotic pathway.[4][5] This guide focuses on methodologies to test this specific relationship, comparing its effects against other well-known apoptosis inducers and crucial negative controls.

cluster_0 Cellular Stimulus (e.g., Stress, TNF-α) cluster_1 Sphingomyelin Pathway cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase Stimulus Apoptotic Stimulus (e.g., TNF-α, Stress) SMase Sphingomyelinase (SMase) Activation Stimulus->SMase SM N-Palmitoylsphingomyelin (C16:0-SM) Ceramide C16:0-Ceramide SM->Ceramide Hydrolysis Mito Mitochondrial Membrane Permeabilization Ceramide->Mito SMase->SM CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Executioner Caspases (Caspase-3/7) Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: C16:0-Ceramide Signaling in the Intrinsic Apoptotic Pathway.

Section 2: Experimental Design: Models, Controls, and Comparators

The trustworthiness of your findings hinges on a meticulously designed experimental plan incorporating appropriate controls and comparators.

2.1. Cellular Models: Select cell lines known to be sensitive to ceramide-induced apoptosis. Common choices include:

  • Jurkat cells (T-lymphocyte): A classic suspension cell line for apoptosis studies.

  • HeLa cells (cervical cancer): An adherent cell line widely used in cell biology.

  • HCT116 cells (colon cancer): Have been used to study C16-ceramide dependent apoptosis.[6]

2.2. Essential Controls & Comparators:

Treatment Group Reagent Purpose & Rationale
Test Compound Exogenous C16:0-CeramideTo directly assess the pro-apoptotic effect of the specific lipid of interest.
Positive Control StaurosporineA potent, well-characterized protein kinase inhibitor that reliably induces apoptosis via the intrinsic pathway, providing a benchmark for maximal apoptotic response.[7][8][9]
Negative Control 1 Vehicle (e.g., DMSO, ethanol)To control for any effects of the solvent used to deliver the lipid.
Negative Control 2 C16:0-DihydroceramideAn inactive precursor to ceramide. It lacks the 4,5-trans double bond and is crucial for demonstrating that the observed apoptosis is specific to ceramide's structure and not a general effect of lipid addition.[10][11][12]
Mechanistic Control Sphingomyelinase Inhibitor (e.g., Imipramine)If inducing apoptosis via an upstream stimulus (like TNF-α), this control helps validate that the effect is mediated by SMase-dependent ceramide generation.[13][14][15][16]

Section 3: A Multi-Tiered Approach to Validating Apoptosis

A robust validation strategy follows a logical progression, starting with broad indicators of cell death and progressively moving to specific molecular hallmarks of apoptosis.

cluster_tier1 Tier 1: Phenotypic Evidence of Cell Death cluster_tier2 Tier 2: Probing the Intrinsic Pathway cluster_tier3 Tier 3: Confirming Execution Pathway cluster_tier4 Tier 4: Direct Biochemical Validation start Experimental Setup (Cell Culture, Treatments) viability Cell Viability Assay (e.g., MTT / Trypan Blue) start->viability annexin Annexin V / PI Staining (Flow Cytometry) viability->annexin Distinguish Apoptosis vs. Necrosis jc1 Mitochondrial Potential Assay (JC-1 Dye) annexin->jc1 caspase9 Initiator Caspase Assay (Caspase-9 Activity) jc1->caspase9 Upstream Confirmation caspase3 Executioner Caspase Assay (Caspase-3/7 Activity) caspase9->caspase3 parp Substrate Cleavage (PARP Western Blot) caspase3->parp lcms Quantify Intracellular C16-Ceramide (LC-MS/MS) parp->lcms end Conclusion: C16-Ceramide Induces Apoptosis lcms->end

Caption: A Self-Validating Experimental Workflow.

Tier 1: Is Cell Death Occurring and Is It Apoptotic?

3.1. Annexin V & Propidium Iodide (PI) Staining

  • Principle: This is the cornerstone assay for identifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18][19]

  • Methodology (Flow Cytometry):

    • Induce apoptosis by treating cells with C16-ceramide and controls for the desired time.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash cells once with cold 1X PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[20]

    • Incubate for 15-20 minutes at room temperature, protected from light.[19]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Comparative Analysis:

    • Viable Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.[19]

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.[19] A significant increase in the Annexin V-positive/PI-negative population in C16-ceramide-treated cells compared to vehicle and dihydroceramide controls validates an apoptotic phenotype.

Tier 2: Is the Intrinsic (Mitochondrial) Pathway Involved?

3.2. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

  • Principle: A hallmark of early intrinsic apoptosis is the disruption and loss of the mitochondrial membrane potential (ΔΨm).[21] The JC-1 dye is a lipophilic cation that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[21] The ratio of red to green fluorescence provides a direct measure of mitochondrial depolarization.

  • Methodology (Suspension Cells):

    • Collect 5 x 10^5 to 1 x 10^6 cells per sample.

    • Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1 dye.[22]

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes.[22]

    • (Optional) A positive control for depolarization can be prepared by treating cells with 50 µM CCCP for 5-10 minutes.[21][22]

    • Centrifuge cells, remove the supernatant, and wash with 1X Assay Buffer.

    • Resuspend in fresh buffer and analyze immediately via flow cytometry or fluorescence microscopy.

  • Comparative Analysis: A significant shift from red to green fluorescence in C16-ceramide-treated cells indicates a loss of ΔΨm, strongly implicating the involvement of the mitochondrial pathway.

Tier 3: Is the Caspase Execution Cascade Activated?

3.3. Executioner Caspase-3/7 Activity Assay

  • Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[23] The activation of executioner caspases, primarily Caspase-3 and Caspase-7, is a critical downstream event.[24][25] These assays use a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore or chromophore. Cleavage of the substrate by active Caspase-3/7 releases the reporter molecule, which can be quantified.[24][25]

  • Methodology (Fluorometric Plate-Reader Assay):

    • Plate cells and treat with C16-ceramide and controls.

    • Lyse the cells according to the manufacturer's protocol.

    • Add the cell lysate to a microplate containing the Caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

    • Incubate for 1-2 hours at 37°C.

    • Measure fluorescence using an appropriate excitation/emission wavelength (e.g., 380 nm Ex / 460 nm Em for AMC).[24]

  • Comparative Analysis: A dose-dependent increase in fluorescence in C16-ceramide-treated cells relative to controls confirms the activation of the final executioner pathway of apoptosis. This result should correlate with the upstream mitochondrial depolarization.

Comparative Data Summary

The following table presents a hypothetical but expected outcome for the core validation assays, providing a clear basis for comparison.

Treatment % Viability (Trypan Blue) % Early Apoptosis (Annexin V+/PI-) Red/Green Fluorescence Ratio (JC-1) Relative Caspase-3/7 Activity
Vehicle Control95% ± 3%4% ± 1%12.5 ± 1.81.0 (Baseline)
C16:0-Dihydroceramide (50 µM)92% ± 4%6% ± 2%11.8 ± 2.11.2 ± 0.3
C16:0-Ceramide (50 µM) 45% ± 5% 48% ± 6% 2.1 ± 0.5 7.5 ± 1.1
Staurosporine (1 µM)25% ± 6%70% ± 8%1.3 ± 0.415.2 ± 2.0

Section 4: Advanced Validation: Confirming the Cause

To definitively link the observed apoptosis to this compound-derived ceramide, it is essential to demonstrate that your experimental conditions actually increase the intracellular concentration of this specific lipid.

4.1. Quantification of Intracellular Ceramide Species

  • Principle: While the previous assays confirm apoptosis, they do not prove that C16-ceramide is the causative agent. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific lipid species within a complex biological sample.[26][27]

  • Methodology (General Overview):

    • Treat cells with the upstream stimulus (e.g., TNF-α) or vehicle.

    • Harvest cells and perform a lipid extraction (e.g., using the Bligh-Dyer method).

    • Spike the sample with a non-naturally occurring internal standard (e.g., C17:0-ceramide) for accurate quantification.[26]

    • Analyze the lipid extract using a reverse-phase LC column coupled to an ESI-MS/MS system.

    • Use Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transition for C16:0-ceramide and other species.[27]

  • Trustworthiness: Demonstrating a specific and significant increase in C16:0-ceramide levels (and not other ceramide species) that precedes or coincides with the onset of apoptosis provides the strongest evidence for a causal role. This step elevates the study from correlational to causative.

Conclusion

References

comparative biophysical characterization of synthetic vs natural N-Palmitoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Biophysical Guide: Synthetic vs. Natural N-Palmitoylsphingomyelin

For researchers, scientists, and drug development professionals navigating the complexities of membrane biophysics, the choice between synthetic and natural lipids is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparative analysis of synthetic this compound (PSM) and its natural counterparts, focusing on their distinct biophysical characteristics. By understanding these differences, researchers can make more informed decisions in designing membrane models for drug delivery systems, studying lipid raft formation, and elucidating cellular signaling pathways.

Sphingomyelin, a major component of mammalian cell membranes, is particularly enriched in the myelin sheath surrounding nerve cell axons and in lipid rafts.[1] Its unique structure, featuring a sphingosine backbone, a fatty acid chain, and a phosphocholine headgroup, allows it to engage in extensive hydrogen bonding and interact favorably with cholesterol, influencing membrane fluidity, thickness, and domain organization.[1][2] this compound, with its saturated 16-carbon acyl chain, is one of the most commonly studied sphingomyelins.

The primary distinction between synthetic and natural PSM lies in the heterogeneity of the N-acyl chain. Synthetic PSM is chemically homogeneous, exclusively containing the C16:0 acyl chain. In contrast, natural sphingomyelin, typically extracted from sources like egg yolk or bovine brain, is a mixture of species with varying acyl chain lengths, although the N-palmitoyl variant is often predominant in egg sphingomyelin.[3] This seemingly subtle difference in composition leads to significant variations in their collective biophysical behavior.

I. Phase Behavior and Thermal Properties: A Tale of Two Transitions

The thermotropic phase behavior of lipid bilayers, characterized by the transition from a tightly packed gel phase to a more fluid liquid-crystalline phase, is a fundamental property influencing membrane function. This transition is exquisitely sensitive to the lipid's chemical structure.

Synthetic this compound (C16:0-SM):

Synthetic PSM exhibits a sharp and well-defined main phase transition temperature (Tm). Differential Scanning Calorimetry (DSC) of fully hydrated multi-lamellar vesicles (MLVs) of synthetic C16:0-SM shows a highly cooperative chain-melting transition at approximately 41°C.[4][5][6] This sharp transition is a hallmark of a homogeneous lipid population where all molecules transition in unison. Some studies also report a pre-transition at a lower temperature, which is associated with a change from a tilted gel phase to a ripple phase before the main transition to the liquid-crystalline phase.[3][7]

Natural Sphingomyelin (e.g., Egg SM):

Natural sphingomyelin, due to its acyl chain heterogeneity, displays a broader and more complex phase transition. For instance, egg sphingomyelin, which is predominantly composed of N-palmitoyl (16:0) chains, still contains other acyl chains.[3] This mixture results in a broadened phase transition that occurs over a wider temperature range, typically centered around 38°C.[7] The presence of different acyl chains disrupts the uniform packing of the lipid molecules, leading to a less cooperative melting process.

PropertySynthetic this compound (C16:0-SM)Natural Sphingomyelin (Egg SM)
Main Transition Temperature (Tm) ~41°C[4][5][7]~38°C[7]
Transition Enthalpy (ΔH) ~7.5 kcal/mol[4]Varies, generally lower cooperativity
Transition Cooperativity High (sharp transition)Low (broad transition)
II. Structural Organization: From Uniform Bilayers to Complex Domains

The structural organization of PSM in a bilayer, including its thickness, area per lipid, and the packing of its acyl chains, is directly influenced by its chemical homogeneity. These structural parameters are crucial for understanding how PSM interacts with other membrane components like cholesterol and proteins.

Synthetic this compound (C16:0-SM):

X-ray diffraction studies of hydrated synthetic C16:0-SM bilayers reveal a well-ordered gel phase at temperatures below the Tm, characterized by a sharp wide-angle reflection at approximately 4.2 Å, indicative of tightly packed, hexagonally arranged acyl chains.[4][5] Above the Tm, in the liquid-crystalline phase, this reflection becomes a diffuse band centered at ~4.6 Å, signifying the disordered nature of the molten acyl chains.[4][5] The bilayer thickness (d-spacing) also decreases upon transitioning to the fluid phase.[4][5]

Natural Sphingomyelin (e.g., Egg SM):

The acyl chain heterogeneity in natural sphingomyelin leads to a more complex structural landscape. The coexistence of lipids with different chain lengths can lead to packing defects and a less ordered gel phase compared to synthetic PSM. This heterogeneity is also a key factor in the formation of lipid domains. In mixtures with other lipids and cholesterol, the varied acyl chains of natural sphingomyelin can promote the segregation of different lipid phases, contributing to the formation of liquid-ordered (Lo) and liquid-disordered (Ld) domains, which are models for lipid rafts.[8][9] The presence of longer and shorter acyl chains within the natural mixture can modulate the properties of these domains.[8][9]

ParameterSynthetic this compound (C16:0-SM)Natural Sphingomyelin (Egg SM)
Area per Lipid ~64 Ų[7]~64 Ų[7]
Bilayer Thickness (d-spacing) ~66.6 Å[4]Varies with composition
Acyl Chain Order High in gel phase, uniform disorder in fluid phaseLess ordered gel phase, potential for domain formation in fluid phase
III. Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the conformation and dynamics of lipid molecules within a bilayer.

Synthetic this compound (C16:0-SM):

²H-NMR studies on selectively deuterated synthetic PSM have shown that the N-acyl chain exhibits significant configurational order in the liquid-crystalline state, more so than in comparable phosphatidylcholines.[10][11] The conformation of the sphingosine backbone and the orientation of the phosphocholine headgroup are influenced by hydrogen bonding networks.[12][13]

Natural Sphingomyelin:

The acyl chain heterogeneity in natural sphingomyelin introduces variability in the local environment of individual lipid molecules. This can lead to a broader distribution of conformational states and dynamics within the bilayer. The presence of different acyl chains can influence the hydrogen bonding network and the overall motional freedom of the headgroups and acyl chains.

IV. Nanomechanical Properties

Atomic Force Microscopy (AFM) allows for the direct visualization of membrane topography and the measurement of its mechanical properties at the nanoscale.

Synthetic this compound (C16:0-SM):

AFM studies on supported lipid bilayers of synthetic PSM have been instrumental in visualizing the formation of highly ordered gel-phase domains.[14][15][16] These domains are typically thicker than the surrounding fluid-phase lipids. Force spectroscopy measurements with AFM can quantify the mechanical stability of these domains.[14][15][16]

Natural Sphingomyelin:

In natural sphingomyelin-containing membranes, AFM can reveal a more complex domain structure. The heterogeneity in acyl chain length can lead to the formation of domains with different heights and mechanical properties, reflecting the segregation of different sphingomyelin species.[17][18]

Experimental Protocols
  • Sample Preparation: Hydrate a known amount of the dry lipid (synthetic or natural PSM) in a suitable buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.[19]

  • Vesicle Formation: Subject the hydrated lipid suspension to several freeze-thaw cycles between liquid nitrogen and a warm water bath (~60°C) to ensure homogeneity and the formation of multilamellar vesicles (MLVs).[19]

  • DSC Measurement: Load the lipid dispersion and a matching buffer reference into the DSC sample and reference cells.

  • Thermal Scan: Equilibrate the system at a temperature below the expected transition. Scan the temperature at a controlled rate (e.g., 0.5-1°C/min) up to a temperature well above the transition.[19][20]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis start Dry Lipid Film hydrate Hydration with Buffer start->hydrate vortex Vortexing hydrate->vortex freeze_thaw Freeze-Thaw Cycles vortex->freeze_thaw mlvs MLV Suspension freeze_thaw->mlvs load Load Sample & Reference mlvs->load equilibrate Equilibrate Temperature load->equilibrate scan Temperature Scan equilibrate->scan thermogram Generate Thermogram scan->thermogram analyze Determine Tm and ΔH thermogram->analyze

Caption: Workflow for determining the phase transition properties of sphingomyelin using Differential Scanning Calorimetry.

Conclusion and Recommendations

The choice between synthetic and natural this compound is not trivial and should be guided by the specific research question.

  • For fundamental biophysical studies requiring a well-defined and highly reproducible model system, synthetic this compound is the superior choice. Its homogeneity allows for the precise determination of intrinsic properties like phase transition temperature and bilayer structure, providing a clean baseline for studying the effects of other molecules like cholesterol or drugs.

  • For studies aiming to mimic the complexity of biological membranes and investigate phenomena like lipid raft formation and the influence of acyl chain diversity, natural sphingomyelin (such as egg SM) is more appropriate. Its inherent heterogeneity provides a more physiologically relevant context, although it introduces a higher degree of complexity in data interpretation.

Ultimately, a comprehensive understanding of a biological system may benefit from a combined approach, using synthetic PSM to dissect the fundamental interactions and natural sphingomyelin to validate these findings in a more complex and biologically representative environment.

References

A Senior Application Scientist's Guide to N-Palmitoylsphingomyelin as a Control Lipid in Ceramide Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ceramide Signaling Nexus

In the intricate world of cellular signaling, lipids have emerged from their structural roles as mere membrane components to become critical second messengers. At the heart of this paradigm is ceramide, the central hub of sphingolipid metabolism.[1][2][3] Ceramide levels are meticulously controlled through a trio of pathways: de novo synthesis in the endoplasmic reticulum, breakdown of complex sphingolipids in the lysosome (the salvage pathway), and the rapid hydrolysis of sphingomyelin at the plasma membrane or in organelles, a process often termed the "sphingomyelin cycle".[1][4][5][6]

When cellular stress signals—such as inflammatory cytokines, chemotherapy, or oxidative stress—are received, sphingomyelinase (SMase) enzymes are activated, cleaving the phosphocholine headgroup from sphingomyelin to release ceramide.[4][7] This burst of ceramide can trigger profound cellular responses, including apoptosis, cell cycle arrest, and senescence.[8][9][10][11] It exerts these effects by directly interacting with downstream effectors like protein phosphatases (PP1, PP2A) and kinases (KSR, PKCζ), ultimately leading to the activation of executioner pathways, such as the caspase cascade.[1][4][8][9][10]

The fate of a cell often rests on a delicate balance known as the "sphingolipid rheostat," where the relative levels of pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P), dictate the outcome.[4][12][13] Given ceramide's potent bioactivity, studying its function requires meticulously designed experiments. A crucial, yet often overlooked, component of such experiments is the selection of an appropriate negative control. This guide provides an in-depth analysis of why N-Palmitoylsphingomyelin (C16:0-SM) serves as a superior control lipid for interrogating ceramide-specific signaling events.

The Rationale: Why a Control Lipid is Non-Negotiable

When introducing exogenous lipids to cells, the observed effects can arise from multiple sources. Is the response due to the specific molecular recognition of the lipid's structure, or is it a non-specific consequence of altering membrane biophysics, solvent effects, or sheer lipid overload? A proper control must isolate the variable of interest.

An ideal control lipid should be:

  • Structurally Analogous: It should closely resemble the bioactive lipid to control for physical effects on the cell membrane.

  • Biologically Inert: It must not trigger the specific signaling cascade under investigation.

  • Metabolically Stable: It should not be readily converted into the active lipid by endogenous cellular machinery under the experimental conditions.

This compound (C16:0-SM) fulfills these criteria with remarkable fidelity when used as a control for its direct metabolic product, N-Palmitoyl-ceramide (C16:0-Ceramide).

Comparative Analysis: this compound vs. Other Controls

While other molecules are sometimes used as negative controls in ceramide studies, they each have limitations that this compound overcomes.

FeatureThis compound (C16:0-SM) Dihydroceramide (C16:0-dhCer) Vehicle (e.g., Ethanol/DMSO)
Structural Similarity Excellent. Identical sphingoid backbone and acyl chain as C16-Ceramide; differs only by the phosphocholine headgroup.Good. Identical acyl chain but lacks the critical C4-C5 trans double bond in the sphingoid base.[14]None. Controls only for solvent effects.
Biological Activity Largely inert in pro-apoptotic pathways. Associated with opposing signals like cell proliferation and raft formation.[6][15]Significantly reduced biological activity compared to ceramide in most apoptotic assays.[14]None.
Metabolic Conversion Low. Requires activation of sphingomyelinase, which is typically not induced by the vehicle or SM itself.Not a precursor to ceramide. It is part of a separate metabolic pathway.Not applicable.
Primary Use Case Gold-standard negative control for exogenous C16-Ceramide treatment to isolate ceramide-specific signaling from general sphingolipid addition.Good control for the importance of the sphingoid base double bond.Essential baseline control in all experiments.

The Scientific Case for this compound (C16:0-SM)

This compound is a naturally occurring sphingolipid, identical to C16:0-Ceramide in its core structure but capped with a large, polar phosphocholine headgroup.[15][16] This single modification is the key to its utility as a control.

  • Shared Biophysical Properties: Both C16-SM and C16-Ceramide possess a saturated 16-carbon acyl chain. This matching ensures that both lipids have similar effects on membrane order and packing when introduced into cells, effectively nullifying acyl chain-dependent membrane perturbations as a variable.[17][18] this compound is known to form ordered bilayer structures and interact with cholesterol, much like other membrane sphingolipids.[19][20]

  • Blocked Signaling Moiety: The phosphocholine headgroup sterically hinders the regions of the ceramide backbone that are critical for interacting with downstream effector proteins. While ceramide's cone shape can induce negative membrane curvature and form signaling platforms, sphingomyelin's cylindrical shape favors stable bilayer formation.[13] Therefore, intact sphingomyelin does not activate the protein phosphatases or caspases that ceramide targets.[6]

  • Metabolic Inertness as a Precursor: While C16-SM is the direct precursor to C16-Ceramide, the conversion is not spontaneous. It requires the enzymatic activity of sphingomyelinases.[7] In most resting cells, the basal activity of these enzymes is low. The addition of exogenous this compound does not typically activate these enzymes. This creates a self-validating system: if the control lipid does not induce the downstream effect (e.g., apoptosis), it serves as strong evidence that it was not significantly hydrolyzed to ceramide.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₉H₇₉N₂O₆P[16]
Molecular Weight 703.0 g/mol [16]
Physical Description Solid[16]
Chain-Melting Transition (Tₘ) ~41 °C (fully hydrated)[19][20]

Visualizing the Experimental Logic

To properly validate this compound as a control, the experimental workflow must be designed to test the core hypothesis from multiple angles.

G Vehicle Vehicle Control (e.g., EtOH/BSA) Caspase Phenotypic Readout (Caspase-3 Activation) Vehicle->Caspase SMase Control Validation (SMase Activity) Vehicle->SMase LCMS Direct Quantification (LC-MS/MS) Vehicle->LCMS Control_Lipid Control Lipid (N-Palmitoyl-SM) Control_Lipid->Caspase Control_Lipid->SMase Control_Lipid->LCMS Active_Lipid Active Lipid (C16-Ceramide) Active_Lipid->Caspase Active_Lipid->LCMS Caspase_Result Vehicle: Basal Control: Basal Active: High Caspase->Caspase_Result Measures Apoptosis SMase_Result Vehicle: Basal Control: Basal SMase->SMase_Result Confirms no SM hydrolysis LCMS_Result Control: Low C16-Cer Active: High C16-Cer LCMS->LCMS_Result Confirms no conversion

Caption: Experimental workflow for validating this compound as a control.

Experimental Protocols: A Self-Validating Approach

The following protocols describe a robust workflow to demonstrate the specific pro-apoptotic effects of C16-Ceramide, using C16-SM as a negative control.

Protocol 1: Caspase-3 Activation Assay

This assay provides a functional readout of apoptosis induction.

1. Preparation of Lipid Stocks: a. Dissolve this compound and C16-Ceramide in 100% ethanol to create 20 mM stock solutions.[12] Vortex thoroughly. b. For cell treatment, prepare a working solution by complexing the lipid to fatty-acid-free Bovine Serum Albumin (BSA). Slowly add the lipid stock to warm (37°C) serum-free culture medium containing 0.4% BSA while vortexing to achieve the final desired concentration (e.g., 50 µM). c. Prepare a vehicle control using an equivalent volume of ethanol complexed with BSA medium.

2. Cell Treatment: a. Plate cells (e.g., A549 human lung adenocarcinoma cells) in 12-well plates and grow to ~70-80% confluency. b. Replace the growth medium with fresh medium containing one of the following:

  • Vehicle Control
  • 50 µM this compound
  • 50 µM C16-Ceramide c. Incubate for a predetermined time (e.g., 12-24 hours), based on preliminary time-course experiments.

3. Measurement of Caspase-3 Activity: a. Harvest cells by trypsinization and wash with ice-cold PBS. b. Lyse the cell pellets according to the manufacturer's protocol for a commercial caspase-3 colorimetric or fluorometric assay kit. c. Measure the absorbance or fluorescence using a plate reader. d. Normalize the activity to the total protein concentration of the lysate (determined by BCA or Bradford assay).

4. Expected Outcome: A significant increase in caspase-3 activity should be observed only in the cells treated with C16-Ceramide, while the this compound-treated cells should show activity comparable to the vehicle control.[21][22][23]

Protocol 2: Neutral Sphingomyelinase (SMase) Activity Assay

This protocol validates that the control lipid is not being converted to ceramide.

1. Sample Preparation: a. Treat cells with Vehicle and this compound as described in Protocol 1. b. Harvest and wash the cells. c. Homogenize the cell pellet in the assay buffer provided with a commercial SMase activity assay kit.[24] Many kits use a coupled enzyme reaction that results in a colorimetric or fluorescent product.[24][25][26] d. Centrifuge the homogenate to pellet debris and collect the supernatant containing the enzyme.

2. Assay Procedure: a. Follow the kit manufacturer's instructions to set up the reaction, which typically involves adding the cell lysate to a reaction mix containing a sphingomyelin substrate. b. Incubate at 37°C for 30-60 minutes. c. Measure the absorbance (e.g., OD 570 nm) or fluorescence (e.g., λex=540/λem=590 nm).[24][25]

3. Expected Outcome: The SMase activity in lysates from this compound-treated cells should not be significantly different from that of vehicle-treated cells, confirming the absence of off-target enzyme activation.

Protocol 3: Quantification of C16-Ceramide by LC-MS/MS

This provides the definitive chemical evidence that the control lipid remains intact.

1. Sample Preparation: a. Treat, harvest, and wash cells as described in Protocol 1 for all three groups (Vehicle, C16-SM, C16-Ceramide). b. Perform a lipid extraction using a standard method, such as a Bligh-Dyer extraction. c. Dry the lipid-containing organic phase under a stream of nitrogen.

2. LC-MS/MS Analysis: a. Reconstitute the dried lipid film in an appropriate solvent (e.g., methanol/chloroform). b. Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. c. Use a C18 column for separation and a mobile phase gradient suitable for lipidomics. d. Monitor for the specific mass transition of C16-Ceramide. Quantify using an internal standard (e.g., C17-Ceramide).

3. Expected Outcome: The analysis will show a massive increase in the C16-Ceramide peak in the C16-Ceramide-treated sample. In contrast, the C16-Ceramide levels in the this compound and vehicle-treated samples will be at a low, basal level, providing direct proof that the control lipid was not converted.[11][27]

Visualizing the Signaling Pathway

The fundamental difference between the control and active lipid lies at the very top of the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytosolic Signaling C16_SM N-Palmitoyl-SM (Control Lipid) Apoptosis Apoptosis C16_SM->Apoptosis No Activation C16_Cer C16-Ceramide (Active Lipid) PP2A Protein Phosphatase 2A (PP2A) C16_Cer->PP2A Activates SMase Sphingomyelinase (SMase) SMase->C16_Cer Generates (under stress) Caspase3 Caspase-3 PP2A->Caspase3 Activates (via Bcl-2 dephos.) Caspase3->Apoptosis Executes

Caption: Divergent paths of C16-SM (control) and C16-Ceramide (active) in signaling.

Conclusion

In the study of ceramide-mediated signaling, rigor is paramount. The choice of a negative control is not a trivial detail but a foundational pillar of experimental validity. This compound offers an elegant solution, providing a control that is structurally and biophysically matched to its bioactive counterpart, C16-Ceramide, yet remains inert in the signaling pathways of interest. By employing a multi-pronged, self-validating experimental workflow that combines phenotypic readouts with direct biochemical measurements, researchers can confidently attribute their findings to the specific actions of ceramide. This robust approach ensures that the "riddle of the sphinx," as the complex field of sphingolipid biochemistry has been called, can be unraveled with clarity and precision.[1]

References

A Senior Application Scientist's Comparative Guide to Validating the N-Palmitoylsphingomyelin-Cholesterol Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular membranes, the specific interaction between N-Palmitoylsphingomyelin (PSM) and cholesterol stands as a cornerstone of membrane organization and function. This interaction is fundamental to the formation of lipid rafts, which are dynamic microdomains that serve as platforms for signal transduction, protein trafficking, and viral entry.[1][2] For researchers and drug development professionals, the ability to accurately validate and quantify this interaction is paramount for understanding disease mechanisms and designing effective therapeutics.

This guide provides an in-depth comparison of key biophysical techniques used to validate the PSM-cholesterol interaction. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the data each technique yields.

The Molecular Underpinnings of the PSM-Cholesterol Affinity

The preferential interaction between PSM and cholesterol is driven by a combination of factors that lead to the formation of a more ordered and condensed lipid phase, known as the liquid-ordered (Lo) phase.[2] While the precise nature of this interaction is a subject of ongoing research, two primary mechanisms are considered:

  • Hydrogen Bonding: The amide group of PSM can act as a hydrogen bond donor, while the hydroxyl group of cholesterol can act as a hydrogen bond acceptor. This potential for hydrogen bonding is thought to contribute to the stabilization of the PSM-cholesterol complex.[3]

  • Hydrophobic Mismatch and van der Waals Forces: The saturated palmitoyl chain of PSM and the rigid, planar structure of cholesterol allow for favorable van der Waals interactions and tight packing. This "hydrophobic matching" minimizes unfavorable interactions with the surrounding, more disordered lipid environment.[4][5]

Atom-scale molecular dynamics simulations suggest that a combination of charge-pairing, hydrophobic, and van der Waals interactions, rather than direct hydrogen bonding alone, leads to a lower tilt of PSM when interacting with cholesterol, promoting a more ordered state.[6]

cluster_0 Molecular Interaction PSM PSM Cholesterol Cholesterol PSM->Cholesterol  Hydrogen Bonding (Amide-Hydroxyl)   PSM->Cholesterol  van der Waals Forces & Hydrophobic Matching  

Caption: Key molecular forces driving the PSM-cholesterol interaction.

A Comparative Analysis of Validation Techniques

The choice of an experimental technique to validate the PSM-cholesterol interaction depends on the specific question being asked. Here, we compare four powerful biophysical methods: Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM), Laurdan Generalized Polarization (GP) Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Key Outputs Strengths Limitations
Differential Scanning Calorimetry (DSC) Measures the heat absorbed or released by a sample during a controlled temperature scan.Phase transition temperature (Tm), enthalpy (ΔH), and cooperativity of the transition.Provides thermodynamic data on the overall phase behavior of the lipid mixture. Non-perturbative.[7][8]Low resolution, provides bulk measurements, and does not give spatial information on domain formation.
Atomic Force Microscopy (AFM) A high-resolution imaging technique that "feels" the surface of a sample with a sharp tip.Topographical images of lipid domains, domain height differences, and mechanical properties (e.g., breakthrough force).[9][10]Provides nanoscale visualization of lipid domains and their physical properties.[11]Requires a supported lipid bilayer, which may not fully mimic a biological membrane. The tip can potentially perturb the sample.
Laurdan GP Fluorescence Utilizes a fluorescent dye (Laurdan) whose emission spectrum is sensitive to the polarity of its environment, reflecting lipid packing and hydration.Generalized Polarization (GP) value, which is a ratiometric measure of membrane order.[12]Can be used in both model systems (liposomes, GUVs) and live cells. Provides information on membrane fluidity and domain coexistence.[1][2]The probe itself can potentially perturb the membrane. GP values can be influenced by factors other than lipid order.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Deuterium order parameters (SCD) of lipid acyl chains, providing a direct measure of membrane order.[4][14]Provides atomic-level detail on the conformation and dynamics of lipids. Does not require probes.[15]Lower sensitivity compared to fluorescence methods. Requires specialized equipment and expertise.

Experimental Protocols and Data Interpretation

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for characterizing the thermotropic phase behavior of lipid membranes. The interaction between PSM and cholesterol significantly alters the phase transition of PSM, which can be quantified by DSC.[16][17]

Caption: A streamlined workflow for DSC analysis of liposomes.

  • Liposome Preparation:

    • Co-dissolve this compound and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) at the desired molar ratios.

    • Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing above the phase transition temperature of PSM (~41°C) to form multilamellar vesicles (MLVs).[18]

  • DSC Measurement:

    • Degas the liposome suspension and the reference buffer prior to loading into the DSC.

    • Accurately load the sample and reference buffer into their respective DSC pans.

    • Place the pans in the calorimeter and allow the system to equilibrate.

    • Perform an initial heating and cooling scan to ensure sample homogeneity.

    • Record a final heating scan at a controlled rate (e.g., 1°C/minute).[15][19]

  • Data Analysis:

    • Subtract the reference thermogram from the sample thermogram.

    • Determine the phase transition temperature (Tm) as the peak of the endotherm.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

As the mole fraction of cholesterol increases in PSM bilayers, the main phase transition of PSM broadens and decreases in enthalpy, eventually disappearing at high cholesterol concentrations. This is indicative of the formation of the liquid-ordered (Lo) phase, where the lipid chains are still highly ordered but have translational mobility.[16][17]

Table 1: Representative DSC Data for PSM/Cholesterol Mixtures

Cholesterol (mol%)Tm (°C)ΔH (kcal/mol)
0~41.5~8.7
10BroadenedDecreased
20Very BroadSignificantly Decreased
30No distinct peakN/A
50No distinct peakN/A
(Data adapted from the literature for illustrative purposes)[16][17]
Atomic Force Microscopy (AFM)

AFM provides direct visualization of the lateral organization of lipid bilayers, allowing for the characterization of lipid rafts and the measurement of their physical properties with nanoscale resolution.[9][10][11]

References

A Researcher's Guide to Validating N-Palmitoylsphingomyelin Functions Using Sphingomyelin Synthase Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals interested in elucidating the specific functions of N-Palmitoylsphingomyelin (C16:0-SM). We will explore the use of sphingomyelin synthase (SMS) knockout cells as a primary validation tool, compare this model to alternative approaches, and provide detailed protocols for key experimental workflows.

The Enigma of Sphingomyelin Acyl Chain Diversity: Why Focus on this compound?

Sphingomyelins (SMs) are not a homogenous group of molecules; they are a class of sphingolipids with varying N-acyl chain lengths. This structural diversity is not trivial, as the length and saturation of the acyl chain can significantly influence the biophysical properties of membranes and the cellular functions of these lipids.[1] this compound, with its saturated 16-carbon acyl chain, is a major molecular species of SM in many cell types. Its specific contributions to cellular processes, however, are often masked by the presence of other SM species. To dissect the precise roles of C16:0-SM, a targeted approach is necessary.

The Power of Genetic Ablation: Sphingomyelin Synthase Knockout Models

Sphingomyelin is synthesized from ceramide and phosphatidylcholine by the action of sphingomyelin synthases (SMS).[2] Mammalian cells have two major isoforms, SMS1 and SMS2, which are located in the Golgi apparatus and the plasma membrane, respectively.[3][4] By knocking out the genes encoding these enzymes, we can create a cellular environment with significantly reduced or completely abolished sphingomyelin synthesis. This provides a powerful platform to investigate the consequences of sphingomyelin depletion and to "add back" specific SM species, such as this compound, to rescue or induce particular functions. The use of a double knockout (dKO) of both SMS1 and SMS2 is particularly effective in creating a near-complete SM-deficient background.[2][5]

cluster_synthesis Sphingomyelin Synthesis cluster_knockout Knockout Model Ceramide Ceramide SMS1 SMS1 (Golgi) Ceramide->SMS1 SMS2 SMS2 (Plasma Membrane) Ceramide->SMS2 PC Phosphatidylcholine PC->SMS1 PC->SMS2 SM Sphingomyelin (e.g., this compound) SMS1->SM DAG Diacylglycerol SMS1->DAG KO SMS1/SMS2 Knockout SMS1->KO SMS2->SM SMS2->DAG SMS2->KO Reduced_SM Reduced/Abolished Sphingomyelin Synthesis KO->Reduced_SM

Figure 1: Sphingomyelin synthesis pathway and the impact of SMS1/2 knockout.

A Comparative Analysis: Knockout Models vs. Pharmacological Inhibition

While genetic knockout offers a high degree of specificity, it is not the only approach to inhibit sphingomyelin synthesis. Pharmacological inhibitors of SMS also exist and can be valuable tools.

FeatureCRISPR/Cas9 KnockoutPharmacological Inhibitors (e.g., D609)
Specificity High for the target gene (SMS1/SMS2).Can have off-target effects.
Completeness of Inhibition Can achieve complete and stable loss of function.Often incomplete and dose-dependent.
Temporal Control Constitutive knockout leads to long-term adaptation. Inducible systems offer better temporal control.Acute and reversible inhibition is possible.
Cellular Compensation Cells may develop compensatory mechanisms over time.[6]Less time for cellular compensation with acute treatment.
Ease of Use Technically more demanding to generate and validate knockout cell lines.Relatively easy to apply to cell cultures.

Expert Insight: For dissecting the fundamental, long-term roles of this compound in cellular architecture and signaling, a stable SMS knockout model is unparalleled. However, for studying acute signaling events or for high-throughput screening, pharmacological inhibitors can be a more practical choice.

Experimental Workflows for Validating this compound Functions

The following sections provide detailed workflows to investigate the specific functions of this compound using SMS knockout cells.

cluster_assays Functional Assays start Start: Wild-type Cells knockout Generate SMS1/SMS2 Knockout (KO) Cells (CRISPR/Cas9) start->knockout validate_ko Validate KO: - Genotyping - Western Blot (SMS1/2) - SMS Activity Assay knockout->validate_ko lipidomics Lipidomic Analysis (LC-MS/MS) - Quantify Sphingomyelin Species - Analyze Ceramide Accumulation validate_ko->lipidomics functional_assays Functional Assays validate_ko->functional_assays rescue Rescue Experiments: Add back specific SM species (e.g., C16:0-SM) functional_assays->rescue membrane_rafts Membrane Raft Integrity membrane_rafts->rescue apoptosis Apoptosis Induction (e.g., TNF-α) apoptosis->rescue inflammation Inflammatory Response (e.g., LPS) inflammation->rescue cluster_inflammation Inflammatory Signaling cluster_SM Role of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression SM This compound in Membrane Rafts SM->TLR4 stabilizes receptor in rafts

References

A Comparative Guide to Membrane Fluidity Modulation: N-Palmitoylsphingomyelin vs. Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Dynamic Nature of the Cell Membrane

The cell membrane is not a static barrier but a fluid and dynamic interface crucial for cellular function. This property, known as membrane fluidity, is tightly regulated and influences a vast array of cellular processes, including signal transduction, membrane transport, and protein function.[1][2] The fluidity of the lipid bilayer is principally determined by its composition, particularly the nature of its constituent lipids.[2][3] Among the key players in this regulation are N-Palmitoylsphingomyelin (PSM), a major sphingolipid in the outer leaflet of the plasma membrane, and cholesterol, an essential sterol in animal cell membranes.[4][5][6]

This guide provides an in-depth comparison of the distinct influences of PSM and cholesterol on membrane fluidity. We will delve into the structural and chemical properties that underpin their modulatory effects, present supporting experimental data from established methodologies, and provide detailed protocols for researchers to investigate these phenomena in their own laboratories.

Molecular Architecture: The Foundation of Function

The distinct chemical structures of this compound and cholesterol dictate their unique interactions within the lipid bilayer and, consequently, their impact on membrane fluidity.

This compound (PSM): A member of the sphingolipid family, PSM possesses a sphingosine backbone, a fatty acid chain (in this case, palmitic acid), and a phosphocholine headgroup.[7] Key structural features that contribute to its influence on membrane fluidity include:

  • Saturated Acyl Chain: The 16-carbon palmitoyl chain is fully saturated, leading to a straight, extended conformation that allows for tight packing with neighboring lipids.[1][4]

  • Hydrogen Bonding Capabilities: The amide linkage and the hydroxyl group in the sphingosine backbone can participate in intermolecular hydrogen bonding, further enhancing the cohesive forces between lipid molecules.[4]

  • Trans Double Bond: The trans double bond in the sphingosine backbone contributes to a more extended and rigid structure compared to the kinked cis double bonds found in many unsaturated glycerophospholipids.[4]

Cholesterol: This sterol lipid has a rigid, planar steroid ring structure, a polar hydroxyl headgroup, and a short, flexible hydrocarbon tail.[5][6] This amphipathic nature allows it to orient itself within the lipid bilayer with its hydroxyl group near the polar headgroups of phospholipids and its hydrophobic rings and tail interacting with the fatty acid chains.[2]

Mechanisms of Action: A Tale of Two Modulators

While both PSM and cholesterol decrease overall membrane fluidity, they achieve this through distinct yet complementary mechanisms.

This compound: The Ordering Agent

PSM primarily decreases membrane fluidity by promoting a more ordered and tightly packed lipid state.[4][8] The saturated palmitoyl chain and the capacity for hydrogen bonding allow PSM molecules to associate closely with each other and with other saturated lipids. This tight packing restricts the rotational and lateral movement of lipids within the membrane, leading to a decrease in fluidity.[4] In the liquid-crystalline state, the acyl chain of sphingomyelin exhibits significantly more configurational order compared to homologous phosphatidylcholines.[4]

Cholesterol: The Bidirectional Regulator

Cholesterol's effect on membrane fluidity is famously bidirectional and temperature-dependent.[1][5][9][10]

  • At High Temperatures (Physiological Temperatures): Cholesterol decreases membrane fluidity.[5] Its rigid steroid ring structure intercalates between phospholipids, restricting the movement of their fatty acid chains, particularly near the headgroup region.[5][11] This "ordering effect" makes the membrane less deformable and reduces its permeability.

  • At Low Temperatures: Cholesterol increases membrane fluidity.[5][10] It disrupts the tight, ordered packing of saturated fatty acid chains that would otherwise lead to a gel-like, non-fluid state.[5] By preventing crystallization, cholesterol maintains membrane fluidity at lower temperatures.

The following diagram illustrates the distinct ways PSM and cholesterol interact with a phospholipid bilayer to modulate its fluidity.

G cluster_0 Membrane without Modulators (High Fluidity) cluster_1 Membrane with this compound (Reduced Fluidity) cluster_2 Membrane with Cholesterol (Reduced Fluidity at High Temp) p1 Phospholipid p2 Phospholipid p3 Phospholipid psm1 PSM p4 Phospholipid psm1->p4 H-Bonding & vdW Forces psm2 PSM p4->psm2 p5 Phospholipid psm2->p5 p6 Phospholipid chol1 Cholesterol p6->chol1 Steric Hindrance p7 Phospholipid chol1->p7 Restricts Motion

Caption: Molecular interactions of PSM and Cholesterol in a lipid bilayer.

The Synergistic Partnership: Formation of Lipid Rafts

A critical aspect of the interplay between PSM and cholesterol is their preferential interaction, which is the physicochemical basis for the formation of "lipid rafts".[12][13] These are specialized membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins.[12][13][14]

Within these rafts, the membrane exists in a distinct liquid-ordered (lo) phase, which is more ordered and less fluid than the surrounding liquid-disordered (ld) phase of the bulk membrane.[12][15][16] The formation of these domains is driven by the favorable interactions between the saturated acyl chains of sphingomyelin and the rigid structure of cholesterol.[12][14] This synergistic interaction leads to a greater degree of ordering and a more significant decrease in fluidity than either component could achieve alone.

The following diagram illustrates the concept of lipid raft formation.

G cluster_0 Bulk Membrane (Liquid-Disordered Phase) cluster_1 Lipid Raft (Liquid-Ordered Phase) ld_phase Unsaturated Phospholipids (High Fluidity) lo_phase PSM + Cholesterol (Reduced Fluidity) ld_phase->lo_phase Preferential Interaction

Caption: Segregation of lipids into distinct membrane phases.

Experimental Evidence: Quantifying the Impact on Fluidity

Several biophysical techniques can be employed to measure and compare the effects of PSM and cholesterol on membrane fluidity. Below, we summarize key findings from three widely used methods.

Data Summary
Experimental TechniqueParameter MeasuredEffect of this compoundEffect of CholesterolKey Insights
Fluorescence Anisotropy (DPH/TMA-DPH) Steady-state anisotropy (r)Increased anisotropy (decreased fluidity)[17]Increased anisotropy (decreased fluidity at physiological temp.)[17][18]Provides a measure of the rotational mobility of the probe within the hydrophobic core of the membrane. Higher anisotropy indicates a more ordered environment.
Laurdan Generalized Polarization (GP) GP valueIncreased GP value (more ordered, less hydrated)[8][19]Increased GP value (more ordered, less hydrated)[20][21]Laurdan's emission spectrum is sensitive to the polarity of its environment. A higher GP value reflects a more ordered, less water-accessible environment at the lipid headgroup-acyl chain interface.
Differential Scanning Calorimetry (DSC) Main phase transition temperature (Tm)Higher Tm compared to unsaturated PCs[8]Broadens and eventually abolishes the main phase transition[22][23]DSC measures the heat absorbed during the gel-to-liquid crystalline phase transition. A higher Tm indicates a more stable, less fluid gel phase. Cholesterol's effect highlights its ability to create an intermediate fluid state (lo phase).

Experimental Protocols: A Practical Guide

To empower researchers to validate and expand upon these findings, we provide detailed, self-validating protocols for the key experimental techniques discussed.

Fluorescence Anisotropy Measurement

This technique measures the rotational diffusion of a fluorescent probe embedded in the membrane. A decrease in fluidity restricts the probe's movement, leading to higher fluorescence anisotropy.

Experimental Workflow:

G prep Prepare Liposomes (e.g., with PSM or Cholesterol) labeling Label with DPH or TMA-DPH prep->labeling measurement Measure Fluorescence Intensity (Parallel and Perpendicular to Excitation) labeling->measurement calculation Calculate Anisotropy (r) measurement->calculation analysis Compare 'r' values between samples calculation->analysis

Caption: Workflow for fluorescence anisotropy measurements.

Step-by-Step Protocol:

  • Liposome Preparation:

    • Prepare lipid films of the desired composition (e.g., pure POPC, POPC with 20 mol% PSM, POPC with 20 mol% cholesterol) in a round-bottom flask.

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing above the lipid phase transition temperature.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[24]

  • Fluorescent Labeling:

    • Prepare a stock solution of 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH) in a suitable solvent (e.g., methanol or ethanol).[17][25]

    • Add the probe to the liposome suspension at a molar ratio of approximately 1:500 (probe:lipid) to minimize self-quenching.

    • Incubate the mixture for at least 30 minutes at a temperature above the Tm to allow for probe incorporation into the lipid bilayer.[25]

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission paths.

    • Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm for DPH.[25]

    • Measure the fluorescence intensities with the emission polarizer parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Correct for instrument-specific factors (G-factor) by measuring intensities with horizontally polarized excitation light (IHV and IHH).

  • Calculation:

    • The G-factor is calculated as G = IHV / IHH.

    • The fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Laurdan Generalized Polarization (GP) Measurement

Laurdan is a fluorescent probe whose emission spectrum shifts in response to the polarity of its environment, which is influenced by the presence of water molecules at the membrane interface. This provides a measure of lipid packing.[19][26]

Experimental Workflow:

G prep Prepare Liposomes or Label Cells labeling Label with Laurdan prep->labeling measurement Measure Emission Spectra (at 440 nm and 490 nm) labeling->measurement calculation Calculate GP value measurement->calculation analysis Compare GP values calculation->analysis

Caption: Workflow for Laurdan GP measurements.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare liposomes as described in the fluorescence anisotropy protocol. For cellular studies, incubate cells with Laurdan.

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO or ethanol).

    • Add Laurdan to the liposome or cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at the desired temperature.

  • GP Measurement:

    • Use a fluorometer or a fluorescence microscope equipped for spectral imaging.

    • Set the excitation wavelength to ~350 nm.[26]

    • Measure the fluorescence emission intensities at 440 nm (characteristic of the ordered phase) and 490 nm (characteristic of the disordered phase).[21][26]

  • Calculation:

    • The Generalized Polarization (GP) is calculated using the formula:[21][27] GP = (I440 - I490) / (I440 + I490)

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as a function of temperature. It is highly effective for studying the phase transitions of lipids.[22][23][28]

Experimental Workflow:

G prep Prepare Liposome Suspension loading Load Sample and Reference into DSC Pans prep->loading scanning Perform Heating and Cooling Scans loading->scanning analysis Analyze Thermogram to Determine Tm and Enthalpy scanning->analysis comparison Compare thermograms of different lipid compositions analysis->comparison

Caption: Workflow for Differential Scanning Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film with buffer. For DSC, higher lipid concentrations (e.g., 10-20 mg/mL) are often used.

  • DSC Measurement:

    • Accurately pipette a known volume of the liposome suspension into a DSC sample pan and seal it.

    • Place an equal volume of buffer into a reference pan.

    • Place both pans in the calorimeter.

    • Perform heating and cooling scans at a controlled rate (e.g., 1°C/min). Typically, at least two heating scans are performed to ensure reproducibility.[24]

  • Data Analysis:

    • The output is a thermogram of heat flow versus temperature.

    • The main phase transition temperature (Tm) is the temperature at the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated from the area under the peak.

Conclusion: Distinct Roles in a Dynamic Landscape

A thorough understanding of how these molecules individually and collectively influence the physical properties of the cell membrane is paramount for researchers in cell biology, pharmacology, and drug development. The experimental approaches detailed in this guide provide a robust framework for investigating these intricate and vital molecular interactions.

References

A Comparative Guide to Cross-Platform Validation of N-Palmitoylsphingomyelin Quantification by MS and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of specific lipid species is paramount to unraveling complex biological processes and advancing therapeutic interventions. N-Palmitoylsphingomyelin (SM 16:0), a key constituent of cell membranes, plays a critical role in cellular signaling and structural integrity. Its accurate measurement is therefore essential. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of this compound: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental nuances of each platform, present supporting data for a cross-validation approach, and offer insights to guide your selection of the most appropriate methodology.

The Analytical Imperative: Why Cross-Validation Matters

In the realm of quantitative lipidomics, relying on a single analytical platform can introduce unforeseen biases. Mass spectrometry and NMR spectroscopy are fundamentally different techniques; MS measures mass-to-charge ratios of ionized molecules, while NMR measures the nuclear spin properties of atoms within a magnetic field.[1] This inherent difference means they are susceptible to different types of interferences and errors. Cross-platform validation, therefore, is not merely a confirmatory step but a cornerstone of robust analytical science. By demonstrating congruence between these orthogonal methods, we can achieve a higher degree of confidence in the accuracy and reliability of this compound quantification.[2]

Mass Spectrometry (MS) for this compound Quantification: High Sensitivity and Specificity

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a dominant technique in lipidomics due to its exceptional sensitivity and specificity.[3][4] It allows for the quantification of individual lipid species, even at low concentrations.

The Rationale Behind the LC-MS/MS Workflow

The typical LC-MS/MS workflow for this compound quantification is designed to isolate the analyte from a complex biological matrix and then detect it with high precision. Reversed-phase chromatography is commonly employed to separate lipids based on their hydrophobicity.[3] For sphingomyelins, a C18 column is often the stationary phase of choice. The mobile phase usually consists of a gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization efficiency.[3]

Electrospray ionization (ESI) is the most common ionization technique for sphingolipids as it is a "soft" ionization method that minimizes fragmentation of the parent molecule.[5] this compound readily forms positive ions, typically protonated molecules [M+H]+.

Tandem mass spectrometry (MS/MS) is crucial for specificity. In a triple quadrupole instrument, the first quadrupole selects the precursor ion of this compound (m/z 703.6 for the [M+H]+ ion). The second quadrupole serves as a collision cell, where the precursor ion is fragmented. The third quadrupole then selects a specific product ion, such as the phosphocholine headgroup fragment at m/z 184.1.[6] This selected reaction monitoring (SRM) provides a highly specific and sensitive quantitative signal.[3]

Experimental Protocol: LC-MS/MS Quantification of this compound
  • Lipid Extraction:

    • Begin with a well-established lipid extraction method, such as the Folch or Bligh-Dyer procedure, to isolate lipids from the biological sample (e.g., plasma, cell lysate).

    • To ensure accurate quantification, spike the sample with a known amount of an appropriate internal standard (e.g., N-Palmitoyl-d31-sphingomyelin) prior to extraction.[5] This corrects for sample loss during preparation and variations in ionization efficiency.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • This compound: Precursor m/z 703.6 → Product m/z 184.1.

      • Internal Standard (N-Palmitoyl-d31-sphingomyelin): Precursor m/z 734.8 → Product m/z 184.1.

    • Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve using a series of known concentrations of a certified this compound standard, each containing the same amount of internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Folch/Bligh-Dyer) Spike->Extract LC LC Separation (C18 Column) Extract->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Q1: Select Precursor (m/z 703.6) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Select Product (m/z 184.1) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Extract Lipid Extract Dry Dry Down Extract->Dry Redissolve Redissolve in Deuterated Solvent + Internal Standard Dry->Redissolve Acquire Acquire 1D ³¹P Spectrum (Proton Decoupled) Redissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals (SM and IS) Process->Integrate Quant Calculate Concentration Integrate->Quant Comparison cluster_MS MS Attributes cluster_NMR NMR Attributes Topic This compound Quantification MS Mass Spectrometry (LC-MS/MS) Topic->MS NMR NMR Spectroscopy (³¹P NMR) Topic->NMR MS_Sens High Sensitivity MS->MS_Sens MS_Spec Molecular Specificity MS->MS_Spec MS_Thru High Throughput MS->MS_Thru MS_Cost High Consumables MS->MS_Cost NMR_Sens Moderate Sensitivity NMR->NMR_Sens NMR_Quant Absolute Quantification NMR->NMR_Quant NMR_Thru Low Throughput NMR->NMR_Thru NMR_NonDest Non-Destructive NMR->NMR_NonDest

References

A Comparative Guide to Membrane Fusion: The Opposing Roles of Fusogenic Lipids and N-Palmitoylsphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the membrane fusion potential of N-Palmitoylsphingomyelin (PSM) against canonical fusogenic lipids. Moving beyond a simple list of properties, we delve into the causal physicochemical mechanisms that dictate their profoundly different behaviors. For researchers in virology, cellular biology, and drug delivery, understanding how to modulate membrane stability and fusion is paramount. This document serves as both a conceptual overview and a practical guide to quantifying these effects.

The Principle of Membrane Fusion: A Balance of Stability and Instability

Membrane fusion is a fundamental biological process where two distinct lipid bilayers merge to form a single, continuous structure. This event is critical for countless cellular functions, from neurotransmitter release and fertilization to the entry of enveloped viruses into host cells.[1][2][3] The process is energetically demanding, requiring the transient formation of highly curved, non-bilayer lipid intermediates.

The propensity of a membrane to undergo fusion is critically governed by its lipid composition.[4] Lipids are not merely passive structural components; their specific geometry dictates the membrane's intrinsic curvature and flexibility, either creating an energy barrier to fusion or lowering it. This guide will contrast two classes of lipids with diametrically opposed effects on this energy landscape: the fusion-promoting fusogenic lipids and the fusion-inhibiting sphingomyelins.

The Role of Molecular Shape in Membrane Dynamics

The fusion potential of a lipid is intrinsically linked to its molecular geometry. This can be conceptualized using a packing parameter, which relates the volume of the hydrophobic tails to the optimal area of the hydrophilic headgroup.

  • Cylindrical Shape (e.g., Phosphatidylcholine - PC): These lipids have a headgroup area that roughly matches the cross-section of their acyl chains. They naturally form flat, stable bilayers and are generally considered non-fusogenic.

  • Inverted Cone Shape (e.g., Phosphatidylethanolamine - PE, Diacylglycerol - DAG): These lipids possess a small hydrophilic headgroup relative to their large, often unsaturated, hydrophobic tails.[5][6] This geometry induces negative curvature stress, meaning they favor concave structures. This property is crucial for stabilizing the highly curved intermediates of membrane fusion, such as the stalk and fusion pore, thereby promoting the fusion process.[1][2][7][8]

  • Rigid, Ordered Structure (e.g., this compound - PSM): PSM, with its saturated palmitoyl chain and sphingosine backbone, exhibits strong hydrogen-bonding capabilities.[9][10] It packs very tightly, especially with cholesterol, forming rigid, liquid-ordered (Lo) domains.[11][12][13] This tight packing resists the deformation and high curvature required for fusion, thus acting as a potent fusion inhibitor.[4]

Figure 1. Conceptual illustration of lipid molecular shapes and their influence on membrane curvature.

The Fusogenic Lipids: Diacylglycerol (DAG) and Phosphatidylethanolamine (PE)

Mechanism of Action: Both DAG and PE are quintessential fusogenic lipids. Their small headgroups mean they do not shield their hydrophobic acyl chains effectively, leading to a cone-like molecular shape.[5][14] When incorporated into a lipid bilayer, they introduce packing defects and create negative curvature strain. This strain is relieved during the formation of fusion intermediates.

  • Stalk Formation: In the initial stage of fusion, the outer leaflets of two opposing membranes merge to form a "stalk". This structure is highly curved in a negative direction, a conformation that is energetically favored by the presence of cone-shaped lipids like PE.[1][2]

  • Fusion Pore Opening: The expansion of the stalk into a fusion pore also involves significant membrane bending. DAG, in particular, has been shown to accumulate at sites of fusion, facilitating the transition to a hemifusion state and the eventual opening of the pore.[15]

The presence of these lipids in a membrane significantly lowers the activation energy required for fusion to proceed, increasing both the rate and extent of the reaction.[2]

This compound (PSM): A Guardian of Membrane Integrity

Mechanism of Action: In stark contrast to fusogenic lipids, PSM acts to stabilize membranes and inhibit fusion. Its properties are rooted in its unique structure.

  • High Phase Transition Temperature: The saturated 16-carbon palmitoyl chain allows for very tight, ordered packing.

  • Hydrogen Bonding Network: The sphingosine backbone contains hydroxyl and amide groups capable of forming an extensive intermolecular hydrogen bond network, both with other sphingomyelins and with cholesterol.[9][10] This creates a highly cohesive and rigid membrane interface.

  • Lipid Raft Formation: The preferential interaction between sphingomyelin and cholesterol is the physicochemical basis for the formation of liquid-ordered (Lo) domains, often called "lipid rafts".[11][13][16] These domains are thicker, less fluid, and more rigid than the surrounding liquid-disordered membrane.[12]

This molecular organization presents a significant energy barrier to fusion. The rigidity of PSM-rich domains strongly resists the extreme bending and molecular rearrangement required to form fusion intermediates.[4] Therefore, increasing the concentration of PSM in a membrane effectively "locks down" the bilayer, reducing its fusogenic potential.

Experimental Protocol: Quantifying Fusion Potential with a FRET-Based Assay

To empirically measure the opposing effects of these lipids, a Förster Resonance Energy Transfer (FRET)-based lipid mixing assay is the gold standard.[17][18][19] This assay monitors the dilution of fluorescently labeled lipids from one vesicle population into another upon fusion.

Principle of the Assay

Two populations of large unilamellar vesicles (LUVs) are prepared.

  • Labeled Vesicles: Contain a FRET pair of lipid probes, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration high enough to cause self-quenching.

  • Unlabeled Vesicles: Contain no fluorescent probes.

When the labeled and unlabeled vesicles fuse, their membrane components mix. This dilutes the FRET probes, increasing the distance between them. The reduced energy transfer results in a decrease in acceptor (Rhodamine) emission and an increase in donor (NBD) emission, which can be monitored over time with a fluorometer.

FRET_Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_result Data Output prep1 Prepare Lipid Films 1. Control (POPC) 2. Fusogenic (POPC/DOPE) 3. Inhibitory (POPC/PSM) prep2 Incorporate FRET Pair (NBD-PE & Rhod-PE) into half of each lipid film prep1->prep2 prep3 Hydrate & Extrude to form Labeled and Unlabeled LUVs (~100nm) prep2->prep3 mix Mix Labeled & Unlabeled Vesicles (1:9 ratio) in reaction buffer prep3->mix trigger Initiate Fusion (e.g., add Ca2+) mix->trigger measure Monitor Fluorescence (Ex: 460 nm, Em: 530 nm) over time trigger->measure result Increased Donor Fluorescence (NBD dequenching) indicates lipid mixing measure->result

Figure 2. Experimental workflow for the FRET-based lipid mixing assay.
Step-by-Step Methodology

  • Lipid Film Preparation:

    • For each condition (Control, Fusogenic, Inhibitory), prepare lipid stock solutions in chloroform.

    • Control: 100% POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).

    • Fusogenic: 70% POPC / 30% DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

    • Inhibitory: 70% POPC / 30% PSM (this compound).

    • For the labeled vesicle populations, add 0.5 mol% NBD-PE and 0.5 mol% Rhodamine-PE to each mixture.

    • Aliquot the lipid mixtures into glass test tubes and evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Vesicle Hydration and Extrusion:

    • Hydrate the lipid films in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 5 mg/mL. Vortex vigorously.

    • Subject the resulting multilamellar vesicles to five freeze-thaw cycles using liquid nitrogen and a warm water bath to improve lamellarity.

    • Extrude the vesicle solutions 21 times through a 100 nm polycarbonate membrane using a mini-extruder to produce LUVs of a defined size.

  • Fusion Reaction and Measurement:

    • In a fluorescence cuvette, add unlabeled LUVs to the reaction buffer.

    • Place the cuvette in a temperature-controlled fluorometer and record a baseline fluorescence signal (Excitation: 460 nm, Emission: 530 nm).

    • To start the reaction, inject the labeled LUVs to achieve a 1:9 ratio of labeled to unlabeled vesicles.

    • Initiate fusion. The trigger depends on the system being modeled. For a simple system, sonication can force fusion[20][21]; for biomimetic systems, a fusogen like Ca²⁺ (for vesicles containing anionic lipids like PS) or a specific protein can be added.

    • Record the increase in NBD fluorescence over time for at least 30 minutes.

  • Data Normalization:

    • After the reaction plateaus, determine the maximum fluorescence (100% fusion) by adding a detergent like Triton X-100 to completely disrupt all vesicles and infinitely dilute the probes.

    • Normalize the fusion kinetics by setting the initial fluorescence to 0% and the maximum Triton-induced fluorescence to 100%.

Comparative Data Summary and Interpretation

The results from the FRET assay will clearly demonstrate the opposing functional roles of DOPE and PSM.

Lipid CompositionMolecular GeometryExpected Fusion RateMaximum Fusion Extent (%)Underlying Mechanism
100% POPC (Control) CylindricalVery Low< 5%Forms stable bilayer; high energy barrier for curvature.
70% POPC / 30% DOPE Inverted ConeHigh > 70% Induces negative curvature stress, stabilizing fusion intermediates and lowering the activation energy.[1][2]
70% POPC / 30% PSM Rigid/OrderedNegligible < 2% Forms highly ordered, rigid domains that resist bending and deformation, creating a large energy barrier to fusion.[4]

Interpretation: The data unequivocally shows that the inclusion of DOPE, a lipid with an inverted cone shape, dramatically promotes membrane fusion. Conversely, the inclusion of PSM, which forms rigid and highly ordered domains, almost completely ablates fusion activity. This provides direct experimental validation of the structure-function principles outlined in this guide.

Conclusion and Field Applications

The fusion potential of a lipid bilayer is not a static property but a dynamic characteristic governed by the collective geometry of its constituent lipids.

  • Fusogenic lipids , such as PE and DAG, possess an inverted cone shape that promotes negative membrane curvature, thereby facilitating the formation of fusion intermediates.

  • This compound adopts a rigid, ordered conformation that packs tightly with cholesterol, stabilizing the bilayer and creating a significant energy barrier that inhibits fusion.

This fundamental dichotomy has profound implications for researchers:

  • Drug Development Professionals: In designing lipid nanoparticles (LNPs) for drug or gene delivery, incorporating fusogenic lipids like DOPE is a common strategy to promote endosomal escape by facilitating fusion between the LNP and the endosomal membrane, ensuring the payload reaches the cytoplasm.[6][22] Understanding inhibitors like PSM is equally important for creating highly stable, non-leaky vesicles for long-term circulation.

  • Virologists and Cell Biologists: The plasma membranes of mammalian cells are rich in sphingomyelin and cholesterol, presenting a natural barrier to viral entry.[23][24] Enveloped viruses must evolve sophisticated protein machinery to overcome this barrier and force the fusion of the viral and cellular membranes. Studying how fusogenic and inhibitory lipids modulate this process is key to understanding pathogenesis and developing antiviral strategies.

By providing a framework for both the theory and experimental quantification of lipid-mediated fusion, this guide equips researchers with the foundational knowledge to manipulate and understand one of the most essential processes in biology.

References

biophysical comparison of N-Palmitoylsphingomyelin and its dihydro-derivative D-erythro-N-palmitoyl-dihydrosphingomyelin.

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Understanding the Subtle yet Significant Differences in Membrane Behavior

In the intricate world of membrane biophysics, the subtle alteration of a single chemical bond can precipitate significant changes in the collective behavior of lipids. This guide provides a detailed comparative analysis of N-Palmitoylsphingomyelin (PSM) and its saturated counterpart, D-erythro-N-palmitoyl-dihydrosphingomyelin (DHSM). Understanding the biophysical distinctions between these two molecules is crucial for researchers in cell biology, pharmacology, and membrane biophysics, as these differences can influence membrane domain formation, protein interactions, and cellular signaling pathways.

At a Glance: The Structural Distinction

The fundamental difference between PSM and DHSM lies in the sphingoid backbone. PSM possesses a trans double bond between carbons 4 and 5 (C4=C5), whereas in DHSM, this bond is saturated.[1][2] This seemingly minor variation has profound implications for the molecule's conformation, its ability to form hydrogen bonds, and consequently, its behavior within a lipid bilayer.

cluster_PSM This compound (PSM) cluster_DHSM D-erythro-N-palmitoyl-dihydrosphingomyelin (DHSM) PSM_structure Phosphocholine Headgroup | Sphingosine Backbone (with C4=C5 trans double bond) | Palmitoyl Chain (C16:0) DHSM_structure Phosphocholine Headgroup | Dihydrosphingosine Backbone (saturated C4-C5 single bond) | Palmitoyl Chain (C16:0)

Caption: Molecular Structures of PSM and DHSM.

Comparative Analysis of Biophysical Properties

The presence or absence of the C4=C5 double bond directly impacts several key biophysical parameters that govern membrane structure and function.

Phase Transition Behavior

One of the most striking differences between PSM and DHSM is their main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.

LipidMain Transition Temperature (Tm)Enthalpy of Transition (ΔH)Reference
This compound (PSM)~41.2 °C~8.1 kcal/mol[3]
D-erythro-N-palmitoyl-dihydrosphingomyelin (DHSM)~47.7 °C~8.3 kcal/mol[3]

DHSM exhibits a significantly higher Tm than PSM.[3] This indicates that the saturated backbone of DHSM allows for tighter packing of the lipid molecules, creating a more stable and ordered gel phase that requires more energy to disrupt. The absence of the rigidifying double bond in DHSM allows for greater conformational freedom, which paradoxically leads to more favorable van der Waals interactions and a more ordered packing in the gel state.

For PSM, a gel-to-ripple phase transition is observed around 24°C before the main transition to the fluid phase at approximately 41°C.[4][5]

Membrane Packing and Domain Formation

The structural variance between PSM and DHSM also influences their packing within a membrane and their propensity to form ordered domains, often referred to as lipid rafts.

  • DHSM's Superior Ordering: Studies have shown that DHSM forms more condensed and ordered membranes compared to PSM.[3][6] This is attributed to the enhanced ability of DHSM to participate in intermolecular hydrogen bonding.[7] The saturated sphingoid backbone allows for a more favorable geometry for these interactions, leading to tighter lipid packing.

  • Domain Segregation: In mixed lipid systems, DHSM shows a stronger preference for localizing in liquid-ordered (Lo) domains than PSM.[2] Even at low concentrations, DHSM can form condensed assemblies within SM-rich Lo domains.[2] This suggests that the subtle change in the sphingoid base has a significant impact on the lateral organization of lipids within a membrane.

Interaction with Cholesterol

Cholesterol is a key modulator of membrane fluidity and organization, and its interaction with sphingolipids is of particular interest.

  • Favorable Interaction with DHSM: Evidence suggests that cholesterol interacts more favorably with DHSM than with PSM.[3] Cholesterol/DHSM bilayers exhibit more condensed domains compared to cholesterol/PSM bilayers.[3] This stronger interaction is also reflected in the slower rate of cholesterol desorption from DHSM monolayers.[3]

  • Implications for Raft Stability: The preferential interaction between cholesterol and DHSM suggests that membranes enriched in DHSM may form more stable and ordered raft-like domains. This has implications for the recruitment of specific proteins and the regulation of signaling pathways that are dependent on membrane microdomains.

Experimental Methodologies: A Practical Guide

To investigate the biophysical differences between PSM and DHSM, researchers commonly employ a variety of techniques. Here, we detail the protocols for two powerful methods: Differential Scanning Calorimetry (DSC) and Atomic Force Microscopy (AFM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperature and enthalpy of lipids.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a suspension of multilamellar vesicles (MLVs) of either PSM or DHSM in a suitable buffer (e.g., PBS).

    • The lipid concentration should typically be in the range of 1-5 mg/mL.

    • Hydrate the lipid film by vortexing above the expected Tm of the lipid.

  • DSC Measurement:

    • Load the lipid suspension into the sample pan and an equal volume of buffer into the reference pan.

    • Equilibrate the system at a temperature below the expected transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the thermogram.

    • The peak's apex corresponds to the Tm.

    • The area under the peak is proportional to the enthalpy of the transition (ΔH).

start Start prep Prepare Lipid Suspension (PSM or DHSM MLVs) start->prep load Load Sample and Reference into DSC prep->load equilibrate Equilibrate at Starting Temperature load->equilibrate scan Scan Temperature at a Constant Rate equilibrate->scan record Record Thermogram scan->record analyze Analyze Peak for Tm and ΔH record->analyze end End analyze->end

Caption: DSC Experimental Workflow.

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of lipid bilayers, allowing for the direct visualization of phase separation and domain formation.

Experimental Protocol:

  • Substrate Preparation:

    • Cleave a fresh mica surface to obtain an atomically flat substrate.

  • Supported Lipid Bilayer (SLB) Formation:

    • Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., a mixture of PSM or DHSM with a fluid-phase lipid like DOPC and cholesterol).

    • Deposit the SUV suspension onto the mica surface. The vesicles will rupture and fuse to form a continuous SLB.

  • AFM Imaging:

    • Image the SLB in a liquid cell under buffer to maintain its native hydrated state.

    • Use a soft cantilever operating in tapping mode to minimize sample damage.

    • The height difference between the more ordered (Lo) and less ordered (Ld) phases can be measured. Lo phases, being more tightly packed, typically appear taller.

  • Force Spectroscopy (Optional):

    • Perform force-distance curves on different regions of the bilayer to measure mechanical properties like breakthrough force, which is higher for more ordered domains.

start Start cleave Cleave Mica Substrate start->cleave form_slb Form Supported Lipid Bilayer (SLB) cleave->form_slb image Image SLB in Liquid with AFM form_slb->image analyze Analyze Topography (Domain Height) image->analyze end End analyze->end

Caption: AFM Imaging Workflow.

Conclusion and Future Directions

The saturation of the C4-C5 bond in the sphingoid backbone of DHSM, while a subtle molecular change, leads to significant alterations in its biophysical properties compared to PSM. DHSM forms more ordered and stable membranes, exhibits a higher phase transition temperature, and interacts more favorably with cholesterol. These differences have important implications for the structure and function of biological membranes, particularly in the context of lipid raft formation and stability.

For researchers and drug development professionals, a thorough understanding of these distinctions is paramount. The choice between using PSM or DHSM in model membrane systems can significantly impact experimental outcomes. Future research should continue to explore the functional consequences of the PSM/DHSM ratio in cellular membranes and its role in various physiological and pathological processes.

References

A Senior Application Scientist's Guide to Protein Partitioning: N-Palmitoylsphingomyelin vs. PC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipid membranes is paramount. The specific lipid environment can dramatically influence a protein's structure, function, and localization. This guide provides an in-depth comparative analysis of protein partitioning in two ubiquitous phospholipid membranes: N-Palmitoylsphingomyelin (PSM) and Phosphatidylcholine (PC). While both share a phosphocholine headgroup, their fundamental structural differences give rise to distinct biophysical properties that profoundly impact their interactions with proteins.[1][2][3]

This document moves beyond a simple recitation of facts, offering a causal explanation for experimental choices and providing self-validating protocols. Our goal is to equip you with the foundational knowledge and practical methodologies to investigate protein partitioning in these critical membrane systems.

The Fundamental Divide: Structural and Biophysical Distinctions

The initial point of divergence between PSM and PC lies in their molecular architecture. PC is a glycerophospholipid with a glycerol backbone, while PSM is a sphingolipid with a sphingosine backbone.[2][3] This seemingly subtle difference has significant consequences for membrane properties.

Key Biophysical Differences
PropertyThis compound (PSM)Phosphatidylcholine (PC)Rationale and Implications
Backbone SphingosineGlycerolThe sphingosine backbone in PSM contains a hydroxyl group and an amide linkage capable of acting as both hydrogen bond donors and acceptors.[1] PC's glycerol backbone only has hydrogen bond accepting ester linkages.[1] This enhanced hydrogen bonding capacity in PSM contributes to tighter lipid packing.
Acyl Chain Packing Tightly packed, more orderedLess tightly packed, more fluid (especially with unsaturated chains)The combination of the sphingoid base and typically saturated acyl chains in PSM leads to a higher degree of order and thicker bilayers compared to many common PC species.[4][5] This is a critical factor in the formation of specialized membrane domains.
Phase Transition Temperature (Tm) Higher (for saturated chains)Lower (for comparable saturated chains)The tighter packing of PSM results in a higher temperature required to transition from a gel-like state to a fluid state. For instance, the Tm for D-erythro-N-16:0-SM is around 41.1°C.[6]
Role in Lipid Rafts Key componentCan participate (especially saturated PCs), but less integralPSM, along with cholesterol, is a primary driver of lipid raft formation – highly ordered, liquid-ordered (Lo) phase microdomains within the broader liquid-disordered (Ld) plasma membrane.[7][8][9]
Interaction with Cholesterol Strong affinity, induces Lo phaseAffinity varies, can induce Lo phaseCholesterol has a higher affinity for PSM compared to many PCs.[10] This interaction is crucial for the formation and stability of lipid rafts.[9][11]

The following diagram illustrates the fundamental structural differences that underpin the distinct biophysical properties of PSM and PC.

G cluster_PSM This compound (PSM) cluster_PC Phosphatidylcholine (PC) PSM_structure Sphingosine Backbone (H-bond donor/acceptor) + Palmitoyl Chain (Amide Linkage) PSM_properties Tighter Packing Higher Order Lipid Raft Formation PSM_structure->PSM_properties leads to Protein_Partitioning Differential Protein Partitioning PSM_properties->Protein_Partitioning influences PC_structure Glycerol Backbone (H-bond acceptor) + 2 Acyl Chains (Ester Linkages) PC_properties Looser Packing Higher Fluidity PC_structure->PC_properties leads to PC_properties->Protein_Partitioning influences

Figure 1: Structural basis for differential protein partitioning.

Mechanisms of Protein Partitioning: A Tale of Two Membranes

Protein partitioning into a lipid bilayer is not a random event; it is governed by a complex interplay of forces.[12][13][14] The distinct environments presented by PSM and PC membranes lead to preferential sorting of proteins.

Key Drivers of Differential Partitioning:
  • Hydrophobic Matching: Integral membrane proteins have hydrophobic transmembrane domains (TMDs) of a specific length. These proteins will preferentially partition into membranes where the hydrophobic thickness of the bilayer matches the length of their TMD to avoid energetically unfavorable exposure of hydrophobic residues to the aqueous environment or hydrophilic residues to the lipid core.[12] Given that PSM bilayers are often thicker and more ordered than PC bilayers, they can preferentially accommodate proteins with longer TMDs.

  • Interfacial Anchoring: The regions of a protein flanking the TMD often contain aromatic (e.g., Tryptophan, Tyrosine) and charged (e.g., Lysine, Arginine) residues.[12] These residues can form specific interactions with the lipid headgroups and the interfacial region of the bilayer. The unique hydrogen bonding environment at the interface of PSM membranes can offer distinct anchoring opportunities compared to PC membranes.

  • Lipid Raft Affinity: Many proteins are specifically targeted to lipid rafts.[15][16] This can be driven by post-translational modifications such as palmitoylation, which involves the attachment of a palmitate acyl chain to a cysteine residue.[15][16] The saturated nature of the palmitoyl group favors its insertion into the ordered environment of PSM- and cholesterol-rich rafts. Proteins that are dually acylated (e.g., with myristoylation and palmitoylation) often show strong partitioning into these domains.

  • Exclusion from Ordered Domains: Conversely, some proteins are actively excluded from the highly ordered environment of PSM-rich domains. This can be due to a mismatch in hydrophobic thickness or a lack of favorable interactions with the raft lipids. These proteins will preferentially partition into the more fluid, PC-rich regions of the membrane.

The following diagram illustrates the decision-making process for a protein encountering a heterogeneous membrane containing both PSM-rich and PC-rich domains.

G start Protein Approaches Membrane decision1 Hydrophobic Matching? Long TMD Short TMD start->decision1 decision2 Palmitoylated? Yes No decision1:f1->decision2 PC_domain Partition into PC-rich Domain decision1:f2->PC_domain PSM_domain Partition into PSM-rich Domain (Lipid Raft) decision2:f1->PSM_domain decision2:f2->PC_domain

Figure 2: Factors influencing protein partitioning into membrane domains.

Experimental Protocols for Quantifying Protein Partitioning

A multi-faceted experimental approach is often necessary to robustly characterize protein partitioning. Below are detailed protocols for key techniques.

Vesicle Co-sedimentation Assay

This is a fundamental biochemical technique to determine the fraction of a protein that binds to lipid vesicles.

Methodology:

  • Vesicle Preparation:

    • Prepare lipid films of the desired composition (e.g., pure PSM, pure PC, or mixtures) by evaporating organic solvents under a stream of nitrogen.

    • Hydrate the lipid film in a suitable buffer (e.g., HEPES, pH 7.4) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to generate large unilamellar vesicles (LUVs).[17]

  • Binding Reaction:

    • Incubate a constant concentration of the protein of interest with increasing concentrations of LUVs.

    • Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

  • Separation of Bound and Unbound Protein:

    • Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the vesicles and any associated protein.

  • Quantification:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing bound protein).

    • Analyze the protein content in both fractions using SDS-PAGE and densitometry.[18]

    • Plot the fraction of bound protein as a function of lipid concentration to determine the partition coefficient.

Fluorescence Spectroscopy

Fluorescence-based methods offer high sensitivity and can provide information about the local environment of the protein.

Methodology using Intrinsic Tryptophan Fluorescence:

  • Sample Preparation:

    • Prepare LUVs of PSM and PC as described above.

    • Use a protein that has intrinsic tryptophan fluorescence.

  • Fluorescence Titration:

    • Place the protein solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum (excitation typically at 295 nm).

    • Add small aliquots of the LUV suspension and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Partitioning of the protein into the membrane often results in a blue shift of the emission maximum and an increase in fluorescence intensity due to the change in the local environment of the tryptophan residues.

    • Plot the change in fluorescence intensity or wavelength shift as a function of lipid concentration to calculate the binding affinity.[19]

Methodology using Fluorescent Probes:

  • Probes like Laurdan and Prodan are sensitive to the polarity of their environment and can be used to characterize the physical state of the PSM and PC membranes.[1] Changes in their emission spectra can indicate the formation of ordered domains.

  • Diphenylhexatriene (DPH) can be used to measure membrane fluidity (anisotropy). PSM membranes generally exhibit higher anisotropy (lower fluidity) than PC membranes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

²H-NMR is a powerful technique for probing the order of lipid acyl chains.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase lipids that are deuterated at specific positions on their acyl chains (e.g., N-perdeuteropalmitoyl sphingomyelin).

    • Prepare multilamellar vesicles (MLVs) of the deuterated lipids.

  • NMR Spectroscopy:

    • Acquire ²H-NMR spectra of the lipid bilayers. The quadrupolar splitting in the spectrum is directly related to the order parameter of the C-²H bond.

  • Data Analysis:

    • Comparison of the order parameter profiles for PSM and PC bilayers provides a quantitative measure of their relative order. Studies have shown that the N-acyl chain of sphingomyelin has significantly more configurational order than the chains of homologous phosphatidylcholines.[4][5]

Comparative Data Summary

Experimental TechniqueObservation in PSM MembranesObservation in PC MembranesInterpretation
²H-NMR Spectroscopy Larger quadrupolar splittings, higher order parameters.[4][5]Smaller quadrupolar splittings, lower order parameters.PSM acyl chains are more ordered and conformationally restricted.
Fluorescence Anisotropy (DPH) Higher anisotropy values.[1]Lower anisotropy values.PSM membranes are less fluid (more rigid) than PC membranes.
Laurdan/Prodan Emission Blue-shifted emission, indicating a less polar interfacial environment.[1]Red-shifted emission, indicating a more polar interfacial environment.[1]The interfacial region of PSM membranes is more dehydrated and ordered.
Vesicle Co-sedimentation Preferential binding of proteins with long TMDs or palmitoyl anchors.Preferential binding of proteins with shorter TMDs or those excluded from ordered domains.Demonstrates selective partitioning based on protein and lipid properties.

Conclusion

The choice between an this compound and a Phosphatidylcholine environment is not trivial; it has profound implications for protein partitioning and, consequently, cellular function. PSM membranes, characterized by their ordered nature and propensity to form lipid rafts, provide a distinct platform for protein association compared to the more fluid and less structured environment of many PC membranes. For researchers in drug development, understanding how a therapeutic protein or a small molecule interacts with these different membrane domains is critical for predicting its efficacy and potential off-target effects. The experimental protocols outlined in this guide provide a robust framework for dissecting these complex interactions, enabling a more rational approach to membrane protein research and drug design.

References

Safety Operating Guide

N-Palmitoylsphingomyelin proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Proper Disposal of N-Palmitoylsphingomyelin for Laboratory Professionals

As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound (also known as C16 Sphingomyelin), a crucial sphingolipid in cell biology and drug development research. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with regulatory standards, reinforcing the trust you place in our commitment to value beyond the product itself.

Hazard Assessment and Regulatory Context

The foundation of any disposal protocol is a thorough understanding of the substance's hazards and the governing regulations.

Chemical Profile and Hazard Classification

This compound is a naturally occurring lipid found in cell membranes. According to multiple supplier Safety Data Sheets (SDS), pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, some suppliers note it may cause mild skin or eye irritation upon contact.[1] It is generally categorized as a combustible solid.[2]

It is imperative to always consult the manufacturer-specific SDS that accompanies the product you are using, as formulations or impurities could alter the hazard profile.

PropertyValueSource
CAS Number 6254-89-3[3][4]
Molecular Formula C₃₉H₇₉N₂O₆P[4]
Appearance White to off-white solid[3]
GHS Hazard Classification Not a hazardous substance or mixture[1]
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 1: Slightly hazardous for water

The Role of Regulatory Bodies and Institutional Oversight

In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) establish the framework for laboratory waste management.[5][6]

  • EPA: Regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[5][7]

  • OSHA: Ensures worker safety through standards for handling hazardous materials and emergency preparedness.[8][9]

Crucially, these federal regulations are implemented and often supplemented by state and local rules. Therefore, your institution's Environmental Health and Safety (EHS) department is the ultimate authority for interpreting these regulations and establishing site-specific protocols. All disposal procedures must be conducted in accordance with your EHS office's guidance. [10][11]

Immediate Safety and Spill Response

Prompt and correct action during a spill is critical to maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially during cleanup, the following PPE is required:

  • Safety glasses or goggles.[12]

  • Chemical-resistant gloves (e.g., nitrile).[12]

  • Standard laboratory coat.

Spill Cleanup Protocol

  • Restrict Access: Secure the area to prevent others from entering the spill zone.

  • Ensure Ventilation: Work in a well-ventilated area. Avoid generating dust from the solid material.[12]

  • Contain and Collect:

    • For solid spills, carefully sweep or vacuum the material. Do not use methods that create airborne dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a clean, dry, and sealable container.[10][12]

  • Label the Container: Clearly label the container as "Spill Debris: this compound" and include the date.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Seek EHS Guidance: Contact your EHS office to determine the final disposal procedure for the collected spill waste.

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as non-hazardous solid chemical waste, unless it has been mixed with hazardous substances. Never dispose of this chemical down the drain or in the regular trash without explicit approval from your institution's EHS department.[10][12]

Step 1: Waste Segregation (The Critical Decision)

The most important step is to determine if the this compound waste is contaminated with any hazardous material.

  • Pure/Uncontaminated Waste: If the waste consists only of pure this compound or is mixed with other non-hazardous materials (e.g., buffer salts), it can be managed as non-hazardous chemical waste.[13]

  • Contaminated Waste: If the this compound has been dissolved in or mixed with a hazardous solvent (e.g., chloroform, methanol) or any other hazardous chemical, the entire mixture must be treated as hazardous waste. [14][15] The waste stream must be characterized by its most hazardous component.

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, dry, leak-proof container that is chemically compatible with the waste. A wide-mouth plastic or glass jar with a screw-top lid is ideal.[13]

  • Collect Waste: Place the solid this compound waste directly into the designated container. For solutions containing hazardous solvents, use a designated hazardous liquid waste container.[15]

Step 3: Labeling

Proper labeling is a key compliance requirement and ensures safe handling.

  • For Non-Hazardous Waste:

    • Clearly label the container with the words "Non-Hazardous Waste ".[11]

    • Identify the contents fully: "this compound". List any other non-hazardous components.

    • Include the researcher's name and lab location.

  • For Hazardous Waste (if contaminated):

    • Use your institution's official "Hazardous Waste" tag.[16][17]

    • List all constituents, including solvents, by their full chemical names and estimate percentages.

    • Indicate the relevant hazards (e.g., Flammable, Toxic).[17]

Step 4: Storage and Disposal Request

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or waste collection point within your laboratory.[16][17] Keep it away from incompatible materials.

  • Disposal: Once the container is full or ready for disposal, submit a chemical waste pickup request to your EHS department through your institution's established system.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound can be decontaminated using standard laboratory procedures.

  • Glassware and Tools: Wash with a standard laboratory detergent and water, followed by appropriate rinsing with deionized water and/or a suitable solvent like ethanol.

  • Consumables: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a sealed bag or container.[10] Consult with your EHS office for the appropriate disposal stream; typically, if not grossly contaminated, this can be disposed of as regular laboratory trash, but institutional policies may vary.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 cluster_1 Step 1: Segregation & Assessment cluster_2 Step 2: Containerization & Labeling cluster_2a cluster_2b cluster_3 Step 3: Storage & Disposal start Waste this compound Generated decision Is waste mixed with hazardous solvents or chemicals? start->decision container_haz Collect in compatible Hazardous Waste container decision->container_haz Yes container_nonhaz Collect in a clean, sealed Non-Hazardous Waste container decision->container_nonhaz No label_haz Attach official 'Hazardous Waste' tag. List ALL constituents. container_haz->label_haz storage Store sealed container in designated Satellite Accumulation Area (SAA) label_haz->storage label_nonhaz Label with chemical name: 'Non-Hazardous Waste - this compound' container_nonhaz->label_nonhaz label_nonhaz->storage pickup Arrange for EHS waste pickup via institutional procedures storage->pickup

Caption: Decision workflow for this compound disposal.

References

Navigating the Safe Handling of N-Palmitoylsphingomyelin: A Practical Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. N-Palmitoylsphingomyelin, a key sphingolipid in cellular membranes, is a valuable tool in a multitude of research applications. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a proactive and informed approach to its handling and disposal is essential to maintain a safe and efficient laboratory workflow. This guide provides a detailed operational plan for the use of personal protective equipment (PPE) and the proper disposal of this compound, grounded in scientific principles and practical laboratory experience.

Understanding the Risk Profile: Beyond the Label

While Safety Data Sheets (SDS) for this compound from reputable suppliers like ECHEMI indicate that it is not a hazardous substance, it is crucial to consider the physical form in which it is handled.[1] As a solid, often in a fine powder form, the primary physical hazard is the potential for dust generation. Inhalation of any fine particulate matter can be a respiratory irritant, and direct contact with the eyes can cause mechanical irritation. Therefore, our safety protocols are designed to mitigate these physical hazards rather than chemical toxicity.

It is important to distinguish this compound from some of its structural relatives or precursors which may have different hazard profiles. Always refer to the specific SDS for the exact compound you are working with.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For handling this compound, a tiered approach to PPE is recommended, based on the scale and nature of the procedure.

Core PPE for All Handling Procedures

The following PPE should be considered the minimum requirement for any work involving this compound:

  • Laboratory Coat: A clean, buttoned lab coat provides a crucial barrier, protecting your personal clothing and skin from potential contamination with the powder.

  • Safety Glasses with Side Shields: Protect your eyes from airborne particles. Standard prescription glasses are not a substitute for certified safety glasses.

  • Gloves: Disposable nitrile gloves are the recommended choice for handling this compound.[2][3][4][5][6] Nitrile offers excellent resistance to a wide range of chemicals, including lipids, and provides a good balance of dexterity and durability.[2][3][4][5][6][7] It is imperative to inspect gloves for any visible defects before use and to change them immediately if they become contaminated.

Enhanced PPE for Procedures with High Dust Potential

For tasks that may generate significant amounts of airborne powder, such as weighing large quantities or performing vigorous mixing, the following additional PPE is strongly advised:

  • Respiratory Protection: A NIOSH-approved N95 particulate respirator is recommended to prevent the inhalation of fine dust.[8][9][10][11][12] These respirators are designed to filter out at least 95% of airborne particles. For environments with higher concentrations of dust, a P100 filter, which is strongly resistant to oil, may be considered. It is essential that the respirator is properly fitted to the user to ensure a tight seal.

  • Face Shield: In addition to safety glasses, a face shield can provide an extra layer of protection for the entire face from airborne particles.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Workflow start Handling this compound procedure_assessment Assess Dust Generation Potential start->procedure_assessment low_dust Low Potential (e.g., handling small, pre-weighed amounts) procedure_assessment->low_dust Low high_dust High Potential (e.g., weighing large quantities, vigorous mixing) procedure_assessment->high_dust High core_ppe Core PPE: - Lab Coat - Safety Glasses - Nitrile Gloves low_dust->core_ppe enhanced_ppe Enhanced PPE: - Core PPE + - N95 Respirator - Face Shield (optional) high_dust->enhanced_ppe end Proceed with Experiment core_ppe->end enhanced_ppe->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

A structured approach to handling this compound will minimize exposure and ensure a safe working environment.

1. Preparation:

  • Designate a specific area for handling the compound, preferably in a well-ventilated space or a chemical fume hood, especially when working with larger quantities.
  • Ensure all necessary PPE is readily available and in good condition.
  • Have spill cleanup materials accessible. For a non-hazardous powder, this would typically include a dustpan and brush, and sealable bags for waste.

2. Weighing and Aliquoting:

  • When weighing, use a balance with a draft shield to minimize the dispersal of powder.
  • Handle containers of this compound gently to avoid creating dust clouds.
  • If transferring powder, do so slowly and close to the receiving container.

3. Solubilization:

  • When dissolving in a solvent, add the solvent to the powder slowly to avoid splashing.
  • If sonication or vortexing is required, ensure the container is securely capped.

4. Post-Handling:

  • After handling, carefully remove gloves and dispose of them in the appropriate waste container.
  • Wash hands thoroughly with soap and water.
  • Clean the work area, wiping down surfaces with a damp cloth to collect any residual powder.

Disposal Plan: A Responsible End-of-Life for Materials

Proper disposal of both the chemical and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As this compound is not classified as hazardous waste, the disposal procedures are straightforward.[13]

Disposal of Unused this compound

Solid, non-hazardous chemical waste like this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous substances.[13] It is good practice to place the powder in a sealed, clearly labeled container before disposal to prevent accidental exposure for custodial staff.

Disposal of Contaminated Materials
MaterialDisposal Procedure
Used Gloves, Weigh Boats, and other disposables Place in a sealed bag and dispose of in the regular laboratory trash.
Empty Product Containers Triple rinse the container with a suitable solvent (e.g., ethanol or methanol). Allow the container to air dry completely in a well-ventilated area. Deface or remove the original label and mark the container as "Empty" before recycling or disposing of it in the regular trash, in accordance with your institution's policies.[14][15][16]
Spill Cleanup Materials Collect spilled powder using a dustpan and brush. Place the collected material and any cleaning materials (e.g., damp paper towels) into a sealed bag and dispose of in the regular laboratory trash.

The following flowchart outlines the disposal process:

Disposal_Workflow start End of Experiment with This compound waste_assessment Identify Waste Type start->waste_assessment unused_solid Unused Solid this compound waste_assessment->unused_solid contaminated_disposables Contaminated Disposables (Gloves, Weigh Boats, etc.) waste_assessment->contaminated_disposables empty_container Empty Product Container waste_assessment->empty_container spill_cleanup Spill Cleanup Material waste_assessment->spill_cleanup seal_and_label Seal in a Labeled Container unused_solid->seal_and_label seal_in_bag Seal in a Bag contaminated_disposables->seal_in_bag triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_and_seal Collect and Seal in a Bag spill_cleanup->collect_and_seal lab_trash_solid Dispose in Regular Laboratory Trash seal_and_label->lab_trash_solid lab_trash_disposables Dispose in Regular Laboratory Trash seal_in_bag->lab_trash_disposables air_dry Air Dry Completely triple_rinse->air_dry deface_label Deface Original Label and Mark as 'Empty' air_dry->deface_label recycle_or_trash Recycle or Dispose in Regular Trash deface_label->recycle_or_trash lab_trash_spill Dispose in Regular Laboratory Trash collect_and_seal->lab_trash_spill

Caption: Disposal workflow for this compound and associated materials.

A Note on Biological Contamination: If this compound is used in experiments involving infectious agents or other biological hazards, all waste materials must be treated as biohazardous waste. In such cases, decontamination, typically by autoclaving, is required before disposal.[17][18][19][20][21] Follow your institution's specific protocols for biohazardous waste management.

By implementing these straightforward and logical safety and disposal procedures, you can confidently and responsibly handle this compound in your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of laboratory practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Palmitoylsphingomyelin
Reactant of Route 2
N-Palmitoylsphingomyelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.